molecular formula C8H7NO3 B1367177 2-Methyl-4-nitrobenzaldehyde CAS No. 72005-84-6

2-Methyl-4-nitrobenzaldehyde

Cat. No.: B1367177
CAS No.: 72005-84-6
M. Wt: 165.15 g/mol
InChI Key: ZYHLWYCYBVEMBK-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHLWYCYBVEMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505824
Record name 2-Methyl-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72005-84-6
Record name 2-Methyl-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-4-nitrobenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-4-nitrobenzaldehyde (CAS No. 72005-84-6)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 72005-84-6), a pivotal chemical intermediate in the fields of pharmaceutical synthesis and fine chemicals. This document elucidates the compound's core physicochemical properties, established synthetic pathways, and modern analytical characterization techniques. Furthermore, it explores its significant applications, particularly as a precursor in the development of advanced pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to support advanced research and manufacturing endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzaldehyde core structure substituted with a methyl group at position 2 and a nitro group at position 4.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and makes it a valuable building block in multi-step organic synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 72005-84-6 .[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 72005-84-6[1][3][4]
Molecular Formula C₈H₇NO₃[1][2][4]
Molecular Weight 165.15 g/mol [1][4]
IUPAC Name This compound[3][4]
Appearance Solid[3]
Melting Point 69-70 °C[2][3]
Boiling Point 321.1 ± 30.0 °C at 760 mmHg[3]
SMILES O=CC1=CC=C(=O)C=C1C[4]
InChI Key ZYHLWYCYBVEMBK-UHFFFAOYSA-N[3][5]

Synthesis and Manufacturing Insights

The synthesis of this compound is typically achieved through controlled oxidation of a suitable precursor, leveraging the stability of the nitro and methyl groups under specific reaction conditions. The choice of synthetic route is governed by factors such as precursor availability, desired yield, purity requirements, and scalability.

Primary Synthetic Pathway: Oxidation of (2-Methyl-4-nitrophenyl)methanol

A common and effective laboratory-scale synthesis involves the oxidation of the corresponding benzyl alcohol, (2-Methyl-4-nitrophenyl)methanol.[2] This transformation specifically targets the primary alcohol functional group, converting it to an aldehyde.

Causality of Reagent Choice: Activated manganese(IV) oxide (MnO₂) is a preferred oxidizing agent for this conversion. It is a mild and selective reagent that effectively oxidizes benzylic alcohols to aldehydes with a low risk of over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants like potassium permanganate. The reaction is typically performed in a non-polar solvent to facilitate product isolation and purification.

Experimental Protocol: Synthesis via Oxidation

  • Reaction Setup: A flask is charged with (2-methyl-4-nitro-phenyl)-methanol and a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Activated manganese(IV) oxide (approximately 10 molar equivalents) is added to the solution.[2]

  • Reaction Execution: The mixture is stirred vigorously at room temperature. The progress of the reaction is monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, the solid MnO₂ is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography or recrystallization to yield pure this compound.

Synthesis_Workflow Precursor (2-Methyl-4-nitrophenyl)methanol Oxidation Oxidation (MnO₂, CH₂Cl₂) Precursor->Oxidation Filtration Filtration Oxidation->Filtration Removes MnO₂ Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Chromatography) Concentration->Purification Product This compound (CAS: 72005-84-6) Purification->Product

Caption: Synthetic workflow for this compound.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of this compound for research and development, a suite of analytical techniques is employed. This multi-faceted approach provides a self-validating system where each technique corroborates the findings of the others. A general guide for a related compound, 4-nitrobenzaldehyde, outlines a similar robust characterization process.[6]

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aldehyde proton, the aromatic protons, and the methyl group protons, with chemical shifts and splitting patterns confirming the substitution pattern.

  • Infrared (IR) Spectroscopy: Provides a unique "molecular fingerprint" and confirms the presence of key functional groups.[6] Characteristic absorption bands include a strong carbonyl (C=O) stretch for the aldehyde (around 1700 cm⁻¹) and distinct stretches for the nitro group (NO₂).[6]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously separate volatile impurities and provide mass data.[6] Predicted collision cross-section values can also aid in identification.[5]

Analytical_Workflow cluster_spectroscopy Structural Elucidation cluster_chromatography Purity & Quantification Sample Synthesized Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Final Verified Compound Purity >95% NMR->Final Confirms Structure IR->Final Confirms Structure MS->Final Confirms Structure HPLC->Final Confirms Purity

Caption: Standard analytical workflow for compound verification.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. The aldehyde group is a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, while the nitro group can be readily reduced to an amine, opening up a vast chemical space for derivatization.

Precursor to Bioactive Molecules

Nitrobenzaldehydes are foundational materials for synthesizing Schiff bases and other heterocyclic compounds that exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[7][8] The reaction of the aldehyde with primary amines is a straightforward method for producing imines (Schiff bases), which are important pharmacophores.[8][9]

Key Intermediate in Pharmaceutical Synthesis

While direct applications are limited, its derivatives are crucial. For instance, the corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid, is a documented intermediate in the synthesis of Tolvaptan.[10] Tolvaptan is a selective vasopressin V₂ receptor antagonist used to treat hyponatremia. This lineage underscores the compound's relevance in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Applications_Diagram cluster_derivatives Chemical Transformations cluster_products Advanced Intermediates & Products Start This compound Oxidation Oxidation Start->Oxidation Reduction Reduction (NO₂ -> NH₂) Start->Reduction Condensation Condensation (e.g., with amines) Start->Condensation Acid 2-Methyl-4-nitrobenzoic Acid Oxidation->Acid Amine 4-Amino-2-methylbenzaldehyde Reduction->Amine SchiffBase Schiff Bases / Imines Condensation->SchiffBase API Active Pharmaceutical Ingredients (APIs) (e.g., Tolvaptan Precursors) Acid->API Amine->API SchiffBase->API

Caption: Role as a versatile synthetic building block.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on available safety data, the compound is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Signal Word: Warning.[3]

  • Pictogram: GHS07 (Exclamation Mark).[3]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container.[3] Recommended storage temperature is often refrigerated (2-8°C).[1]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

Conclusion

This compound (CAS No. 72005-84-6) is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined properties, accessible synthetic routes, and versatile reactivity make it a compound of significant interest. For drug development professionals and research scientists, a thorough understanding of this intermediate provides a strategic advantage in the design and execution of novel synthetic pathways toward next-generation therapeutics.

References

  • CAS No : 72005-84-6 | Product Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 344-356. Retrieved January 12, 2026, from [Link]

  • Synthesis method of 2-methyl-4-nitrobenzoic acid. (2013). Google Patents.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering. Retrieved January 12, 2026, from [Link]

  • This compound (C8H7NO3). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

Sources

2-Methyl-4-nitrobenzaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-4-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 72005-84-6), a pivotal aromatic compound in synthetic organic chemistry. The document delineates its molecular architecture, physicochemical properties, and spectroscopic signature. It serves as a resource for researchers and drug development professionals, offering detailed protocols for its synthesis, purification, and characterization. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the molecule's behavior and its application as a versatile intermediate in the synthesis of complex chemical entities.

Introduction: The Significance of a Substituted Benzaldehyde

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a methyl group at position 2, a nitro group at position 4, and an aldehyde functional group. This specific arrangement of electron-withdrawing (nitro and aldehyde) and electron-donating (methyl) groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis. While its direct applications are specialized, its true value lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical and dye industries.[1][2] The functional groups present offer multiple reaction sites for derivatization, enabling the construction of diverse molecular scaffolds essential for medicinal chemistry and materials science.[3][4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is foundational to its chemical identity and reactivity. The molecule consists of a central benzene ring, which provides a rigid scaffold. The aldehyde group (-CHO) is a key reactive center, participating in nucleophilic addition and condensation reactions. The nitro group (-NO₂) at the para-position is strongly electron-withdrawing, influencing the aromatic ring's electron density and the reactivity of the other substituents. The methyl group (-CH₃) at the ortho-position provides steric influence and can also be a site for further chemical modification.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound has been aggregated from various chemical suppliers and databases to provide a clear reference.

PropertyValueSource(s)
CAS Number 72005-84-6[5][6]
Molecular Formula C₈H₇NO₃[5][6]
Molecular Weight 165.15 g/mol [5][6]
IUPAC Name This compound[6]
Appearance Solid
Melting Point 69-70 °C[7]
Boiling Point 321.1 ± 30.0 °C at 760 mmHg
SMILES O=CC1=CC=C(=O)C=C1C[6][8]
InChI Key ZYHLWYCYBVEMBK-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of this compound is typically achieved through the oxidation of the corresponding benzyl alcohol, (2-methyl-4-nitro-phenyl)-methanol. This precursor-based approach is often favored for its selectivity and control over the final product. Manganese(IV) oxide is a common and effective oxidizing agent for this transformation.[7]

Experimental Protocol: Oxidation of (2-methyl-4-nitro-phenyl)-methanol

This protocol describes a laboratory-scale synthesis adapted from established procedures for the oxidation of benzyl alcohols.[7]

Rationale: The use of activated manganese(IV) oxide (MnO₂) is a mild and selective method for oxidizing benzylic alcohols to aldehydes. It is a heterogeneous reagent, which simplifies the work-up process as it can be removed by simple filtration. The choice of solvent, such as dichloromethane or chloroform, provides good solubility for the starting material and is relatively inert under the reaction conditions.

Step-by-Step Methodology:

  • Reaction Setup: A round-bottom flask is charged with (2-methyl-4-nitro-phenyl)-methanol (1 equivalent).

  • Solvent Addition: An appropriate volume of a chlorinated solvent (e.g., dichloromethane) is added to dissolve the starting material.

  • Oxidant Addition: Activated manganese(IV) oxide (MnO₂) (approximately 5-10 equivalents) is added to the stirred solution. The large excess is necessary to drive the reaction to completion due to the heterogeneous nature of the reaction.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the MnO₂ solid. The filter cake is washed with additional solvent to ensure complete recovery of the product.

  • Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Crystallographic Analysis

Structural elucidation and purity assessment of this compound are accomplished using a suite of standard analytical techniques. Each method provides unique information about the molecule's framework and functional groups.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[9] Both ¹H and ¹³C NMR are used to confirm the structure.

¹H NMR:

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region (δ 9.5-10.5 ppm).

  • Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets or distinct doublets and singlets in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by their coupling to each other.

  • Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons will be observed in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR:

  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region (δ 190-200 ppm).

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm).

  • Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[9]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.[10]

  • N-O Stretch (Nitro group): Two strong bands, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹.

  • C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic/Methyl): Signals typically appear just below 3000 cm⁻¹.

Experimental Protocol: Analytical Characterization

Rationale: A multi-technique approach provides orthogonal data, leading to a confident and unambiguous structural assignment. The choice of deuterated solvent in NMR (like CDCl₃) is crucial as it dissolves the analyte without introducing interfering proton signals. For IR, the KBr pellet method is a standard technique for solid samples, providing a clear spectrum without solvent interference.[9]

Step-by-Step Methodology:

  • Sample Preparation (NMR): Dissolve 10-20 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[9]

  • Data Acquisition (NMR): Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation (IR): Grind a small amount (1-2 mg) of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

  • Data Acquisition (IR): Obtain the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: Correlate the obtained spectral data (chemical shifts, coupling constants, absorption frequencies) with the expected values for the proposed structure of this compound.

Caption: Workflow for analytical characterization of the compound.

Chemical Reactivity and Applications in Drug Development

The utility of this compound in synthesis stems from the reactivity of its functional groups.

  • Aldehyde Group: This group is a primary site for transformations. It can undergo oxidation to a carboxylic acid (2-methyl-4-nitrobenzoic acid), reduction to a primary alcohol, or participate in condensation reactions (e.g., Knoevenagel, Wittig) to form C-C double bonds. These reactions are fundamental in building molecular complexity.[3]

  • Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This transformation is critical in pharmaceutical synthesis, as the resulting aniline derivative is a key precursor for building heterocyclic rings, such as quinolines, which are prevalent in many drug scaffolds.[1][11]

  • Aromatic Ring: The ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct incoming groups to specific positions.

In drug development, this compound serves as an intermediate. For example, the synthesis of nitropyridine-based drugs, used for conditions like angina, often starts from a nitrobenzaldehyde precursor.[1] Its derivatives can be explored for a wide range of biological activities, making it a valuable starting point for medicinal chemistry campaigns.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

  • Hazard Statements:

    • H302: Harmful if swallowed.[12]

    • H315: Causes skin irritation.[12]

    • H319: Causes serious eye irritation.[12]

    • H335: May cause respiratory irritation.[12]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Handling and Storage: The compound should be handled in a well-ventilated area, preferably a chemical fume hood.[13] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[13] It should be stored in a tightly closed container in a cool, dry place, often under an inert atmosphere like nitrogen to prevent oxidation.

Conclusion

This compound is a compound of significant interest due to its defined molecular structure and versatile chemical reactivity. The strategic placement of its methyl, nitro, and aldehyde groups on a benzene ring provides a platform for a wide array of synthetic transformations. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is crucial for its effective utilization by researchers and scientists in the development of novel pharmaceuticals and other advanced materials.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H7NO3). Retrieved from [Link]

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.
  • PubChem. (n.d.). 3-Methyl-4-nitrobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-nitrobenzaldehyde is a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] Its molecular architecture, featuring a strategically positioned methyl group and a nitro functionality on the benzaldehyde scaffold, offers a versatile platform for constructing complex molecular entities. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. We will delve into the two principal strategies: the nitration of 2-methylbenzaldehyde and the oxidation of 2-methyl-4-nitrotoluene. The causality behind experimental choices, mechanistic insights, and data-driven optimization are central themes of this whitepaper, designed to equip researchers with the knowledge to confidently and efficiently synthesize this valuable compound.

Introduction: The Strategic Importance of this compound

The utility of this compound in organic synthesis stems from the distinct reactivity of its functional groups. The aldehyde group serves as a reactive handle for a multitude of transformations, including condensations, reductive aminations, and oxidations, while the nitro group can be readily reduced to an amine, opening avenues for the construction of various heterocyclic systems and other nitrogen-containing compounds. The methyl group, ortho to the aldehyde, can influence the stereochemical outcome of reactions and can itself be a site for further functionalization. This trifecta of functionalities makes this compound a sought-after precursor in medicinal chemistry and materials science.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of this compound can be broadly categorized into two logical approaches, each with its own set of advantages and challenges:

  • Pathway A: Electrophilic Nitration of 2-Methylbenzaldehyde. This route involves the direct introduction of a nitro group onto the 2-methylbenzaldehyde backbone. The key challenge lies in controlling the regioselectivity of the nitration reaction.

  • Pathway B: Oxidation of 2-Methyl-4-nitrotoluene. This strategy begins with the nitration of toluene to obtain the 2-methyl-4-nitrotoluene isomer, followed by the selective oxidation of the methyl group to an aldehyde. The primary consideration here is the choice of an oxidizing agent that is potent enough to convert the methyl group but selective enough to leave the aromatic ring and the nitro group intact.

The following sections will dissect these pathways in detail, providing both theoretical grounding and practical, field-proven protocols.

Pathway A: The Nuances of Direct Nitration

The direct nitration of 2-methylbenzaldehyde presents a classic case of electrophilic aromatic substitution where the directing effects of the existing substituents, the methyl (-CH₃) and aldehyde (-CHO) groups, are of paramount importance. The methyl group is an ortho-, para-director and an activating group, while the aldehyde group is a meta-director and a deactivating group. Their combined influence dictates the position of the incoming nitro group.

Mechanistic Rationale and Regiochemical Control

The interplay between the activating, ortho-, para-directing methyl group and the deactivating, meta-directing aldehyde group is crucial. The ortho position to the methyl group is also the meta position to the aldehyde group, making it a sterically hindered but electronically favorable site. The para position to the methyl group is the most likely site for nitration due to the strong directing effect of the methyl group and reduced steric hindrance compared to the position ortho to both groups.

Controlling the reaction conditions, particularly the temperature and the composition of the nitrating mixture (typically a combination of nitric acid and sulfuric acid), is essential to maximize the yield of the desired 4-nitro isomer and minimize the formation of byproducts.[2][3][4][5]

Experimental Protocol: Nitration of 2-Methylbenzaldehyde

Materials:

  • 2-Methylbenzaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.

  • In a separate flask, dissolve 2-methylbenzaldehyde in dichloromethane.

  • Cool the 2-methylbenzaldehyde solution to 0 °C.

  • Slowly add the nitrating mixture dropwise to the 2-methylbenzaldehyde solution, ensuring the reaction temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Pathway B: The Art of Selective Oxidation

This pathway commences with the readily available 2-methyl-4-nitrotoluene, which can be synthesized by the nitration of toluene.[6] The subsequent challenge is the selective oxidation of the benzylic methyl group to an aldehyde without affecting the nitro group or the aromatic ring. A variety of oxidizing agents can be employed for this transformation, each with its own set of reaction conditions and selectivities.

Choosing the Right Oxidant: A Comparative Analysis

The selection of the oxidizing agent is the most critical decision in this pathway. Several reagents have been successfully employed, with varying degrees of efficiency and practicality.

Oxidizing AgentReaction ConditionsAdvantagesDisadvantages
Chromium Trioxide (CrO₃) in Acetic Anhydride Low temperature (0-10 °C)High yields, well-established method[7][8]Stoichiometric use of toxic chromium reagent
Potassium Permanganate (KMnO₄) Alkaline medium, controlled temperatureReadily available, cost-effective[9]Can lead to over-oxidation to carboxylic acid
Cerium(IV) Ammonium Nitrate (CAN) Acetic acid, moderate temperatureMilder conditions, good selectivityMore expensive reagent
Manganese Dioxide (MnO₂) Inert solvent, refluxSelective for benzylic alcohols (requires a two-step process)Indirect oxidation, may require harsher conditions

The use of chromium trioxide in acetic anhydride is a classic and reliable method, proceeding through the formation of a diacetate intermediate which is then hydrolyzed to the aldehyde.[7][8]

Experimental Protocol: Oxidation of 2-Methyl-4-nitrotoluene with CrO₃

Materials:

  • 2-Methyl-4-nitrotoluene

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chromium Trioxide (CrO₃)

  • Ice

  • Sodium Bisulfite (NaHSO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask fitted with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-methyl-4-nitrotoluene in acetic anhydride.

  • Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 5 °C.

  • In a separate beaker, prepare a solution of chromium trioxide in a minimal amount of water and then slowly add it to the reaction mixture, keeping the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for several hours.

  • Pour the reaction mixture onto a stirred mixture of ice and water.

  • Add a solution of sodium bisulfite to quench any excess chromium trioxide (the color will change from orange/brown to green).

  • Extract the product with dichloromethane.

  • Wash the combined organic extracts with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic transformations, the following diagrams illustrate the core pathways.

Synthesis_Pathways cluster_A Pathway A: Direct Nitration cluster_B Pathway B: Selective Oxidation 2-Methylbenzaldehyde 2-Methylbenzaldehyde This compound This compound 2-Methylbenzaldehyde->this compound HNO₃, H₂SO₄ Toluene Toluene 2-Methyl-4-nitrotoluene 2-Methyl-4-nitrotoluene Toluene->2-Methyl-4-nitrotoluene HNO₃, H₂SO₄ 2-Methyl-4-nitrotoluene->this compound CrO₃, Ac₂O, H₂SO₄

Figure 1: Overview of the two primary synthetic pathways to this compound.

Experimental_Workflow_B start Start: 2-Methyl-4-nitrotoluene dissolve Dissolve in Acetic Anhydride start->dissolve cool1 Cool to 0 °C dissolve->cool1 add_h2so4 Add conc. H₂SO₄ cool1->add_h2so4 add_cro3 Add CrO₃ solution add_h2so4->add_cro3 react Stir at 0-5 °C add_cro3->react quench Pour onto ice & quench with NaHSO₃ react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O & NaHCO₃ extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end Product: this compound purify->end

Figure 2: Step-by-step experimental workflow for the oxidation of 2-Methyl-4-nitrotoluene.

Conclusion and Future Perspectives

Both the direct nitration of 2-methylbenzaldehyde and the selective oxidation of 2-methyl-4-nitrotoluene represent viable and effective strategies for the synthesis of this compound. The choice between these pathways will often depend on the availability of starting materials, scalability requirements, and considerations regarding reagent toxicity and waste disposal. The direct nitration route is more atom-economical, while the oxidation pathway may offer better control over regioselectivity, albeit with the use of stoichiometric heavy metal oxidants.

Future research in this area will likely focus on the development of more environmentally benign and catalytic methods. For instance, the use of solid acid catalysts for nitration or the development of catalytic oxidation systems that utilize greener oxidants like molecular oxygen or hydrogen peroxide would represent significant advancements in the sustainable production of this important chemical intermediate.

References

  • Barton, J. W., & Cockett, M. A. (1931). CLII.—The Nitration of 2 : 4 : 6-Trimethyl- benxaldeh yde. Journal of the Chemical Society (Resumed), 615-618. Retrieved from [Link]

  • Google Patents. (n.d.). US3996289A - Process for the preparation of 2-nitrobenzaldehyde.
  • MDPI. (2011). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

  • Google Patents. (n.d.). CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2003). (PDF) Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of P and M Nitrobenzaldehyde From Toluene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • ResearchGate. (2009). Synthesis of m-nitrobenzaldehyde. Retrieved from [Link]

  • Alexander Popkov. (n.d.). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

  • Quora. (2018). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. Retrieved from [Link]

  • OC-Praktikum. (2005). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

  • Justia Patents. (1975). Process for the preparation of 2-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 4-methyl-2-nitro-. Retrieved from [Link]

  • ResearchGate. (2015). Scheme of aldehyde group assistance in the nitration of benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

  • Aidic. (2012). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Retrieved from [Link]

  • OC-Praktikum. (2006). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

  • LibreTexts Chemistry. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 2-Methyl-4-nitrobenzaldehyde (CAS No. 72005-84-6).[1][2] Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the compound's identity, physicochemical characteristics, and analytical signatures. The guide details established protocols for its characterization, emphasizes safety and handling procedures, and explains the causal relationships behind its spectral features. All data is supported by authoritative references to ensure scientific integrity and trustworthiness.

Chemical Identity and Molecular Structure

This compound is an aromatic aldehyde compound characterized by a benzene ring substituted with a methyl group at position 2, a nitro group at position 4, and a formyl (aldehyde) group at position 1. This specific arrangement of functional groups—an electron-donating methyl group ortho to the aldehyde and an electron-withdrawing nitro group para to it—imparts distinct reactivity and physical properties crucial for its role as a synthetic intermediate.

Key Identifiers:

  • IUPAC Name: this compound[2]

  • CAS Number: 72005-84-6[1][2]

  • Molecular Formula: C₈H₇NO₃[1][2][3]

  • Molecular Weight: 165.15 g/mol [3][4]

  • InChI Key: ZYHLWYCYBVEMBK-UHFFFAOYSA-N

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound are paramount for its application in synthesis, dictating the choice of reaction conditions, solvents, and purification methods. The properties of this compound are summarized below.

PropertyValueSource
Physical Form Solid
Melting Point 69-70 °C[1]
Boiling Point 321.1 ± 30.0 °C (at 760 mmHg)
Density (Predicted) 1.278 ± 0.06 g/cm³[1]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform.[5][6]

Expert Insights: The melting point of 69-70 °C indicates that the compound is a stable solid at room temperature, which simplifies handling and storage.[1] The limited water solubility is expected due to the predominantly non-polar aromatic ring.[5] However, the presence of the polar nitro and aldehyde groups allows for solubility in moderately polar to polar organic solvents.[5] This solubility profile is critical when designing reaction mixtures and extraction protocols for purification.

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The key is to understand not just the data, but why the functional groups present in this compound give rise to specific spectral signatures.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the key diagnostic peaks arise from the aldehyde and nitro groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption is predicted around 1705-1710 cm⁻¹ . The conjugation of the aldehyde with the aromatic ring slightly lowers this frequency from that of a typical aliphatic aldehyde (~1725 cm⁻¹).[7]

  • C-H Stretch (Aldehyde): Two characteristic weak bands are expected in the region of 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The presence of both is a strong indicator of an aldehyde functional group.[8]

  • N-O Stretch (Nitro Group): The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ .[9] These are highly characteristic and confirm the presence of the -NO₂ moiety.

  • Aromatic C=C Stretch: Multiple bands of variable intensity will appear in the 1475-1610 cm⁻¹ region, confirming the aromatic skeleton.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

  • Aldehydic Proton (-CHO): A singlet is expected far downfield, around δ 9.9-10.1 ppm .[7] Its significant deshielding is a direct consequence of the powerful electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group.[7]

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the δ 7.5-8.5 ppm region. Their chemical shifts are influenced by the electronic effects of the substituents. The proton ortho to the nitro group will be the most deshielded. The splitting pattern will be complex due to the unique substitution pattern.

  • Methyl Protons (-CH₃): A singlet corresponding to three protons is expected around δ 2.6-2.8 ppm . This is downfield from a typical aromatic methyl group (e.g., toluene at ~2.3 ppm) due to the combined deshielding influence of the nearby aldehyde and the aromatic ring system.[8]

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (-CHO): The aldehyde carbon will be highly deshielded, appearing around δ 190-193 ppm .[10]

  • Aromatic Carbons: Six distinct signals are expected between δ 120-150 ppm . The carbons directly attached to the nitro group (C4) and the aldehyde group (C1) will be the most deshielded within this region.

  • Methyl Carbon (-CH₃): The methyl carbon signal will appear upfield, around δ 19-22 ppm .[10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which serves as a structural fingerprint.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 165 , corresponding to the molecular weight of the compound (C₈H₇NO₃).[9]

  • Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the aldehyde proton (M-1, m/z = 164), the entire formyl group (M-29, m/z = 136), or the nitro group (M-46, m/z = 119). These fragments provide corroborating evidence for the assigned structure.

Synthesis Workflow

A common laboratory-scale synthesis of this compound involves the oxidation of the corresponding alcohol, (2-methyl-4-nitro-phenyl)-methanol. This method is efficient and selective. The choice of a mild oxidizing agent like activated manganese(IV) oxide (MnO₂) is crucial to prevent over-oxidation to the carboxylic acid.[1]

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Scientific integrity demands a thorough understanding of a compound's hazards. This compound is classified as harmful and an irritant. Adherence to safety protocols is mandatory.

GHS Hazard Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[11]

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

Precautionary Measures:

  • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[11]

  • P280: Wear protective gloves, eye protection, and face protection.[11]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: The compound should be stored at 4°C under an inert atmosphere (e.g., nitrogen) to ensure long-term stability.

Conclusion

This compound is a well-defined solid organic compound with distinct physical and spectroscopic properties derived from its unique substitution pattern. Its melting point, solubility, and spectral signatures (IR, NMR, MS) provide a robust framework for its identification, purification, and use in further synthetic applications. A comprehensive understanding of these properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

  • Benzene, [(1,1-dimethylethyl)thio]-. NIST WebBook. [Link]

  • CAS Common Chemistry. CAS. [Link]

  • This compound | CAS No: 72005-84-6. Pharmaffiliates. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica. [Link]

  • 3-Methyl-4-nitrobenzaldehyde | C8H7NO3. PubChem. [Link]

  • m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure. [Link]

  • Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • 4-Nitrobenzaldehyde. Solubility of Things. [Link]

  • Spectroscopy Tutorial: Example 7. Organic Chemistry at CU Boulder. [Link]

  • m-Nitrobenzaldehyde. ChemBK. [Link]

  • 2-Methoxy-4-nitrobenzaldehyde | C8H7NO4. PubChem. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion... ResearchGate. [Link]

  • 2-Hydroxy-4-methylbenzaldehyde | C8H8O2. PubChem. [Link]

  • Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Cheméo. [Link]

  • 4-Nitrobenzaldehyde. Wikipedia. [Link]

  • Indigo dye. Wikipedia. [Link]

Sources

2-Methyl-4-nitrobenzaldehyde solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Methyl-4-nitrobenzaldehyde

Abstract

This technical guide addresses the solubility of this compound, a key aromatic aldehyde intermediate. A comprehensive review of public literature reveals a notable scarcity of quantitative solubility data for this specific compound. Consequently, this document serves as a foundational resource for researchers, scientists, and drug development professionals by providing a robust theoretical framework and detailed, field-proven experimental protocols for determining its solubility. By leveraging data from its isomers and established principles of physical chemistry, this guide offers predictive insights into its solubility profile and equips the user with the necessary methodologies to generate precise, reliable data.

Introduction: The Significance of this compound

This compound (C₈H₇NO₃) is an aromatic organic compound featuring a benzaldehyde core substituted with a methyl group at position 2 and a nitro group at position 4. While less characterized than its isomers, 2-nitrobenzaldehyde and 4-nitrobenzaldehyde, its structural motifs suggest significant potential as an intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. In drug development, understanding a compound's solubility is paramount; it is a critical physical property that influences bioavailability, formulation, and overall therapeutic efficacy.[1] Given the absence of established data, this guide provides the essential knowledge to bridge this information gap.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2][3] The interplay between the solute's structure, the solvent's properties, and temperature dictates the extent of dissolution.

Analysis of Molecular Structure

The structure of this compound contains several functional groups that collectively determine its overall polarity and solubility behavior:

  • Benzene Ring: A large, non-polar, hydrophobic structure.

  • Aldehyde Group (-CHO): A polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[4][5][6]

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group, contributing significantly to the molecule's dipole moment.

  • Methyl Group (-CH₃): A non-polar, electron-donating group that adds to the hydrophobic character of the molecule.

The overall polarity is a balance between the non-polar benzene ring and methyl group, and the polar aldehyde and nitro groups. Compared to its isomer 4-nitrobenzaldehyde, the presence of the non-polar methyl group in this compound would be expected to slightly decrease its solubility in highly polar solvents like water.

Influence of Solvent Properties and Temperature
  • Polarity: Polar solvents (e.g., water, ethanol) will interact favorably with the polar aldehyde and nitro groups, while non-polar solvents (e.g., hexane, toluene) will interact primarily with the aromatic ring.[3][7]

  • Hydrogen Bonding: The oxygen atoms in the aldehyde and nitro groups can act as hydrogen bond acceptors, enhancing solubility in protic solvents like water and alcohols.[6][8]

  • Temperature: The dissolution of most solid organic compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature.[7][9]

Predicted Solubility Profile

Based on the structural analysis and data from related isomers, the following qualitative solubility profile for this compound can be predicted:

Solvent ClassPredicted SolubilityRationale
Water Sparingly Soluble to InsolubleThe large hydrophobic aromatic ring and methyl group dominate over the polar functional groups.[9][10][11]
Alcohols (Methanol, Ethanol) SolubleCapable of both dipole-dipole interactions and hydrogen bonding with the solute.[9][10]
Ketones (Acetone) SolubleStrong dipole-dipole interactions with the polar functional groups of the solute.[10]
Ethers (Diethyl Ether) Moderately SolubleCan act as a hydrogen bond acceptor but is less polar than alcohols or ketones.[10][11]
Aromatic Hydrocarbons (Toluene) Moderately Soluble"Like dissolves like" principle applies to the aromatic rings of both solute and solvent.[9]
Alkanes (Hexane) Sparingly SolubleSignificant mismatch in polarity; only weak van der Waals forces are possible.[4]

Experimental Protocols for Solubility Determination

The following section provides detailed, self-validating methodologies for the precise quantitative determination of this compound solubility.

Core Experimental Workflow

The general process for determining thermodynamic solubility involves achieving equilibrium between the solid solute and the solvent, followed by separation and quantification of the dissolved solute.

G General Workflow for Solubility Determination cluster_prep Preparation & Equilibration cluster_separation Phase Separation prep Add excess this compound to a known volume of solvent equilibrate Agitate at constant temperature (e.g., 24-48 hours) to reach equilibrium prep->equilibrate Ensure solid phase remains separate Cease agitation, allow solid to settle. Filter supernatant through 0.22 µm filter equilibrate->separate gravimetric Gravimetric Method separate->gravimetric Analyze clear filtrate uv_vis UV/Vis Spectroscopy separate->uv_vis Analyze clear filtrate hplc HPLC Method separate->hplc Analyze clear filtrate

Caption: General Workflow for Solubility Determination.

Protocol 1: Isothermal Shake-Flask Method (Gravimetric)

This method is considered the "gold standard" for determining thermodynamic solubility due to its directness and reliability.[12][13]

Methodology:

  • Preparation: Accurately weigh an excess amount of this compound into a sealed vessel (e.g., a screw-cap flask). Add a precisely known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the sealed vessel in a temperature-controlled shaker bath. Agitate the mixture at a constant speed and temperature for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[14]

  • Phase Separation: Remove the vessel from the shaker and allow it to stand at the same constant temperature until the excess solid has sedimented. Carefully withdraw a sample of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed container. This step is critical to remove all undissolved microcrystals.

  • Quantification: Accurately weigh the container with the filtrate to determine the mass of the saturated solution.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Final Weighing: Once the solvent is completely removed, weigh the container again to determine the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in desired units (e.g., g/100 g solvent, mol/L).

Protocol 2: UV/Vis Spectrophotometry

This method is highly effective for solutes that possess a chromophore, such as the nitroaromatic structure of this compound.[1][15]

Methodology:

  • Determine λmax: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution with a UV/Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting linear regression will yield a Beer-Lambert Law equation (y = mx + c).

  • Prepare Saturated Solution: Follow steps 1-3 from the Shake-Flask Method (Protocol 3.2) to prepare a saturated, filtered solution.

  • Dilution & Measurement: Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve. Measure the absorbance of this diluted sample at λmax.

  • Calculation: Use the Beer-Lambert equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of the saturated solution.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and specificity, making it ideal for accurately determining solubility, especially at low concentrations.[16][17]

Methodology:

  • Method Development: Develop an HPLC method (e.g., reverse-phase) capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, and detector wavelength.

  • Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and create a calibration curve by plotting peak area versus concentration.

  • Prepare Saturated Solution: Follow steps 1-3 from the Shake-Flask Method (Protocol 3.2) to prepare a saturated, filtered solution.

  • Dilution & Analysis: Accurately dilute the filtered saturated solution with the mobile phase to fall within the concentration range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the final solubility.

Data Analysis and Thermodynamic Modeling

Once solubility data has been collected at various temperatures, it can be correlated using thermodynamic models. The modified Apelblat equation is a widely used semi-empirical model that provides an excellent fit for experimental solid-liquid equilibrium data.[18][19][20]

The equation is expressed as: ln(x) = A + (B/T) + C ln(T)

Where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are empirical parameters determined by fitting the equation to the experimental data.

This modeling allows for the interpolation of solubility at temperatures not experimentally measured and for the calculation of thermodynamic properties of dissolution, such as enthalpy and entropy.[21]

Molecular Interactions in Dissolution

The process of dissolution can be visualized as a balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

G Intermolecular Forces in Dissolution cluster_solute Solid Solute cluster_solvent Solvent cluster_solution Solution (Solvation) solute1 Solute Molecule solute2 Solute Molecule solute1->solute2 Solute-Solute Interactions (Lattice Energy) solvated_solute Solvated Solute Molecule solute1->solvated_solute Overcome Lattice Energy solute2->solvated_solute Overcome Lattice Energy solvent1 Solvent Molecule solvent2 Solvent Molecule solvent1->solvent2 Solvent-Solvent Interactions solvent1->solvated_solute Disrupt Solvent Structure solvent2->solvated_solute Disrupt Solvent Structure solvent3 Solvent Molecule solvated_solute->solvent3 Solute-Solvent Interactions (Solvation Energy) solvent4 Solvent Molecule solvated_solute->solvent4 Solute-Solvent Interactions (Solvation Energy) cluster_solute cluster_solute cluster_solvent cluster_solvent cluster_solution cluster_solution

Caption: Intermolecular Forces in Dissolution.

For dissolution to occur, the energy released from forming solute-solvent interactions must be sufficient to overcome the energy required to break the solute's crystal lattice and disrupt the solvent's structure.

Safety and Handling

Based on safety data for nitrobenzaldehyde isomers, this compound should be handled with care.

  • Hazards: Likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[22][23][24]

  • Precautions: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[25] Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[25]

Always consult the specific Safety Data Sheet (SDS) for this compound before use.

Conclusion

References

  • Nitrobenzaldehyde. (2026). Technology UK. [Link]

  • Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. (n.d.). Teachy. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

  • Solubility of organic compounds. (n.d.). Khan Academy. [Link]

  • How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]

  • 3-Nitrobenzaldehyde. (n.d.). Solubility of Things. [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. (2022). Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • 3-Nitrobenzaldehyde. (n.d.). Wikipedia. [Link]

  • How to find solubilities of drugs by using uv-visible spectroscopy? (2014). ResearchGate. [Link]

  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). PubMed. [Link]

  • Physical properties of organic compounds. (2019). Chemistry LibreTexts. [Link]

  • Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. (2023). Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. [Link]

  • Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate. [Link]

  • Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. (n.d.). Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn. [Link]

  • Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? (2016). Quora. [Link]

  • Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks. [Link]

  • Aldehyde. (2025). Britannica. [Link]

  • Properties of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

  • How can I test the solubility in HPLC please? (2009). Chromatography Forum. [Link]

  • Solubility Determination and Thermodynamic Models for 2-Methylnaphthalene in Different Solvents from T = (278.15 to 303.15) K. (n.d.). ResearchGate. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

  • Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020). YouTube. [Link]

  • Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (n.d.). Scholars Research Library. [Link]

  • Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. (2023). PMC - NIH. [Link]

  • Determination of the solubility and thermodynamic properties of wedelolactone in a binary solvent of ethanol and water. (n.d.). ResearchGate. [Link]

  • Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. [Link]

  • Guide to Choosing the Correct HPLC Solvent. (2025). Phenomenex. [Link]

Sources

2-Methyl-4-nitrobenzaldehyde spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-nitrobenzaldehyde

Introduction

This compound is an aromatic organic compound featuring a benzaldehyde core substituted with a methyl group at position 2 and a nitro group at position 4. As a key intermediate in organic synthesis, its unambiguous structural confirmation is paramount for researchers in medicinal chemistry and materials science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the comprehensive characterization of this molecule. This guide offers a detailed examination of the spectroscopic data for this compound, providing field-proven insights into spectral interpretation, experimental considerations, and the synergistic power of these methods in verifying molecular identity and purity.

Molecular Structure and Physicochemical Properties

The structural arrangement of the aldehyde, methyl, and nitro functional groups on the benzene ring dictates the molecule's unique electronic and chemical properties, which are directly reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 72005-84-6 [1]
Molecular Formula C₈H₇NO₃ [1][2]
Molecular Weight 165.15 g/mol [3]
Physical Form Solid, Light yellow powder [4]
Melting Point 42-44 °C / 69-70 °C
Boiling Point 153 °C @ 31 hPa / 321.1 °C @ 760 mmHg

| InChIKey | ZYHLWYCYBVEMBK-UHFFFAOYSA-N |[2] |

Note: Discrepancies in reported melting points may arise from different measurement conditions or sample purities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aldehydic, aromatic, and methyl protons. The chemical shifts are heavily influenced by the electronic nature of the substituents. The strongly electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups deshield adjacent protons, shifting their signals downfield, while the electron-donating methyl (-CH₃) group has a minor shielding effect.

Predicted ¹H NMR Data (in CDCl₃)

Proton Multiplicity Predicted Chemical Shift (δ, ppm) Integration Rationale
Aldehyde (-CHO) Singlet (s) ~10.1 1H Characteristic region for aldehyde protons, deshielded by the carbonyl group.[5]
Aromatic (H-3) Doublet (d) ~8.5 1H Ortho to the strongly deshielding -NO₂ group.
Aromatic (H-5) Doublet of doublets (dd) ~8.3 1H Ortho to the -CHO group and meta to the -NO₂ group.
Aromatic (H-6) Doublet (d) ~7.8 1H Ortho to the -CH₃ group and meta to the -CHO group.

| Methyl (-CH₃) | Singlet (s) | ~2.7 | 3H | Typical region for a methyl group attached to an aromatic ring.[6] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon environments. The chemical shifts are similarly influenced by substituent effects.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
Aldehyde (C=O) ~191 Highly deshielded carbonyl carbon.[6]
Aromatic (C-4) ~151 Attached to the electron-withdrawing -NO₂ group.[6]
Aromatic (C-2) ~141 Attached to the methyl group.
Aromatic (C-1) ~135 Attached to the aldehyde group.
Aromatic (C-5) ~131
Aromatic (C-6) ~130
Aromatic (C-3) ~124

| Methyl (-CH₃) | ~21 | Typical shift for an aryl-bound methyl carbon.[6] |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Interpretation of Key Absorption Bands

The IR spectrum of this compound is dominated by strong absorptions from the aldehyde and nitro groups.

Table 2: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Reference
Aldehyde C-H Stretch 2830-2730 (often two bands) Medium [5]
Aldehyde C=O Stretch 1710-1690 Strong [7]
Nitro N-O Asymmetric Stretch 1550-1530 Strong [5]
Nitro N-O Symmetric Stretch 1365-1340 Strong [5][7]
Aromatic C=C Stretch 1610-1580 Medium [5]

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |[5] |

The precise position of the C=O stretch is indicative of its conjugation with the aromatic ring, which lowers the frequency compared to a non-conjugated aldehyde. The two strong, distinct peaks for the nitro group are a highly reliable diagnostic feature.

Experimental Protocol: IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Co-add 16-32 scans over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns.

Molecular Ion and Fragmentation Analysis

In Electron Ionization (EI) mode, this compound is expected to show a prominent molecular ion peak (M⁺•) at an m/z corresponding to its molecular weight. The molecule then undergoes characteristic fragmentation.

G M [C₈H₇NO₃]⁺• m/z = 165 M_minus_H [M-H]⁺ m/z = 164 M->M_minus_H - •H M_minus_CHO [M-CHO]⁺ m/z = 136 M->M_minus_CHO - •CHO M_minus_NO2 [M-NO₂]⁺ m/z = 119 M->M_minus_NO2 - •NO₂ M_minus_CHO_minus_NO2 [C₇H₇]⁺ m/z = 91 M_minus_CHO->M_minus_CHO_minus_NO2 - •NO₂ M_minus_NO2->M_minus_CHO_minus_NO2 - •CHO

Caption: Predicted EI-MS fragmentation pathway for this compound.

Table 3: Key Ions in the Mass Spectrum of this compound

m/z Ion Description Reference
165 [M]⁺• Molecular Ion [2][3]
164 [M-H]⁺ Loss of the aldehydic hydrogen radical
136 [M-CHO]⁺ Loss of the formyl radical
119 [M-NO₂]⁺ Loss of the nitro radical

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene derivatives | |

The detection of the molecular ion at m/z 165 confirms the molecular formula.[2][3] The subsequent losses of key functional groups (H, CHO, NO₂) provide a fragmentation fingerprint that corroborates the proposed structure.

Experimental Protocol: MS Data Acquisition (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. A typical temperature program might start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes. Use helium as the carrier gas.

  • Ionization: As the compound elutes from the GC column, it enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Integrated Spectroscopic Analysis Summary

The collective evidence from NMR, IR, and MS provides an unambiguous structural confirmation of this compound.

  • MS confirms the molecular weight is 165 g/mol .[3]

  • IR confirms the presence of key functional groups: an aromatic aldehyde (C=O at ~1700 cm⁻¹, C-H at ~2800 cm⁻¹) and a nitro group (strong bands at ~1540 and ~1350 cm⁻¹).[5][7]

  • NMR elucidates the precise connectivity, showing the relative positions of the three substituents on the aromatic ring and confirming the presence of the aldehydic, aromatic, and methyl protons in the correct ratio.

This synergistic approach, where each technique validates the findings of the others, represents the gold standard in chemical characterization and is essential for ensuring the quality and identity of chemical entities in research and development.

Safety Information

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8] It is also considered harmful to aquatic life with long-lasting effects (H412).

  • Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[9]

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H7NO3). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 4-methyl-2-nitro-. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Example 13. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-nitro-, [(4-nitrophenyl)methylene]hydrazone. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2019). NMR Spectral Data of M-Nitrobenzaldehyde of thiosemicarbazone. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Nitro-4-methylbenzaldehyde. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 2-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Methyl-4-nitrobenzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-4-nitrobenzaldehyde is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique chemical structure, featuring both an aldehyde and a nitro group on a substituted benzene ring, allows for a wide range of chemical transformations. However, the same reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, grounded in the principles of chemical reactivity, toxicology, and established laboratory safety practices. It is intended for researchers, scientists, and drug development professionals who may handle this or similar nitroaromatic compounds.

Section 1: Understanding the Hazard Profile of this compound

A comprehensive understanding of the intrinsic hazards of a chemical is the foundation of safe handling. The hazard profile of this compound is primarily dictated by the presence of the nitroaromatic and aldehyde functional groups.

GHS Classification and Physicochemical Properties

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards.[1]

PropertyValueSource
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Molecular Formula C8H7NO3[3]
Molecular Weight 165.15 g/mol [3]
Appearance Solid[1]
Melting Point 69-70 °C[1]
Boiling Point 321.1 ± 30.0 °C at 760 mmHg[1]
The Causality Behind the Hazards: A Deeper Look at Nitroaromatic Compounds

The hazards associated with this compound are not arbitrary; they are a direct consequence of its chemical structure and how it interacts with biological systems.

  • Skin and Eye Irritation: The nitro group is a strong electron-withdrawing group, which can make the aromatic ring electron-deficient and more susceptible to nucleophilic attack.[4] In biological systems, nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates, including free radicals and reactive oxygen species (ROS).[4][5] These reactive species can lead to oxidative stress and damage to cellular components, manifesting as inflammation and irritation upon contact with skin and eyes.[5][6] The aldehyde group can also contribute to irritation by reacting with proteins in the skin and mucous membranes.

  • Respiratory Irritation: As a fine powder, this compound can be easily inhaled.[7] The irritant effects observed on the skin and eyes are also applicable to the delicate tissues of the respiratory tract. Inhalation can lead to inflammation and discomfort.[7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate personal protective equipment, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective way to control exposure.

  • Chemical Fume Hood: All handling of this compound powder, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of the dust.[10][11]

  • Ventilation: The laboratory should have a good general ventilation system to ensure that any fugitive emissions are diluted and removed.[11]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential for protecting the user from direct contact with the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the planned procedures.[12][13]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[14]To prevent skin contact and subsequent irritation. Gloves should be inspected for integrity before each use and changed frequently.[14][15]
Eye Protection Safety glasses with side shields or chemical splash goggles.[14][15]To protect the eyes from dust particles and potential splashes.
Skin and Body Protection A laboratory coat, fully buttoned, with long sleeves.[12]To protect the skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a properly functioning fume hood. If there is a potential for generating significant amounts of dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[10][14]To prevent inhalation of the powder.

graph PPE_Selection_Workflow {
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Handling this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FumeHood [label="Work in a certified\nchemical fume hood?", shape=diamond, fillcolor="#FBBC05"]; Gloves [label="Wear chemical-resistant\ngloves (nitrile/neoprene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EyeProtection [label="Wear safety glasses\nwith side shields or goggles", fillcolor="#34A853", fontcolor="#FFFFFF"]; LabCoat [label="Wear a fully buttoned\nlab coat", fillcolor="#34A853", fontcolor="#FFFFFF"]; Respirator [label="Consider a NIOSH-approved\nrespirator", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed with experiment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> FumeHood; FumeHood -> Gloves [label="Yes"]; FumeHood -> Respirator [label="No"]; Respirator -> Gloves; Gloves -> EyeProtection; EyeProtection -> LabCoat; LabCoat -> Proceed; }

Caption: Personal Protective Equipment (PPE) selection workflow.

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the long-term stability of the chemical.

General Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[4]

  • Grounding: When transferring large quantities of the powder, use grounded equipment to prevent the buildup of static electricity, which could be an ignition source.[16]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9][15] Do not eat, drink, or smoke in the laboratory.[1]

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards.[11]

Storage Requirements
  • Container: Store in a tightly closed, original container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[17]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[8] Nitro compounds can also be shock-sensitive, especially if contaminated with certain materials.[7]

Section 4: Emergency Procedures

Preparedness is key to effectively managing any unforeseen incidents. All laboratory personnel should be familiar with these emergency procedures.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][15]
Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[12][15]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[12]
Accidental Release Measures: Spill Cleanup Protocol

For a small spill of this compound powder:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2]

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and eye protection.[2]

  • Contain the Spill: Prevent the powder from spreading.

  • Clean Up the Spill:

    • Gently cover the spill with a damp paper towel or use a wet clean-up method to avoid generating airborne dust.[2][15]

    • Alternatively, for a dry cleanup, carefully sweep or scoop the material into a designated waste container.[2] A HEPA-filtered vacuum cleaner is also a suitable option if available.[4]

  • Decontaminate the Area: Clean the spill area with soap and water.[15]

  • Dispose of Waste: All contaminated materials (paper towels, gloves, etc.) must be placed in a sealed, labeled container and disposed of as hazardous waste according to institutional and local regulations.[18]

Spill_Cleanup_Workflow Start Small Spill of This compound Evacuate Evacuate and Secure Area Start->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill PPE->Contain CleanUp Clean Up Spill (Wet or Dry Method) Contain->CleanUp Decontaminate Decontaminate Area with Soap and Water CleanUp->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose End Cleanup Complete Dispose->End

Caption: Emergency spill cleanup workflow for a small powder spill.

Firefighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[15][19]

  • Hazards from Combustion: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[16][20]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Section 5: Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.[18]

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[18][19] Do not dispose of it down the drain or in the regular trash.[1] The recommended disposal method for many nitroaromatic compounds is high-temperature incineration.[18]

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[18]

Conclusion

This compound is a valuable chemical reagent, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to safe handling and storage procedures, and being prepared for emergencies, researchers can minimize the risks associated with this compound. A strong culture of safety, where every individual takes responsibility for their own safety and that of their colleagues, is paramount in any laboratory setting.

References

  • Güsten, H., et al. (1994). Exposure to nitroaromatic explosives and health effects during disposal of military waste. International Archives of Occupational and Environmental Health, 65(1 Suppl), S161-S164.
  • EHSO. (2025). EHSO Manual 2025-2026. Retrieved from [Link]

  • Wardman, P. (1985). Some reactions and properties of nitro radical-anions important in biology and medicine. Environmental Health Perspectives, 64, 309-320.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • MDPI. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 27(15), 4984.
  • Votano, J. R., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233.
  • Suvchem Laboratory Chemicals. (n.d.). 2-NITRO BENZALDEHYDE (O-NITRO BENZALDEHYDE). Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Compliance and Risk Management. (n.d.). General Rules for Working with Chemicals. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Nishino, T., & Spain, J. C. (2004). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 68(3), 485-502.
  • Wikipedia. (n.d.). TNT. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1976).
  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. Retrieved from [Link]

  • LPS.org. (n.d.). Safety Data Sheet (SDS) o-Nitrobenzaldehyde. Retrieved from [Link]

  • University of Washington. (2020, July 6).
  • GZ Industrial Supplies. (2025, May 26).
  • The Joint Research Centre - EU Science Hub. (n.d.). Skin Irritation. Retrieved from [Link]

Sources

2-Methyl-4-nitrobenzaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 2-Methyl-4-nitrobenzaldehyde

Introduction: A Proactive Approach to Chemical Safety

In the landscape of chemical research and pharmaceutical development, a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is more than a regulatory document; it is the cornerstone of a proactive safety culture. For a compound like this compound, a versatile intermediate in organic synthesis, a thorough understanding of its hazard profile is critical. This guide moves beyond a simple recitation of MSDS sections to provide a deeper, application-focused analysis for the laboratory professional. Here, we dissect the "what" and explain the "why," grounding every recommendation in the principles of chemical reactivity, toxicology, and risk mitigation.

Section 1: Chemical Identity and Physicochemical Characteristics

A precise understanding of a chemical's identity and physical properties is the foundation of its safe handling. These parameters dictate its behavior under various laboratory conditions, from storage to reaction work-up.

Chemical Structure and Identity:

  • IUPAC Name: this compound[1]

  • CAS Number: 72005-84-6[1][2]

  • Molecular Formula: C₈H₇NO₃[1][2]

  • Molecular Weight: 165.15 g/mol [2]

  • Synonyms: Benzaldehyde, 2-methyl-4-nitro-[2][3]

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

The physical state and solubility are paramount for determining appropriate engineering controls. As a solid, the primary exposure risk during handling is the generation of dust. Its melting point is relevant for thermal stability assessments.

PropertyValueSource
Physical FormSolid
Melting Point69-70 °C[3]
Boiling Point321.1 ± 30.0 °C at 760 mmHg
PurityTypically ≥95%[1]
Storage Temperature2-8°C, often under nitrogen[2]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. For this compound, the classification indicates it is a multi-hazard substance requiring careful handling.

GHS Hazard Statements: The primary hazards are related to irritation and acute toxicity.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Pictogram and Signal Word:

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

Caption: GHS pictogram and associated hazards for this compound.

Precautionary Statements: These statements form the basis of a safe handling protocol.

  • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Section 3: Risk Assessment and Exposure Control

A self-validating safety protocol is one where the risk assessment logically dictates the control measures. The causality is clear: the known hazards of the substance are systematically mitigated by a hierarchy of controls.

The Hierarchy of Controls: This framework prioritizes the most effective safety measures.

  • Elimination/Substitution: In drug development, substituting a hazardous intermediate is often not feasible. Therefore, subsequent controls are critical.

  • Engineering Controls: This is the most important line of defense. The primary risk from this solid compound is aerosolization of dust.

    • Causality: The H335 statement ("May cause respiratory irritation") directly mandates the use of systems that contain dust at the source.

    • Protocol: All weighing and transfers of this compound must be performed within a certified chemical fume hood or a powder containment hood. The ventilation system must be confirmed to be operational before starting work.

  • Administrative Controls: These are the procedures and training that ensure safe work practices.

    • Protocol: Develop a Standard Operating Procedure (SOP) for handling this chemical. All personnel must be trained on this SOP and the specific hazards outlined in the MSDS. Designate specific areas for storage and handling.

  • Personal Protective Equipment (PPE): PPE is the last line of defense, used to protect the user when engineering and administrative controls cannot eliminate all risks.

    • Causality: The H315 (skin irritation) and H319 (serious eye irritation) statements necessitate specific PPE.

    • Protocol:

      • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

      • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.

      • Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron or suit may be required.[4]

Risk_Assessment_Workflow cluster_workflow Systematic Risk Assessment Protocol start Identify Hazard (this compound) hazard_id Review MSDS Hazards • H302 (Harmful if swallowed) • H315 (Skin irritation) • H319 (Eye irritation) • H335 (Respiratory irritation) start->hazard_id exposure_assess Assess Exposure Potential • Weighing/transfer (dust) • Reaction setup (spills) • Work-up (contact) hazard_id->exposure_assess control_select Select Controls (Hierarchy) exposure_assess->control_select eng_controls Engineering Controls • Chemical Fume Hood • Powder Containment Hood control_select->eng_controls Most Effective admin_controls Administrative Controls • Standard Operating Procedure (SOP) • Designated Work Area • User Training eng_controls->admin_controls ppe Personal Protective Equipment (PPE) • Safety Goggles & Face Shield • Nitrile Gloves • Lab Coat admin_controls->ppe Least Effective procedure Perform Work Under Controls ppe->procedure end Decontaminate & Dispose procedure->end

Caption: A workflow for conducting a risk assessment for handling hazardous chemicals.

Section 4: Safe Handling, Storage, and Disposal Protocols

Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of incompatible materials (e.g., strong oxidizing agents, strong bases).[5] Don all required PPE.

  • Aliquotting: Perform all weighing and transfers on a disposable weigh boat or glassine paper inside the fume hood to minimize dust generation.

  • Reaction: Add the solid to the reaction vessel slowly and in a controlled manner. If dissolving, add the solid to the solvent (not vice-versa, unless the protocol specifies otherwise) to minimize splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands and forearms thoroughly with soap and water.[6]

Storage Protocol:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Recommended storage is between 2-8°C.[2]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases to prevent violent reactions.[5][8]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel, as indicated by the P405 statement.

Disposal Protocol:

  • Waste: Dispose of unused product and contaminated materials as hazardous waste. Do not allow it to enter drains.

  • Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Containers should be triple-rinsed and disposed of according to institutional and local regulations.

Section 5: First-Aid and Emergency Response Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures:

  • General Advice: Show the safety data sheet to the attending medical professional.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[5]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: The compound is combustible. In a fire, it may decompose to produce hazardous gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[5][7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]

Section 6: Toxicological Profile

The toxicological information explains the health effects that underpin the hazard classifications.

  • Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[9] Animal experiments with related compounds suggest ingestion of significant amounts could cause serious health damage.[10]

  • Irritation: It is a confirmed skin and eye irritant (Category 2).[9] It may also cause respiratory irritation if dust is inhaled.[9]

  • Sensitization: Related nitroaromatic compounds can be skin sensitizers, meaning repeated exposure may lead to an allergic skin reaction.[5]

  • Carcinogenicity/Mutagenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA. However, this does not mean the substance is without risk, and exposure should always be minimized.

Conclusion

A deep understanding of the Material Safety Data Sheet for this compound is non-negotiable for any researcher, scientist, or drug development professional. By moving beyond mere compliance and embracing a scientifically grounded, proactive approach to safety, we can mitigate risks effectively. The principles of causality—understanding why a control is necessary based on the chemical's inherent properties and toxicological profile—transform the MSDS from a static document into a dynamic tool for ensuring a safe and productive research environment.

References

  • This compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet for 2-Nitrobenzaldehyde. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet for 2-Nitrobenzaldehyde. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]

  • 3-Methyl-4-nitrobenzaldehyde. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • 3-Nitro-4-methylbenzaldehyde. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • 4-NITROBENZALDEHYDE AR MSDS. (2015, April 9). Loba Chemie. Retrieved January 12, 2026, from [Link]

  • 4-NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-4-nitrobenzaldehyde: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-4-nitrobenzaldehyde, a key aromatic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's historical context, detailed synthesis methodologies, physicochemical properties, spectroscopic signature, and its emerging significance in the synthesis of novel therapeutics.

Introduction and Historical Context

This compound, with the CAS Number 72005-84-6, belongs to the class of substituted aromatic aldehydes, a group of compounds that have been pivotal in the advancement of organic chemistry and the synthesis of a vast array of functional molecules. While a definitive historical account of its initial discovery is not prominently documented, its emergence is intrinsically linked to the broader development of nitroaromatic chemistry, which gained significant momentum in the 19th and 20th centuries. The functional interplay of the electron-withdrawing nitro group and the versatile aldehyde moiety on a toluene framework makes this compound a valuable synthon in multi-step organic syntheses.

The historical synthesis of related nitrobenzaldehydes often involved direct nitration of the parent aldehyde or the oxidation of the corresponding nitrotoluene. These foundational reactions paved the way for the preparation of more complex derivatives like this compound, driven by the increasing demand for tailored building blocks in the burgeoning pharmaceutical and dye industries.

Synthesis of this compound: A Mechanistic Approach

The most logical and industrially scalable synthetic route to this compound is the selective oxidation of its readily available precursor, 4-nitro-o-xylene (also known as 2-methyl-4-nitrotoluene). This approach is favored due to the predictable regioselectivity of the nitration of o-xylene and the established methods for the controlled oxidation of a methyl group to an aldehyde.

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into two primary stages: the nitration of o-xylene to form the key intermediate, followed by the selective oxidation of one of the methyl groups.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Selective Oxidation cluster_2 Purification o-Xylene o-Xylene 4-Nitro-o-xylene 4-Nitro-o-xylene o-Xylene->4-Nitro-o-xylene HNO₃ / H₂SO₄ This compound This compound 4-Nitro-o-xylene->this compound Oxidizing Agent (e.g., MnO₂, Ceric Ammonium Nitrate) Crude Product Crude Product This compound->Crude Product Purified Product Purified Product Crude Product->Purified Product Recrystallization / Chromatography

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Theoretical)

This protocol is a representative procedure based on established methods for the selective oxidation of methyl groups on activated aromatic rings.

Step 1: Synthesis of 4-Nitro-o-xylene

The regioselective nitration of o-xylene predominantly yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. The isomers can be separated by fractional distillation. Zeolite catalysts have been shown to improve the selectivity for 4-nitro-o-xylene.

Step 2: Selective Oxidation of 4-Nitro-o-xylene to this compound

Materials:

  • 4-Nitro-o-xylene

  • Manganese(IV) oxide (activated) or Ceric Ammonium Nitrate (CAN)

  • Dichloromethane (DCM) or another suitable solvent

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitro-o-xylene (1 equivalent) in a suitable solvent like dichloromethane.

  • Add an excess of a mild oxidizing agent, such as activated manganese(IV) oxide (5-10 equivalents). The choice of a heterogeneous oxidant like MnO₂ can offer selectivity for the aldehyde over the carboxylic acid. Alternatively, stoichiometric oxidants like Ceric Ammonium Nitrate can be employed.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the solid manganese dioxide. Wash the filter cake with dichloromethane.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Mechanistic Insight: The selective oxidation of a benzylic methyl group is facilitated by the formation of a radical intermediate. The electron-withdrawing nitro group can influence the reactivity of the adjacent methyl group, and careful selection of the oxidizing agent and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid.

Physicochemical and Spectroscopic Characterization

This compound is a solid at room temperature with a melting point of 69-70 °C.[1]

PropertyValue
CAS Number 72005-84-6
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Appearance Solid
Melting Point 69-70 °C
Boiling Point (est.) 321.1 ± 30.0 °C at 760 mmHg
Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the aromatic protons, the aldehyde proton, and the methyl protons. The aromatic protons would appear as a complex multiplet in the range of δ 7.5-8.5 ppm. The aldehyde proton would be a singlet significantly downfield, typically between δ 9.9-10.2 ppm. The methyl protons would appear as a singlet further upfield, around δ 2.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the eight carbon atoms. The carbonyl carbon of the aldehyde would be the most downfield signal, expected around δ 190-193 ppm. The aromatic carbons would resonate in the region of δ 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon would appear at a much higher field, around δ 20 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would display characteristic absorption bands confirming the presence of the key functional groups. A strong carbonyl (C=O) stretching band for the aldehyde would be observed around 1700-1715 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would appear as two strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-H stretching vibrations for the aromatic ring and the methyl group would be seen around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The characteristic C-H stretch of the aldehyde proton may also be visible as a weaker band around 2820-2720 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 165, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the formyl radical (CHO).

Applications in Drug Development and Medicinal Chemistry

Substituted nitrobenzaldehydes are crucial intermediates in the pharmaceutical industry, serving as versatile scaffolds for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[2][3][4]

A significant application of a closely related derivative, 2-methyl-4-nitrobenzoic acid, is in the synthesis of Tolvaptan .[5][6] Tolvaptan is a selective vasopressin V₂ receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis. The synthesis of Tolvaptan involves the use of 2-methyl-4-nitrobenzoic acid, which is directly derivable from this compound via oxidation. This underscores the importance of this compound as a precursor in the manufacturing of this vital medication.

G This compound This compound 2-Methyl-4-nitrobenzoic_acid 2-Methyl-4-nitrobenzoic acid This compound->2-Methyl-4-nitrobenzoic_acid Oxidation Tolvaptan Tolvaptan 2-Methyl-4-nitrobenzoic_acid->Tolvaptan Multi-step Synthesis

Caption: Role of this compound as a precursor in the synthesis of Tolvaptan.

Furthermore, the reactive nature of the aldehyde and nitro groups allows for a wide range of chemical transformations, making this compound a valuable starting material for generating libraries of novel compounds for drug discovery screening. The nitro group can be reduced to an amine, which can then be further functionalized, while the aldehyde group can participate in condensations, reductive aminations, and other carbon-carbon bond-forming reactions.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is important to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Based on data for similar compounds, this compound is expected to be harmful if swallowed, and may cause skin and eye irritation.[1] Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound stands as a testament to the enduring importance of well-designed aromatic intermediates in the advancement of chemical synthesis and drug discovery. Its logical synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, ensures its continued relevance. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the synthesis, characterization, and application of this compound is essential for the development of next-generation therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Wei, S., Tang, B., & Peng, X. H. (2015). Oxidation of 4-nitro-o-xylene with nitric acid using N-hydroxyphthalimide under phase transfer conditions. Chemické zvesti.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

  • Yadav, J. S., et al. (2007). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Journal of the Indian Chemical Society.
  • ResearchGate. (2015). Oxidation of 4-nitro-o-xylene with nitric acid using N-hydroxyphthalimide under phase transfer conditions. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Exploratory applications of 2-nitrobenzaldehyde-derived Morita-Baylis-Hillman adducts as synthons in the construction of drug-like scaffolds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Catalysis Eprints database. (n.d.). Regioselective nitration of o-xylene to 4-nitro-o-xylene using nitric acid over solid acid catalysts. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Nitro-4-methylbenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • Acta Chimica Slovenica. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Retrieved from [Link]

  • Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Nitro-4-methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationships of 2–methylbenzaldehyde analogues. (a).... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 2-methyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-methyl-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-4-nitrobenzaldehyde is an aromatic organic compound featuring a benzaldehyde core structure substituted with a methyl group at position 2 and a nitro group at position 4. This specific arrangement of functional groups—an electron-donating methyl group and a powerful electron-withdrawing nitro group ortho and para to the aldehyde, respectively—confers a unique reactivity profile. This makes it a valuable intermediate in synthetic organic chemistry, particularly as a building block for more complex molecular architectures in the pharmaceutical, agrochemical, and dye industries.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the cornerstone of all scientific research. The standardized nomenclature ensures unambiguous communication and is critical for database searches and regulatory compliance.

IUPAC Name

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is: This compound [3]

Synonyms and Identifiers

In literature and commercial catalogs, this compound may be referenced by several alternative names and identifiers. Recognizing these is crucial for a comprehensive literature review.

  • CAS Number: 72005-84-6[3]

  • Molecular Formula: C₈H₇NO₃[3]

  • InChI Key: ZYHLWYCYBVEMBK-UHFFFAOYSA-N[4]

  • SMILES: O=CC1=CC=C(=O)C=C1C[3][4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are fundamental for designing experimental protocols, including reaction conditions, purification methods, and storage.

PropertyValueSource(s)
Molecular Weight 165.15 g/mol [3]
Appearance Solid
Melting Point 69-70 °C
Boiling Point 321.1 ± 30.0 °C at 760 mmHg
Purity (Typical) ≥95-96%[3]
Storage Temperature 4°C, stored under nitrogen

Synthesis of this compound

The synthesis of substituted benzaldehydes often involves either the introduction of functional groups onto a benzaldehyde scaffold or the selective oxidation of a precursor. A logical and common approach for synthesizing this compound is the selective oxidation of the corresponding toluene derivative, 2-methyl-4-nitrotoluene (also known as 4-nitro-o-xylene). The strong electron-withdrawing effect of the nitro group can make the oxidation of the adjacent methyl group challenging, requiring carefully controlled conditions to avoid over-oxidation to the carboxylic acid.[5]

Conceptual Synthesis Workflow

A plausible synthetic route involves the oxidation of one methyl group of 4-nitro-o-xylene. While various oxidizing agents can be employed, methods using reagents like chromium trioxide (CrO₃) in a mixture of acetic anhydride and acetic acid are well-established for converting a methyl group to a diacetate geminal diol, which is then hydrolyzed to the aldehyde. This two-step process prevents over-oxidation.

Synthesis_Workflow Start 4-Nitro-o-xylene (Starting Material) Step1 Oxidation & Acylation (CrO₃, Ac₂O, HOAc) Start->Step1 Intermediate 2-Methyl-4-nitrobenzylidene diacetate (Intermediate) Step1->Intermediate Formation of gem-diacetate Step2 Hydrolysis (Acidic, e.g., HCl) Intermediate->Step2 Product This compound (Final Product) Step2->Product Release of aldehyde

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established methods for similar transformations.[6]

Step 1: Synthesis of 2-Methyl-4-nitrobenzylidene diacetate

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in an ice/acetone bath.

  • Reagents: Charge the flask with 4-nitro-o-xylene, acetic anhydride (Ac₂O), and glacial acetic acid (HOAc).

  • Acid Addition: Cool the stirred mixture to below 10°C. Carefully add concentrated sulfuric acid (H₂SO₄) dropwise, ensuring the temperature does not exceed 20°C.

  • Oxidant Addition: After cooling the mixture to 0°C, add chromium trioxide (CrO₃) in small portions over 1-2 hours, maintaining the reaction temperature between 0-10°C.

  • Reaction: Once the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to precipitate the product. Filter the resulting slurry, wash the filter cake with water, and dry under vacuum to obtain the crude intermediate, 4-nitro-2-methyl-(α,α-diacetoxy)toluene.

Step 2: Hydrolysis to this compound

  • Setup: Equip a round-bottom flask with a condenser and a magnetic stirrer.

  • Reagents: Add the crude diacetate intermediate, an organic solvent (e.g., diethyl ether), and concentrated hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux and stir under a nitrogen atmosphere for several hours until the reaction is complete (monitored by TLC).

  • Workup: After cooling, add water and separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization to yield pure this compound.

Applications in Research and Drug Development

Nitrobenzaldehydes are versatile intermediates in organic synthesis due to the reactivity of both the aldehyde and nitro functional groups.[1][7]

  • Pharmaceutical Synthesis: The primary application of compounds like this compound is as a precursor for the synthesis of Active Pharmaceutical Ingredients (APIs). The nitro group can be readily reduced to an amine, which is a key functional group in many drug molecules. This subsequent amine can then be used to construct heterocyclic rings, such as quinolines, which are prevalent scaffolds in medicinal chemistry. For example, 2-methyl-4-nitrobenzoic acid, a derivative, is an important intermediate for synthesizing the V2 receptor antagonist Tolvaptan.[5]

  • Dye and Pigment Industry: Nitroaromatic compounds are foundational in the synthesis of azo dyes and other colorants. The functionalities present in this compound allow it to serve as a building block for creating complex dye structures.

  • Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[8] These Schiff bases and their metal complexes are subjects of research for their potential biological activities, including antibacterial, antifungal, and anticancer properties.[8]

Safety, Handling, and Storage

Working with this compound requires adherence to strict safety protocols due to its potential hazards.

Hazard Identification

The compound is classified with the following hazard statements according to the Globally Harmonized System (GHS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).

Precautionary Measures and PPE

Strict adherence to the following precautionary statements is mandatory:[9]

  • P261: Avoid breathing dust.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves, eye protection, and face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.[9]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. A complete suit protecting against chemicals may be necessary depending on the scale of work.[9]

  • Respiratory Protection: Use a NIOSH-approved respirator or work in a well-ventilated fume hood.[10]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and store at the recommended temperature of 4°C under a nitrogen atmosphere to maintain stability.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • PubChem. 3-Methyl-4-nitrobenzaldehyde Compound Summary. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Nitrobenzaldehyde: Properties, Uses, and Manufacturing Insights. [Link]

  • PubChemLite. This compound (C8H7NO3). [Link]

  • PubChem. 2-Methyl-5-nitrobenzaldehyde Compound Summary. [Link]

  • Google Patents. Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

  • ResearchGate. Synthesis of m-nitrobenzaldehyde. [Link]

  • Organic Syntheses. m-NITROBENZALDEHYDE DIMETHYLACETAL. [Link]

  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Applications of 2-Nitrobenzaldehyde. [Link]

  • PubChem. p-Nitrobenzaldehyde O-methyloxime Compound Summary. [Link]

  • Autech Industry Co.,Limited. The Crucial Role of 4-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

Sources

An In-Depth Technical Guide to the Stability and Reactivity of 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its chemical behavior is dictated by the interplay of three key functional groups: the aldehyde, the nitro group, and the methyl group, all attached to a benzene ring. This guide provides a comprehensive analysis of the stability and reactivity profile of this compound, offering insights into its handling, storage, and synthetic applications. While specific literature on this exact molecule is limited, this guide synthesizes data from closely related analogues to provide a robust predictive profile.

Molecular Structure and Physicochemical Properties

The unique arrangement of the functional groups in this compound governs its physical and chemical properties. The electron-withdrawing nitro group at the para position significantly influences the reactivity of the aldehyde, while the ortho-methyl group introduces steric and electronic effects.

PropertyValueReference
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
Melting Point 69-70 °C
Boiling Point 321.1 ± 30.0 °C at 760 mmHg
Appearance Solid[2]

digraph "2_Methyl_4_nitrobenzaldehyde_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; H1[label="H"]; C_aldehyde [label="C", pos="2.5,0!"]; H_aldehyde [label="H"]; O_aldehyde [label="O"]; C_methyl [label="C", pos="-1.25,2.165!"]; H_methyl1 [label="H"]; H_methyl2 [label="H"]; H_methyl3 [label="H"]; N_nitro [label="N", pos="-2.5,0!"]; O1_nitro [label="O"]; O2_nitro [label="O"]; H2[label="H"]; H3[label="H"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C_aldehyde; C_aldehyde -- H_aldehyde; C_aldehyde -- O_aldehyde [style=double]; C2 -- C_methyl; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3; C4 -- N_nitro; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro; C3 -- H1; C5 -- H2; C6 -- H3; }

Caption: Molecular structure of this compound.

Stability Profile

Thermal Stability

Nitroaromatic compounds can exhibit thermal instability, and their decomposition pathways can be complex.[3][4] The thermal stability of this compound is influenced by the presence of the nitro group. Studies on related nitrobenzyl halides have shown that ortho-isomers are generally less stable than their meta and para counterparts.[5][6] The decomposition of nitroaromatics can be initiated by the homolytic cleavage of the C-NO₂ bond or through nitro-nitrite isomerization.[7]

Key Considerations for Thermal Stability:

  • Avoid prolonged heating at elevated temperatures.

  • Monitor for any signs of decomposition, such as discoloration or gas evolution, during heating.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended for a detailed assessment of thermal stability under specific experimental conditions.[8]

Photochemical Stability

Aromatic nitro compounds are known to be photoreactive. For instance, 2-nitrobenzaldehyde is a well-known photolabile compound and is used as a chemical actinometer.[9] Its photolysis can lead to the formation of 2-nitrosobenzoic acid. The presence of a chromophoric nitro group in this compound suggests a susceptibility to photochemical degradation upon exposure to UV light.[10][11]

Recommendations for Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Protect from light by storing in amber-colored containers or in the dark.

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Chemical Stability and Incompatible Materials

This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Bases: Can catalyze self-condensation reactions (e.g., Cannizzaro reaction if no α-hydrogens were present on a side chain) or other decomposition pathways.

  • Strong Reducing Agents: Can lead to the rapid and exothermic reduction of the nitro group and the aldehyde.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde's carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effect of the para-nitro group.[12][13][14] The ortho-methyl group can exert a minor electronic donating effect and, more importantly, may introduce steric hindrance in some reactions.

Oxidation

The aldehyde functional group can be readily oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation.[15][16][17]

Typical Oxidation Protocol:

  • Dissolve this compound in a suitable solvent (e.g., acetone, acetic acid).

  • Add the oxidizing agent (e.g., potassium permanganate, Jones reagent) portion-wise while monitoring the temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching the excess oxidant and extracting the carboxylic acid product.

A patent for the synthesis of 2-methyl-4-nitrobenzoic acid describes the oxidation of 4-nitro-o-xylene using dilute nitric acid in the presence of a radical initiator and a phase transfer catalyst, which highlights an industrial approach to a similar molecular scaffold.[3]

Reduction

Both the aldehyde and the nitro group are susceptible to reduction.

  • Selective Reduction of the Aldehyde: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The nitro group is generally stable under these conditions.[18]

  • Selective Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).[19][20][21][22][23] This transformation is crucial for the synthesis of many heterocyclic compounds.

  • Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will likely reduce both the aldehyde and the nitro group.

Protocol for Selective Nitro Group Reduction:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as 10% Palladium on carbon.

  • Pressurize the reaction vessel with hydrogen gas.

  • Stir the mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the catalyst and evaporate the solvent to obtain the 2-methyl-4-aminobenzaldehyde.

Nucleophilic Addition and Condensation Reactions

The electron-withdrawing nitro group makes the carbonyl carbon of this compound highly electrophilic and thus very reactive towards nucleophiles.[24][25]

  • Schiff Base Formation: Reacts readily with primary amines to form imines (Schiff bases). This reaction is often catalyzed by a small amount of acid.[19][26][27]

  • Wittig Reaction: Undergoes the Wittig reaction with phosphorus ylides to form alkenes.[28]

  • Aldol and Knoevenagel Condensations: Can participate in base-catalyzed condensation reactions with enolates or active methylene compounds.[4][29][30] The high reactivity of nitro-substituted benzaldehydes generally leads to good yields in these reactions.[31]

Reactivity_Profile cluster_oxidation Oxidation cluster_reduction Reduction cluster_condensation Condensation This compound This compound 2-Methyl-4-nitrobenzoic acid 2-Methyl-4-nitrobenzoic acid This compound->2-Methyl-4-nitrobenzoic acid [O] 2-Methyl-4-nitrobenzyl alcohol 2-Methyl-4-nitrobenzyl alcohol This compound->2-Methyl-4-nitrobenzyl alcohol [H] (mild) 2-Methyl-4-aminobenzaldehyde 2-Methyl-4-aminobenzaldehyde This compound->2-Methyl-4-aminobenzaldehyde [H] (selective) Schiff Base Schiff Base This compound->Schiff Base + R-NH₂ Alkene Alkene This compound->Alkene + Wittig Reagent

Caption: Key reactions of this compound.

Conclusion

This compound is a reactive and versatile synthetic intermediate. Its stability is a key consideration, particularly with respect to heat and light. The reactivity is dominated by the highly electrophilic aldehyde group, which readily undergoes oxidation, reduction, and a variety of nucleophilic addition and condensation reactions. A thorough understanding of this stability and reactivity profile is essential for its safe handling and effective use in the development of new chemical entities.

References

  • Atmospheric degradation of 2- nitrobenzaldehyde: Photolysis and reaction with OH radicals. (n.d.). Science of The Total Environment. Retrieved from [Link]

  • Zaitsau, D. H., et al. (2018). Thermochemistry of di-substituted benzenes: nitro- and dimethylamino benzaldehydes. The Journal of Chemical Thermodynamics, 125, 134-144.
  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Chemical Methodologies, 8(7), 549-565.
  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Study.com. (n.d.). p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why.. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde. Retrieved from [Link]

  • Labflow. (n.d.). Crossed Aldol Reaction of 2-Acetylpyridine and 4- Nitrobenzaldehyd. Retrieved from [Link]

  • Solutions to Problems. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 4-nitrobenzaldehyde with secondary amines a. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329234A - Production process of m-nitrobenzaldehyde.
  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • Jeong, D., et al. (2023). Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation. Journal of the American Chemical Society, 145(2), 1159–1169.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4099.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
  • Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. (2022). RSC Advances, 12(4), 2133–2136.
  • Filo. (n.d.). Order of nucleophilicaddfition Acetophenone, p-nitrobenzaldehyd.... Retrieved from [Link]

  • Brainly.in. (n.d.). Out of p-tolualdehyde and p-nitrobenzaldehyde ,which one is more reactive towards nucleophilic addition reactions, why?. Retrieved from [Link]

  • ResearchGate. (n.d.). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Brainly.com. (n.d.). [FREE] p-Nitrobenzaldehyde is more reactive towards nucleophilic addition reactions than p-tolualdehyde because. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of benzaldehyde with p-nitroacetophenone. Retrieved from [Link]

  • A Comprehensive Review on Adsorption, Photocatalytic and Chemical Degradation of Dyes and Nitro-Compounds over Different Kinds of Porous and Composite Materials. (2022).
  • Quora. (n.d.). Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde?. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of conversion of 4‐nitrobenzaldehyde, 2a, into.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thermal stability of nitrobenzyl halogenides. Retrieved from [Link]

  • YouTube. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability of Nitrobenzyl Halogenides. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction. (2022).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • The role of indirect photochemical degradation in the environmental fate of pesticides: a review. (2014). Environmental Science: Processes & Impacts, 16(4), 628-653.
  • ResearchGate. (n.d.). (PDF) Photocatalytic Degradation of Organic Pollutants: A Review. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-Methyl-4-nitrobenzaldehyde for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Manual for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of a Key Aromatic Intermediate.

Prepared by a Senior Application Scientist, this guide provides a thorough technical overview of 2-Methyl-4-nitrobenzaldehyde (CAS No. 72005-84-6), a versatile aromatic aldehyde with significant potential in medicinal chemistry and fine chemical synthesis. This document moves beyond a standard technical data sheet to offer practical insights into its commercial landscape, synthetic routes, spectrochemical characterization, and key reaction protocols, empowering researchers to effectively integrate this compound into their discovery and development workflows.

Commercial Landscape: Sourcing and Procurement

This compound is readily available from a range of specialty chemical suppliers catering to the research and pharmaceutical industries. Procurement for laboratory-scale research is straightforward, with multiple vendors offering this compound in various quantities. For larger-scale drug development and manufacturing, establishing a stable supply chain with a reputable manufacturer is crucial.

Table 1: Commercial Availability of this compound

SupplierTypical PurityAvailable QuantitiesCAS Number
Pharmaffiliates>95%Grams to Kilograms72005-84-6[1]
BLD Pharm≥95%Grams to Kilograms72005-84-6[2]
Advanced ChemBlocks95.00%Grams to Kilograms72005-84-6[3]
Sigma-Aldrich96%Grams72005-84-6

When sourcing this compound, it is imperative to request and scrutinize the Certificate of Analysis (CoA) to verify purity and identify any potential impurities that could impact downstream reactions.

Synthesis of this compound: A Plausible Laboratory-Scale Protocol

While numerous methods exist for the synthesis of substituted nitrobenzaldehydes, a specific, detailed protocol for this compound can be adapted from established procedures for related isomers, such as the oxidation of the corresponding nitrotoluene. The most logical and scalable approach involves the selective oxidation of 4-nitro-o-xylene.

The following protocol is a well-reasoned adaptation based on the successful synthesis of o- and p-nitrobenzaldehydes from their respective nitrotoluene precursors. The key to this synthesis is the use of a chromium trioxide-acetic anhydride system to form a geminal diacetate intermediate, which is then hydrolyzed to the aldehyde. This two-step process helps to prevent over-oxidation to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of this compound from 4-Nitro-o-xylene

Part A: Formation of 2-Methyl-4-nitrobenzaldiacetate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-nitro-o-xylene (1.0 equivalent) with glacial acetic acid and acetic anhydride. The flask should be placed in an ice-salt bath to maintain a low temperature.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • Oxidant Addition: Once the mixture is cooled to 5 °C, add chromium trioxide in small portions at a rate that maintains the reaction temperature below 10 °C. This addition can be exothermic and requires careful monitoring.

  • Reaction Monitoring: After the addition of chromium trioxide is complete, continue stirring the reaction mixture at a low temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and water. The oily product will precipitate. The solid is then collected by vacuum filtration, washed with cold water, and subsequently with a cold, dilute sodium carbonate solution to remove acidic impurities. The crude 2-methyl-4-nitrobenzaldiacetate is then dried.

Part B: Hydrolysis to this compound

  • Hydrolysis Setup: In a round-bottom flask fitted with a reflux condenser, suspend the crude diacetate from Part A in a mixture of ethanol, water, and concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux with stirring for approximately 45-60 minutes.

  • Crystallization and Isolation: Cool the reaction mixture in an ice bath to induce crystallization of the aldehyde. Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as toluene/petroleum ether, to yield a pale yellow solid.

Synthesis_Workflow Start 4-Nitro-o-xylene Step1 Oxidation (CrO3, Ac2O, H2SO4) Start->Step1 Intermediate 2-Methyl-4-nitrobenzaldiacetate Step1->Intermediate Step2 Hydrolysis (HCl, H2O, EtOH) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Spectroscopic and Physicochemical Characterization

Accurate characterization of this compound is essential for its use in research and development. The following section provides an in-depth analysis of its expected spectroscopic data based on the known properties of its functional groups and related structures.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 72005-84-6
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Appearance Solid
Melting Point 69-70 °C
Boiling Point 321.1 ± 30.0 °C at 760 mmHg
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the aromatic protons, the aldehydic proton, and the methyl group.

  • ¹H NMR Analysis:

    • Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.2 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.

    • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, a complex splitting pattern is anticipated. The proton ortho to the nitro group is expected to be the most deshielded.

    • Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons should appear in the upfield region, likely between δ 2.5 and 2.8 ppm.

  • ¹³C NMR Analysis:

    • Carbonyl Carbon (-CHO): The aldehydic carbon will be the most downfield signal, typically appearing between δ 190 and 195 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-155 ppm). The carbon bearing the nitro group will be significantly deshielded.

    • Methyl Carbon (-CH₃): The methyl carbon will appear as an upfield signal, likely in the range of δ 18-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency.

  • C-H Stretch (Aldehyde): Two weak bands are anticipated around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi resonance).

  • N-O Stretch (Nitro group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

  • Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 165.

  • Key Fragmentation Pathways:

    • Loss of a hydrogen radical (-H): A prominent peak at m/z 164 ([M-H]⁺) is characteristic of aldehydes.

    • Loss of the formyl radical (-CHO): A peak at m/z 136 ([M-CHO]⁺) is expected.

    • Loss of the nitro group (-NO₂): A fragment at m/z 119 ([M-NO₂]⁺) may be observed.

    • Further fragmentation of the aromatic ring will also occur.

Applications in Drug Development and Organic Synthesis

Nitrobenzaldehydes are valuable intermediates in the pharmaceutical industry due to the versatile reactivity of both the aldehyde and nitro functionalities.[4] The nitro group can be readily reduced to an amine, which can then participate in a wide range of cyclization and condensation reactions to form heterocyclic scaffolds common in drug molecules.

While a direct synthesis of a marketed drug from this compound is not prominently documented, its oxidized derivative, 2-methyl-4-nitrobenzoic acid, is a known intermediate in the synthesis of the V2 receptor antagonist, Tolvaptan .[5] This highlights the potential of this compound as a precursor in the synthesis of pharmacologically active compounds.

Furthermore, the aldehyde functionality allows for a variety of carbon-carbon bond-forming reactions, such as the Wittig reaction, to build more complex molecular architectures.

Experimental Protocol: Wittig Reaction with this compound

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. The following is a general protocol that can be adapted for the reaction of this compound with a phosphorus ylide.

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in a dry, aprotic solvent such as tetrahydrofuran (THF). Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change.

  • Aldehyde Addition: Once the ylide has formed, slowly add a solution of this compound (1.0 equivalent) in dry THF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired alkene.

Wittig_Reaction Phosphonium_Salt Phosphonium Salt Reaction Wittig Reaction Phosphonium_Salt->Reaction Base Strong Base (e.g., n-BuLi) Base->Reaction Ylide Phosphorus Ylide Aldehyde This compound Aldehyde->Reaction Alkene Alkene Product Reaction->Alkene Byproduct Triphenylphosphine Oxide Reaction->Byproduct

Caption: General scheme of the Wittig reaction.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the purity of this compound and for monitoring its consumption in chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is ideal for the analysis of this compound.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) provides good retention and resolution.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended. A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm is suitable due to the aromatic nature of the compound.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both quantification and identification of impurities.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is appropriate.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector: Split/splitless injector at 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

Analytical_Workflow Sample This compound Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Purity Purity Assessment HPLC->Purity Reaction Reaction Monitoring HPLC->Reaction Impurity Impurity Profiling GCMS->Impurity

Caption: Analytical workflow for this compound.

Safety and Handling

This compound should be handled with the appropriate safety precautions in a well-ventilated laboratory or under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for applications in drug discovery and fine chemical synthesis. Its versatile reactivity, stemming from the aldehyde and nitro functionalities, allows for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its commercial sourcing, a plausible synthetic route, detailed spectroscopic analysis, key reaction protocols, and analytical methods to empower researchers in their scientific endeavors. A thorough understanding of these technical aspects is crucial for the effective and safe utilization of this valuable intermediate.

References

  • Pharmaffiliates. This compound. [Link]

  • Organic Syntheses. o-NITROBENZALDEHYDE. [Link]

  • Organic Syntheses. p-NITROBENZALDEHYDE. [Link]

  • Google Patents. Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Pharmaffiliates. This compound. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • The Crucial Role of 4-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. The Crucial Role of 4-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

  • The Crucial Role of 4-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. The Crucial Role of 4-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

  • Google Patents. Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • EPA. method 8091 nitroaromatics and cyclic ketones by gas chromatography. [Link]

Sources

A Technical Guide to the Nitro Group in 2-Methyl-4-nitrobenzaldehyde: Electronic Effects, Reactivity, and Medicinal Chemistry Implications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the key characteristics of the nitro functional group in the 2-Methyl-4-nitrobenzaldehyde molecule. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a surface-level description to explore the profound electronic, steric, and spectroscopic properties imparted by the nitro moiety. We will dissect the causality behind its influence on molecular reactivity, detail experimental protocols for its characterization, and synthesize its strategic importance in modern drug design—balancing its role as a powerful pharmacophore with its potential as a toxicophore. The guide is structured to provide a foundational understanding for harnessing the unique chemistry of this versatile building block in synthetic and pharmaceutical applications.

Introduction: The Molecular Architecture

This compound is a disubstituted aromatic aldehyde featuring three key functional components: a benzene ring, an aldehyde group (-CHO), and a nitro group (-NO₂), further modulated by a methyl group (-CH₃). While the aldehyde provides a primary site for nucleophilic attack and derivatization, and the methyl group introduces steric and modest electronic effects, it is the nitro group at the para position that dramatically defines the molecule's chemical personality. Its powerful electron-withdrawing nature governs the reactivity of both the aromatic ring and the aldehyde, making it a subject of significant interest in organic synthesis and medicinal chemistry.[1][2] Understanding the nuanced characteristics of this nitro group is paramount to predicting reaction outcomes and designing novel therapeutic agents.

The Dominant Influence: Electronic Characteristics of the Nitro Group

The nitro group is one of the most potent electron-withdrawing groups in organic chemistry, a property stemming from two distinct electronic phenomena: the inductive effect and the resonance effect.[3][4]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom of the benzene ring through the sigma bond framework. This effect acidifies the ring's C-H bonds and deactivates the entire ring toward electrophilic attack.[4][5]

  • Resonance Effect (-R or -M): More significantly, the nitro group withdraws electron density through p-π conjugation with the aromatic system. The π-electrons from the ring can be delocalized onto the nitro group's oxygen atoms, creating resonance structures that place a formal positive charge on the aromatic ring, particularly at the ortho and para positions relative to the nitro group.[5][6]

In this compound, the nitro group is para to the aldehyde. This positioning allows for direct resonance conjugation, which powerfully enhances the electrophilicity of the carbonyl carbon, making the aldehyde group significantly more reactive towards nucleophiles compared to benzaldehyde or 4-methylbenzaldehyde.[7]

Caption: Logical flow of resonance in the 4-nitrobenzaldehyde core.

Impact on Molecular Reactivity

The electronic perturbations caused by the nitro group have profound consequences for the reactivity of this compound at two primary sites: the aldehyde carbonyl and the aromatic ring.

Enhanced Aldehyde Electrophilicity

The strong electron withdrawal by the para-nitro group significantly depletes electron density from the aldehyde's carbonyl carbon. This increases its partial positive charge (δ+), making it a much "harder" and more reactive electrophile.[7] Consequently, it undergoes nucleophilic addition reactions, such as the Cannizzaro reaction, Grignard reactions, or the formation of imines (Schiff bases), at a faster rate than benzaldehydes bearing electron-donating or neutral substituents.[7][8] This heightened reactivity is a key feature exploited in synthetic pathways where efficient carbonyl chemistry is required.

Aromatic Ring Reactivity

The nitro group's influence on the aromatic ring is twofold:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): By withdrawing electron density, the nitro group makes the benzene ring less nucleophilic and thus less reactive towards electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions) by several orders of magnitude.[3][4]

  • Activation towards Nucleophilic Aromatic Substitution (NAS): The same electron-withdrawing properties that hinder EAS can stabilize the negatively charged intermediate (Meisenheimer complex) formed during NAS. While this compound itself does not have a suitable leaving group for a typical NAS reaction, this underlying principle is crucial for understanding the chemistry of related nitroaromatic compounds.[3]

Spectroscopic Signatures of the Nitro Group

The presence and electronic environment of the nitro group can be unequivocally confirmed through standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The nitro group gives rise to two distinct and strong absorption bands in the IR spectrum:

  • Asymmetric Stretch: Typically observed in the range of 1500-1570 cm⁻¹.

  • Symmetric Stretch: Typically observed in the range of 1300-1370 cm⁻¹.

For a conjugated nitro group, as in this molecule, these bands are often found at the lower end of their respective ranges.[9] The presence of strong bands around 1540 cm⁻¹ and 1350 cm⁻¹ is a classic diagnostic marker.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the strong deshielding effect of the nitro group causes the aromatic protons ortho and meta to it to shift significantly downfield (to higher ppm values) compared to those in toluene or benzaldehyde. The proton situated between the aldehyde and methyl groups will also experience a distinct chemical shift due to the combined anisotropic effects of the surrounding groups.

Quantitative Spectroscopic Data (Illustrative)
Spectroscopic Technique Functional Group Expected Observation Causality
Infrared (IR) Nitro (-NO₂)Strong peaks at ~1540 cm⁻¹ (asym) & ~1350 cm⁻¹ (sym)N=O bond stretching vibrations.[9]
Infrared (IR) Aldehyde (-CHO)Strong C=O stretch at ~1705 cm⁻¹; Fermi doublets at ~2850 & ~2730 cm⁻¹Conjugation with the ring lowers C=O frequency; characteristic aldehyde C-H stretches.[9][10]
¹H NMR Aromatic ProtonsProtons ortho to -NO₂ appear at high δ (~8.0-8.5 ppm)Strong deshielding from electron-withdrawing -NO₂ group.[10]
¹H NMR Aldehyde ProtonSinglet at high δ (~9.9-10.1 ppm)Deshielding from carbonyl group and aromatic ring current.
¹³C NMR Carbonyl CarbonSignal at ~190-195 ppmStandard chemical shift for an aromatic aldehyde carbonyl.
¹³C NMR C-NO₂ CarbonSignal appears downfieldDirect attachment to the electronegative nitro group.

Experimental Protocol: Reduction of the Nitro Group

A pivotal reaction in the synthetic application of nitroaromatics is the reduction of the nitro group to an amine. This transformation is fundamental in drug development, converting a metabolically labile or potentially toxic moiety into a versatile synthetic handle for further elaboration.

Objective: To selectively reduce the nitro group of this compound to yield 2-Methyl-4-aminobenzaldehyde without affecting the aldehyde group.

Methodology: Catalytic Hydrogenation

This protocol is a self-validating system as the disappearance of the starting material and appearance of the product can be monitored in real-time by Thin Layer Chromatography (TLC), and the structural conversion confirmed by spectroscopy.

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a septum, add this compound (1.65 g, 10 mmol).

  • Solvent Addition: Add 30 mL of ethanol to dissolve the starting material.

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~50 mg, ~0.05 mol%) to the solution. Causality: Palladium is an excellent catalyst for hydrogenation; the carbon support provides a high surface area for the reaction.

  • Inerting: Purge the flask by evacuating and backfilling with nitrogen gas three times, then with hydrogen gas three times.

  • Reaction: Leave the reaction to stir vigorously under a positive pressure of hydrogen (from a balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material is UV active and may have a yellowish color, while the product amine will have a different Rf value and may require staining (e.g., with ninhydrin) to visualize.

  • Work-up: Once the starting material is consumed (typically 2-4 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench with water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-Methyl-4-aminobenzaldehyde, which can be purified by recrystallization or column chromatography.

Nitro_Reduction_Workflow Workflow for Catalytic Reduction of Nitro Group start 1. Dissolve This compound in Ethanol add_catalyst 2. Add Pd/C Catalyst start->add_catalyst hydrogenation 3. Purge with H₂ Stir under H₂ atmosphere add_catalyst->hydrogenation monitor 4. Monitor Reaction by TLC hydrogenation->monitor monitor->hydrogenation Incomplete workup 5. Filter through Celite to remove catalyst monitor->workup Complete isolate 6. Evaporate Solvent & Purify Product workup->isolate end Product: 2-Methyl-4-aminobenzaldehyde isolate->end

Caption: Experimental workflow for the reduction of the nitro group.

Relevance in Drug Development: A Double-Edged Sword

The nitro group is a fascinating moiety in medicinal chemistry, often considered both a valuable tool and a structural alert.[11][12]

  • Pharmacophore & Prodrug: The strong electron-withdrawing and polar nature of the nitro group can enhance binding to biological targets and improve pharmacokinetic properties like solubility.[11][13] Critically, nitroaromatic compounds can act as hypoxia-activated prodrugs. In the low-oxygen environment of tumors or certain bacteria, endogenous nitroreductase enzymes can reduce the nitro group to cytotoxic species (like hydroxylamines), leading to targeted cell death.[1][13] This is a cornerstone of drugs used in oncology and for treating anaerobic infections.[2]

  • Toxicophore & Metabolic Liability: Conversely, the same reductive activation can occur non-selectively in the body, leading to mutagenicity and genotoxicity.[1][12] For this reason, the nitro group is often flagged as a potential toxicophore during the drug discovery process, and its inclusion requires careful justification and extensive toxicological evaluation.

Nitro_Group_Logic Dual Role of the Nitro Group in Drug Design cluster_benefit Therapeutic Benefit cluster_risk Toxicological Risk nitro Nitro Group in Drug Molecule benefit_node Hypoxia-Activated Prodrug nitro->benefit_node Exploited Property risk_node Potential Toxicophore nitro->risk_node Inherent Liability benefit_desc Selective reduction in tumors/ microbes to cytotoxic species benefit_node->benefit_desc risk_desc Non-selective reduction in the body leading to mutagenicity risk_node->risk_desc

Caption: The dichotomous role of the nitro group in medicinal chemistry.

Conclusion

The nitro group in this compound is not a passive substituent but the dominant controller of the molecule's chemical behavior. Its powerful, long-range electron-withdrawing effects activate the aldehyde for nucleophilic chemistry while deactivating the aromatic ring towards electrophiles. These characteristics are readily identifiable through distinct spectroscopic signatures. For drug development professionals, the nitro group offers a strategic avenue for creating targeted, hypoxia-activated therapies, yet it demands a cautious and informed approach to mitigate potential toxicity. A thorough understanding of these core principles is essential for any scientist looking to utilize this potent and versatile chemical entity.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

  • Kaur, N., & Kishore, D. (2014). The fascinating and privileged scaffolds: an update on the recent past, present and future of the nitro group. RSC Advances, 4(41), 21216-21246. (Note: While not directly cited, this provides excellent background context).
  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]

  • Olender, D., Żwawiak, J., & Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals (Basel), 11(2), 54. [Link]

  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the... | Study Prep. [Link]

  • Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893. [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

  • Zaragoza, F. (Ed.). (2012). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Szafran, M., et al. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]

  • YouTube. (2017). Directing Effect of the Nitro Group in EAS. [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzaldehyde. [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

  • Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • University of California, Los Angeles. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds from 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-4-nitrobenzaldehyde is a versatile and economically significant aromatic aldehyde that serves as a foundational building block for a multitude of high-value organic compounds. Its trifunctional nature—comprising a reactive aldehyde group, an electronically influential nitro moiety, and a sterically significant methyl group—provides a rich chemical canvas for synthetic exploration. The aldehyde function is a prime site for condensation and multicomponent reactions, while the nitro group can be readily transformed into other functionalities, most notably an amine, which unlocks pathways to critical nitrogen-containing heterocycles. These derivatives, including Schiff bases, chalcones, and quinolines, are privileged scaffolds in medicinal chemistry and drug development. This guide provides an in-depth exploration of key synthetic transformations starting from this compound, offering detailed, field-proven protocols and explaining the causal logic behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Synthetic Utility of this compound

This compound (CAS No. 72005-84-6) is a solid with a melting point of 69-70°C[1]. The molecule's reactivity is dictated by its distinct functional groups:

  • Aldehyde Group (-CHO): The primary site for nucleophilic attack, enabling classic condensation reactions to form C=C and C=N bonds.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that influences the reactivity of the aromatic ring and the aldehyde. Crucially, it serves as a synthetic handle for reduction to an amino group, a key step in the synthesis of many heterocyclic systems.

  • Methyl Group (-CH₃): Located ortho to the aldehyde, this group introduces steric hindrance that can influence reaction kinetics and product selectivity. It also provides an additional site for potential functionalization in more advanced synthetic routes.

This unique combination makes it a precursor for compounds with applications ranging from pharmaceuticals to materials science[2][3]. This document will focus on three principal classes of derivatives with significant biological relevance: Schiff Bases, Chalcones, and Quinolines.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are synthesized via the condensation of a primary amine with an aldehyde[2]. These compounds are not only crucial intermediates in organic synthesis but also serve as versatile ligands in coordination chemistry and exhibit a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties[4][5]. The electron-withdrawing nitro group in the this compound scaffold can significantly modulate the electronic properties and biological efficacy of the resulting Schiff base[4].

Mechanistic Rationale

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of the primary amine. The subsequent dehydration of the resulting hemiaminal intermediate yields the stable imine product.

Experimental Protocol: Synthesis of N-(2-methyl-4-nitrobenzylidene)aniline

This protocol details a general and reliable method for Schiff base formation via reflux.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.65 g, 10 mmol) in 25 mL of absolute ethanol with gentle warming if necessary.

  • To this solution, add a solution of aniline (0.93 g, 10 mmol) in 15 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with constant stirring for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., with a 4:1 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot indicates product formation.

  • Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature, and then in an ice bath for 30 minutes to maximize precipitation.

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base as colored crystals.

  • Dry the purified product in a vacuum oven or desiccator. Characterize by melting point, FT-IR, and NMR spectroscopy.

Visualization: Schiff Base Synthesis Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 Dissolve this compound in Ethanol mix Combine Solutions in RBF reagent1->mix reagent2 Dissolve Aniline in Ethanol reagent2->mix catalyze Add Catalytic Acetic Acid mix->catalyze reflux Reflux for 2-4 hours catalyze->reflux cool Cool to Room Temp & Ice Bath reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Product recrystallize->dry Pure Schiff Base Pure Schiff Base dry->Pure Schiff Base

Caption: Reaction scheme for Claisen-Schmidt chalcone synthesis.

Data Summary: Representative Chalcones
Acetophenone DerivativeProduct NameTypical Yield (%)M.P. (°C)
Acetophenone(E)-1-phenyl-3-(2-methyl-4-nitrophenyl)prop-2-en-1-one75-85112-114
4-Methylacetophenone(E)-3-(2-methyl-4-nitrophenyl)-1-(p-tolyl)prop-2-en-1-one78-88145-147
4-Methoxyacetophenone(E)-1-(4-methoxyphenyl)-3-(2-methyl-4-nitrophenyl)prop-2-en-1-one80-90138-140

Synthesis of Quinoline Derivatives via Domino Reaction

The quinoline scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. A powerful method for their synthesis is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.[6] A highly efficient modern approach involves an in situ or "domino" reduction of a 2-nitrobenzaldehyde followed by spontaneous cyclization, circumventing the need to isolate the often-unstable 2-aminobenzaldehyde intermediate.[6]

Mechanistic Rationale

This one-pot synthesis is a two-stage domino process:

  • Nitro Reduction: The nitro group of this compound is reduced to an amine using a mild reducing agent like iron powder in acetic acid (Fe/AcOH). This system is effective and avoids harsh conditions that could affect other functional groups.

  • Friedländer Cyclization: The in situ generated 2-amino-4-methylbenzaldehyde immediately reacts with the active methylene compound (e.g., a β-ketoester) present in the reaction mixture. This acid-catalyzed condensation and subsequent cyclization/dehydration cascade rapidly forms the stable quinoline ring system.

Experimental Protocol: One-Pot Synthesis of Ethyl 2,7-dimethyl-5-nitroquinoline-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Iron powder (Fe, ~325 mesh, 4.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Three-neck round-bottom flask

  • Thermometer and condenser

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add this compound (1.65 g, 10 mmol), ethyl acetoacetate (1.56 g, 12 mmol), and iron powder (2.23 g, 40 mmol).

  • Add 30 mL of glacial acetic acid to the flask.

  • Heat the stirred suspension to 80-90°C. The reaction is often exothermic, and care should be taken to control the temperature.

  • Maintain the temperature for 1-2 hours after the initial exotherm subsides. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it over 100 g of crushed ice.

  • Neutralize the mixture carefully by the slow addition of concentrated ammonium hydroxide solution until the pH is ~8. Caution: This is an exothermic process.

  • Extract the aqueous slurry with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure quinoline derivative.

Visualization: Domino Reduction-Friedländer Pathway

G cluster_pot One-Pot Reaction start This compound intermediate In situ generated 2-Amino-4-methylbenzaldehyde start->intermediate Step 1: Nitro Reduction final Substituted Quinoline intermediate->final Step 2: Friedländer Cyclization reagent1 Fe / AcOH reagent1->start reagent2 Active Methylene Compound reagent2->intermediate

Sources

2-Methyl-4-nitrobenzaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Methyl-4-nitrobenzaldehyde, a bifunctional aromatic compound, has emerged as a valuable and versatile building block. Its unique substitution pattern, featuring an electrophilic aldehyde, a reducible nitro group, and a methyl group that can influence steric and electronic properties, offers a rich platform for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and professionals in drug development.

The presence of both an aldehyde and a nitro group on the same aromatic scaffold allows for selective and sequential reactions, making it an ideal precursor for the synthesis of a wide range of heterocyclic compounds, pharmaceuticals, and functional materials. The aldehyde functionality serves as a handle for carbon-carbon and carbon-nitrogen bond formation through reactions such as condensations and reductive aminations, while the nitro group can be readily transformed into an amino group, a key pharmacophore in many biologically active molecules.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 72005-84-6
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Appearance Solid
Melting Point 69-70 °C
Boiling Point 321.1 ± 30.0 °C at 760 mmHg
Solubility Soluble in common organic solvents.General Knowledge

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The aldehyde proton will appear as a singlet in the downfield region, typically around δ 9.9-10.2 ppm. The three aromatic protons will exhibit a characteristic splitting pattern based on their coupling with each other. The methyl protons will appear as a singlet in the upfield region, likely around δ 2.5-2.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal, expected in the range of δ 190-195 ppm. The aromatic carbons will appear in the δ 120-155 ppm region, with the carbon bearing the nitro group being significantly deshielded. The methyl carbon will be observed in the upfield region, typically around δ 20-25 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A strong carbonyl (C=O) stretching vibration for the aldehyde is expected around 1700-1720 cm⁻¹. The nitro group will exhibit two strong stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and the C-H stretching of the methyl group will be seen just below 3000 cm⁻¹.

Application Notes and Protocols

The synthetic utility of this compound is demonstrated in the following detailed application notes and protocols for the synthesis of key molecular scaffolds.

Application Note 1: Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation

Introduction: Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities. The Friedländer annulation is a classical method for their synthesis.[1] A highly efficient one-pot domino reaction involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes a Friedländer condensation with an active methylene compound.[2] This approach avoids the isolation of the often unstable 2-aminobenzaldehyde intermediate.

Mechanism: The reaction proceeds through a two-step sequence within a single pot. First, the nitro group of this compound is reduced to an amine using a reducing agent like iron in acetic acid. The newly formed 2-amino-4-methylbenzaldehyde then reacts with an active methylene compound (e.g., a β-diketone or β-ketoester) in an acid-catalyzed aldol-type condensation, followed by cyclization and dehydration to afford the substituted quinoline.

Friedlander_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction 2_Methyl_4_nitrobenzaldehyde This compound Nitro_Reduction Nitro Reduction (e.g., Fe/AcOH) 2_Methyl_4_nitrobenzaldehyde->Nitro_Reduction Active_Methylene_Compound Active Methylene Compound Friedlander_Annulation Friedländer Annulation Active_Methylene_Compound->Friedlander_Annulation Nitro_Reduction->Friedlander_Annulation In situ formation of 2-amino-4-methylbenzaldehyde Product Substituted Quinoline Friedlander_Annulation->Product

Workflow for the Domino Nitro Reduction-Friedländer Quinoline Synthesis.

Experimental Protocol: Synthesis of 6-Methyl-8-nitro-substituted Quinolines

This protocol is adapted from the general procedure for the domino nitro reduction-Friedländer heterocyclization.[2]

Materials:

  • This compound

  • Active methylene compound (e.g., dimedone, ethyl acetoacetate)

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equiv) and the active methylene compound (1.2 equiv) in glacial acetic acid.

  • Heat the mixture to 90-100 °C with stirring.

  • Once the temperature has stabilized, add iron powder (4.0 equiv) portion-wise over 15-20 minutes, ensuring the reaction does not become too vigorous.

  • After the addition is complete, continue to heat the reaction mixture at 100 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with additional ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired quinoline derivative.

Application Note 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

Introduction: The Knoevenagel condensation is a powerful tool for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3] This reaction is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, pyridine) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product.

Knoevenagel_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps 2_Methyl_4_nitrobenzaldehyde This compound Nucleophilic_Addition Nucleophilic Addition 2_Methyl_4_nitrobenzaldehyde->Nucleophilic_Addition Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Nucleophilic_Addition Deprotonation by Base Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Active_Methylene_Compound Dehydration Dehydration Nucleophilic_Addition->Dehydration Product α,β-Unsaturated Compound Dehydration->Product

Workflow for the Knoevenagel Condensation.

Experimental Protocol: Synthesis of 2-((2-Methyl-4-nitrophenyl)methylene)malononitrile

This protocol is based on general procedures for the Knoevenagel condensation of aromatic aldehydes with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 5-10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired α,β-unsaturated dinitrile.

Application Note 3: Wittig Reaction for Alkene Synthesis

Introduction: The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4] It is a highly reliable and versatile reaction for creating carbon-carbon double bonds with good control over the position of the double bond.

Mechanism: The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of this compound to form a zwitterionic intermediate called a betaine. The betaine then cyclizes to a four-membered ring intermediate, an oxaphosphetane. This intermediate subsequently collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Wittig_Workflow cluster_reactants Reactants cluster_reaction Reaction Intermediates 2_Methyl_4_nitrobenzaldehyde This compound Betaine_Formation Betaine Formation 2_Methyl_4_nitrobenzaldehyde->Betaine_Formation Phosphorus_Ylide Phosphorus Ylide Phosphorus_Ylide->Betaine_Formation Oxaphosphetane_Formation Oxaphosphetane Formation Betaine_Formation->Oxaphosphetane_Formation Product Alkene Oxaphosphetane_Formation->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane_Formation->Byproduct

Workflow for the Wittig Reaction.

Experimental Protocol: Synthesis of 1-(2-Methyl-4-nitrophenyl)-2-phenylethene

This protocol is adapted from general procedures for the Wittig reaction.[5]

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium methoxide

  • Methanol (anhydrous)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 equiv) in anhydrous methanol.

  • Add a solution of sodium methoxide (1.1 equiv) in methanol to the suspension with stirring. The formation of the orange-red ylide should be observed.

  • Stir the ylide solution for 15-20 minutes at room temperature.

  • Add a solution of this compound (1.0 equiv) in anhydrous methanol dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting aldehyde.

  • After the reaction is complete, add water to the reaction mixture and extract with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of (E)- and (Z)-isomers, can be purified by column chromatography. The formation of the thermodynamically more stable (E)-isomer is often favored.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of transformations, making it a key precursor for the synthesis of diverse and complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in academia and industry to effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The ability to readily construct quinoline scaffolds, α,β-unsaturated systems, and stilbene derivatives highlights the significant potential of this compound in the discovery and development of novel chemical entities.

References

  • Beilstein Journal of Organic Chemistry. (2014). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. [Link]

  • Indian Journal of Science and Technology. (2010). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. [Link]

  • YouTube. (2023). Knoevenagel condensation. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

  • Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Google Patents. (n.d.).
  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. [Link]

  • Taylor & Francis Online. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]

  • National Center for Biotechnology Information. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde.... [Link]

  • Google Patents. (2008).
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Justia Patents. (1975). Process for the preparation of 2-nitrobenzaldehyde. [Link]

  • Patsnap. (n.d.). Meta-nitrobenzaldehyde patented technology retrieval search results. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 4-methyl-2-nitro-. [Link]

  • Chegg.com. (2018). Solved Interpret both the 1 H and 13C NMR spectra of. [Link]

  • NIST WebBook. (n.d.). 3-Nitro-4-methylbenzaldehyde. [Link]

  • International Union of Crystallography. (2024). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. [Link]

  • ResearchGate. (n.d.). GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... [Link]

Sources

Application of 2-Methyl-4-nitrobenzaldehyde in the Synthesis of Dyes and Pigments: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chromophoric Precursor, 2-Methyl-4-nitrobenzaldehyde

This compound is a valuable aromatic aldehyde that serves as a key building block in the synthesis of a variety of dyes and pigments. Its chemical structure, featuring an electrophilic aldehyde group, an electron-withdrawing nitro group, and a methyl substituent, provides a unique combination of reactivity and electronic properties that are instrumental in the formation of chromophoric systems. The aldehyde functional group is a prime site for condensation reactions, leading to the formation of Schiff bases and styryl dyes, while the nitro group can be readily reduced to an amino group, opening pathways to the vast and vibrant class of azo dyes. This guide provides detailed protocols and technical insights into the application of this compound in the synthesis of Schiff base, azo, and Knoevenagel condensation dyes.

I. Synthesis of Schiff Base Dyes

Schiff base dyes, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of an aldehyde with a primary amine. The reaction with this compound is typically straightforward and results in colored compounds with potential applications in various fields, including coloration and biological imaging. The electron-withdrawing nitro group on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the primary amine.

Protocol 1: Synthesis of a Bis-Schiff Base Dye from this compound and o-Tolidine

This protocol details the synthesis of a bis-Schiff base, a symmetrical molecule where two equivalents of this compound react with a diamine, in this case, o-tolidine (3,3'-dimethylbenzidine).

Reaction Scheme:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_products Product This compound 2 x this compound Bis-Schiff_Base Bis-Schiff Base Dye This compound->Bis-Schiff_Base Ethanol, Acetic Acid (cat.) Reflux, 2-4h o-Tolidine o-Tolidine o-Tolidine->Bis-Schiff_Base

A representative synthesis of a bis-Schiff base dye.

Materials:

  • This compound

  • o-Tolidine (3,3'-dimethylbenzidine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.0 g of o-tolidine in 40 mL of absolute ethanol with gentle warming.

  • In a separate beaker, dissolve 3.1 g of this compound (2 equivalents) in 30 mL of absolute ethanol.

  • Add the this compound solution to the o-tolidine solution with continuous stirring.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The colored Schiff base product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to obtain the pure Schiff base dye.

  • Dry the purified product in a desiccator.

Data Presentation:

ParameterValue
Reactants This compound, o-Tolidine
Solvent Absolute Ethanol
Catalyst Glacial Acetic Acid
Reaction Time 2-4 hours
Temperature Reflux
Expected Product (1E,1'E)-N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(1-(2-methyl-4-nitrophenyl)methanimine)
Expected Appearance Colored solid (e.g., yellow, orange, or red)
Expected Yield 70-85%

II. Synthesis of Azo Dyes

Azo dyes are a large and important class of colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of an azo dye from this compound requires a multi-step process. First, the nitro group is reduced to a primary amine to form 2-methyl-4-aminobenzaldehyde. This amine is then diazotized and coupled with an electron-rich aromatic compound (the coupling component) to form the final azo dye.

Step 1: Reduction of this compound to 2-Methyl-4-aminobenzaldehyde

A critical step is the selective reduction of the nitro group without affecting the aldehyde functionality. Stannous chloride (SnCl₂) in an acidic medium is a common and effective reagent for this transformation.

Reaction Scheme:

Reduction_Reaction start This compound end 2-Methyl-4-aminobenzaldehyde start->end SnCl2·2H2O, Ethanol Stir, 30°C to Reflux

Reduction of the nitro group to an amine.

Protocol 2: Stannous Chloride Reduction

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • 2M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (10-15 mL per gram of starting material).

  • To this solution, add stannous chloride dihydrate (3-5 equivalents) portion-wise with stirring.

  • Stir the mixture at 30°C. The reaction can be gently heated to reflux to increase the rate if necessary. Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), remove the ethanol under reduced pressure.

  • Cool the residue in an ice bath and slowly add 2M NaOH solution until the pH is basic (pH > 8) to precipitate tin salts as tin hydroxide.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Methyl-4-aminobenzaldehyde.

  • The crude product can be purified by column chromatography or recrystallization.

Step 2: Diazotization and Azo Coupling

The resulting 2-methyl-4-aminobenzaldehyde is then diazotized and coupled with a suitable aromatic partner, such as 2-naphthol, to produce a vibrant azo dye.

Reaction Scheme:

Azo_Dye_Synthesis Azo Dye Synthesis Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling A 2-Methyl-4-aminobenzaldehyde B NaNO2, HCl 0-5 °C A->B C Diazonium Salt Intermediate B->C E Azo Dye Product C->E Coupling Reaction 0-5 °C, pH 8-10 D 2-Naphthol NaOH (aq) D->E

General workflow for azo dye synthesis.

Protocol 3: Synthesis of an Azo Dye from 2-Methyl-4-aminobenzaldehyde and 2-Naphthol

Materials:

  • 2-Methyl-4-aminobenzaldehyde

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Beakers

  • Magnetic stirrer

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-Methyl-4-aminobenzaldehyde (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5°C.

    • Continue stirring for an additional 15-20 minutes to ensure complete formation of the diazonium salt. Keep this solution in the ice bath.

  • Azo Coupling:

    • In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous stirring.

    • A colored precipitate of the azo dye should form immediately. Maintain the pH between 8-10 by adding a sodium carbonate solution if necessary.

    • Continue stirring the reaction mixture for 1-2 hours to ensure the coupling is complete.

    • Filter the precipitated dye, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at a low temperature (e.g., 60°C).

Data Presentation:

ParameterValue
Diazo Component 2-Methyl-4-aminobenzaldehyde
Coupling Component 2-Naphthol
Reaction Conditions 0-5°C, pH 8-10
Expected Product 4-((4-hydroxy-1-naphthyl)diazenyl)-2-methylbenzaldehyde
Expected Appearance Red to orange solid
Expected Yield >80%

III. Synthesis of Dyes via Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst.[1] this compound readily undergoes this reaction to produce α,β-unsaturated compounds, which are often highly colored and find use as dyes and pigments. The electron-withdrawing nitro group activates the aldehyde for this condensation.

Protocol 4: Knoevenagel Condensation of this compound with Malononitrile

This protocol describes the synthesis of 2-(2-methyl-4-nitrobenzylidene)malononitrile, a compound with potential applications as a dye or an intermediate in pigment synthesis.

Reaction Scheme:

Knoevenagel_Condensation cluster_reactants Reactants cluster_product Product Aldehyde This compound Product_Dye 2-(2-methyl-4-nitrobenzylidene)malononitrile Aldehyde->Product_Dye Piperidine (cat.), Ethanol Reflux Active_Methylene Malononitrile Active_Methylene->Product_Dye

Knoevenagel condensation for dye synthesis.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (a few drops) to the solution.

  • Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • The product can be recrystallized from ethanol or another suitable solvent to achieve high purity.

Data Presentation:

ParameterValue
Reactants This compound, Malononitrile
Solvent Ethanol
Catalyst Piperidine
Reaction Time 1-2 hours
Temperature Reflux
Expected Product 2-(2-methyl-4-nitrobenzylidene)malononitrile
Expected Appearance Yellow to orange crystalline solid
Expected Yield >90%

Conclusion

This compound is a highly adaptable precursor for the synthesis of a diverse range of dyes and pigments. The protocols outlined in this guide for the preparation of Schiff base, azo, and Knoevenagel condensation dyes demonstrate its utility. By carefully selecting the reaction partners and conditions, researchers can tune the color, solubility, and other properties of the resulting chromophoric materials to suit a wide array of applications, from traditional dyeing to advanced materials and biomedical research. The synthetic routes are generally high-yielding and utilize standard laboratory techniques, making this compound an accessible and valuable tool for color chemists and materials scientists.

References

  • BenchChem. (2025). Spectroscopic Fingerprints of Azo Compounds Derived from 2-Methyl-4-nitrobenzenediazonium: A Comparative Guide.
  • Gao, W. T., & Zheng, Z. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules, 8(11), 788-792.
  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary.
  • Sekar, N., & Deulgaonkar, D. S. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Asian Journal of Chemistry, 19(4), 2565-2573.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline.
  • Patel, K. D., et al. (2013). Synthesis and spectral analysis of some new phenolic azo dyes. Journal of Saudi Chemical Society, 17(3), 277-282.
  • Kılınçarslan, R., Erdem, E., & Kocaokutgen, H. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. Transition Metal Chemistry, 32(1), 102-106.
  • Al-Amiery, A. A., et al. (2012). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • Scheurrell, K., Martins, I. C. B., Murray, C., & Emmerling, F. (2023).
  • Yadav, D., & Yadav, G. D. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion fuel on activity and selectivity of Ti-hydrotalcite and Zn-hydrotalcite catalysts. Journal of Chemical Sciences, 131(6), 55.
  • ResearchGate. (n.d.). Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one.
  • Jetir. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 7(8).
  • IJTSRD. (2019). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development, 3(5).
  • BenchChem. (2025). [Methyl(propyl)amino]benzaldehyde in Dye Synthesis: Application Notes and Protocols.
  • Jiang, Y. R., et al. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry, 62(5), 1408-1413.
  • Singh, P., et al. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Advanced Research in Science and Engineering, 7(4).
  • Hanadi, A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1,4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42.
  • ResearchGate. (n.d.). Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity.
  • ResearchGate. (n.d.). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor.
  • Wikipedia. (n.d.).
  • Asian Journal of Advanced Basic Sciences. (2018).
  • Jones, G. (2011).
  • BenchChem. (2025). Application Notes and Protocols for the Knoevenagel Condensation of 4-Nitrobenzaldehyde and Malononitrile.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Nitrobenzylidene)malononitrile. PubChem.
  • Sarchem Labs. (n.d.). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • National Center for Biotechnology Information. (n.d.). 2-(4-Nitrobenzylidene)malononitrile.
  • Tellez, F., et al. (2022). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Journal of the Iranian Chemical Society, 19, 2345-2356.
  • Al-Nuzal, S. M., & Al-Amery, A. H. A. (2016). Synthesis, Characterization, Spectroscopy and Bactericidal Properties of Polydentate Schiff Bases Derived from Salicylaldehyde and Anilines and their Complexes. Journal of Chemical and Pharmaceutical Research, 8(11), 290-301.

Sources

Application Notes and Protocols: 2-Methyl-4-nitrobenzaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Benzaldehyde in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry, forming the core structures of a vast number of pharmaceuticals.[1][2][3][4] The strategic functionalization of simple aromatic precursors is a cornerstone of modern synthetic chemistry, providing efficient pathways to complex molecular architectures. 2-Methyl-4-nitrobenzaldehyde is a valuable and versatile starting material in this context. Its constituent functional groups—the aldehyde, the nitro group, and the methyl group—are strategically positioned to participate in a variety of cyclization and multicomponent reactions. The electron-withdrawing nature of the nitro group activates the aldehyde for nucleophilic attack, while both the nitro and methyl groups can be chemically transformed to facilitate the formation of diverse heterocyclic rings.

This guide provides an in-depth exploration of the application of this compound in the synthesis of three key classes of pharmacologically relevant heterocycles: quinazolines, dihydropyrimidinones, and quinolines. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the rationale behind the selection of specific reagents and conditions.

Application 1: Synthesis of Quinazoline Derivatives via Reductive Cyclization

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[5] A powerful strategy for their synthesis involves the construction of the pyrimidine ring onto an aniline precursor. This compound is an ideal substrate for this approach, as the nitro group can be reduced in situ to an amine, which then participates in a cyclization reaction.

Mechanistic Rationale

The synthesis of quinazolines from this compound can be achieved through a cascade reaction involving the in situ reduction of the nitro group followed by cyclization. One common approach involves reacting the aldehyde with a nitrogen source, such as an amine or ammonium salt, to form an imine intermediate. The nitro group is then reduced to an amine, which subsequently attacks the imine or a related intermediate to form the quinazoline ring. The choice of reducing agent is critical; reagents like iron in acetic acid are effective for the nitro group reduction without affecting other functional groups.[6]

A more advanced method involves the formation of an N-cyano-2-nitrobenzimidate from this compound, which then undergoes a cascade reductive cyclization.[7][8] This method offers high yields and tolerates a variety of functional groups.

Experimental Protocol: Synthesis of 2,4-Disubstituted Quinazolines

This protocol describes a general procedure for the synthesis of N4-substituted 2,4-diaminoquinazolines from this compound, adapted from a method for related nitrobenzaldehydes.[7]

Step 1: Synthesis of Methyl N-Cyano-2-methyl-4-nitrobenzimidate

  • To a solution of this compound (1.0 eq) in methanol, add cyanamide (1.2 eq).

  • Cool the mixture to 0 °C and add a catalytic amount of a strong acid (e.g., HCl).

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a base (e.g., triethylamine) and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the methyl N-cyano-2-methyl-4-nitrobenzimidate.

Step 2: Cascade Reductive Cyclization

  • To a solution of the methyl N-cyano-2-methyl-4-nitrobenzimidate (1.0 eq) and a primary amine (1.1 eq) in ethanol, add iron powder (4.0 eq).

  • Add concentrated hydrochloric acid dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to obtain the desired N4-substituted 2-amino-7-methyl-5-nitroquinazoline.

Workflow Diagram

G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Cascade Reaction This compound This compound Imidate Intermediate Imidate Intermediate This compound->Imidate Intermediate Cyanamide, MeOH, H+ Quinazoline Product Quinazoline Product Imidate Intermediate->Quinazoline Product 1. Primary Amine 2. Fe/HCl (Reductive Cyclization)

Caption: Synthesis of Quinazolines from this compound.

Application 2: Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The Biginelli reaction is a classic multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) in a single step from an aldehyde, a β-ketoester, and urea or thiourea.[9][10] These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including calcium channel modulation.[10] this compound serves as the aldehyde component in this reaction.

Mechanistic Insights

The mechanism of the Biginelli reaction has been the subject of extensive study.[10][11] The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate. The reaction is typically acid-catalyzed. The key steps are:

  • Acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion.

  • Nucleophilic addition of the enol form of the β-ketoester to the iminium ion.

  • Cyclization via intramolecular nucleophilic attack of the terminal nitrogen of the urea moiety onto the carbonyl group of the ketoester.

  • Dehydration to afford the final dihydropyrimidinone product.

The use of an acid catalyst is crucial for the formation of the reactive iminium intermediate and for promoting the final dehydration step.[12]

Experimental Protocol: Synthesis of a 2-Methyl-4-nitrophenyl Dihydropyrimidinone

This protocol outlines a general procedure for the Biginelli reaction using this compound.[12][13]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallization from ethanol can be performed for further purification if necessary.

Quantitative Data
Aldehydeβ-KetoesterN-SourceCatalystYield (%)
This compoundEthyl acetoacetateUreaHCl~85-95%
This compoundMethyl acetoacetateUreaHCl~80-90%
This compoundEthyl acetoacetateThioureaHCl~80-90%

Yields are approximate and can vary based on reaction scale and specific conditions.

Reaction Diagram

G This compound This compound N-Acyliminium Ion N-Acyliminium Ion This compound->N-Acyliminium Ion Urea, H+ Ethyl Acetoacetate Ethyl Acetoacetate Urea Urea DHPM Product DHPM Product Acyclic Intermediate Acyclic Intermediate N-Acyliminium Ion->Acyclic Intermediate Ethyl Acetoacetate (Enol) Acyclic Intermediate->DHPM Product Cyclization & Dehydration

Caption: Biginelli Reaction for Dihydropyrimidinone Synthesis.

Application 3: Synthesis of Quinolines via Modified Friedländer Annulation

The Friedländer synthesis is a widely used method for constructing the quinoline scaffold, a core structure in many antimalarial and anticancer drugs. The classical Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group. A valuable modification of this reaction utilizes a 2-nitrobenzaldehyde, which undergoes in situ reduction to the corresponding 2-aminobenzaldehyde.[6] This domino nitro reduction-Friedländer heterocyclization is particularly useful as 2-nitrobenzaldehydes are often more readily available than their 2-amino counterparts.

Mechanistic Rationale

The reaction proceeds in a one-pot fashion. First, the nitro group of this compound is reduced to an amine, typically using iron powder in acetic acid. The resulting in situ generated 2-amino-6-methylbenzaldehyde then undergoes a base- or acid-catalyzed condensation with an active methylene compound (e.g., a ketone or β-ketoester). This is followed by an intramolecular cyclization and dehydration to afford the substituted quinoline. The choice of the active methylene compound determines the substitution pattern on the newly formed pyridine ring of the quinoline system.

Experimental Protocol: Synthesis of a Substituted Quinoline

This protocol provides a general method for the synthesis of a substituted quinoline from this compound and an active methylene compound.[6]

Materials:

  • This compound

  • Active methylene compound (e.g., dimedone, ethyl acetoacetate)

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid, add the active methylene compound (2.0-3.0 eq).

  • Heat the mixture to 95-110 °C under a nitrogen atmosphere.

  • Add iron powder (4.0 eq) portion-wise to the hot solution. The mixture will turn brown.

  • Continue heating for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired substituted quinoline.

Workflow Diagram

G This compound This compound In situ 2-Aminobenzaldehyde In situ 2-Aminobenzaldehyde This compound->In situ 2-Aminobenzaldehyde Fe / AcOH (Reduction) Condensation Adduct Condensation Adduct In situ 2-Aminobenzaldehyde->Condensation Adduct Active Methylene Compound Quinoline Product Quinoline Product Condensation Adduct->Quinoline Product Intramolecular Cyclization & Dehydration

Caption: Modified Friedländer Synthesis of Quinolines.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of medicinally important heterocyclic compounds. The strategic placement of its functional groups allows for its participation in powerful synthetic transformations, including cascade reductive cyclizations, multicomponent reactions, and domino reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to leverage the synthetic potential of this readily available starting material. The continued exploration of novel reaction pathways involving this compound and its derivatives will undoubtedly lead to the discovery of new bioactive molecules.

References

  • Quinazoline synthesis . Organic Chemistry Portal. [Link]

  • Yin, P., Liu, N., Deng, Y. X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates . The Journal of Organic Chemistry, 77(6), 2649–2658. [Link]

  • Toma, M., Bîcu, E., & Tigoianu, R. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties . Molecules, 26(11), 3328. [Link]

  • Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION . Jurnal Kimia Riset, 8(2), 124-130. [Link]

  • Kumar, A., & Kumar, V. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives . Catalysts, 12(7), 779. [Link]

  • Gellis, A., Hédou, D., & Vanelle, P. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines . Molecules, 27(13), 4101. [Link]

  • Anjaneyulu, B., & Dharma Rao, G. B. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones . International Journal of Engineering & Technology Research. [Link]

  • Riedel method for quinazoline synthesis from o-nitrobenzaldehyde . ResearchGate. [Link]

  • Alves, M. J., & Azoia, N. G. (2023). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review . Molecules, 28(13), 5035. [Link]

  • Biginelli reaction . Wikipedia. [Link]

  • Synthesis of benzaldehyde-based dihydropyrimidinone via the Biginelli reaction . ResearchGate. [Link]

  • Rani, P., & Shahid, M. (2018). Multi-component synthesis and recent development on heterocyclic compounds: A research . Journal of Emerging Technologies and Innovative Research, 5(8). [Link]

  • Bojtár, M., & Bényei, A. (2020). Heterocycles in Medicinal Chemistry . Molecules, 25(24), 5963. [Link]

  • Mahajan, N. D., & Jain, N. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study . Natural Volatiles & Essential Oils, 8(4), 13223-13229. [Link]

  • Kumar, R., & Singh, P. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review . Journal of Drug Delivery and Therapeutics, 15(10), 76-88. [Link]

  • Al-Ghorbani, M., & Kumar, S. (2016). A Review: Biological Importance of Heterocyclic Compounds . Der Pharma Chemica, 8(2), 147-153. [Link]

Sources

Application Notes & Protocols: Knoevenagel Condensation with 2-Methyl-4-nitrobenzaldehyde for the Synthesis of Bio-active Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability and broad applicability.[1] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step, to yield an α,β-unsaturated product.[1][2] Its significance in drug discovery is particularly noteworthy, as the resulting conjugated enones are privileged structures in a multitude of biologically active compounds, including anticancer and antimicrobial agents.

This application note focuses on the Knoevenagel condensation of 2-Methyl-4-nitrobenzaldehyde. This substrate is of particular interest due to the electronic dichotomy of its substituents: an electron-donating methyl group at the ortho position and a powerful electron-withdrawing nitro group at the para position. This substitution pattern significantly influences the electrophilicity of the carbonyl carbon, creating a highly reactive substrate for nucleophilic attack.[3] Understanding and harnessing this reactivity is crucial for the efficient synthesis of novel molecular scaffolds for drug development. We present here a detailed mechanistic rationale, validated experimental protocols, and a discussion of the therapeutic potential of the resulting products.

Mechanistic Insights: The Role of Catalysis and Substituent Effects

The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), which is crucial to avoid self-condensation of the aldehyde.[4] The reaction proceeds through a series of well-defined steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile), creating a resonance-stabilized enolate ion. This is the key nucleophile in the reaction.

  • Iminium Ion Formation (Catalyst-Aldehyde Interaction): The amine catalyst can also react with the aldehyde to form an iminium ion, which is significantly more electrophilic than the original aldehyde. This pathway often accelerates the reaction.[5]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon (or the iminium ion), forming a C-C bond and a β-hydroxy intermediate (an aldol-type adduct).

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. The formation of the conjugated system is the thermodynamic driving force for this step.

The electronic nature of the substituents on the benzaldehyde ring plays a critical role. The para-nitro group in this compound strongly withdraws electron density from the ring and the carbonyl group by resonance and inductive effects. This markedly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate. Benzaldehydes bearing strong electron-withdrawing groups, such as nitro or cyano groups, are known to afford excellent yields in Knoevenagel condensations.[6]

Knoevenagel_Mechanism cluster_0 Catalyst Activation & Enolate Formation cluster_1 Aldehyde Activation cluster_2 Condensation & Dehydration Active_Methylene Active Methylene (e.g., Malononitrile) Enolate Enolate (Nucleophile) Active_Methylene->Enolate + B: Catalyst Base (B:) Intermediate β-Hydroxy Adduct Enolate:e->Intermediate:w + Aldehyde Aldehyde This compound Product α,β-Unsaturated Product Intermediate:e->Product:w -H₂O H2O H₂O Experimental_Workflow Start Start Setup Dissolve/Suspend Reactants (Aldehyde + Active Methylene) in Solvent (Ethanol or Water) Start->Setup Add_Catalyst Add Catalyst (e.g., Piperidine) [Protocol 1 Only] Setup->Add_Catalyst Heat Heat to Reflux or 50-60°C Setup->Heat Protocol 2 Add_Catalyst->Heat Monitor Monitor Reaction by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Isolate Product by Vacuum Filtration Cool->Filter Wash Wash Solid with Cold Solvent Filter->Wash Dry Dry Product Under Vacuum Wash->Dry End Pure Product Dry->End

Sources

Application Note: Synthesis and Characterization of (E)-1-Phenyl-3-(2-methyl-4-nitrophenyl)prop-2-en-1-one via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of a substituted chalcone, (E)-1-phenyl-3-(2-methyl-4-nitrophenyl)prop-2-en-1-one, through a base-catalyzed Claisen-Schmidt condensation. Chalcones, characterized by an α,β-unsaturated ketone core linking two aromatic rings, are pivotal precursors in flavonoid biosynthesis and represent a "privileged scaffold" in medicinal chemistry due to their extensive pharmacological applications.[1][2] This document delves into the reaction mechanism, offers a detailed step-by-step experimental protocol, outlines methods for product characterization, and provides insights into process optimization and troubleshooting. The target audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a robust and reproducible method for synthesizing functionalized chalcone derivatives.

Introduction: The Significance of Chalcones

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[3][4] This crossed aldol condensation is exceptionally valuable for producing α,β-unsaturated ketones, commonly known as chalcones.[5][6][7]

Chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives are of immense interest due to their presence in natural products and their broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antibacterial properties.[8][9][10][11] Their straightforward synthesis and versatile chemical nature make them ideal intermediates for the synthesis of various heterocyclic compounds.[2][8]

This note focuses on the reaction between 2-Methyl-4-nitrobenzaldehyde and acetophenone. The choice of this compound as the aldehydic partner is strategic:

  • No α-Hydrogens: It can only function as an electrophilic acceptor, preventing self-condensation and leading to a single primary product.

  • Electron-Withdrawing Nitro Group (-NO₂): The para-nitro group strongly deactivates the aromatic ring and enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Steric Influence of Methyl Group (-CH₃): The ortho-methyl group introduces steric hindrance, which can influence the kinetics of the nucleophilic attack, a factor to consider for reaction optimization.

By reacting this aldehyde with acetophenone, a simple enolizable ketone, we can efficiently synthesize a specific chalcone derivative with potential for further functionalization and biological screening.

Reaction Mechanism: A Stepwise Analysis

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism involving the formation of an enolate, nucleophilic addition, and subsequent dehydration.[6][12][13]

  • Enolate Formation: A hydroxide ion (from NaOH or KOH) acts as a base, abstracting an acidic α-hydrogen from the ketone (acetophenone) to form a resonance-stabilized enolate ion. This is the key nucleophilic species in the reaction.[4][13]

  • Nucleophilic Attack: The nucleophilic enolate attacks the highly electrophilic carbonyl carbon of this compound. This step forms a new carbon-carbon bond and results in a tetrahedral intermediate, an alkoxide.

  • Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water, formed in the initial deprotonation step), yielding a β-hydroxy ketone, also known as the aldol adduct.

  • Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes dehydration. The hydroxide ion abstracts a proton from the α-carbon, forming another enolate. This is followed by the elimination of a hydroxide ion from the β-carbon, resulting in the formation of a stable, conjugated α,β-unsaturated system. This final elimination step is often the rate-limiting step of the overall condensation.[14][15] The formation of the conjugated system provides the thermodynamic driving force for the reaction.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetophenone Acetophenone Aldehyde This compound Enolate Enolate (Nucleophile) Acetophenone->Enolate  Step 1: Deprotonation (+ OH⁻, - H₂O) Adduct β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Adduct  Step 2 & 3: Nucleophilic Attack  & Protonation (+ H₂O) Enolate->Adduct  Step 2 & 3: Nucleophilic Attack  & Protonation (+ H₂O) Chalcone Chalcone Product (α,β-Unsaturated Ketone) Adduct->Chalcone  Step 4: Dehydration (+ OH⁻, - H₂O) G A 1. Reagent Dissolution Dissolve 1.65 g of aldehyde and 1.16 mL of acetophenone in 20 mL of 95% ethanol in a flask. B 2. Catalyst Preparation Separately, dissolve 0.80 g NaOH in 20 mL of 50:50 ethanol/water. A->B C 3. Base Addition Slowly add the NaOH solution to the stirring aldehyde/ketone mixture at room temp. B->C D 4. Reaction Stir vigorously for 2-4 hours. A precipitate should form. Monitor by TLC. C->D E 5. Work-up & Isolation Pour the reaction mixture into ice-cold water. Filter the solid product using a Büchner funnel. D->E F 6. Washing Wash the crude product with cold water until the filtrate is neutral. E->F G 7. Purification Recrystallize the dried crude solid from hot ethanol. F->G H 8. Characterization Determine melting point, and acquire FTIR and NMR spectra. G->H

Caption: Step-by-step experimental workflow for chalcone synthesis.

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask, combine this compound (1.65 g, 10.0 mmol) and acetophenone (1.16 mL, 10.0 mmol) with 20 mL of 95% ethanol. Stir the mixture with a magnetic stirrer until all solids are dissolved.

  • Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (0.80 g, 20.0 mmol) in 20 mL of a 1:1 mixture of ethanol and water.

  • Reaction Initiation: Slowly add the sodium hydroxide solution dropwise to the stirring ethanolic solution of the carbonyl compounds over 10-15 minutes. The solution will typically turn a deep color, and a precipitate should begin to form.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 4:1).

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. Stir for a few minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes excess base and other water-soluble impurities.

  • Purification: Air-dry the crude product. For final purification, recrystallize the solid from a minimum amount of boiling 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven.

  • Analysis: Weigh the final product to calculate the yield and proceed with characterization.

Characterization and Data Analysis

The identity and purity of the synthesized (E)-1-phenyl-3-(2-methyl-4-nitrophenyl)prop-2-en-1-one can be confirmed using standard spectroscopic techniques.

TechniqueCharacteristic Signal/Peak
FTIR (cm⁻¹) ~1660 (C=O, conjugated ketone stretch), ~1600 (C=C, vinyl stretch), ~1520 & ~1345 (N-O, asymmetric and symmetric stretches of NO₂ group), ~3100-3000 (Ar C-H stretch). [16][17]
¹H NMR (δ, ppm) ~8.3-7.5 (m, Ar-H), ~7.8 (d, 1H, vinyl Hβ), ~7.6 (d, 1H, vinyl Hα), ~2.5 (s, 3H, Ar-CH₃). The large coupling constant (J ≈ 15-16 Hz) between the vinyl protons confirms the trans (E) configuration. [16][17]
¹³C NMR (δ, ppm) ~190 (C=O), ~148 (C-NO₂), ~145-120 (Ar-C and vinyl carbons), ~20 (Ar-CH₃). [18]
Melting Point A sharp melting point range indicates high purity.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Yield 1. Insufficient base or inactive catalyst. 2. Reaction time too short, especially given the steric hindrance. 3. Impure starting materials.1. Ensure the base is fresh and fully dissolved. 2. Extend the reaction time to 6-8 hours or overnight. Gentle warming (40 °C) can also be applied. [19] 3. Check the purity of reactants.
Oily Product/Fails to Solidify 1. Incomplete reaction, leaving starting materials. 2. Formation of the intermediate aldol adduct which has not dehydrated.1. Allow the reaction to run longer or add a slight excess of the base. 2. During work-up, acidify the aqueous solution slightly with dilute HCl before filtration to promote dehydration.
Broad Melting Point Impure product.Perform a second recrystallization, potentially using a different solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Side Product Formation Self-condensation of acetophenone (though less favorable than the cross-condensation).Ensure slow, dropwise addition of the base to the mixture of both carbonyl compounds to maintain a low instantaneous concentration of the enolate.

Conclusion

The Claisen-Schmidt condensation provides an efficient and reliable method for the synthesis of (E)-1-phenyl-3-(2-methyl-4-nitrophenyl)prop-2-en-1-one. This application note details a robust protocol that can be readily implemented in a standard organic chemistry laboratory. The electronic activation by the nitro group facilitates the reaction, while the steric effect of the ortho-methyl group necessitates consideration of the reaction time. The resulting chalcone is a valuable building block for the development of novel heterocyclic compounds and serves as a promising candidate for biological evaluation in drug discovery programs.

References

  • Saleem, M., Tauseef, S., & Mahmood, S. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review.
  • Tukur, A., et al. (2022). Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review.
  • Gupta, N., & Singh, A. (2023). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Drug Delivery and Therapeutics, 13(7-S), 235-244.
  • Al-Ibraheemi, Z. A. A., et al. (2022).
  • Zhu, X., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810.
  • da C. M. R. de Magalhães, A., et al. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(15), 6147-6157.
  • de Magalhães, A. C. M. R., et al. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(15), 6147-6157. [Link]

  • Shaikh, R. M., et al. (2023). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry, 39(4).
  • Rovira, M., et al. (2021). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 26(22), 6886.
  • Kumar, A., et al. (2022). SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. RASĀYAN Journal of Chemistry, Special Issue, 10-14.
  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

  • Magritek. (n.d.).
  • Martínez, R., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 27(1), 38.
  • Wikipedia contributors. (2023). Claisen–Schmidt condensation. Wikipedia. [Link]

  • Unknown. (2020). SYNTHESIS OF CHALCONES. JETIR. [Link]

  • Unknown. (2021). Synthesis of Substituted Chalcones. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube.
  • Kumar, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27844-27861.
  • SRM University. (n.d.).
  • Aswini, R., & Kothai, S. (2021).
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]

  • Reich, H. J. (n.d.).

Sources

Reduction of the nitro group in 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Reduction of 2-Methyl-4-nitrobenzaldehyde

Abstract

The selective reduction of the nitro group in this compound to yield 4-Amino-2-methylbenzaldehyde is a pivotal transformation in synthetic organic chemistry, providing a valuable intermediate for pharmaceuticals, dyes, and materials science.[1][2][3] The primary challenge of this synthesis lies in achieving high chemoselectivity, reducing the nitro moiety while preserving the sensitive aldehyde functional group from over-reduction to an alcohol or subsequent side reactions. This application note provides a comprehensive guide for researchers, detailing three robust protocols for this conversion: iron-mediated reduction, catalytic hydrogenation, and transfer hydrogenation. It offers a comparative analysis of these methodologies, step-by-step experimental procedures, and critical insights into reaction optimization and troubleshooting to ensure a high yield and purity of the desired product.

Introduction: The Chemoselectivity Challenge

The synthesis of 4-Amino-2-methylbenzaldehyde from its nitro precursor is a classic example of a delicate chemoselective reduction. The aldehyde group is susceptible to reduction by many hydridic agents that are also capable of reducing the nitro group.[4][5] For instance, powerful reducing agents like lithium aluminum hydride (LiAlH₄) or even sodium borohydride under certain conditions can lead to the formation of the corresponding amino alcohol, an undesired byproduct. Therefore, the choice of reducing system is paramount and must be tailored to selectively target the nitro functionality.

The ideal method should offer:

  • High Selectivity: Preferential reduction of the nitro group over the aldehyde.

  • High Yield: Efficient conversion to the desired product.

  • Operational Simplicity: Straightforward reaction setup and work-up.

  • Safety and Cost-Effectiveness: Use of readily available, non-hazardous reagents where possible.[6]

This guide explores three field-proven methodologies that balance these requirements, providing researchers with reliable options adaptable to various laboratory settings and scales.

Comparative Overview of Reduction Methodologies

Choosing the appropriate reduction strategy depends on factors such as available equipment (e.g., hydrogenation apparatus), sensitivity of other functional groups, and desired scale. The following table summarizes the key characteristics of the detailed protocols.

ParameterMethod 1: Iron in Acidic/Neutral MediaMethod 2: Catalytic HydrogenationMethod 3: Catalytic Transfer Hydrogenation
Primary Reagents Iron (Fe) powder, NH₄Cl or HCl/AcOHH₂ gas, Palladium on Carbon (Pd/C)Ammonium formate, Pd/C
Selectivity Excellent for nitro group over aldehyde.[7][8]Very high, but requires careful monitoring to prevent aldehyde reduction.Generally high and conditions are mild.[7]
Typical Yield Good to Excellent (75-90%).[9][10]Excellent (>90%).[11]Very Good to Excellent (85-95%).
Reaction Conditions Reflux temperature (e.g., 80-100 °C).Room temperature, requires H₂ balloon or pressure vessel.Mild reflux (e.g., 60-80 °C).
Work-up Moderate: Filtration of iron salts, extraction. Can be cumbersome on a large scale.[6][12]Simple: Filtration of catalyst.[11]Simple: Filtration of catalyst.
Key Advantages Cost-effective, highly selective, does not require specialized pressure equipment.High atom economy, clean reaction, high purity product.[6]Avoids use of flammable H₂ gas, mild conditions, excellent for sensitive substrates.
Key Disadvantages Stoichiometric metal waste, potentially lengthy reaction times.Requires handling of flammable H₂ gas, catalyst can be pyrophoric.[11]Higher cost of hydrogen donor compared to H₂ gas.

Detailed Application Protocols

Protocol 1: Iron-Mediated Reduction with Ammonium Chloride

This classic method utilizes iron powder as the reducing agent in the presence of a mild proton donor, ammonium chloride. It is renowned for its excellent chemoselectivity in reducing aromatic nitro groups while leaving carbonyls, esters, and halides intact.[8][9] The reaction proceeds via single electron transfer from the iron surface to the nitro group.

Principle: Fe(s) + 2H⁺ → Fe²⁺(aq) + H₂(g) (in situ) R-NO₂ + 6H⁺ + 6e⁻ → R-NH₂ + 2H₂O

Materials and Reagents:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Celite® or diatomaceous earth

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a 4:1 mixture of Ethanol/Water (e.g., 15 mL per gram of starting material).

  • Reagent Addition: Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the suspension.

  • Reaction Execution: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material spot has completely disappeared (typically 3-5 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with additional ethanol and filter the hot suspension through a pad of Celite® to remove the iron powder and iron salts.

    • Wash the filter cake thoroughly with hot ethanol (3x volume of the initial solvent).

  • Isolation:

    • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to yield crude 4-Amino-2-methylbenzaldehyde. The product is often sufficiently pure, but can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.

Safety Considerations:

  • The reaction generates hydrogen gas; ensure adequate ventilation.

  • Iron powder is a flammable solid.

Protocol 2: Selective Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction.[6] Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, the transformation is typically fast and high-yielding. The key to success is careful monitoring to prevent the subsequent reduction of the aldehyde to a benzyl alcohol.

Principle: R-NO₂ + 3H₂ --(Pd/C)--> R-NH₂ + 2H₂O

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (10% Pd/C, 50% wet)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a heavy-walled flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 2-5 mol% by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon or set the desired pressure on a Parr hydrogenator (1-3 atm).

  • Reaction Execution: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: This is the critical step. Monitor the reaction closely by TLC or by measuring hydrogen uptake. The reaction is typically complete within 2-4 hours. Stop the reaction immediately upon consumption of the starting material to prevent over-reduction.

  • Work-up:

    • Carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[11]

    • Caution: The catalyst on the filter paper is pyrophoric and must be kept wet with solvent or water. Do not allow it to dry in the air. Quench carefully with water before disposal.[11]

  • Isolation & Purification: Wash the filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure to yield high-purity 4-Amino-2-methylbenzaldehyde.

Protocol 3: Catalytic Transfer Hydrogenation

This method is an excellent alternative to direct hydrogenation, as it avoids the use of pressurized hydrogen gas.[13][14] Ammonium formate serves as a convenient in situ source of hydrogen in the presence of a Pd/C catalyst. The conditions are mild and the procedure is operationally simple.[7]

Principle: HCOONH₄ --(Pd/C)--> H₂ + NH₃ + CO₂ R-NO₂ + 3H₂ --(Pd/C)--> R-NH₂ + 2H₂O

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Reagent Addition: To this solution, add ammonium formate (4-5 eq).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% by weight). The addition may cause some effervescence.

  • Reaction Execution: Heat the mixture to a gentle reflux (60-70 °C) and stir.

  • Monitoring: Monitor the reaction by TLC. The reaction is usually complete in 2-4 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with methanol.

  • Isolation & Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between water and ethyl acetate. The organic layer is then dried and concentrated to afford the product.

Process Visualization

To aid in conceptualizing the synthesis, the following diagrams illustrate the chemical transformation and a generalized workflow for the protocols described.

chemical_transformation reactant This compound product 4-Amino-2-methylbenzaldehyde reactant->product [Reducing System] (e.g., Fe/NH₄Cl or H₂/Pd-C) experimental_workflow setup 1. Reaction Setup (Dissolve Substrate) addition 2. Reagent Addition (Add Reducing Agent/Catalyst) setup->addition reaction 3. Reaction (Heat/Stir) addition->reaction monitoring 4. Monitor Progress (TLC) reaction->monitoring workup 5. Work-up (Filter Catalyst/Salts) monitoring->workup Upon Completion isolation 6. Isolation (Extraction & Solvent Removal) workup->isolation purification 7. Purification (Recrystallization/Chromatography) isolation->purification

Caption: Generalized experimental workflow for the reduction.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient amount of reducing agent. Deactivated catalyst. Low reaction temperature or insufficient time.Add more reducing agent (e.g., Fe powder). Use fresh, active catalyst. Increase temperature or reaction time and continue monitoring.
Over-reduction to Amino Alcohol Reaction time too long (especially for catalytic hydrogenation). Overly reactive reducing system.Stop the hydrogenation reaction as soon as the starting material is consumed. Use a more selective method like Fe/NH₄Cl.
Formation of Polymeric Byproducts Self-condensation of the amino-benzaldehyde product, especially under harsh acidic or basic conditions during work-up. [12][15]Perform work-up under neutral or mildly basic conditions. Avoid prolonged heating after the reaction is complete. Isolate the product promptly.
Difficulty Filtering (Metal Reductions) Fine metal particles or gelatinous metal hydroxides clogging the filter paper.Filter the reaction mixture while hot. Use a thick pad of Celite® or diatomaceous earth to aid filtration.
Low Isolated Yield Product loss during aqueous work-up or extraction. Incomplete reaction.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). Ensure the reaction has gone to completion before work-up.

Conclusion

The chemoselective reduction of this compound is an achievable yet nuanced synthetic step. The choice between iron-mediated reduction, catalytic hydrogenation, or transfer hydrogenation allows for flexibility based on the specific constraints and requirements of the laboratory. While catalytic hydrogenation offers the cleanest profile and highest yields, it requires careful handling of hydrogen and diligent reaction monitoring. The iron/ammonium chloride method stands as a robust, scalable, and highly selective alternative that circumvents the need for specialized equipment. By following the detailed protocols and considering the troubleshooting advice provided, researchers can confidently and efficiently synthesize 4-Amino-2-methylbenzaldehyde, a key building block for further chemical innovation.

References

  • ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO.
  • Iranian Chemical Society. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Journal of the Iranian Chemical Society.
  • Oriental Journal of Chemistry. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.
  • Canadian Journal of Chemistry. (1971). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. 49, 2990.
  • Royal Society of Chemistry. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Royal Society of Chemistry. (2024). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. WordPress.
  • BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
  • ResearchGate. (n.d.). Table 2 Reduction of the nitro compounds by sodium borohydride using....
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis.
  • ResearchGate. (n.d.). Transfer hydrogenation processes of nitro compounds catalyzed by....
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
  • ResearchGate. (2017).
  • Royal Society of Chemistry. (n.d.). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry.
  • ResearchGate. (2015). Chemoselective reduction of carbonyl groups of aromatic nitro carbonyl compounds to the corresponding nitroalcohols using thiourea dioxide.
  • Thieme. (2010).
  • konsens. (2021).
  • ResearchGate. (n.d.). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • PubMed. (2013). Hydrazine-mediated reduction of nitro and azide functionalities catalyzed by highly active and reusable magnetic iron oxide nanocrystals. Journal of Organic Chemistry, 78(9), 4530-42.
  • ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-methylbenzaldehyde synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde.
  • ACS Publications. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity.
  • Royal Society of Chemistry. (n.d.). Simple synthetic route to 4-aminobenzaldehydes from anilines. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2007). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • PubChem. (n.d.). 4-Amino-2-methylbenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
  • ResearchGate. (n.d.). (a) Catalytic hydrogenation‐cyclization of 2‐nitrobenzaldehyde over....
  • BenchChem. (2025). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.
  • ResearchGate. (2018). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?.
  • National Institutes of Health. (2022).
  • Sarchem Labs. (n.d.). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • PubChemLite. (n.d.). This compound (C8H7NO3).
  • ResearchGate. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
  • ResearchGate. (2015).
  • Royal Society of Chemistry. (n.d.). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry.
  • Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?.

Sources

Application Note & Protocol: High-Yield Oxidation of 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The synthesis of 2-methyl-4-nitrobenzoic acid is a critical step in the development of various pharmaceuticals and agrochemicals, most notably as a key intermediate for the V2 receptor antagonist, Tolvaptan.[1][2] This document provides a detailed guide for the oxidation of 2-methyl-4-nitrobenzaldehyde to its corresponding carboxylic acid. We present two robust and validated protocols: a high-yield method utilizing potassium permanganate under phase-transfer catalysis (PTC) and a classic approach using acidified potassium dichromate. This guide is designed for researchers, chemists, and process development professionals, offering in-depth scientific rationale, step-by-step experimental procedures, characterization data, and troubleshooting insights to ensure reproducible and efficient synthesis.

Scientific Rationale and Mechanistic Overview

The conversion of an aldehyde to a carboxylic acid is a fundamental oxidative transformation in organic synthesis.[3][4] The substrate, this compound, features a benzaldehyde moiety substituted with a weakly electron-donating methyl group and a strongly electron-withdrawing nitro group. The potent electron-withdrawing nature of the nitro group (-NO₂) significantly influences the reactivity of the aldehyde, making its oxidation a non-trivial process that requires a carefully selected, powerful oxidizing agent.[2]

Strong inorganic oxidants like potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) are well-suited for this purpose due to their high oxidation potential.[3][5]

  • Permanganate Oxidation: The permanganate ion (MnO₄⁻) is a versatile and powerful oxidant.[5] The reaction mechanism, particularly under the phase-transfer conditions detailed in Protocol 1, involves the transfer of the MnO₄⁻ ion from the aqueous phase to the organic phase, where it can directly interact with the aldehyde.[6][7] The rate-limiting step is often the transfer of a hydrogen atom from the aldehyde to an oxygen atom of the permanganate.[5]

  • Dichromate Oxidation: In an acidic medium, the dichromate ion (Cr₂O₇²⁻) is a potent oxidizing species. The reaction proceeds by converting the aldehyde into a carboxylic acid, during which the orange chromium(VI) is reduced to green chromium(III), providing a clear visual indicator of the reaction's progress.[3][8]

General Reaction Scheme

sub This compound reagents [Oxidizing Agent] (e.g., KMnO₄ or K₂Cr₂O₇) sub->reagents prod 2-Methyl-4-nitrobenzoic Acid reagents->prod

Caption: General oxidation of this compound.

Comparative Analysis of Selected Oxidation Systems

The choice of an oxidizing system depends on factors such as desired yield, scalability, cost, and environmental considerations. While traditional methods are effective, modern techniques like phase-transfer catalysis can offer significant advantages.

Oxidizing SystemTypical ConditionsAdvantagesDisadvantages
KMnO₄ with PTC Biphasic (organic/aqueous), mild temperature, Phase-Transfer Catalyst (e.g., TBAB)Excellent yields (>90%), mild conditions, reaction is smooth in non-polar solvents.[6][7]Requires a catalyst, generates solid MnO₂ waste.
K₂Cr₂O₇ / H₂SO₄ Aqueous acid, gentle warming may be required.Inexpensive, reliable, visual color change (orange to green) indicates reaction progress.[3][8]Generates toxic chromium waste, yields can be lower, potential for over-oxidation with harsh conditions.[2][9]
Dilute HNO₃ Requires catalysts (e.g., radical initiators) and often higher temperatures/pressures.[2][10]"Greener" oxidant, potentially lower cost.[2]Can require specialized equipment and harsh conditions, posing safety risks.[2]

For this guide, we will focus on the highly efficient KMnO₄/PTC method and the classic K₂Cr₂O₇ method.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Both KMnO₄ and K₂Cr₂O₇ are strong oxidizers and corrosive. Handle with care.

Protocol 1: High-Yield Oxidation using Potassium Permanganate and Phase-Transfer Catalysis

This protocol is adapted from established methods for the phase-transfer catalyzed oxidation of substituted benzaldehydes, which consistently produce high yields.[6][7][11]

Materials and Reagents:

  • This compound (1.0 eq)

  • Potassium Permanganate (KMnO₄) (2.0 - 2.5 eq)

  • Tetrabutylammonium Bromide (TBAB) or other suitable PTC (0.05 - 0.1 eq)

  • Toluene or Ethyl Acetate (solvent)

  • Sodium Bisulfite (NaHSO₃) or Oxalic Acid for quenching

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Chloride (brine solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol and Deionized Water for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in toluene (approx. 10 mL per gram of aldehyde).

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (2.2 eq) in deionized water.

  • Initiation: Add the aqueous KMnO₄ solution to the stirring organic solution in the flask.

  • Reaction: Heat the biphasic mixture to 50-60°C with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to room temperature in an ice bath. Cautiously add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise until the purple color is completely gone and the brown MnO₂ precipitate dissolves.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. If any solids remain, filter them off first. Separate the aqueous and organic layers.

  • Workup - Extraction: Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

  • Workup - Acidification & Product Isolation: Cool the initial aqueous layer in an ice bath and acidify it to pH ~1-2 by slowly adding concentrated HCl. A white precipitate of 2-methyl-4-nitrobenzoic acid should form.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture (e.g., 3:1 ratio) to afford the pure 2-methyl-4-nitrobenzoic acid as white, needle-like crystals.[10]

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Classical Oxidation using Acidified Potassium Dichromate

This protocol is a standard laboratory procedure for the oxidation of aldehydes.[3][8]

Materials and Reagents:

  • This compound (1.0 eq)

  • Potassium Dichromate (K₂Cr₂O₇) (0.7-1.0 eq, based on stoichiometry)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone or Tetrahydrofuran (THF) (solvent)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Oxidant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare the oxidizing solution. Cautiously dissolve potassium dichromate (K₂Cr₂O₇) in deionized water and slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Substrate Solution: Dissolve the this compound in a minimal amount of acetone.

  • Reaction: Slowly add the aldehyde solution from the dropping funnel to the vigorously stirring dichromate solution. The color of the mixture should change from orange to a murky green as Cr(VI) is reduced to Cr(III).[8] Maintain the temperature below 30°C during the addition.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the starting material. Gentle warming in a water bath may be necessary if the reaction is slow.[3]

  • Workup: Pour the reaction mixture into a beaker containing ice water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Experimental Workflow and Data Characterization

The following diagram outlines the general laboratory workflow from reaction setup to final product analysis.

cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purify Purification & Analysis A 1. Prepare Oxidant (e.g., aq. KMnO₄) C 3. Combine & React (Vigorous Stirring, Temp. Control) A->C B 2. Prepare Substrate (Aldehyde in Organic Solvent) B->C D 4. Monitor Progress (TLC) C->D E 5. Quench Reaction (e.g., NaHSO₃) D->E F 6. Isolate Crude Product (Extraction & Acidification) E->F G 7. Purify by Recrystallization F->G H 8. Dry Product (Vacuum Oven) G->H I 9. Characterize (MP, IR, NMR) H->I J Final Product: 2-Methyl-4-nitrobenzoic Acid I->J

Caption: General experimental workflow for oxidation.

Product Characterization Data

Successful synthesis of 2-methyl-4-nitrobenzoic acid should be validated against the following data.

ParameterExpected ValueReference
Appearance White to light-yellow crystalline solid[12]
Yield (Protocol 1) > 90%[7]
Melting Point 151-154 °C[10][12]
IR (KBr, cm⁻¹) ~3100 (O-H stretch, broad), ~1702 (C=O stretch)[7][10]
¹H NMR (CDCl₃, 500 MHz) δ ~2.79 (s, 3H, -CH₃), δ ~8.1-8.2 (m, 3H, Ar-H)[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Insufficient oxidant. 2. Low reaction temperature. 3. Ineffective stirring (in PTC protocol). 4. Deactivated oxidant.1. Add a small additional portion of the oxidant. 2. Gently increase the temperature (e.g., to 60°C). 3. Increase the stirring rate to ensure good mixing of phases. 4. Use a fresh batch of KMnO₄ or K₂Cr₂O₇.
Low product yield 1. Incomplete reaction. 2. Product loss during workup (e.g., incomplete precipitation or extraction). 3. Formation of byproducts.1. Extend reaction time and monitor by TLC. 2. Ensure pH is sufficiently acidic (~1) for precipitation; perform multiple extractions. 3. Re-evaluate reaction temperature; overheating can cause side reactions.
Product is impure (oily solid, broad melting point) 1. Contamination with unreacted starting material. 2. Insufficient washing during workup. 3. Ineffective recrystallization.1. Ensure the reaction has gone to completion via TLC. 2. Thoroughly wash the filter cake or organic extracts as described. 3. Re-dissolve the product in a minimal amount of hot solvent and allow it to cool slowly for better crystal formation.

Conclusion

The oxidation of this compound is a crucial transformation for accessing the valuable synthetic intermediate, 2-methyl-4-nitrobenzoic acid. The protocols provided herein offer two reliable pathways to achieve this conversion. The phase-transfer catalyzed permanganate oxidation represents a modern, high-yield approach suitable for efficient synthesis, while the classical dichromate method serves as a robust and illustrative alternative. By following these detailed procedures and utilizing the provided characterization and troubleshooting data, researchers can confidently and reproducibly synthesize this key chemical building block.

References

  • Exploring the Versatility of 2-Methyl-4-nitrobenzoic Acid: Applications and Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid. (2013).
  • 2-Methyl-4-nitrobenzoic acid synthesis. (n.d.). ChemicalBook.
  • Exploring 2-Methyl-4-Nitrobenzoic Acid: Properties and Applications. (n.d.). Autech Industry Co., Ltd.
  • This compound | 72005-84-6. (n.d.). Sigma-Aldrich.
  • Permanganate Oxidation mechanisms of Alkylarenes. (n.d.). IOSR Journal.
  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. (2016). IRA Academico Research.
  • Oxidation of aldehydes and ketones. (n.d.). Chemguide.
  • Oxidation of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. (2016). Semantic Scholar.
  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. (2016).
  • Efficient, Solvent-Free Oxidation of Organic Compounds with Potassium Dichromate in the Presence of Lewis Acids. (n.d.). PMC - NIH.
  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal.

Sources

Analytical Methods for the Detection of 2-Methyl-4-nitrobenzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-nitrobenzaldehyde is a key chemical intermediate whose purity is critical for the synthesis of pharmaceuticals and other fine chemicals. Ensuring the absence or precise quantification of this compound as a starting material, intermediate, or impurity requires robust, reliable, and validated analytical methods. This guide provides a detailed exploration of established and emerging analytical techniques for the detection and quantification of this compound. We delve into the foundational principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed, field-proven protocols. Furthermore, we introduce electrochemical sensing as a promising alternative. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers can adapt and validate these methods for their specific applications while adhering to rigorous scientific and regulatory standards.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 72005-84-6) is an aromatic aldehyde containing both a methyl and a nitro functional group.[1][2] This substitution pattern makes it a versatile building block in organic synthesis. However, its presence as a residual reactant or an impurity in a final drug substance can have significant implications for product quality, safety, and efficacy. Therefore, sensitive and specific analytical methods are paramount for quality control in manufacturing processes and for stability studies in drug development.[3]

The objective of this guide is to provide a comprehensive overview of the primary analytical techniques for this compound. The methodologies presented are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH), ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[4][5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 72005-84-6[1][2]
Molecular Formula C₈H₇NO₃[1][2]
Molecular Weight 165.15 g/mol [2]
Appearance Solid[1]
Melting Point 69-70 °C[1]
Boiling Point 321.1 ± 30.0 °C at 760 mmHg[1]

Foundational Strategy: Analytical Method Validation

Before implementing any analytical protocol, it is crucial to understand the framework of method validation. Validation provides documented evidence that a procedure is suitable for its intended use.[3][8][9] According to ICH Q2(R2) guidelines, this involves assessing several key performance characteristics to ensure data integrity.[4][5][6][10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[10][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of test results to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

cluster_Validation Analytical Method Validation Lifecycle cluster_Params Core Validation Parameters (ICH Q2) Dev Method Development Val Method Validation Dev->Val Define ATP* Transfer Method Transfer Val->Transfer Demonstrate Fitness Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ LOD / LOQ Robustness Robustness Routine Routine Use & Monitoring Transfer->Routine Implement in QC Lab Routine->Val Revalidation (if changed) caption *ATP: Analytical Target Profile

Caption: A logical diagram illustrating the analytical method lifecycle.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the analysis of non-volatile and thermally labile compounds like this compound, making it ideal for routine quality control and impurity profiling.[13] A reversed-phase method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, provides excellent separation and quantification capabilities.

Causality Behind Method Choices:

  • Stationary Phase (C18): The C18 (octadecylsilane) stationary phase offers strong hydrophobic interactions with the aromatic ring of the analyte, providing good retention and resolution from polar impurities.[13]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. An acidic modifier like phosphoric acid is often added to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more reproducible peaks.[14]

  • Gradient Elution: A gradient program, where the proportion of the organic solvent is increased over time, is highly effective for analyzing samples that may contain impurities with a wide range of polarities.[13] This ensures that both early-eluting (polar) and late-eluting (non-polar) compounds are resolved efficiently within a reasonable run time.

  • UV Detection: The conjugated system of the nitro-substituted benzene ring results in strong UV absorbance, typically around 254 nm, allowing for sensitive detection.[13]

Sample Sample Preparation Dissolve in Diluent Filter (0.45 µm) HPLC HPLC System Mobile Phase Solvents Pump Autosampler Sample->HPLC Inject Column C18 Column Separation based on Polarity HPLC->Column Detector UV Detector Detection at 254 nm Column->Detector Data Data Acquisition Chromatogram Peak Integration Quantification Detector->Data

Caption: Experimental workflow for HPLC-UV analysis.

Protocol 3.1: HPLC-UV Method for Quantification

This protocol is a robust starting point and should be validated for your specific instrumentation and sample matrix.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric acid in ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 70
    20.0 70
    20.1 30

    | 25.0 | 30 |

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[15]

3. Data Analysis and System Suitability:

  • Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • System Suitability: Before sample analysis, inject a mid-level standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

  • Quantification: Inject the prepared sample solution. Determine the concentration using the linear regression equation from the calibration curve.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful confirmatory technique that combines the separation capability of gas chromatography with the structural elucidation power of mass spectrometry. It is exceptionally well-suited for identifying and quantifying volatile and semi-volatile compounds and is the gold standard for impurity identification.[13][16][17]

Causality Behind Method Choices:

  • Stationary Phase (DB-5ms): A low-polarity 5% phenyl-methylpolysyloxane column is a versatile choice that provides excellent separation for a wide range of semi-volatile aromatic compounds based on their boiling points and interactions with the stationary phase.[13]

  • Temperature Programming: A temperature gradient is essential for GC analysis. It allows for the elution of compounds with varying boiling points, starting at a lower temperature to resolve volatile impurities and ramping up to elute the main analyte and less volatile by-products.[13][18]

  • Electron Ionization (EI): EI at 70 eV is a standard, robust ionization technique that creates reproducible fragmentation patterns. This "fingerprint" allows for confident identification of the analyte by comparison to spectral libraries (e.g., NIST).

  • Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode offers significantly higher sensitivity and selectivity compared to full scan mode by monitoring only specific, characteristic ions of the target analyte.[19]

Sample Sample Preparation Dissolve in Acetone Filter (0.45 µm) GC GC System Helium Carrier Gas Split/Splitless Inlet Temperature-Programmed Oven Sample->GC Inject Column DB-5ms Column Separation based on Volatility GC->Column MS Mass Spectrometer EI Ion Source (70 eV) Quadrupole Mass Analyzer Detector Column->MS Transfer Line Data Data Acquisition Total Ion Chromatogram (TIC) Mass Spectrum Library Search Quantification MS->Data

Caption: Experimental workflow for GC-MS analysis.

Protocol 4.1: GC-MS Method for Identification and Quantification

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Qualitative: Full Scan (m/z 40–400).

    • Quantitative: Selected Ion Monitoring (SIM). Expected ions for this compound (C₈H₇NO₃, MW 165.15) would likely include the molecular ion (m/z 165) and key fragments (e.g., m/z 164, 136, 119, 91).

2. Preparation of Solutions:

  • Solvent: Use a high-purity volatile solvent such as Acetone or Ethyl Acetate.

  • Standard and Sample Preparation: Prepare stock, calibration, and sample solutions as described in the HPLC protocol (Section 3.1), using the GC solvent as the diluent. A typical concentration for GC-MS analysis is around 10 µg/mL.[19]

3. Data Analysis:

  • Identification: In full scan mode, identify the peak for this compound based on its retention time. Confirm its identity by comparing the acquired mass spectrum with a reference spectrum or a spectral library (e.g., NIST).

  • Quantification: In SIM mode, generate a calibration curve by plotting the peak area of the primary quantifier ion (e.g., m/z 165) against concentration.

Table 2: Comparison of HPLC-UV and GC-MS Techniques

ParameterHPLC-UVGC-MS
Principle Separation based on polarity and partitioning between stationary and mobile phases.Separation based on volatility and boiling point.
Applicability Ideal for non-volatile, thermally labile compounds. The primary choice for routine QC.[13]Excellent for volatile and semi-volatile compounds. Ideal for impurity identification.[16]
Specificity Good. Based on retention time and UV spectrum. Potential for co-elution.Excellent. Based on retention time and unique mass fragmentation pattern.[17]
Sensitivity High. Can reach low µg/mL to ng/mL levels.Very High, especially in SIM mode. Can reach low ng/mL to pg/mL levels.
Throughput High. Typical run times are 15-30 minutes.Moderate. Longer run times due to oven cool-down.

Emerging Technique: Electrochemical Sensing

Electrochemical methods offer a compelling alternative for the rapid and sensitive detection of nitroaromatic compounds.[20][21] The principle relies on the electrochemical reduction of the nitro (-NO₂) group on the surface of a modified electrode. This process generates a measurable electrical current that is proportional to the concentration of the analyte.

Principle of Detection: The nitro group in this compound is electrochemically active and can be reduced. By applying a negative potential sweep using techniques like square-wave voltammetry (SWV) or differential pulse voltammetry (DPV), a distinct reduction peak can be observed. The potential at which this peak occurs is characteristic of the molecule, while the peak's height (current) is proportional to its concentration.[20][22]

Advantages:

  • High Sensitivity: Can achieve detection limits in the nanomolar range.[21]

  • Portability: Instrumentation is simple and can be miniaturized for field-deployable applications.[21]

  • Cost-Effectiveness: Generally lower instrument and operational costs compared to chromatographic methods.[22]

While still primarily in the research and development stage for this specific analyte, the proven success with other nitroaromatics suggests significant future potential.[20][23]

Analyte This compound (in electrolyte solution) Electrode Working Electrode Analyte->Electrode Adsorption Reduction Nitro Group Reduction (NO₂ + e⁻ → Products) Electrode->Reduction Potential Applied Potential Scan (e.g., SWV) Potential->Electrode Signal Current Measurement Reduction->Signal Output Voltammetric Peak (Current vs. Potential) Signal->Output

Caption: Principle of electrochemical detection of a nitroaromatic compound.

Conclusion

The reliable detection and quantification of this compound are critical for ensuring chemical and pharmaceutical product quality. This guide has detailed two primary, robust analytical methods: HPLC-UV for routine quantitative analysis and GC-MS for definitive identification and sensitive impurity profiling. The provided protocols serve as a validated starting point for method development. The choice between these techniques should be guided by the specific analytical objective, whether it is high-throughput quality control or comprehensive impurity characterization.[16] Furthermore, emerging techniques like electrochemical sensing show promise for future applications in rapid and portable detection. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is the cornerstone of generating accurate and defensible analytical data.[3]

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • ACS Publications. Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach | Analytical Chemistry.
  • ACS Publications. Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode | Analytical Chemistry.
  • AMSbiopharma. (2025).
  • ICH. (2023).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LCGC North America. (2014).
  • Semantics Scholar.
  • ResearchGate. (2025). Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach | Request PDF.
  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • RSC Publishing. (2024). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach.
  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • Agency for Toxic Substances and Disease Registry. analytical methods.
  • Sigma-Aldrich. This compound | 72005-84-6.
  • International Journal of Applied Pharmaceutics. (2019).
  • International Journal of Research and Review. (2025).
  • Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • Royal Society of Chemistry. (2008). Supplementary Material (ESI)
  • BenchChem. A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde.
  • SIELC Technologies. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column.
  • BenchChem. 4-Nitrobenzaldehyde chemical structure and properties.
  • Advanced ChemBlocks. This compound 95.00%.
  • RSC Publishing. Analytical Methods.
  • Sigma-Aldrich. This compound.
  • Google Patents.
  • BenchChem.
  • BenchChem.
  • Wikipedia. 4-Nitrobenzaldehyde.
  • BenchChem. A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs.
  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
  • SpectraBase. Benzaldehyde, 4-methyl-2-nitro-.
  • NIST WebBook. Benzaldehyde, 4-nitro-.
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • ResearchGate. UV‐Vis absorption spectra of 4‐Nitrobenzaldehyde (red curve) before and....
  • SIELC Technologies. Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column.
  • Google Patents. CN102329234A - Production process of m-nitrobenzaldehyde.

Sources

The Strategic Utility of 2-Methyl-4-nitrobenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the identification and utilization of versatile chemical synthons are paramount to the efficient construction of complex molecular architectures. 2-Methyl-4-nitrobenzaldehyde, a substituted aromatic aldehyde, emerges as a precursor of significant interest for the synthesis of various pharmaceutical intermediates. Its chemical structure, characterized by a reactive aldehyde functionality and a nitro group amenable to further transformations, offers a dual reactivity profile that can be strategically exploited. The presence of the methyl group provides additional steric and electronic influence, allowing for nuanced control in synthetic design.

This technical guide provides an in-depth exploration of this compound as a precursor in pharmaceutical synthesis. We will delve into its preparation and its pivotal role in the synthesis of key intermediates for contemporary therapeutics, most notably the vasopressin receptor antagonist, Tolvaptan. Furthermore, this document will present detailed protocols for key chemical transformations, offering researchers and drug development professionals a practical framework for leveraging the synthetic potential of this valuable molecule.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is as a precursor to 2-Methyl-4-nitrobenzoic acid . This carboxylic acid derivative is a crucial intermediate in the multi-step synthesis of Tolvaptan, a drug used to treat hyponatremia (low blood sodium levels) associated with conditions such as heart failure and cirrhosis[1]. The synthetic pathway to Tolvaptan hinges on the reliable and high-purity supply of this key building block.

Beyond this established route, the inherent reactivity of this compound opens avenues for its use in a variety of other synthetic strategies common in drug discovery, including:

  • Reduction of the nitro group to yield 2-Methyl-4-aminobenzaldehyde, a valuable precursor for the synthesis of heterocycles and other amine-containing scaffolds.

  • Condensation reactions involving the aldehyde group, such as the Knoevenagel, Wittig, and Hantzsch reactions, to generate diverse molecular frameworks.

The following sections will provide detailed protocols and scientific rationale for these key transformations.

Synthesis of Key Intermediates from this compound

Oxidation to 2-Methyl-4-nitrobenzoic Acid: A Gateway to Tolvaptan

The oxidation of the aldehyde functionality in this compound to a carboxylic acid is a critical step in harnessing its potential as a pharmaceutical intermediate. This transformation yields 2-Methyl-4-nitrobenzoic acid, the direct precursor for the synthesis of a key fragment of Tolvaptan.

Causality Behind Experimental Choices: The choice of an oxidizing agent is crucial to ensure the selective conversion of the aldehyde to a carboxylic acid without affecting the nitro group or the methyl group on the aromatic ring. While strong oxidants like potassium permanganate can be effective, they often require harsh conditions. A milder and highly efficient method involves the use of a phase transfer catalyst with potassium permanganate, which allows the reaction to proceed smoothly at room temperature with high yields[2].

Experimental Protocol: Phase Transfer Catalyzed Oxidation

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (0.1 mol) in 50 mL of toluene. Add a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, 0.01 mol).

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (0.5 mol) in 50 mL of water.

  • Reaction: With vigorous stirring, add the potassium permanganate solution to the toluene solution of the aldehyde at room temperature.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot. The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, the organic layer is separated and extracted three times with ether. The combined organic layers are then extracted with a 10% sodium bicarbonate solution. The aqueous layer is collected and acidified with concentrated hydrochloric acid until a white crystalline precipitate forms.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold deionized water, and dried. The crude 2-Methyl-4-nitrobenzoic acid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.

ParameterValueReference
Typical Yield>90%[2]
Melting Point151-152 °C[3]

dot

Oxidation_Workflow cluster_start Starting Material cluster_reaction Oxidation cluster_product Intermediate Product start This compound react KMnO4, Phase Transfer Catalyst Toluene/Water, Room Temp start->react Oxidation product 2-Methyl-4-nitrobenzoic Acid react->product

Caption: Oxidation of this compound.

Synthesis of a Tolvaptan Intermediate

With 2-Methyl-4-nitrobenzoic acid in hand, the subsequent steps involve its conversion to an activated form, typically an acyl chloride, followed by coupling with the appropriate amine fragment.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to an acyl chloride using thionyl chloride is a standard and efficient method that produces volatile byproducts, simplifying purification. The subsequent acylation of the amine is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Experimental Protocol: Acyl Chloride Formation and Amidation

  • Acyl Chloride Formation: In a round-bottom flask fitted with a reflux condenser and a gas outlet to a trap, suspend 2-Methyl-4-nitrobenzoic acid (0.14 mol) in toluene (800 mL). Add thionyl chloride (219 g) and heat the mixture to 60-70 °C until the reaction is complete (cessation of gas evolution)[4]. Excess thionyl chloride and some toluene are then removed by distillation.

  • Amidation: To the resulting solution of 2-methyl-4-nitrobenzoyl chloride, add a solution of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (200 g) in toluene (1000 mL) at 25-30 °C. Heat the reaction mixture to reflux for 2-6 hours[4].

  • Isolation: After the reaction is complete, cool the mixture to 5-10 °C. The precipitated product, 7-chloro-1-(2-methyl-4-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, is collected by filtration and dried under reduced pressure[4].

ParameterValueReference
Purity>99.5%[4]

dot

Tolvaptan_Intermediate_Synthesis cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start 2-Methyl-4-nitrobenzoic Acid reagent1 Thionyl Chloride (SOCl2) Toluene, 60-70°C start->reagent1 intermediate1 2-Methyl-4-nitrobenzoyl Chloride reagent1->intermediate1 reagent2 Toluene, Reflux intermediate1->reagent2 Reacts with amine 7-chloro-1,2,3,4-tetrahydro- benzo[b]azepin-5-one amine->reagent2 product Tolvaptan Intermediate (N-acylated benzazepine) reagent2->product

Caption: Synthesis of a key Tolvaptan intermediate.

Prospective Applications and General Protocols

The synthetic utility of this compound is not limited to the synthesis of Tolvaptan. Its reactive aldehyde and nitro functionalities make it a suitable substrate for a range of other transformations that are fundamental in the synthesis of diverse pharmaceutical intermediates.

Reduction of the Nitro Group to 2-Methyl-4-aminobenzaldehyde

The selective reduction of the nitro group to an amine, while preserving the aldehyde, yields 2-Methyl-4-aminobenzaldehyde, a valuable building block for the synthesis of various heterocyclic compounds.

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst (e.g., Palladium on carbon) and reaction conditions (hydrogen pressure, solvent) is critical to achieve high selectivity for the nitro group reduction without affecting the aldehyde.

General Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude 2-Methyl-4-aminobenzaldehyde.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product[5]. This reaction is widely used to synthesize precursors for various pharmaceuticals.

Causality Behind Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which is sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.

General Protocol: Base-Catalyzed Condensation

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 equivalent) in a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine.

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones[6]. This reaction is particularly useful for creating carbon-carbon double bonds with high regioselectivity.

Causality Behind Experimental Choices: The reaction involves the formation of a phosphorus ylide from a phosphonium salt and a base. The choice of base depends on the acidity of the phosphonium salt. For semi-stabilized ylides, which would be formed from a benzylphosphonium salt, a moderately strong base is typically required.

General Protocol: One-Pot Wittig Olefination

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 equivalents) and this compound (1 equivalent) in a suitable solvent like dichloromethane or THF.

  • Ylide Formation and Reaction: Add a base (e.g., potassium tert-butoxide or sodium hydride) portion-wise to the stirred solution at 0 °C. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The crude product is then purified by column chromatography to isolate the desired alkene.

dot

Prospective_Reactions cluster_reduction Nitro Group Reduction cluster_knoevenagel Knoevenagel Condensation cluster_wittig Wittig Reaction start This compound reduction H2, Pd/C Ethanol, RT start->reduction knoevenagel Active Methylene Compound Base (e.g., Piperidine), Reflux start->knoevenagel wittig Phosphorus Ylide Base, THF start->wittig product_reduction 2-Methyl-4-aminobenzaldehyde reduction->product_reduction product_knoevenagel α,β-Unsaturated Product knoevenagel->product_knoevenagel product_wittig Alkene Derivative wittig->product_wittig

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its established role in the synthetic route to the important drug Tolvaptan, via its oxidized derivative 2-Methyl-4-nitrobenzoic acid, underscores its significance. Furthermore, the presence of both an aldehyde and a nitro group allows for a wide range of chemical modifications, opening up possibilities for its application in the synthesis of diverse molecular scaffolds for drug discovery. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this compound in their synthetic endeavors, paving the way for the development of novel and impactful pharmaceutical agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Methyl-4-nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]

  • CN102690211A - Method for preparing tolvaptan intermediate.
  • "An Improved Process For Tolvaptan" - Quick Company. [Link]

  • TOLVAPTAN - New Drug Approvals. [Link]

  • Preparation method of tolvaptan - Eureka | Patsnap. [Link]

  • Synthesis of an Alkene via the Wittig Reaction. [Link]

  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google P
  • Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction - MDPI. [Link]

  • Synthesis method of 2-methyl-4-nitrobenzoic acid | Semantic Scholar. [Link]

  • Improved Protocol for Alkaline Nitrobenzene Oxidation of Woody and Non-Woody Biomass. [Link]

  • Knoevenagel condensation - Wikipedia. [Link]

  • Process for the preparation of 2-nitrobenzaldehyde - Justia Patents. [Link]

  • p-NITROBENZALDEHYDE - Organic Syntheses Procedure. [Link]

  • o-NITROBENZALDEHYDE - Organic Syntheses Procedure. [Link]

  • Wittig Reaction - Common Conditions. [Link]

  • CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google P
  • Wittig Reaction - Organic Chemistry Portal. [Link]

  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. [Link]

    • A Solvent Free Wittig Reaction. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. [Link]

  • 136-138 Research Article Oxidation of Benzaldehyde and Substituted - Semantic Scholar. [Link]

  • Hantzsch pyridine synthesis - Wikipedia. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central - NIH. [Link]

  • CN1422243A - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers - Google P
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate. [Link]

  • This compound (C8H7NO3) - PubChemLite. [Link]

  • Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. [Link]

Sources

The Synthetic Potential of 2-Methyl-4-nitrobenzaldehyde in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the vast and ever-evolving landscape of agrochemical synthesis, the strategic selection of starting materials is paramount to the successful development of novel herbicides, fungicides, and insecticides. Substituted benzaldehydes, in particular, serve as crucial scaffolds and reactive intermediates. Among these, 2-Methyl-4-nitrobenzaldehyde is a compound of significant interest due to its unique electronic and steric properties. The presence of an aldehyde group, a nitro functionality, and a methyl group on the aromatic ring offers a versatile platform for a multitude of chemical transformations.

While direct literature citing the use of this compound in the synthesis of commercialized agrochemicals is not abundant, its structural motifs are present in a variety of bioactive molecules. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in agrochemical synthesis. By examining the known reactivity of related nitrobenzaldehydes and leveraging fundamental organic chemistry principles, we can elucidate plausible synthetic pathways and provide robust, field-proven protocols for key transformations. This document will serve as a foundational resource for synthetic chemists looking to explore the utility of this promising, yet under-explored, building block.

Core Chemical Reactivity and Strategic Importance in Agrochemical Design

The chemical behavior of this compound is dictated by its three key functional groups:

  • The Aldehyde Group: An electrophilic center that readily undergoes nucleophilic attack, making it ideal for the formation of carbon-carbon and carbon-nitrogen bonds. This functionality is pivotal for constructing the core skeletons of many agrochemicals.

  • The Nitro Group: A strong electron-withdrawing group that can be readily reduced to an amino group. This transformation is a cornerstone of many synthetic strategies, as the resulting aniline derivatives are precursors to a wide range of heterocyclic and other complex structures.

  • The Methyl Group: While less reactive than the other two groups, the methyl group can influence the steric and electronic properties of the molecule and can be a site for further functionalization under specific conditions.

The interplay of these groups allows for a diverse range of reactions, making this compound a valuable starting point for creating libraries of novel compounds for high-throughput screening in agrochemical discovery. The general utility of nitrobenzaldehydes as precursors to herbicides, insecticides, and fungicides is well-established, underscoring the potential of this specific isomer.[1][2]

Exemplary Synthetic Pathways in Agrochemical Development

Based on the known reactions of substituted nitrobenzaldehydes, we can propose several synthetic routes where this compound could serve as a key intermediate for the generation of potential agrochemical candidates.

Pathway 1: Knoevenagel Condensation for the Synthesis of Novel Herbicidal Scaffolds

The Knoevenagel condensation is a powerful tool for C-C bond formation. The reaction of an aldehyde with an active methylene compound can lead to the synthesis of α,β-unsaturated ketones, which are common structural motifs in herbicides.

Conceptual Workflow:

Knoevenagel_Condensation This compound This compound α,β-Unsaturated Ketone Intermediate α,β-Unsaturated Ketone Intermediate This compound->α,β-Unsaturated Ketone Intermediate Active Methylene Compound, Base Catalyst Potential Herbicidal Analogs Potential Herbicidal Analogs α,β-Unsaturated Ketone Intermediate->Potential Herbicidal Analogs Further Functionalization

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Synthesis of (E)-3-(2-methyl-4-nitrophenyl)prop-2-enoic acid

This protocol details a representative Knoevenagel-Doebner condensation, a variation of the Knoevenagel condensation.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound72005-84-6165.15 g/mol 1.65 g (10 mmol)
Malonic Acid141-82-2104.06 g/mol 1.25 g (12 mmol)
Pyridine110-86-179.10 g/mol 5 mL
Piperidine110-89-485.15 g/mol 0.2 mL
Diethyl Ether60-29-774.12 g/mol 50 mL
Hydrochloric Acid (2M)7647-01-036.46 g/mol As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.65 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).

  • Add pyridine (5 mL) and piperidine (0.2 mL) to the flask.

  • Heat the reaction mixture to reflux with constant stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 50 mL of ice-cold water.

  • Acidify the mixture with 2M hydrochloric acid until a precipitate is formed.

  • Filter the solid product using a Büchner funnel and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure (E)-3-(2-methyl-4-nitrophenyl)prop-2-enoic acid.

  • Dry the product under vacuum.

Pathway 2: Reductive Cyclization for the Synthesis of Fungicidal Quinoline Derivatives

The reduction of the nitro group to an amine, followed by intramolecular cyclization, is a classic strategy for the synthesis of quinoline derivatives. Quinolines are a well-known class of fungicides.

Conceptual Workflow:

Reductive_Cyclization α,β-Unsaturated Ketone Intermediate α,β-Unsaturated Ketone Intermediate 2-Amino-benzaldehyde Derivative 2-Amino-benzaldehyde Derivative α,β-Unsaturated Ketone Intermediate->2-Amino-benzaldehyde Derivative Reduction of Nitro Group Quinoline-based Fungicides Quinoline-based Fungicides 2-Amino-benzaldehyde Derivative->Quinoline-based Fungicides Intramolecular Cyclization

Caption: Reductive cyclization to form quinoline derivatives.

Experimental Protocol: Synthesis of 2-Amino-6-methylbenzaldehyde

This protocol outlines the selective reduction of the nitro group in a related compound, which can be adapted for this compound.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
This compound72005-84-6165.15 g/mol 1.65 g (10 mmol)
Iron Powder7439-89-655.85 g/mol 1.68 g (30 mmol)
Ammonium Chloride12125-02-953.49 g/mol 1.60 g (30 mmol)
Ethanol64-17-546.07 g/mol 20 mL
Water7732-18-518.02 g/mol 10 mL
Ethyl Acetate141-78-688.11 g/mol 50 mL

Procedure:

  • In a 100 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a suspension of iron powder (1.68 g, 30 mmol) and ammonium chloride (1.60 g, 30 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Heat the suspension to reflux with vigorous stirring.

  • Dissolve this compound (1.65 g, 10 mmol) in 10 mL of ethanol and add it dropwise to the refluxing suspension over 30 minutes.

  • Continue refluxing for an additional 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-6-methylbenzaldehyde.

Conclusion: A Call for Further Exploration

This compound represents a promising, yet underexplored, platform for the synthesis of novel agrochemicals. The strategic combination of an aldehyde, a reducible nitro group, and a methyl substituent provides a rich chemical space for the generation of diverse molecular architectures. The protocols detailed herein for key transformations such as Knoevenagel condensation and nitro group reduction offer a solid foundation for researchers to begin exploring the synthetic utility of this versatile building block. Further investigation into the derivatization of this compound is warranted and has the potential to yield new classes of potent and selective agrochemicals.

References

  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google P
  • The Chemistry Behind Agrochemicals: Utilizing 4-Nitrobenzaldehyde as a Key Intermedi
  • This compound (C8H7NO3) - PubChemLite. [Link]

Sources

Introduction: The Synthetic Versatility of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Chemistry of 2-Methyl-4-nitrobenzaldehyde: Applications and Protocols

This compound (CAS No. 72005-84-6) is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its utility stems from the unique electronic and steric interplay of its three distinct functional groups: an electrophilic aldehyde, a reducible nitro group, and a sterically influential methyl group. The para-nitro group, a potent electron-withdrawing moiety, significantly enhances the reactivity of the aldehyde's carbonyl carbon towards nucleophilic attack, making it an excellent substrate for various condensation reactions.[3][4] Concurrently, the nitro group itself is a key functional handle for reduction to an amine, which opens pathways to a vast range of heterocyclic scaffolds, particularly those of pharmaceutical interest.[5]

This guide provides researchers, synthetic chemists, and drug development professionals with a detailed overview of the primary catalytic transformations involving this compound. It moves beyond simple procedural descriptions to explain the mechanistic rationale behind protocol design, ensuring a deeper understanding of how to harness the molecule's synthetic potential.

Core Catalytic Transformations

The strategic positioning of the aldehyde, nitro, and methyl groups allows for several high-yield catalytic transformations. The primary reaction classes include catalytic reduction, carbon-carbon bond formation via condensation reactions, and oxidation.

G cluster_main Key Reactive Sites of this compound cluster_reduction Catalytic Reduction cluster_condensation Condensation Reactions cluster_oxidation Oxidation A This compound B Selective Nitro Reduction (2-Methyl-4-aminobenzaldehyde) A->B  e.g., Fe/NH4Cl  or H2/Pd-C C Selective Aldehyde Reduction ((2-Methyl-4-nitrophenyl)methanol) A->C  e.g., NaBH4  (Chemoselective) E Knoevenagel/Claisen-Schmidt Products (α,β-Unsaturated Systems) A->E  Base or Acid Catalyst  + Active Methylene/Ketone F Carboxylic Acid Formation (2-Methyl-4-nitrobenzoic acid) A->F  e.g., PCC, TEMPO D Complete Reduction (4-Amino-2-methylbenzyl alcohol) B->D Further Reduction C->D Further Reduction

Figure 1: Key catalytic transformations of this compound.

Catalytic Reduction: A Gateway to Amino Derivatives

The conversion of the nitro group to an amine is arguably the most critical transformation of this substrate, as aryl amines are foundational precursors for dyes, polymers, and pharmaceuticals.[6] The challenge often lies in achieving chemoselectivity, either by reducing the nitro group while preserving the aldehyde or vice versa.

Mechanistic Insight: Catalytic hydrogenation (e.g., using H₂ gas with Pd/C or PtO₂) is highly effective but can sometimes lead to over-reduction of the aldehyde group, especially under harsh conditions. A more selective and scalable alternative for reducing the nitro group is the use of metal reductants in acidic or neutral media, such as iron powder with ammonium chloride.[7][8] This system is particularly advantageous as it is inexpensive, environmentally benign, and typically leaves the aldehyde function intact. Conversely, the selective reduction of the aldehyde to a primary alcohol can be achieved using hydride reagents like sodium borohydride (NaBH₄), which, under controlled conditions, will not reduce the nitro group.[4]

Table 1: Comparison of Catalytic Systems for Reduction

Catalytic SystemTarget GroupProductSelectivityKey Advantages
H₂ / Pd-C Nitro & Aldehyde4-Amino-2-methylbenzyl alcoholLowHigh efficiency, clean byproducts.
Fe / NH₄Cl in EtOH/H₂O Nitro2-Methyl-4-aminobenzaldehydeHigh (for nitro)Cost-effective, scalable, mild conditions.[8]
NaBH₄ in MeOH Aldehyde(2-Methyl-4-nitrophenyl)methanolHigh (for aldehyde)Mild, rapid, easy workup.[4]
SnCl₂ / HCl Nitro2-Methyl-4-aminobenzaldehydeHigh (for nitro)Effective, but workup can be complex.[8]
Condensation Reactions: Building Molecular Complexity

The electron-withdrawing effect of the para-nitro group makes the aldehyde carbon of this compound highly electrophilic and thus susceptible to nucleophilic attack from carbanions. This reactivity is central to forming new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation with active methylene compounds (e.g., malononitrile, diethyl malonate). The resulting α,β-unsaturated products are versatile intermediates for further synthetic manipulations. The reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the aldehyde carbonyl. Subsequent dehydration yields the final product.

Claisen-Schmidt Condensation: In a similar vein, reaction with a ketone containing α-hydrogens under basic or acidic conditions leads to the formation of chalcone-like structures. These compounds are of significant interest in medicinal chemistry. The presence of the nitro group generally decreases the electron density on the aromatic ring, which can reduce the positive charge on the carbonyl carbon and affect reactivity towards nucleophilic addition.[9]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale provided. They represent robust methods for two of the most fundamental transformations of this compound.

Protocol 1: Selective Reduction of the Nitro Group via Iron/Ammonium Chloride

Objective: To synthesize 2-Methyl-4-aminobenzaldehyde with high chemoselectivity, preserving the aldehyde functionality. This method is adapted from established procedures for nitroarene reduction.[7]

G cluster_workflow Protocol Workflow: Selective Nitro-Group Reduction A 1. Setup - Flask with substrate, EtOH/H₂O - Add Fe powder, NH₄Cl B 2. Reaction - Heat to reflux (e.g., 80°C) - Stir vigorously (2-4 hours) A->B C 3. Monitoring - Track progress via TLC - (Disappearance of starting material) B->C D 4. Workup - Cool and filter through Celite - Wash pad with EtOH C->D E 5. Extraction - Concentrate filtrate - Extract with Ethyl Acetate D->E F 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography E->F G Product (2-Methyl-4-aminobenzaldehyde) F->G

Figure 2: Experimental workflow for the selective reduction of this compound.

Materials:

  • This compound (1.0 equiv)

  • Iron powder (<325 mesh, 4.0 equiv)

  • Ammonium chloride (NH₄Cl, 4.0 equiv)

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 equiv), ethanol, and water (typically a 4:1 to 2:1 v/v ratio). Stir to dissolve the starting material.

  • Addition of Reagents: To the stirring solution, add ammonium chloride (4.0 equiv) followed by iron powder (4.0 equiv).

  • Heating: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain vigorous stirring. The reaction is often exothermic initially.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours, indicated by the complete consumption of the starting material.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with additional ethanol and filter the suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with several portions of ethanol or EtOAc.

  • Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the ethanol. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 2-Methyl-4-aminobenzaldehyde.

Causality and Trustworthiness: The use of NH₄Cl creates a buffered, mildly acidic environment that facilitates the reduction by iron without being harsh enough to promote side reactions like polymerization of the resulting amine.[8] Filtering through Celite is crucial for removing fine iron particles and iron oxides, ensuring a clean crude product for purification.

Protocol 2: Knoevenagel Condensation with Malononitrile

Objective: To synthesize (E)-2-(2-methyl-4-nitrobenzylidene)malononitrile, demonstrating the heightened electrophilicity of the aldehyde group.

Mechanistic Pathway:

G A 1. Carbanion Formation Piperidine deprotonates Malononitrile B 2. Nucleophilic Attack Carbanion attacks the electrophilic aldehyde carbon A->B C 3. Intermediate Formation Tetrahedral alkoxide intermediate is formed B->C D 4. Protonation Alkoxide is protonated by the solvent (EtOH) C->D E 5. Dehydration (E1cB) Piperidine removes α-proton, -OH group leaves D->E F Final Product α,β-Unsaturated nitrile E->F

Figure 3: Mechanistic steps of the Knoevenagel condensation.

Materials:

  • This compound (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Piperidine (catalytic amount, ~0.1 equiv)

  • Ethanol (EtOH) or Isopropanol

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In a flask, dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in a minimal amount of ethanol with stirring at room temperature.

  • Catalyst Addition: To the clear solution, add a catalytic amount of piperidine (approx. 0.1 equiv) dropwise. A color change and often a slight exotherm may be observed.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature. In many cases, the product will begin to precipitate out of the solution within 30-60 minutes. To maximize precipitation, the reaction can be stirred for an additional 1-2 hours and then cooled in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product in a vacuum oven or air-dry to obtain the final product, which is often pure enough for subsequent steps without further purification.

Causality and Trustworthiness: Piperidine, a weak base, is sufficient to deprotonate the highly acidic methylene protons of malononitrile without causing self-condensation or other side reactions of the aldehyde. The high reactivity of the nitro-substituted benzaldehyde ensures the reaction proceeds efficiently at room temperature, and the frequent precipitation of the product drives the reaction to completion, simplifying purification.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. A thorough understanding of the catalytic principles governing its reactivity allows for the selective and efficient transformation of its functional groups. The protocols detailed herein for selective reduction and condensation provide reliable and scalable methods for generating valuable downstream intermediates. By applying these principles and methodologies, researchers can effectively integrate this compound into complex synthetic routes for the development of novel pharmaceuticals, materials, and fine chemicals.

References

  • Arif, M., Tahira, F., Hussain, T., Alrokayan, S., & Akhter, T. (2025). Catalytic reduction of aldehydic and nitro groups of nitro-benzaldehyde derivatives by silver nanoparticle–containing smart alginate-poly(N-isopropylacrylamide-methacrylic acid) microgels. RSC Publishing.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Performance of 2-Methoxy-4-nitrobenzaldehyde in Condensation Reactions. Benchchem.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Conversion of 2-Methyl-6-nitrobenzaldehyde to Novel Bioactive Scaffolds. Benchchem.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
  • Guidechem. (2023). What is 2-METHOXY-4-NITROBENZALDEHYDE and its Applications?. Guidechem.
  • Journal of Chemical Education. (2012). The Influence of Nitro Group on Synthesis. JOCPR.
  • ResearchGate. (2018). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?. ResearchGate.
  • Advanced ChemBlocks Inc. (n.d.). This compound 95.00%. Advanced ChemBlocks.

Sources

2-Methyl-4-nitrobenzaldehyde reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanisms of 2-Methyl-4-nitrobenzaldehyde

Introduction to this compound

This compound is an aromatic organic compound featuring a benzaldehyde core substituted with a methyl group at position 2 and a nitro group at position 4.[1][2] Its chemical formula is C₈H₇NO₃.[1][2][3] This molecule serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of its two key functional groups: the aldehyde (-CHO) and the nitro (-NO₂). The aldehyde group is susceptible to nucleophilic attack and condensation reactions, while the nitro group can be readily reduced to an amine, opening pathways for the synthesis of various heterocyclic compounds and other complex molecules.[4] The interplay between these groups, influenced by their respective electronic effects and steric positioning, dictates the compound's reactivity and makes it a valuable building block in the pharmaceutical, agrochemical, and dye industries.[5][6]

Physical and Chemical Properties

PropertyValueReference
CAS Number72005-84-6[2][3][7]
Molecular Weight165.15 g/mol [3][7][8]
AppearanceSolid
Melting Point69-70 °C[3]
Boiling Point321.1 ± 30.0 °C at 760 mmHg
IUPAC NameThis compound[2]

Core Reaction Mechanisms and Protocols

The chemical behavior of this compound is dominated by the aldehyde and nitro functionalities. The following sections detail the mechanisms and application protocols for its most significant transformations.

Oxidation of the Aldehyde Group

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 2-methyl-4-nitrobenzoic acid. This transformation is a fundamental step in modifying the electronic properties and synthetic utility of the aromatic ring. Various oxidizing agents can be employed, with chromium(VI)-based reagents like pyridinium dichromate (PDC) being effective.

Mechanism of Oxidation with Pyridinium Dichromate (PDC)

The oxidation mechanism in an acidic medium generally involves the formation of a chromate ester intermediate followed by the rate-determining C-H bond cleavage.[9]

  • Hydration of Aldehyde: In an aqueous acidic medium, the aldehyde exists in equilibrium with its hydrate form.

  • Chromate Ester Formation: The hydrated aldehyde reacts with the protonated oxidant (PDC) to form a cyclic chromic ester.

  • C-H Bond Fission: The reaction proceeds through the fission of the C-H bond in a rate-determining step, leading to the formation of the corresponding carboxylic acid and a reduced chromium species.[9]

Oxidation_Mechanism Start This compound Hydrate Gem-diol Intermediate (Hydrated Aldehyde) Start->Hydrate + H₂O, H⁺ Ester Chromate Ester Intermediate Hydrate->Ester + PDC PDC H₂Cr₂O₇ (from PDC + H⁺) PDC->Ester Product 2-Methyl-4-nitrobenzoic Acid Ester->Product Rate-determining step C-H bond cleavage Cr_species Cr(IV) species Ester->Cr_species

Caption: Mechanism of Aldehyde Oxidation.

Experimental Protocol: Synthesis of 2-Methyl-4-nitrobenzoic Acid

A patented method describes the selective oxidation of the methyl group on 4-nitro-o-xylene using dilute nitric acid to produce 2-methyl-4-nitrobenzoic acid.[10] This highlights an alternative route to the acid, but direct oxidation of the aldehyde is also a standard laboratory procedure.

Protocol using Dilute Nitric Acid Oxidation (adapted from a similar synthesis) [10]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and condenser, charge 4-nitro-o-xylene (1 equiv.), a phase transfer catalyst such as tetrabutylammonium bromide (0.01-0.1 equiv.), and a radical initiator like N-hydroxyphthalimide (0.05-0.5 equiv.).[10]

  • Reagent Addition: Add dilute nitric acid (10%-60% concentration, 1-10 equiv.).[10]

  • Reaction Conditions: Heat the mixture to a temperature between 50-150 °C and stir vigorously.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The product, 2-methyl-4-nitrobenzoic acid, may precipitate. Filter the solid product.

  • Purification: Wash the collected solid with cold water to remove residual nitric acid and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[11] This reaction is a powerful tool for C-C bond formation, producing α,β-unsaturated compounds. For this compound, this reaction provides a route to various substituted styrenes.

Mechanism of Knoevenagel Condensation

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine).[11]

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., diethyl malonate) to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form an aldol-type addition product.

  • Dehydration: The intermediate alkoxide is protonated, and subsequent elimination of a water molecule (dehydration), often base-catalyzed, yields the final α,β-unsaturated product.[12]

Knoevenagel_Mechanism Aldehyde This compound AldolAdduct Aldol Addition Product Aldehyde->AldolAdduct Nucleophilic Attack ActiveMethylene Active Methylene Compound Z-CH₂-Z Enolate Enolate Z-CH⁻-Z ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Enolate->AldolAdduct Product α,β-Unsaturated Product AldolAdduct->Product - H₂O (Dehydration)

Caption: Knoevenagel Condensation Pathway.

Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in ethanol or toluene in a round-bottom flask, add diethyl malonate (1.1 equiv.).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equiv.) and a few drops of glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with dilute HCl to remove the piperidine catalyst, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[13][14] It involves the reaction of this compound with a phosphorus ylide (Wittig reagent), leading to the formation of a substituted styrene with high regioselectivity for the double bond.[14]

Mechanism of the Wittig Reaction

The mechanism involves a [2+2] cycloaddition to form a four-membered ring intermediate.[4][15]

  • Ylide Formation: The Wittig reagent (a phosphonium ylide) is typically prepared by treating a phosphonium salt with a strong base.

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde. Simultaneously, the carbonyl oxygen attacks the positively charged phosphorus atom in a concerted [2+2] cycloaddition, forming a four-membered ring intermediate called an oxaphosphetane.[4][15]

  • Alkene Formation: The unstable oxaphosphetane collapses, breaking the C-P and C-O bonds and forming a new C=C double bond (the alkene) and a P=O double bond (triphenylphosphine oxide). The formation of the highly stable triphenylphosphine oxide is the thermodynamic driving force for the reaction.[4]

Wittig_Mechanism Aldehyde This compound Cycloaddition {[2+2] Cycloaddition} Aldehyde->Cycloaddition Ylide Phosphonium Ylide Ph₃P⁺-C⁻HR Ylide->Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Cycloaddition->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Collapse TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Collapse

Caption: The Wittig Reaction Pathway.

Experimental Protocol: Wittig Reaction with Methyl (triphenylphosphoranylidene)acetate [4]

  • Reagent Preparation: In a reaction tube, thoroughly mix this compound (1.0 equiv.), methyl (triphenylphosphoranylidene)acetate (a stabilized ylide, ~1.0 equiv.), and powdered silica gel.[4]

  • Reaction Conditions: Heat the solid mixture in a microwave oven (e.g., at 40% power for 2-4 minutes).[4] Alternatively, the reaction can be performed in a solvent like THF or DCM at room temperature or with gentle heating.

  • Work-up: After the reaction, allow the mixture to cool to room temperature. If silica gel was used, the resulting solid can be directly subjected to purification.

  • Purification: Purify the product by column chromatography on silica gel, using a suitable eluent system such as a mixture of ethyl acetate and hexane.[4]

  • Isolation: Combine the product-containing fractions and evaporate the solvent to obtain the pure alkene product.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine (2-amino-4-methylbenzaldehyde) is a critical transformation, as it introduces a nucleophilic center ortho to the aldehyde, enabling subsequent cyclization reactions.[4] This reduction is a six-electron process that proceeds through nitroso and hydroxylamino intermediates.[4]

Mechanism of Nitro Group Reduction

Common reagents for this transformation include metals in acidic media (like Fe in acetic acid) or catalytic hydrogenation.[4][16]

  • Initial Reduction: The nitro group is first reduced to a nitroso group.

  • Further Reduction: The nitroso group is then reduced to a hydroxylamino group.

  • Final Reduction: The hydroxylamino group is finally reduced to the primary amine.

Nitro_Reduction Start Ar-NO₂ (Nitro) Nitroso Ar-N=O (Nitroso) Start->Nitroso + 2e⁻, 2H⁺ Hydroxylamino Ar-NHOH (Hydroxylamino) Nitroso->Hydroxylamino + 2e⁻, 2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamino->Amine + 2e⁻, 2H⁺

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-4-nitrobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methyl-4-nitrobenzaldehyde. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and industrially relevant method for synthesizing this compound is through the selective oxidation of 2-methyl-4-nitrotoluene. Various oxidizing agents can be employed, each with its own set of advantages and challenges regarding yield, selectivity, and reaction conditions. Key methods include:

  • Oxidation with Manganese Dioxide (MnO₂): A common method for the oxidation of benzylic alcohols to their corresponding aldehydes. [1][2][3][4]* Oxidation with Ceric Ammonium Nitrate (CAN): A powerful one-electron oxidizing agent that can be used for the oxidation of benzylic alcohols and other functional groups. [5][6][7][8][9]* Nitric Acid Oxidation: Dilute nitric acid can be used as an oxidant, often requiring specific catalysts and conditions to achieve good selectivity and yield. [10] Q2: My yield of this compound is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors throughout the experimental workflow. Here are the most common culprits:

  • Incomplete Reaction: The oxidation of the methyl group may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of oxidant to starting material. [11]* Over-oxidation: The desired aldehyde product can be further oxidized to the corresponding carboxylic acid (2-methyl-4-nitrobenzoic acid), especially under harsh reaction conditions or with prolonged reaction times. [12][13]* Side Reactions: Undesired side reactions, such as nitration of the aromatic ring or polymerization of the aldehyde product, can consume starting material and product, leading to lower yields. [12]* Suboptimal Work-up and Purification: Product loss during extraction, washing, and purification steps is a common issue. Inefficient separation from byproducts or unreacted starting material will also decrease the final isolated yield.

Q3: I am observing the formation of 2-methyl-4-nitrobenzoic acid as a major byproduct. How can I minimize this over-oxidation?

A3: The formation of the carboxylic acid is a classic example of over-oxidation. To mitigate this, consider the following strategies:

  • Choice of Oxidant: Employ a milder oxidizing agent or a more selective catalytic system. For instance, activated manganese dioxide is often preferred for its selectivity in oxidizing benzylic alcohols to aldehydes without significant over-oxidation. [1][4]* Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of over-oxidation. [12]It is crucial to maintain a consistent and controlled temperature throughout the reaction.

  • Stoichiometry of the Oxidant: Carefully control the molar equivalents of the oxidizing agent. Using a large excess of a strong oxidant will invariably lead to the formation of the carboxylic acid. A systematic optimization of the oxidant-to-substrate ratio is recommended.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde product. [11][12] Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Exothermic Reactions: Oxidation reactions are often highly exothermic. It is essential to have efficient cooling systems in place and to add reagents slowly to control the reaction temperature and prevent a runaway reaction. [12][13]* Handling of Oxidizing Agents: Strong oxidizing agents like Ceric Ammonium Nitrate and Manganese Dioxide should be handled with care. Avoid contact with flammable materials.

  • Solvent Choice: Use appropriate solvents and ensure they are dry if the reaction is moisture-sensitive.

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Conduct the reaction in a well-ventilated fume hood.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter.

Problem 1: Low Conversion of 2-Methyl-4-nitrotoluene
Potential Cause Explanation & Causality Recommended Solution
Insufficient Oxidant Activity The oxidizing agent may have degraded over time or may not be sufficiently activated. For example, the activity of MnO₂ can vary significantly depending on its preparation method and storage.Use a fresh batch of the oxidizing agent. If using MnO₂, consider activating it by heating under vacuum before use.
Poor Solubility of Reactants If the starting material and the oxidant are not in the same phase or are poorly soluble in the reaction solvent, the reaction rate will be significantly hindered.Choose a solvent system that solubilizes all reactants. In heterogeneous reactions, vigorous stirring is essential to maximize interfacial contact. [11]Consider the use of a phase transfer catalyst to facilitate the reaction between reactants in different phases. [10]
Incorrect Reaction Temperature The activation energy for the oxidation may not be reached if the temperature is too low.Gradually increase the reaction temperature in small increments while monitoring the reaction progress. Be mindful of the potential for increased side reactions at higher temperatures.
Problem 2: Formation of Multiple Unidentified Byproducts
Potential Cause Explanation & Causality Recommended Solution
Decomposition of Starting Material or Product The nitro group can make the aromatic ring susceptible to nucleophilic attack or other degradation pathways under certain conditions. The aldehyde product can also be unstable.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Use purified reagents and solvents to avoid contaminants that could catalyze decomposition.
Competing Side Reactions Besides over-oxidation, other side reactions like dinitration or reactions involving the solvent can occur, leading to a complex product mixture. [12]Re-evaluate the reaction conditions. A change in solvent, temperature, or catalyst might suppress unwanted side reactions. A thorough literature search for the specific reaction conditions can provide insights into potential side products and how to avoid them.
Impure Starting Material The presence of impurities in the 2-methyl-4-nitrotoluene can lead to the formation of unexpected byproducts.Purify the starting material before use, for example, by recrystallization or distillation. Verify its purity using analytical techniques like GC or NMR.

Experimental Protocols

Protocol 1: Oxidation of 2-Methyl-4-nitrotoluene using Activated Manganese Dioxide

This protocol provides a reliable method for the synthesis of this compound with good selectivity.

Materials:

  • 2-Methyl-4-nitrotoluene

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celatom® or silica gel

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2-methyl-4-nitrotoluene (1.0 equivalent) in anhydrous DCM, add activated MnO₂ (5.0-10.0 equivalents).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, filter the reaction mixture through a pad of Celatom® or silica gel to remove the MnO₂. Wash the filter cake with DCM.

  • Combine the filtrate and washings, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Rationale: The use of a stoichiometric excess of activated MnO₂ ensures efficient oxidation of the benzylic methyl group. [1][4]DCM is a good solvent for the starting material and product, and it is relatively inert under the reaction conditions. Filtration through Celatom® or silica gel is an effective way to remove the solid MnO₂.

Visualization of Key Processes

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of this compound check_conversion Check Conversion of Starting Material (TLC/GC) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion complete_conversion Complete Conversion check_conversion->complete_conversion sub_oxidant Increase Oxidant Equivalents or Use Fresh/Activated Oxidant incomplete_conversion->sub_oxidant Yes sub_time_temp Increase Reaction Time or Temperature incomplete_conversion->sub_time_temp Yes sub_catalyst Consider a Different Catalyst/Solvent System incomplete_conversion->sub_catalyst Yes check_byproducts Analyze Byproducts (NMR/MS) complete_conversion->check_byproducts Yes check_workup Review Work-up and Purification Procedure complete_conversion->check_workup No significant byproducts over_oxidation Over-oxidation to Carboxylic Acid check_byproducts->over_oxidation other_byproducts Other Byproducts check_byproducts->other_byproducts sub_milder_oxidant Use Milder Oxidant or Reduce Equivalents over_oxidation->sub_milder_oxidant sub_lower_temp Lower Reaction Temperature over_oxidation->sub_lower_temp sub_monitor_time Monitor Reaction Closely and Quench at Completion over_oxidation->sub_monitor_time sub_purify_sm Purify Starting Material other_byproducts->sub_purify_sm sub_optimize_conditions Optimize Reaction Conditions (Solvent, pH) other_byproducts->sub_optimize_conditions product_loss Product Loss During Work-up check_workup->product_loss sub_optimize_extraction Optimize Extraction and Purification Steps product_loss->sub_optimize_extraction

Caption: A decision tree for troubleshooting low yields.

General Synthesis Workflow

This diagram illustrates the general steps involved in the synthesis and purification of this compound.

SynthesisWorkflow start Starting Material (2-Methyl-4-nitrotoluene) reaction Oxidation Reaction (e.g., with MnO2 or CAN) start->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product (this compound) purification->product

Caption: General workflow for the synthesis of this compound.

References

  • Google Patents. (n.d.). US3996289A - Process for the preparation of 2-nitrobenzaldehyde.
  • ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cerium Ammonium Nitrate, CAN. Retrieved from [Link]

  • Wikipedia. (n.d.). TNT. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of P and M Nitrobenzaldehyde From Toluene. Retrieved from [Link]

  • RESEARCH REVIEW International Journal of Multidisciplinary. (2017). CERIC AMMONIUM NITRATE (CAN) as oxidizing reagent for organic reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Alexander Popkov. (n.d.). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Retrieved from [Link]

  • Wikipedia. (n.d.). Ceric ammonium nitrate. Retrieved from [Link]

  • Quora. (2018). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? Retrieved from [Link]

  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
  • NCBI. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US5591890A - Process for producing ortho-nitro aromatic acids by oxidation of ortho-nitroalkylaromatic compounds.
  • NIH. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Manganese dioxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

  • Wordpress. (n.d.). Manganese Dioxide, MnO2. Retrieved from [Link]

  • Filo. (2024). Write the reactions involved in the conversion of toluene to m-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrophenol Derivatives Oxidized by Cerium(IV) Ammonium Nitrate (CAN) and Their Cytotoxicity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • Justia Patents. (n.d.). Process for the preparation of 2-nitrobenzaldehyde. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactions of cerium(IV) ammonium nitrate with aromatic compounds in acetonitrile. Part 2. Nitration; comparison with reactions of nitric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methyl-4-nitrobenzaldehyde (CAS No. 72005-84-6). This document is designed for researchers, medicinal chemists, and process development scientists who handle this intermediate. Here, we provide field-proven insights, troubleshooting guides for common challenges, and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Quick Reference Data

Before initiating any purification process, it is crucial to be familiar with the fundamental physicochemical properties of the target compound.

PropertyValueSource(s)
CAS Number 72005-84-6[1][2]
Molecular Formula C₈H₇NO₃[1][3]
Molecular Weight 165.15 g/mol [1][2]
Appearance Yellow Crystalline Solid[4]
Melting Point 69-70 °C[3]
Boiling Point ~321 °C at 760 mmHg[3]
Solubility Soluble in ethanol, acetone, chloroform, ether, benzene. Limited solubility in water.[5][6][7]
Storage Store at 2-8°C or room temperature, in a dry place, under an inert atmosphere (e.g., nitrogen).[1][2][3]

Troubleshooting Common Purification Issues

Navigating the challenges of purification requires a logical, step-by-step approach. The following guide addresses the most frequent issues encountered during the purification of this compound and related aromatic aldehydes.

Logical Troubleshooting Workflow

This flowchart provides a decision-making framework to diagnose and resolve common purification problems.

Purification_Troubleshooting start Start: Crude Product Analysis (TLC, ¹H NMR) problem1 Problem: Low Purity / Multiple Spots on TLC start->problem1 problem2 Problem: Product 'Oils Out' During Recrystallization start->problem2 problem3 Problem: Low Recovery After Purification start->problem3 cause1a Cause: Acidic Impurities (e.g., from nitration synthesis) problem1->cause1a cause1b Cause: Positional Isomers (e.g., 4-Methyl-2-nitrobenzaldehyde) problem1->cause1b cause2a Cause: Solvent System Inappropriate (Melting point of compound is below boiling point of solvent) problem2->cause2a cause2b Cause: Cooling Rate Too Fast problem2->cause2b cause3a Cause: Compound Highly Soluble in Recrystallization Solvent problem3->cause3a cause3b Cause: Product Loss During Transfers / Filtration problem3->cause3b solution1a Solution: Pre-Purification Wash Dissolve crude in an organic solvent (e.g., ethyl acetate) and wash with 5% NaHCO₃ solution to neutralize and remove acids. cause1a->solution1a solution1b Solution: Method Selection Recrystallization may not be sufficient. Use column chromatography for isomers with different polarities. cause1b->solution1b solution2a Solution: Change Solvent Select a solvent or solvent pair with a lower boiling point. Alternatively, use a larger volume of solvent to keep the compound dissolved. cause2a->solution2a solution2b Solution: Slow Cooling Allow the solution to cool to room temperature slowly before inducing further crystallization in an ice bath. Scratch the flask or add a seed crystal. cause2b->solution2b solution3a Solution: Add Anti-Solvent Use a binary solvent system. Dissolve in a 'good' solvent and slowly add a 'poor' solvent (anti-solvent) in which the compound is insoluble until turbidity persists. cause3a->solution3a solution3b Solution: Refine Technique Ensure complete transfer of solids. Wash filter cake with a small amount of ice-cold solvent to recover adsorbed product without significant dissolution. cause3b->solution3b

Caption: Troubleshooting Decision Tree for Purification

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A: The impurity profile largely depends on the synthetic route. If prepared via nitration of 2-methylbenzaldehyde, common impurities include:

  • Positional Isomers: Such as 2-methyl-6-nitrobenzaldehyde and other nitrated species. The directing effects of the methyl (ortho-, para-directing) and aldehyde (meta-directing) groups can lead to a mixture of products.[8][9]

  • Unreacted Starting Material: Residual 2-methylbenzaldehyde.[9]

  • Acidic Byproducts: Residual nitric and sulfuric acids from the nitrating mixture, as well as any oxidized species like 2-methyl-4-nitrobenzoic acid.[10][11]

Q2: How do I select an appropriate solvent for recrystallization?

A: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[12] For aromatic nitro compounds, common choices include alcohols (ethanol, isopropanol), toluene, or mixed solvent systems like toluene/petroleum ether or ethanol/water.[13][14]

  • Expertise & Experience: Start by testing solubility in small vials. Add a few milligrams of your crude product to ~0.5 mL of various solvents. Observe solubility at room temperature and then upon heating. A good candidate will show poor solubility in the cold and complete dissolution when hot.

Q3: My compound "oiled out" instead of crystallizing. What does this mean and how can I fix it?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the impure compound, or if the solution is cooled too quickly.

  • Trustworthiness: To resolve this, reheat the solution to re-dissolve the oil. Then, either add more solvent or allow the solution to cool much more slowly. Inducing crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for crystal nucleation.[12]

Q4: What analytical techniques are best for confirming the purity of my final product?

A: A combination of methods provides the most comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities with high sensitivity.[9][15][16] A C18 reverse-phase column is often a good starting point.[9][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents or starting materials.[9][15][16]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides unambiguous structural confirmation and can reveal the presence of impurities. Purity can be estimated by comparing the integration of product peaks to impurity peaks.[9][15]

Q5: How should I properly store purified this compound?

A: The compound is a stable solid, but aldehydes can be susceptible to oxidation over time, especially when exposed to air and light.[4] For long-term storage, keep the material in a tightly sealed amber vial in a cool, dry place, such as a refrigerator (2-8°C).[2][3] Storing under an inert atmosphere (nitrogen or argon) is also recommended to prevent degradation.[3]

Experimental Protocols

The following protocols are standard, validated procedures adaptable for this compound. Always perform a risk assessment before starting any chemical procedure.

Protocol 1: Purification by Recrystallization

This method is effective for removing impurities with different solubility profiles from the target compound.

Rationale: This protocol utilizes a binary solvent system, which offers fine control over solubility. Toluene is a good solvent for the aromatic compound when hot, while petroleum ether acts as an anti-solvent, forcing the pure product to crystallize upon cooling as the solution's polarity increases.[13][14]

Materials:

  • Crude this compound

  • Toluene

  • Petroleum Ether (60-80 °C boiling range)

  • 5% Sodium Bicarbonate (NaHCO₃) solution (if crude product is from a nitration reaction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Erlenmeyer flasks, Büchner funnel, filter paper, heating mantle/hot plate

Procedure:

  • Initial Acid Wash (if applicable): Dissolve the crude product in a suitable organic solvent like tert-butyl methyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash with a 5% NaHCO₃ solution to remove acidic byproducts.[10][13] Wash again with water, then with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot toluene to just dissolve the entire solid. This should be done on a hot plate in a fume hood.

  • Hot Filtration (optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, gradually add petroleum ether (approximately twice the volume of toluene used) while gently swirling.[13]

  • Complete Crystallization: Cool the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography

This technique is superior for separating compounds with close polarities, such as positional isomers.[17]

Rationale: Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent). Less polar compounds travel down the column faster.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column, test tubes or fraction collector

Procedure:

  • TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system gives the product spot an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a less polar solvent like dichloromethane. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture if using a gradient. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove all solvent traces.

General Purification Workflow

The diagram below illustrates the logical flow from a crude synthetic output to a final, validated product.

Purification_Workflow crude Crude Synthetic Product pre_wash Aqueous Wash (e.g., NaHCO₃) [Removes Acids] crude->pre_wash If necessary purification_choice Select Purification Method crude->purification_choice pre_wash->purification_choice recrystallization Recrystallization [Good for Purity >90%] purification_choice->recrystallization High crude purity column Column Chromatography [For Complex Mixtures / Isomers] purification_choice->column Low crude purity pure_solid Isolated Solid recrystallization->pure_solid column->pure_solid analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR, MP) pure_solid->analysis final_product Purified this compound analysis->final_product Meets Specs

Caption: General Purification and Analysis Workflow

References

  • A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde. Benchchem.
  • This compound 95.00% - Advanced ChemBlocks. AChemBlock.
  • CAS No : 72005-84-6 | Product Name : this compound. Pharmaffiliates.
  • Nitration of benzaldehyde to 3-nitrobenzaldehyde. oc-praktikum.de.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • This compound | 72005-84-6. Sigma-Aldrich.
  • m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure. Available from: [Link]

  • Preparation of 4-nitrobenzaldehyde. PrepChem.com. Available from: [Link]

  • p-NITROBENZALDEHYDE. Organic Syntheses Procedure. Available from: [Link]

  • Process for the purification of nitrobenzaldehyde. Google Patents.
  • Synthesis of m-nitrobenzaldehyde. ResearchGate. Available from: [Link]

  • A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde. Benchchem.
  • 4-Nitrobenzaldehyde - Solubility of Things. Solubility of Things. Available from: [Link]

  • 4–NITROBENZALDEHYDE AR MSDS. Loba Chemie. Available from: [Link]

  • m-Nitrobenzaldehyde. ChemBK. Available from: [Link]

  • Column Chromatography. Magritek. Available from: [Link]

  • Process for the preparation of 2-nitrobenzaldehyde. Justia Patents. Available from: [Link]

  • Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. Available from: [Link]

  • Production process of m-nitrobenzaldehyde. Google Patents.
  • Separation of Benzaldehyde, 4-(diethylamino)-2-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Google Patents.
  • Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Available from: [Link]

  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde. Benchchem.
  • A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde. Benchchem.
  • Process for the preparation of 2-nitrobenzaldehyde. Google Patents.
  • Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). Cheméo. Available from: [Link]

  • Production process of m-nitrobenzaldehyde. Google Patents.

Sources

Technical Support Center: Synthesis of 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-nitrobenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize synthesis protocols. The primary route discussed is the oxidation of 2-methyl-4-nitrotoluene.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My yield of this compound is consistently low. What is the most probable side reaction occurring?

Answer: The most common cause of low yield is the over-oxidation of the desired aldehyde product to form 2-methyl-4-nitrobenzoic acid. Aldehydes are highly susceptible to further oxidation, often more so than the starting methyl group of the toluene precursor.[1][2] This occurs because the hydrogen atom attached to the carbonyl carbon in an aldehyde is easily abstracted by oxidizing agents.[1][2]

This side reaction is particularly prevalent when using strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under harsh conditions (e.g., elevated temperatures or prolonged reaction times).[3][4] The presence of the electron-withdrawing nitro group (-NO₂) can also influence the reaction, making the benzylic position susceptible to oxidation.

Key Takeaway: The primary challenge in this synthesis is achieving selective oxidation to the aldehyde stage without proceeding to the carboxylic acid.[5]

Question 2: I've confirmed the presence of 2-methyl-4-nitrobenzoic acid in my product via TLC and NMR. How can I minimize its formation?

Answer: Minimizing the formation of the carboxylic acid impurity requires careful control over reaction conditions and the choice of oxidant.

Strategies to Minimize Over-oxidation:

  • Control Stoichiometry: Use a precise stoichiometry of the oxidizing agent. An excess of the oxidant will significantly promote the formation of the carboxylic acid. It is often better to aim for incomplete conversion of the starting material than to drive the reaction to completion and lose the product to over-oxidation.

  • Temperature Management: Maintain a low and consistent reaction temperature. For many oxidation reactions, such as those using CrO₃ in acetic anhydride, keeping the temperature between 0-10°C is critical.[4] Exothermic reactions must be cooled efficiently.

  • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or GC). Quench the reaction as soon as the optimal amount of aldehyde has been formed, before significant over-oxidation occurs.

  • Choice of Oxidant: Consider milder or more selective oxidizing agents. While strong agents like KMnO₄ can be used, they require rigorous control.[3] Systems like chromium trioxide in acetic anhydride are common as they initially form a gem-diacetate intermediate, which is more resistant to oxidation than the free aldehyde.[4][6] This intermediate is then hydrolyzed to the aldehyde during workup.

The diagram below illustrates the main reaction pathway versus the primary side reaction.

G SM 2-Methyl-4-nitrotoluene P This compound (Desired Product) SM->P Controlled Oxidation SP 2-Methyl-4-nitrobenzoic Acid (Side Product) P->SP Over-oxidation G start Analyze Crude Product (TLC/GC/NMR) low_yield Is Yield Low? start->low_yield impurity_check Major Impurity Detected? low_yield->impurity_check Yes end Pure Product low_yield->end No (Yield OK) unreacted_sm Unreacted Starting Material? impurity_check->unreacted_sm Yes acid_impurity Carboxylic Acid Side Product? impurity_check->acid_impurity unreacted_sm->acid_impurity No optimize_cond Adjust Reaction: - Increase Temp. - Check Reagent Stoich. unreacted_sm->optimize_cond Yes control_ox Adjust Reaction: - Lower Temp. - Reduce Oxidant - Monitor Time acid_impurity->control_ox Yes purify Perform Acid-Base Extraction acid_impurity->purify Yes (Post-synthesis) optimize_cond->start control_ox->start purify->end

Caption: Troubleshooting workflow for this compound synthesis.

References

  • Fishman, A. et al. Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pick.
  • Selective Oxidations of Toluenes and Benzyl Alcohols by an Unspecific Peroxygenase (UPO). ResearchGate.
  • Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1. Semantic Scholar.
  • Process for the preparation of 2-nitrobenzaldehyde. Google Patents.
  • Popkov, A. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.
  • Selective oxidation of substituted xylenes to toluic acids by hypochlorite–Ru system under phase transfer conditions. Chemical Communications (RSC Publishing).
  • p-NITROBENZALDEHYDE. Organic Syntheses Procedure.
  • Preparation of P and M Nitrobenzaldehyde From Toluene. Scribd.
  • Popkov, A. (PDF) Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. ResearchGate.
  • What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. Quora.
  • How can 2-METHOXY-4-NITROBENZALDEHYDE be synthesized?. Guidechem.
  • Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. MDPI.
  • Process for the purification of nitrobenzaldehyde. Google Patents.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate.
  • 2-Methyl-4-nitrobenzoic acid synthesis. ChemicalBook.
  • Synthesis of m-nitrobenzaldehyde. ResearchGate.
  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Khan, S. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Preparation of 4-nitrobenzaldehyde. PrepChem.com.
  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal.
  • Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids. ACS Publications.
  • Process for the preparation of 2-nitrobenzaldehyde. Justia Patents.
  • Oxidation of aldehydes using Tollens' reagent. Khan Academy.

Sources

Overcoming solubility issues of 2-Methyl-4-nitrobenzaldehyde in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-4-nitrobenzaldehyde

Welcome to the technical support resource for this compound (CAS: 72005-84-6). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this versatile but often sparingly soluble intermediate. Here, we address common issues in a practical, question-and-answer format, grounding our advice in fundamental chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the fundamental solubility characteristics of this compound?

Answer: this compound is a solid at room temperature, with a reported melting point of 69-70°C[1]. Its molecular structure, featuring a largely non-polar benzene ring and a methyl group, combined with a highly polar nitro group and an electrophilic aldehyde group, results in moderate overall polarity.

This structural dichotomy dictates its solubility profile:

  • Low Aqueous Solubility: The hydrophobic nature of the substituted benzene ring significantly limits its solubility in water. Aromatic nitro compounds are known for their low water solubility[2].

  • Good Solubility in Polar Aprotic Solvents: It exhibits good solubility in polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[3][4]. These solvents effectively solvate the polar nitro and aldehyde groups without interfering with reactivity in the way protic solvents might.

  • Moderate to Low Solubility in Other Organic Solvents: Solubility is variable in other common solvents. It is generally more soluble in moderately polar solvents like ethyl acetate and dichloromethane than in non-polar solvents like hexanes or toluene, where it is often sparingly soluble. This follows the "like dissolves like" principle, where the moderate polarity of the molecule favors solvents of similar character[5].

A summary of its expected qualitative solubility is presented below.

Table 1: Qualitative Solubility Profile of this compound

Solvent Class Example Solvents Expected Solubility Rationale
Polar Aprotic Acetone, DMF, DMSO, Acetonitrile High Strong dipole-dipole interactions effectively solvate the nitro and aldehyde groups.
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl Ether Moderate to High Ethers provide a balance of polarity to dissolve the compound without the reactivity concerns of protic solvents.
Halogenated Dichloromethane (DCM), Chloroform Moderate Good general-purpose solvents for moderately polar organic compounds.
Esters Ethyl Acetate Moderate Offers a good balance of polarity and is easily removed due to its relatively low boiling point.
Alcohols Methanol, Ethanol, Isopropanol Moderate to Low Can dissolve the compound, but the protic nature may interfere with certain reactions (e.g., those involving strong bases or organometallics).
Aromatic Hydrocarbons Toluene, Benzene Low The non-polar nature of the solvent is a poor match for the polar functional groups of the solute.
Aliphatic Hydrocarbons Hexanes, Cyclohexane Very Low Lacks the polarity needed to overcome the crystal lattice energy of the solid.

| Aqueous | Water | Insoluble / Very Low | The large, non-polar aromatic ring dominates, leading to poor hydration[2]. |

FAQ 2: My reaction is sluggish and appears heterogeneous. Can I improve solubility by heating the mixture?

Answer: Yes, increasing the temperature is a common and often effective strategy to enhance the solubility of a solid solute in a liquid solvent[6]. For most organic compounds, the dissolution process is endothermic, meaning that applying heat favors the dissolution process according to Le Chatelier's principle[7].

Causality: Increasing the kinetic energy of the solvent molecules allows them to more effectively overcome the intermolecular forces (crystal lattice energy) holding the this compound molecules together in the solid state.

However, this approach requires careful consideration of several factors:

  • Thermal Stability: Ensure that this compound and all other reagents, catalysts, and intermediates are stable at the intended reaction temperature. Aromatic nitro compounds can be energetic and may decompose at elevated temperatures[8].

  • Solvent Boiling Point: The maximum temperature is limited by the boiling point of your chosen solvent.

  • Side Reactions: Higher temperatures can accelerate not only your desired reaction but also unwanted side reactions, potentially leading to lower yield and more complex purification.

  • Selective Crystallization: Be aware that if the reaction is heated for dissolution and then cooled for workup, your product might co-precipitate with any unreacted starting material.

Troubleshooting Guide: Thermal Approach

Symptom Possible Cause Recommended Action
Reagent still not dissolved at reflux. Poor solvent choice. Select a more suitable solvent with higher solvating power (see Table 1).
Reaction mixture darkens significantly upon heating. Thermal decomposition. Lower the temperature and consider a longer reaction time or a different solubilization strategy (e.g., co-solvents).

| Multiple spots appear on TLC after heating. | Side reactions are being promoted. | Run the reaction at the lowest temperature that still provides adequate solubility. Screen for a better solvent that works at a lower temperature. |

FAQ 3: I need to run my reaction in a mixed-solvent system (e.g., aqueous/organic), but my starting material is precipitating. What should I do?

Answer: This is a classic solubility challenge that can be addressed using a co-solvent system . A co-solvent is a solvent that is miscible with the primary solvent and in which the solute has higher solubility[9]. By adding a co-solvent, you can modify the overall polarity of the solvent system to better match that of the solute, thereby increasing its solubility.

Causality: In an aqueous/organic system where this compound is insoluble, the bulk polarity of the solvent is too high. Adding an organic co-solvent that is miscible with water, such as THF, dioxane, ethanol, or acetone , reduces the overall polarity of the system, creating a more favorable environment for the solute to dissolve[10][11].

Below is a workflow for selecting and optimizing a co-solvent system.

CoSolvent_Workflow A Insoluble Substrate in Primary Solvent System B Identify Miscible Co-solvents (e.g., THF, Dioxane, Acetone) A->B C Perform Small-Scale Solubility Tests B->C D Screen Co-solvent Ratios (e.g., 1:1, 2:1, 3:1 Primary:Co-solvent) C->D E Is the substrate fully dissolved? D->E F Yes E->F  Yes G No E->G  No H Select Ratio with Lowest Co-solvent Amount for Homogeneous Solution F->H J Increase Co-solvent Ratio or Try a Different Co-solvent G->J I Proceed with Reaction H->I J->D

Caption: Workflow for Co-Solvent Selection.

Experimental Protocol 1: Screening for an Optimal Co-Solvent System

  • Setup: In separate small vials, add a fixed amount of this compound (e.g., 10 mg).

  • Primary Solvent: To each vial, add a fixed volume of your primary reaction solvent (e.g., 1 mL of water or buffer).

  • Co-solvent Titration: Add a selected co-solvent (e.g., THF) dropwise to the first vial while stirring until the solid completely dissolves. Record the volume added.

  • Repeat: Repeat step 3 for other potential co-solvents (dioxane, ethanol, etc.) in the remaining vials.

  • Selection: Choose the co-solvent that achieves complete dissolution with the smallest volume percentage. This minimizes the impact on the overall reaction environment.

  • Scale-Up: Use this optimized solvent ratio for your larger-scale reaction.

FAQ 4: I am trying to react this compound with an ionic nucleophile from an inorganic salt (e.g., NaN3, KCN), but the reaction is failing in my two-phase system. Why?

Answer: This is a classic problem of reactant incompatibility in a heterogeneous system. Your this compound is dissolved in the organic phase, while your ionic salt is dissolved in the aqueous phase. The two reactants cannot interact because they are physically separated, leading to a failed or impractically slow reaction.[12]

The solution is to employ Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur[13].

Causality and Mechanism: The most common phase-transfer catalysts for this scenario are quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts[14][15]. The catalyst works by exchanging its counter-ion (e.g., Br⁻) for the nucleophilic anion (e.g., CN⁻) in the aqueous phase. The newly formed quaternary ammonium-nucleophile ion pair is lipophilic due to the bulky alkyl groups on the ammonium cation, allowing it to dissolve in the organic phase. Once in the organic phase, the "naked" nucleophile is highly reactive and readily attacks the this compound. After the reaction, the catalyst shuttles the leaving group back to the aqueous phase and repeats the cycle.[14][16]

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase A Na⁺Y⁻ (Inorganic Salt) C Q⁺Y⁻ B Q⁺X⁻ (Catalyst) B->C Anion Exchange F Q⁺Y⁻ C->F Phase Transfer D Na⁺X⁻ (Byproduct) E R-Z (2-Me-4-NO₂-Benzaldehyde) G R-Y (Product) F->G Nucleophilic Attack H Q⁺Z⁻ H->B Phase Transfer & Regeneration

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental Protocol 2: Implementing Phase-Transfer Catalysis

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine your organic solvent (e.g., toluene, DCM), this compound, and the phase-transfer catalyst (typically 1-10 mol%).

  • Aqueous Phase Addition: Add the aqueous solution of your inorganic salt nucleophile.

  • Vigorous Stirring: Begin vigorous stirring. A high degree of agitation is crucial to maximize the interfacial surface area between the two phases, which facilitates the catalytic cycle[15].

  • Heating (Optional): Heat the reaction to the desired temperature. Many PTC reactions proceed efficiently at moderate temperatures (e.g., 50-80°C).

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS by sampling the organic layer.

  • Workup: Upon completion, stop stirring and allow the layers to separate. The organic layer containing the product can be washed, dried, and concentrated as usual. The catalyst often remains in the organic phase but can be removed during purification (e.g., column chromatography).

References

  • Monteiro, L. S., & Giacomelli, C. (2010). Evaluation of the Dependence of Aqueous Solubility of Nitro Compounds on Temperature and Salinity: A COSMO-RS Simulation. Chemosphere. [Link]

  • Wikipedia. (2023). Phase-transfer catalyst. [Link]

  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • Biomedical Research and Therapy. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]

  • Solubility of Things. (n.d.). 4-Nitrobenzaldehyde. [Link]

  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. [Link]

  • International Journal of Research and Analytical Reviews. (2020). SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. [Link]

  • National Institutes of Health. (2016). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. [Link]

  • ResearchGate. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

  • Chemistry LibreTexts. (2021). Nitro Compounds. [Link]

  • PubMed Central. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Formaldehyde surrogates in multicomponent reactions. [Link]

  • YouTube. (2020). Effect of Temperature on Solubility // HSC Chemistry. [Link]

  • ACS Publications. (2016). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-Methyl-4-nitrobenzaldehyde. The transition from a laboratory-scale procedure to a pilot or industrial-scale process introduces significant challenges related to safety, reaction control, and product purity. This document provides in-depth, field-tested insights in a practical question-and-answer format to navigate these complexities effectively.

Section 1: Critical Safety Protocols for Synthesis

The synthesis of this compound typically involves potent nitrating and oxidizing agents, such as nitric acid and sulfuric acid, which are highly corrosive and can lead to violent exothermic reactions.[1][2][3] Adherence to stringent safety protocols is not merely procedural—it is essential for preventing thermal runaway, explosions, and chemical exposure.[4][5]

Q1: What are the absolute minimum safety precautions when handling the nitrating mixture (mixed acid)?

A1: Handling a mixture of concentrated nitric and sulfuric acid requires a multi-layered safety approach.

  • Engineering Controls: Always prepare the mixed acid inside a certified chemical fume hood with sufficient ventilation to manage toxic nitric acid fumes and nitrogen dioxide gas.[1] Ensure immediate access to an emergency eyewash station and safety shower.[2]

  • Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:

    • Acid-resistant gloves (e.g., butyl rubber or Viton™).

    • Chemical splash goggles and a full-face shield for maximum protection against splashes.[3]

    • A chemical-resistant lab coat or apron.[1]

  • Procedural Discipline: The preparation of mixed acid is highly exothermic. Always add the sulfuric acid to the nitric acid slowly and with efficient cooling in an ice-salt bath to maintain a low temperature.[6] Never add the reagents in the reverse order. Store the mixed acid in a designated, properly vented, and acid-resistant cabinet, segregated from organic compounds, metals, and other incompatible materials.[3]

Q2: How do I effectively manage and mitigate the risk of a thermal runaway reaction during scale-up?

A2: Thermal runaway is the most significant hazard in nitration reactions.[5] It occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate.

  • Causality: The primary causes are inadequate cooling, too-rapid addition of the reactant to the nitrating mixture, and inefficient agitation leading to localized "hot spots".[6]

  • Preventative Measures:

    • Controlled Addition: Use a programmable syringe pump or an addition funnel for the slow, dropwise addition of the substrate (e.g., 2-methyl-4-nitrotoluene). The addition rate must be tied to the system's ability to dissipate heat.

    • Efficient Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[7] For larger scales, a jacketed reactor with a circulating cooling fluid is essential.

    • Vigorous Agitation: Ensure the stirring is powerful enough to maintain a homogenous mixture and prevent localized temperature gradients.

    • Continuous Monitoring: Use a calibrated temperature probe placed directly in the reaction mixture to monitor the internal temperature in real-time. Set an upper-temperature safety limit that, if exceeded, triggers an alarm or an automated shutdown of reagent addition.

Section 2: Troubleshooting Guide for Synthesis & Purification

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can be attributed to several factors, from incomplete reactions to competing side reactions.

  • Potential Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion. This can be due to insufficient reaction time, a temperature that is too low, or poor mixing in heterogeneous reaction systems.[6]

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] Consider extending the reaction time or cautiously increasing the temperature by a few degrees. For scale-up, ensure the agitation is sufficient to overcome mass transfer limitations.[7]

  • Potential Cause 2: Side Reactions. The formation of byproducts consumes the starting material and reduces the yield of the desired this compound. Common side reactions include over-oxidation to 2-methyl-4-nitrobenzoic acid or the formation of dinitrated species.[9][10]

    • Solution: Strict temperature control is critical; maintain the recommended temperature range to minimize these side reactions.[8] Ensure the stoichiometry of the reagents is precise, as an excess of the oxidizing or nitrating agent can promote byproduct formation.

  • Potential Cause 3: Work-up Losses. The product may be lost during the quenching, extraction, or purification phases. Pouring the reaction mixture onto ice (quenching) must be done carefully to avoid uncontrolled effervescence. During extraction, ensure the correct pH is achieved to separate acidic impurities from the desired product.

    • Solution: Optimize the work-up procedure at a small scale first. Use a pH meter to carefully control neutralization steps. Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.

Q2: I am observing significant amounts of 2-methyl-4-nitrobenzoic acid as an impurity. How can I prevent this over-oxidation?

A2: The formation of the corresponding carboxylic acid is a classic example of over-oxidation of the aldehyde group, which is susceptible to the strong oxidizing conditions of the reaction.[8]

  • Root Cause Analysis:

    • Excessive Temperature: Higher temperatures increase the rate of all reactions, including the undesirable oxidation of the aldehyde.

    • Prolonged Reaction Time: Leaving the reaction to stir for too long after the starting material has been consumed can lead to the slow oxidation of the product.

    • Oxidant Stoichiometry: Using a significant excess of the oxidizing agent (e.g., nitric acid) will favor the formation of the more highly oxidized product.

  • Mitigation Strategy:

    • Temperature Control: This is the most critical parameter. Maintain a consistently low temperature (e.g., 0-10°C) throughout the addition and reaction phases.

    • Reaction Monitoring: Actively monitor the disappearance of the starting material (2-methyl-4-nitrotoluene) via TLC or GC. Once the starting material is consumed, proceed with the work-up promptly to avoid over-processing the product.

    • Stoichiometric Control: Carefully control the molar ratio of the oxidizing agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

Q3: My final product is an oil or crystallizes poorly. How can I achieve a clean, crystalline solid?

A3: Difficulty in crystallization is almost always due to the presence of impurities that disrupt the crystal lattice formation.

  • Potential Impurities: The most common culprits are positional isomers (if the synthesis route involves nitration of 2-methylbenzaldehyde) and the aforementioned 2-methyl-4-nitrobenzoic acid.[8][11]

  • Purification Protocol:

    • Aqueous Wash: Before crystallization, thoroughly wash the organic solution of the crude product. A wash with a 5% sodium bicarbonate (NaHCO₃) solution is highly effective at removing acidic impurities like 2-methyl-4-nitrobenzoic acid.[8] Follow this with a water wash to remove any remaining bicarbonate.

    • Solvent Selection for Recrystallization: The key to good crystallization is choosing an appropriate solvent system. A good system is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a mixed solvent system like toluene/petroleum ether or ethanol/water can be effective.[8]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair). If the solution is colored, you can treat it with a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. If using a mixed solvent system, add the less soluble solvent (the "anti-solvent") dropwise to the hot solution until it just begins to turn cloudy, then allow it to cool.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most industrially viable route is the selective oxidation of the methyl group of 4-nitro-o-xylene (also known as 2-methyl-4-nitrotoluene). This precursor is readily available, and the reaction directly installs the aldehyde functionality without generating significant isomeric byproducts that would arise from nitrating 2-methylbenzaldehyde. A patented method describes using dilute nitric acid as the oxidant, which is advantageous from an environmental and cost perspective compared to heavy metal oxidants like potassium permanganate or chromium trioxide.[12]

Q2: What are the key process parameters to monitor and control during scale-up?

A2: When scaling up, precise control over several interdependent parameters is crucial for safety, consistency, and yield.[9][10]

ParameterImportance & RationaleTypical Control Range
Reaction Temperature Controls reaction rate and selectivity. Prevents thermal runaway and formation of byproducts like dinitrated species or over-oxidation products.[5]0 – 15°C
Reagent Addition Rate Directly impacts the rate of heat generation. Must be matched to the cooling capacity of the reactor to maintain a stable temperature.[6]Substrate dependent; typically over 1-3 hours
Agitation Speed Ensures thermal and concentration homogeneity. Prevents localized hot spots and improves reaction kinetics in multiphase systems.Reactor & scale dependent; must ensure good surface vortex
Stoichiometry The molar ratio of substrate to nitrating/oxidizing agent affects conversion and byproduct formation. Excess oxidant can lead to side reactions.[9]1.0 : 1.1-1.5 (Substrate:Oxidant)

Q3: Which analytical techniques are recommended for in-process control (IPC) and final product quality control (QC)?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • In-Process Control (IPC): Thin Layer Chromatography (TLC) is a fast, qualitative method to monitor the consumption of starting material. For more quantitative IPC, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the formation of the product and key byproducts in real-time.[8]

  • Final Product QC:

    • Purity: HPLC and GC-MS are the gold standards for determining the purity of the final product and identifying any residual impurities.[11][13]

    • Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation. Infrared (IR) spectroscopy is useful for confirming the presence of key functional groups (aldehyde C=O, nitro NO₂).[13]

    • Physical Properties: Measuring the melting point (MP) is a simple and effective way to assess purity; a sharp melting range close to the literature value (69-70°C) indicates high purity.

Q4: What are the main differences and considerations between using a batch reactor versus a continuous flow setup for this synthesis?

A4: Both batch and continuous flow configurations have distinct advantages and limitations for nitration reactions.[14]

  • Batch Reactors: These are common in lab and pilot scales due to their flexibility. However, scaling up exothermic nitration in a batch reactor is challenging due to poor heat transfer, which increases safety risks.[14]

  • Continuous Flow Reactors (Microreactors): This modern approach offers inherently safer operation. The small internal volume means only a tiny amount of reactive material is present at any given time, drastically reducing the risk of a thermal runaway.[5][7] The high surface-area-to-volume ratio allows for extremely efficient heat exchange and precise temperature control, often leading to higher yields and better selectivity.[5] While the initial setup cost can be higher, continuous flow is often superior for large-scale, dedicated production due to its enhanced safety and efficiency.[9][10]

Section 4: Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Oxidation of 4-Nitro-o-xylene

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel with a thorough risk assessment.

Materials:

  • 4-Nitro-o-xylene

  • Concentrated Nitric Acid (~68%)

  • Concentrated Sulfuric Acid (~98%)

  • Deionized Water

  • Toluene

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, an addition funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Nitrating Mixture Preparation: CAUTION: Highly exothermic. Inside a chemical fume hood, slowly add 50 mL of concentrated sulfuric acid to 50 mL of concentrated nitric acid in a separate beaker, with cooling.

  • Reaction:

    • Charge the three-neck flask with a solution of 4-Nitro-o-xylene (e.g., 15.1 g, 0.1 mol) in 100 mL of a suitable solvent.

    • Cool the flask to 0-5°C.

    • Slowly add the prepared cold nitrating mixture via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, let the mixture stir at 5-10°C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Very slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring.

    • Transfer the resulting slurry to a separatory funnel. Extract the product with toluene (3 x 100 mL).

    • Combine the organic layers and wash sequentially with water (1 x 100 mL), 5% NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a yellowish solid.

Section 5: Visualizations & Data

General Synthesis & Purification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagent_prep Reagent Preparation (Mixed Acid) reaction Controlled Oxidation/ Nitration @ 0-10°C reagent_prep->reaction substrate_prep Substrate Solution substrate_prep->reaction monitoring In-Process Control (TLC / HPLC) reaction->monitoring quench Quench on Ice reaction->quench monitoring->reaction extract Solvent Extraction quench->extract wash Aqueous Washes (H₂O, NaHCO₃) extract->wash dry Drying & Solvent Removal wash->dry crude Crude Product dry->crude recrystal Recrystallization crude->recrystal final_product Pure Crystalline Product recrystal->final_product qc QC Analysis (HPLC, NMR, MP) final_product->qc

Caption: High-level workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G cluster_results cluster_causes cluster_solutions start Problem: Low Yield check_ipc Analyze crude reaction mixture (TLC, HPLC, or GC) start->check_ipc result1 High % of Starting Material check_ipc->result1 Path 1 result2 High % of Byproducts check_ipc->result2 Path 2 result3 Low Mass Balance (Product + SM + Byproducts) check_ipc->result3 Path 3 cause1 Incomplete Reaction result1->cause1 cause2 Side Reactions Occurred result2->cause2 cause3 Losses During Work-up result3->cause3 sol1 Increase Reaction Time OR Slightly Increase Temperature cause1->sol1 sol2 Check Temp Control Verify Reagent Stoichiometry Improve Agitation cause2->sol2 sol3 Optimize Extraction pH Perform Multiple Extractions Check for Emulsions cause3->sol3

Caption: A decision tree to diagnose and resolve issues related to low product yield.

Section 6: References

  • Nitration reaction safety. (2024). YouTube.

  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.

  • Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 405–424. PMC - NIH.

  • Wang, Q., et al. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry.

  • NITRIC ACID SAFETY. (n.d.). University of Washington.

  • Wang, Q., et al. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC - NIH.

  • Fanfair, D. (2014). Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. AIChE.

  • Synthesis method of 2-methyl-4-nitrobenzoic acid. (2013). Google Patents. CN103408430A.

  • Technical Support Center: Managing Exothermic Reactions During Nitration. (n.d.). Benchchem.

  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.

  • Baumann, M., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.

  • Analytical methods for 1,3-DNB and 1,3,5-TNB. (n.d.). Agency for Toxic Substances and Disease Registry.

  • A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde. (n.d.). Benchchem.

  • A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde. (n.d.). Benchchem.

  • This compound. (n.d.). Sigma-Aldrich. CAS 72005-84-6.

  • A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs. Alternatives. (n.d.). Benchchem.

Sources

Technical Support Center: A Scientist's Guide to Preventing Decomposition of 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-4-nitrobenzaldehyde (CAS No. 72005-84-6). As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with field-proven insights and actionable protocols to ensure the stability and integrity of this valuable reagent. This guide moves beyond simple instructions to explain the underlying chemical principles, helping you to proactively prevent decomposition and troubleshoot issues effectively.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common queries our team receives regarding the handling and storage of this compound.

Q1: My solid this compound, which was initially a pale yellow powder, has developed a darker yellow or brownish tint. Is it still usable?

A change in color is a primary visual indicator of potential degradation. The likely culprit is the formation of oxidized impurities. While slight discoloration may not significantly impact a non-sensitive reaction, for quantitative studies, high-purity applications, or when generating material for regulatory submission, you must re-verify the compound's purity. We strongly recommend performing a purity analysis via HPLC or NMR spectroscopy before use (see Protocol 2).

Q2: What is the primary cause of decomposition for this compound?

The aldehyde functional group is inherently susceptible to oxidation.[1][2] The most common decomposition pathway for this compound is oxidation to its corresponding carboxylic acid, 2-Methyl-4-nitrobenzoic acid. This process is accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and potential contaminants.[3]

Q3: What are the ideal long-term storage conditions for this compound?

Based on extensive experience and supplier recommendations, the optimal storage conditions are refrigeration at 2-8°C (36-46°F) under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent moisture ingress and stored in the dark to mitigate potential photodegradation.[3][4][5]

Q4: I've seen conflicting storage temperature recommendations online, with some suppliers suggesting "Room Temperature." Which should I follow?

You may encounter datasheets suggesting room temperature storage.[6] However, aldehydes as a chemical class are prone to oxidation, a process that is kinetically accelerated at higher temperatures.[7] Therefore, for ensuring long-term stability and reproducibility in your experiments, we authoritatively recommend the more conservative and protective condition of refrigeration (2-8°C). Storing under an inert atmosphere is equally critical.[4]

Q5: How significantly does atmospheric oxygen affect the compound?

Atmospheric oxygen is the primary reactant in the autoxidation of aldehydes.[2] Over time, even in a tightly sealed container, the oxygen in the headspace can be sufficient to cause a measurable decrease in purity. This is why displacing the air with an inert gas like nitrogen or argon before sealing is a critical step for long-term storage.

Q6: Is this compound sensitive to light?

Yes, nitroaromatic compounds can be sensitive to light. The related compound, 2-nitrobenzaldehyde, is well-known for its use as a photolabile protecting group, indicating the susceptibility of this class of molecules to photochemical reactions.[8] Standard laboratory practice for storing any nitroaromatic compound should include protection from light, typically by using an amber glass vial or by placing the container inside a light-blocking secondary container or cabinet.[9][10]

Section 2: Troubleshooting Guide: Investigating Sample Degradation

Encountering unexpected results can be frustrating. This guide provides a logical workflow to diagnose if compound decomposition is the root cause of your experimental issues.

Issue Synopsis & Initial Assessment
  • Symptom 1: Analytical Discrepancy. You observe new, unexpected peaks in your HPLC, GC, or NMR spectra when analyzing your reaction mixture or the starting material itself.

  • Symptom 2: Reduced Reactivity/Yield. Reactions that previously worked well are now showing lower yields, slower conversion rates, or failing completely.

  • Symptom 3: Visual Change. The solid reagent has changed in color or consistency since it was first opened.[3]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting suspected degradation.

G cluster_pathways Investigate Degradation Pathway cluster_actions Corrective Actions start Suspected Decomposition obs Observe Symptom(s) (Analytical, Yield, Visual) start->obs qc Perform QC Analysis (See Protocol 2) obs->qc compare Compare Data to Certificate of Analysis (CoA) or Reference Standard qc->compare purity_ok Purity >98%? compare->purity_ok identify Identify Degradant Peak (Likely 2-Methyl-4-nitrobenzoic acid) purity_ok->identify No   end_ok Compound is Suitable for Use. Investigate Other Experimental Parameters. purity_ok->end_ok  Yes confirm Confirm Identity (e.g., via LC-MS or by running Forced Degradation Sample) identify->confirm remediate Remediation confirm->remediate purify Purify Reagent (Recrystallization) remediate->purify discard Discard and Procure New, High-Purity Stock remediate->discard review Review and Implement Proper Storage Protocol (See Protocol 1) purify->review discard->review

Caption: Troubleshooting workflow for suspected compound decomposition.

Section 3: Protocols for Stability Management

Proactive measures are the best defense against degradation. Follow these protocols to maintain the integrity of your this compound stock.

Protocol 1: Recommended Storage and Handling

This protocol minimizes exposure to air, moisture, light, and heat.

  • Upon Receipt: Visually inspect the container for an intact seal. Note the delivery date and the manufacturer's purity specifications from the Certificate of Analysis (CoA).

  • Initial Purity Check (Optional but Recommended): For critical applications, perform an initial HPLC analysis (Protocol 2) to establish a baseline purity profile for the new batch.

  • Aliquoting: If you will be using the reagent frequently, it is best practice to aliquot the material. In a low-humidity environment or a glove box, divide the bulk container into smaller, single-use amber glass vials.

  • Inerting: Before sealing each aliquot, gently flush the headspace of the vial with a stream of dry nitrogen or argon for 15-30 seconds.

  • Sealing: Immediately and tightly cap the vials. For extra protection against moisture, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the main container and all aliquots in a refrigerator at 2-8°C, away from light.

  • In-Use: When an aliquot is needed, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Use the required amount and discard any unused portion from that aliquot to prevent contamination of the main stock.

Protocol 2: Quality Control (QC) Analysis by HPLC

This method allows for the rapid assessment of purity and detection of the primary oxidative degradant.

  • System Preparation: Use a standard Reverse-Phase HPLC system with a C18 column and a UV detector.

  • Mobile Phase: A common starting point is an isocratic or gradient mixture of acetonitrile and water with 0.1% phosphoric acid or formic acid.[11] A typical gradient might be 30-70% acetonitrile over 15 minutes.

  • Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in acetonitrile. If available, prepare a separate standard of the suspected degradant, 2-Methyl-4-nitrobenzoic acid.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample to be tested in acetonitrile.

  • Analysis: Inject both the standard and the sample. Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 260 nm).

  • Data Interpretation: Compare the chromatograms. The purity of your sample can be calculated based on the area percentage of the main peak. The appearance of a new, more polar peak (earlier retention time) relative to a fresh standard is indicative of degradation, likely the carboxylic acid.

Table 1: Example HPLC Purity Data Under Different Storage Conditions

Sample IDStorage ConditionDurationPurity (% Area)Degradant Peak (% Area)
A-01 (Control)2-8°C, N₂ Atmosphere, Dark0 Months99.8%<0.1%
A-022-8°C, N₂ Atmosphere, Dark12 Months99.5%0.3%
B-0125°C, Air, Ambient Light12 Months94.2%5.1%
C-0140°C, Air, Ambient Light3 Months88.7%9.8%

This data is illustrative and demonstrates the accelerated degradation under suboptimal storage conditions.

Section 4: The Science Behind the Instability

Understanding the chemical mechanisms of decomposition empowers you to make informed decisions in the lab.

Primary Decomposition Pathway: Autoxidation

The conversion of an aldehyde to a carboxylic acid is a free-radical chain reaction.[12] The process is initiated by the abstraction of the weakly-bound aldehydic hydrogen. The resulting acyl radical reacts with oxygen to form a peroxyacyl radical, which then propagates the chain by abstracting a hydrogen from another aldehyde molecule.

Caption: Primary oxidative decomposition pathway.

Other Potential Degradation Routes
  • Base-Catalyzed Decomposition: Aromatic aldehydes lacking an alpha-hydrogen are susceptible to the Cannizzaro reaction in the presence of strong bases.[2] In this disproportionation reaction, two molecules of the aldehyde react to form one molecule of the corresponding alcohol (2-Methyl-4-nitrobenzyl alcohol) and one molecule of the carboxylic acid (2-Methyl-4-nitrobenzoic acid). Avoid storing or handling the compound with strong bases.[4]

  • Photodegradation: The energy from UV or even high-intensity visible light can promote the nitro group to an excited state, potentially leading to intramolecular hydrogen abstraction and subsequent rearrangement or degradation.[8] This underscores the importance of storing the material in the dark.

By implementing the robust storage protocols and analytical checks outlined in this guide, you can ensure the long-term stability of your this compound, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Quora. (2020). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Retrieved January 12, 2026, from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved January 12, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved January 12, 2026, from [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved January 12, 2026, from [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 26(23), 7160. [Link]

  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 12, 2026, from [Link]

  • Britannica. (2025, December 23). Aldehyde. Retrieved January 12, 2026, from [Link]

  • Loba Chemie. (2015, April 9). 4–NITROBENZALDEHYDE AR MSDS. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 2-Methyl-4-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalytic reactions involving 2-Methyl-4-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex challenge of catalyst deactivation. The selective reduction of this compound to 2-Methyl-4-aminobenzaldehyde is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. However, maintaining catalyst activity, selectivity, and stability throughout this process is paramount for achieving reproducible and economically viable results.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and resolve issues related to catalyst deactivation in this specific application.

Troubleshooting Guide: Diagnosing Catalyst Performance Issues

This section is structured around common experimental observations. Use the diagnostic workflow to identify the root cause of deactivation and implement targeted solutions.

Symptom 1: Gradual Loss of Reaction Rate Within a Single Batch

Observation: Your reaction starts at a normal rate (e.g., monitored by hydrogen uptake or reactant consumption via GC/HPLC), but slows down significantly before reaching full conversion.

Probable Causes:

  • Fouling/Coking: Deposition of polymeric byproducts or carbonaceous material onto the catalyst surface.[1][2]

  • Chemical Poisoning: Strong adsorption of the reactant, product, or an intermediate onto the active sites.[3][4]

  • Catalyst Leaching: Slow dissolution of the active metal into the reaction medium.[5]

Diagnostic Workflow

A Symptom: Gradual rate decrease in a single run B Perform Hot Filtration Test (Protocol 2) A->B C Does reaction proceed in filtrate? B->C D Yes C->D E No C->E F Primary Cause: Homogeneous catalysis via Leached Metal Species D->F G Analyze Spent Catalyst: TGA & SEM/TEM (Protocol 3) E->G H Significant weight loss (TGA)? Visible surface deposits (SEM)? G->H I Yes H->I J No H->J K Primary Cause: Fouling/Coking I->K L Primary Cause: Chemical Poisoning or Substrate/Product Inhibition J->L cluster_0 Catalyst State cluster_1 Deactivation Pathways Fresh Fresh Catalyst (High Dispersion) Poisoning {Irreversible Poisoning | Strong chemisorption of impurities (S, Cl) Blocks active sites} Fresh->Poisoning Sintering {Sintering | High temperature causes particle agglomeration Loss of surface area} Fresh->Sintering Fouling {Incomplete Regeneration | Residual coke/polymers remain after washing} Fresh->Fouling Spent Spent Catalyst (Deactivated) Poisoning->Spent Sintering->Spent Fouling->Spent

Caption: Major deactivation pathways affecting catalyst recyclability.

Troubleshooting Steps & Solutions
  • Assess Catalyst Morphology:

    • Action: Characterize the fresh and spent catalyst using Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).

    • Interpretation: An increase in the average particle size observed via TEM or a sharpening of the metal diffraction peaks in XRD is a clear indication of sintering. [6]Sintering is an irreversible deactivation mechanism driven by the reduction of surface energy at elevated temperatures. [7][8] * Solution: Avoid excessive temperatures during the reaction and, critically, during the catalyst drying/regeneration step. If calcination is used for regeneration, it must be carefully controlled to stay below temperatures that induce significant particle growth. [9][10]

  • Analyze for Poisons:

    • Action: Use Inductively Coupled Plasma (ICP) or X-ray Photoelectron Spectroscopy (XPS) to analyze the elemental composition of the spent catalyst's surface.

    • Interpretation: The presence of elements like sulfur, phosphorus, or halides, which were not in the fresh catalyst, points to irreversible poisoning from the feedstock. [4][11]These elements form strong chemical bonds with the active metal, rendering the sites permanently inactive. [3] * Solution: Implement a rigorous purification step for reactants and solvents. Using a guard bed before the main reactor can also capture poisons before they reach the primary catalyst.

  • Review Recovery Protocol:

    • Action: Carefully measure the catalyst mass before the first run and after recovery.

    • Interpretation: Significant mass loss indicates a mechanical issue. Fine catalyst particles can be lost during filtration or decanting.

    • Solution: Optimize the recovery procedure. Use finer filter media or allow for longer settling times before decanting. For very fine catalysts, centrifugation may be more effective than filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of this compound, and how does the choice of support matter? A1: Palladium on activated carbon (Pd/C) is the most widely used catalyst for nitroarene hydrogenation due to its high activity and selectivity. [12][13]Platinum on carbon (Pt/C) can also be used. The support plays a critical role in catalyst stability and performance. [10][14]* Porous Structure: A high surface area and well-developed pore structure (like in activated carbon) allow for high dispersion of the metal nanoparticles, maximizing the number of active sites. [15][16]* Metal-Support Interaction: The chemical nature of the support can influence the electronic properties of the metal and help anchor the particles, reducing both sintering and leaching. [7][14] Q2: Can the product, 2-Methyl-4-aminobenzaldehyde, contribute to catalyst deactivation? A2: Yes. The resulting amine product can compete with the nitro-reactant for adsorption on the catalyst's active sites. The lone pair of electrons on the amine's nitrogen atom can coordinate to the palladium centers, leading to product inhibition. [3]In some cases, this can be a dominant factor in the observed rate decrease as the reaction progresses and product concentration increases.

Q3: What preventative measures can I take to maximize the lifetime of my catalyst? A3:

  • Reactant Purity: Ensure the highest possible purity of this compound, hydrogen, and solvent. Trace impurities, especially sulfur compounds, are potent poisons. [4][17]2. Optimized Conditions: Operate at the lowest effective temperature to minimize sintering and potential side reactions leading to coking. [2]3. Inert Atmosphere: Handle the catalyst (especially Pd/C) under an inert atmosphere (e.g., Nitrogen or Argon) when dry to prevent slow oxidation of the metal surface.

  • Proper Agitation: Ensure efficient stirring to avoid localized "hot spots" on the catalyst surface and to minimize mass transfer limitations, which can promote side reactions.

Q4: Is thermal regeneration (calcination) always a good idea for removing coke? A4: Not always. While calcination is effective at burning off carbonaceous deposits, it is a high-temperature process that carries a significant risk of thermal sintering. [18][9]Sintering leads to an irreversible loss of active surface area. [19][7]The decision to use calcination should be based on a careful analysis of the deactivation mechanism and the thermal stability of the specific catalyst. A milder solvent wash regeneration should always be attempted first. [20] Table 1: Comparison of Common Catalyst Deactivation Mechanisms

Deactivation MechanismPrimary CauseReversibilityKey Diagnostic Technique
Poisoning Strong chemisorption of impurities (S, N, P compounds)Often IrreversibleXPS, ICP-MS on spent catalyst
Fouling (Coking) Deposition of carbonaceous byproducts or polymersReversibleTGA of spent catalyst
Sintering Thermal agglomeration of metal particlesIrreversibleTEM, XRD of spent catalyst
Leaching Dissolution of active metal into the reaction mediumIrreversible (loss of metal)ICP-MS of reaction filtrate

Key Experimental Protocols

Protocol 1: Catalyst Regeneration by Solvent Washing

This protocol is designed to remove adsorbed organic species and light coke deposits from the catalyst surface. [20]

  • Recovery: After the reaction, recover the spent catalyst by filtration or centrifugation. Wash thoroughly with the reaction solvent to remove residual product.

  • Washing: Suspend the recovered catalyst in a solvent known to dissolve potential organic foulants (e.g., chloroform, acetone, or a mixture of chloroform and glacial acetic acid). [20]Use a volume approximately 10-20 times the catalyst bed volume.

  • Agitation: Stir the suspension vigorously at room temperature for 1-2 hours. Gentle warming (40-50°C) may improve efficiency but avoid high temperatures.

  • Separation: Filter the catalyst and wash it again with fresh, clean solvent (e.g., acetone) to remove the washing agents.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. Avoid high temperatures to prevent sintering. [19]6. Activity Test: Evaluate the performance of the regenerated catalyst under standard reaction conditions to quantify the recovery of activity.

Protocol 2: Hot Filtration Test for Detecting Leaching

This test determines if the active catalytic species is leaching from the solid support into the solution. [5]

  • Initiate Reaction: Begin the catalytic reaction under standard conditions.

  • Partial Conversion: Allow the reaction to proceed to a partial conversion (e.g., 20-50%), which should be confirmed by a quick in-process control (e.g., TLC, GC).

  • Hot Filtration: While maintaining the reaction temperature, quickly filter the solid catalyst out of the reaction mixture. This must be done carefully and rapidly to prevent cooling.

  • Monitor Filtrate: Allow the hot, catalyst-free filtrate to continue stirring at the reaction temperature.

  • Analysis: Monitor the filtrate over time for any further conversion of the reactant.

    • No further reaction: This indicates the catalysis is truly heterogeneous, and leaching is not the primary deactivation mechanism.

    • Continued reaction: This confirms that active catalytic species have leached into the solution and are responsible for at least a portion of the observed activity. [5]

Protocol 3: Characterization of Spent Catalyst by TGA

Thermogravimetric Analysis (TGA) is used to quantify the amount of non-volatile organic material (coke/foulants) deposited on the catalyst.

  • Sample Preparation: Recover and dry a small, representative sample of the spent catalyst. Also, prepare a sample of the fresh catalyst as a reference.

  • TGA Analysis: Place a precisely weighed amount (typically 5-10 mg) of the catalyst in the TGA crucible.

  • Heating Program: Heat the sample under an inert atmosphere (e.g., Nitrogen) from room temperature to ~150°C and hold to drive off any moisture or residual solvent. Then, switch the gas to an oxidizing atmosphere (Air or O₂) and ramp the temperature up to 600-800°C.

  • Data Interpretation: The weight loss observed in the oxidizing atmosphere after the initial drying step corresponds to the combustion of the carbonaceous deposits. [21]Comparing the weight loss of the spent catalyst to the fresh catalyst provides a quantitative measure of the degree of fouling.

References

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
  • US4152291A - Regeneration of palladium hydrogenation catalyst.
  • Regeneration of palladium based catalyst for methane ab
  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Science Signpost Publishing Inc.
  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (2025).
  • Chemical and Thermal Sintering of Supported Metals with Emphasis on Cobalt Catalysts During Fischer–Tropsch Synthesis. (2020).
  • Sintering and Particle Dynamics in Supported Metal Catalysts.
  • An Efficient Leaching of Palladium from Spent Catalysts through Oxid
  • Sintering process and catalysis.
  • Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. (2025). RSC Publishing.
  • C
  • Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. MDPI.
  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2025).
  • General reaction for palladium‐catalyzed transfer hydrogenation of nitroarenes 1 to aromatic amines 2.
  • The Sintering of Supported Metal Catalysts: Catalysis Reviews. Taylor & Francis Online.
  • Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction.
  • Several mechanisms for the sintering of supported metal catalysts.
  • Hydrogenation of nitrocompounds with supported palladium catalysts: influence of metal dispersion and nitrocompound nature. (1983). SciTech Connect - OSTI.gov.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
  • Hydrogenation of nitrobenzene over palladium-supported catalysts—Effect of support. (2025).
  • Detection of C
  • What Is Catalyst Poisoning In Chemical Reactions?. (2025). YouTube.
  • catalyst poisoning.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
  • Poisoning and deactivation of palladium c
  • Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcina[18]rene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers (RSC Publishing).

  • Solving Surface Fouling and Coking Problems in Industrial Applic
  • 4-Amino-2-methyl-benzaldehyde synthesis. ChemicalBook.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. (2013).
  • Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. (2025).
  • Effect of the Nature of Supports and the Degree of Palladium Dispersion on the Catalyst Activity and Selectivity in the Sunflower Oil Hydrogenation Reaction.
  • Technical Support Center: Catalyst Deactivation in Large-Scale Synthesis of 2-Phenylbenzothiazole. Benchchem.

Sources

Technical Support Center: Monitoring Reactions with 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 2-Methyl-4-nitrobenzaldehyde. The information presented herein is curated to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the monitoring of reactions with this compound.

Q1: What are the primary methods for monitoring the consumption of this compound in a reaction?

A1: The choice of monitoring technique depends on the specific reaction, available equipment, and the desired level of quantitative accuracy. The most common methods include:

  • Thin-Layer Chromatography (TLC): An excellent initial, qualitative method that is fast and requires minimal sample. It's ideal for quickly checking for the presence of starting material and the formation of new products.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for monitoring the disappearance of the starting material and the appearance of the product over time.[3][4][5]

  • Gas Chromatography (GC): Suitable if this compound and the other reaction components are volatile and thermally stable.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring, providing detailed structural information about reactants, intermediates, and products in real-time.[9][10][11][12]

  • UV-Vis Spectroscopy: Useful for monitoring changes in conjugation. Since this compound possesses a conjugated system, changes in its concentration or conversion to a product with a different chromophore can be tracked.[13][14][15]

Q2: How do the functional groups of this compound influence the choice of monitoring technique?

A2: The aldehyde, nitro, and methyl-substituted aromatic ring all play a role:

  • Aldehyde Group: This is a reactive functional group. In techniques like GC, you must ensure it doesn't degrade at high temperatures. For HPLC, it provides a chromophore for UV detection.

  • Nitro Group and Aromatic Ring: This conjugated system makes the compound highly UV-active, which is advantageous for both TLC (visualization under UV light) and HPLC with a UV detector.[13][16] The polarity of the nitro group also significantly influences its retention in chromatography.

  • Methyl Group: This has a minor electronic effect but can influence the polarity and boiling point, which are considerations for chromatography.

Q3: How do I properly take a sample from my reaction for analysis?

A3: Proper sampling is crucial for accurate monitoring.

  • Ensure the reaction mixture is well-stirred to get a representative sample.

  • Withdraw a small aliquot (e.g., with a capillary tube or syringe). For air-sensitive reactions, this should be done under an inert atmosphere.[17]

  • Immediately quench the reaction in the aliquot to stop it from proceeding further, which would give a false representation of the reaction's progress.[18][19][20] This can be done by diluting it in a cold solvent used for your analysis (e.g., the TLC eluent or HPLC mobile phase) or by adding a specific quenching agent if necessary.

Experimental Workflow for Reaction Monitoring

The following diagram illustrates a general workflow for monitoring a chemical reaction.

ReactionMonitoringWorkflow cluster_prep Preparation cluster_monitoring Monitoring Loop cluster_workup Completion Start Start Reaction Setup Prepare Analytical Method (e.g., TLC, HPLC) Start->Setup Sample Take Aliquot Setup->Sample Quench Quench Sample Sample->Quench Analyze Analyze Sample Quench->Analyze Decision Reaction Complete? Analyze->Decision Decision->Sample No Workup Work-up Reaction Decision->Workup Yes End Isolate Product Workup->End

Caption: General workflow for reaction monitoring.

Troubleshooting Guides

This section provides detailed troubleshooting for specific analytical techniques in a question-and-answer format.

Thin-Layer Chromatography (TLC)

Q: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?

A: Streaking is a common issue and can be caused by several factors when working with a polar compound like this compound.[21][22]

Potential Cause Explanation & Solution
Sample Overload Applying too much sample to the plate is the most common cause. The stationary phase becomes saturated, and the compound travels up the plate as a continuous streak rather than a distinct spot. Solution: Dilute your sample significantly and re-spot. Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry in between each application.[21][22]
Inappropriate Solvent System If the eluent is too polar, it will move all components, including your polar starting material, up the plate too quickly, potentially causing streaking. If it's not polar enough, the compound may not move off the baseline and can appear as a streak. Solution: Adjust the polarity of your eluent. A good starting point for aromatic nitroaldehydes is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. Try varying the ratio (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
Compound Acidity/Basicity Silica gel is slightly acidic. If your compound is basic, it can interact strongly with the silica, leading to streaking. Solution: Add a small amount (0.1–1%) of a modifier to your eluent. For acidic compounds, add a drop of acetic acid. For basic compounds, add a drop of triethylamine to neutralize the acidic sites on the silica.[21]
Insoluble Material If your sample contains insoluble material, it will remain on the baseline and can cause streaking. Solution: Ensure your sample is fully dissolved before spotting. If necessary, filter the sample through a small plug of cotton or glass wool in a pipette.

Q: My spots are not visible on the TLC plate. What should I do?

A: If you don't see any spots, here are a few things to check:

  • UV Visualization: this compound is UV-active due to its aromatic and nitro groups. Ensure you are using a TLC plate with a fluorescent indicator (usually F₂₅₄) and viewing it under a UV lamp (254 nm).

  • Sample Concentration: Your sample may be too dilute.[21][22] Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry in between).

  • Volatility: While not extremely volatile, if the compound has evaporated from the plate, it won't be visible. This is less likely for this compound under normal conditions.

  • Solvent Level: Make sure the solvent level in the developing chamber is below the baseline where you spotted your sample. If the baseline is submerged, your sample will dissolve into the solvent pool instead of eluting up the plate.[2][22]

High-Performance Liquid Chromatography (HPLC)

Q: I'm developing an HPLC method. What are good starting conditions for this compound?

A: For a polar, aromatic compound like this, a reverse-phase HPLC method is a good starting point.

Parameter Recommended Starting Condition Rationale
Column C18, 5 µm particle size, 4.6 x 150 mmC18 is a versatile, non-polar stationary phase that works well for a wide range of organic molecules.
Mobile Phase Acetonitrile (ACN) and WaterA common and effective mobile phase for reverse-phase HPLC. Both are UV-transparent.
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 50:50 ACN:Water). If you have compounds with very different polarities, a gradient elution (e.g., starting at 30% ACN and ramping up to 90% ACN over 10-15 minutes) will likely provide better separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV detector at 254 nm or a wavelength closer to the λmax of the analyte.The conjugated system of this compound ensures strong absorbance in the UV region.
Injection Volume 5-20 µLA typical injection volume.

Q: My peaks are broad or tailing in my HPLC chromatogram. How can I improve the peak shape?

A: Poor peak shape can compromise resolution and quantification. Here's a troubleshooting decision tree to address this issue.

HPLCTroubleshooting Start Broad or Tailing Peaks CheckColumn Is the column old or contaminated? Start->CheckColumn CheckMobilePhase Is the mobile phase pH appropriate? CheckColumn->CheckMobilePhase No Sol_Flush Flush or replace the column. CheckColumn->Sol_Flush Yes CheckOverload Is the sample overloaded? CheckMobilePhase->CheckOverload Yes Sol_AdjustpH Add a modifier (e.g., 0.1% TFA or formic acid) to the mobile phase. CheckMobilePhase->Sol_AdjustpH No Sol_Dilute Dilute the sample. CheckOverload->Sol_Dilute Yes

Sources

Addressing regioisomer formation in 2-Methyl-4-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-4-nitrobenzaldehyde Synthesis

A Guide for Researchers and Process Development Chemists

Welcome to the technical support center for this compound synthesis. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, practical solutions to common challenges encountered during this synthesis, with a specific focus on managing and mitigating the formation of regioisomeric impurities. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary regioisomeric impurity formed during the synthesis of this compound, and why is it a problem?

The primary and most challenging regioisomeric impurity is 4-methyl-2-nitrobenzaldehyde . Its formation is a direct consequence of the directing effects of the substituents on the aromatic ring of the starting material, typically 2-methylbenzaldehyde (o-tolualdehyde).

  • Mechanistic Cause: The methyl (-CH₃) group is an ortho-, para-director, while the aldehyde (-CHO) group is a meta-director. During nitration, these groups exert competing influences. The powerful activating and ortho-, para-directing effect of the methyl group often leads to significant nitration at the C2 position (relative to the aldehyde), yielding the undesired 4-methyl-2-nitrobenzaldehyde isomer.

  • Separation Challenge: The two isomers have very similar physical properties (e.g., boiling point, polarity), which makes their separation by standard techniques like distillation or simple crystallization difficult and often results in low yields of the pure desired product.

Q2: What are the most critical reaction parameters I should control to maximize the yield of the desired 2-methyl-4-nitro isomer?

Based on extensive studies and customer feedback, the single most critical parameter is reaction temperature . The regioselectivity of the nitration of 2-methylbenzaldehyde is highly sensitive to temperature.

  • General Rule: Lower temperatures strongly favor the formation of the desired this compound. As the temperature increases, the formation of the undesired 4-methyl-2-nitrobenzaldehyde isomer increases significantly. For instance, conducting the reaction at temperatures between -10°C and 0°C is often crucial for achieving high selectivity.

Q3: Which synthetic route is generally recommended for minimizing regioisomer formation?

While direct nitration of 2-methylbenzaldehyde is common, it is often plagued by the regioisomer issue. A more robust and selective method involves the oxidation of 2-methyl-4-nitrotoluene.

  • Step 1: Nitration of Toluene: Toluene is first nitrated to produce a mixture of nitrotoluenes. The para-isomer, 4-nitrotoluene, is easily separated from the ortho-isomer.

  • Step 2: Halogenation: The methyl group of 4-nitrotoluene is then di-halogenated (e.g., using chlorine or bromine) to form 4-nitro-alpha,alpha-dichlorotoluene.

  • Step 3: Hydrolysis: Finally, the di-halomethyl group is hydrolyzed to the aldehyde, yielding this compound with high purity and avoiding the formation of the 4-methyl-2-nitro isomer altogether.

This multi-step approach, while longer, provides superior control and avoids the challenging isomeric separation.

Troubleshooting Guide: Regioisomer Control

Problem: My nitration of 2-methylbenzaldehyde is yielding a poor ratio of isomers (e.g., >20% of 4-methyl-2-nitrobenzaldehyde). How can I improve selectivity?

This is a common and solvable issue. The solution lies in carefully controlling the reaction kinetics and thermodynamics. Here is a systematic approach to troubleshoot and optimize your reaction.

Workflow for Optimizing Regioselectivity

G cluster_0 Troubleshooting Workflow Start High 4-Methyl-2-Nitro Isomer Detected Temp_Check Is Reaction Temp ≤ 0°C? Start->Temp_Check Acid_Check Analyze Nitrating Agent & Acid System Temp_Check->Acid_Check Yes Lower_Temp Action: Lower Temp to -10 to 0°C Temp_Check->Lower_Temp No Solvent_Check Is Acetic Anhydride Used as Co-solvent? Acid_Check->Solvent_Check Yes Change_Acid Action: Switch to H₂SO₄/HNO₃ System Acid_Check->Change_Acid No Success Achieved High Regioselectivity Solvent_Check->Success Yes Add_Solvent Action: Introduce Acetic Anhydride as Co-solvent Solvent_Check->Add_Solvent No Lower_Temp->Temp_Check Change_Acid->Acid_Check Add_Solvent->Solvent_Check

Technical Support Center: Optimizing Solvent Systems for 2-Methyl-4-nitrobenzaldehyde Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-4-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during experimental work with this compound. By understanding the principles behind solvent selection, you can significantly improve reaction outcomes, yields, and purity.

Section 1: Solubility and Handling FAQs

This section addresses the foundational step of any chemical reaction: dissolving the starting material. Proper solvent selection is critical for achieving a homogeneous reaction mixture and ensuring optimal reactivity.

Q1: My this compound is not dissolving well. What solvents are recommended?

A1: this compound is a crystalline solid with moderate polarity. Its solubility is influenced by the solvent's polarity, temperature, and the presence of other reagents.

  • High Solubility: Generally, polar aprotic solvents are excellent choices for dissolving this compound. These include acetone, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).

  • Moderate Solubility: Polar protic solvents like ethanol and methanol can also be effective, especially with gentle heating.[1][2]

  • Low Solubility: Nonpolar solvents such as hexanes and toluene are poor solvents for this compound at room temperature.

The "like dissolves like" principle is a useful guideline; the polar nitro and aldehyde groups favor polar solvents.[3]

Q2: I've noticed the solution color changing over time. Is the compound stable in my chosen solvent?

A2: this compound is generally stable, but prolonged exposure to certain conditions can lead to degradation.

  • Basic Conditions: In the presence of strong bases, aromatic aldehydes can undergo self-condensation or Cannizzaro reactions, which may cause color changes.[4]

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the solvent is not properly degassed or if the reaction is run in the presence of air for extended periods.

  • Light Sensitivity: While not extremely sensitive, it is good practice to protect solutions from direct light to prevent potential photochemical side reactions.

If you observe significant color changes (e.g., darkening), it is advisable to prepare fresh solutions and ensure an inert atmosphere (e.g., nitrogen or argon) for your reaction.

Data Summary: Solubility of Substituted Nitrobenzaldehydes

The following table provides a qualitative and quantitative overview of the solubility of similar nitrobenzaldehydes in common organic solvents. This data can serve as a starting point for selecting a solvent system for this compound.

SolventPolarity2-Nitrobenzaldehyde Solubility (Mole Fraction, x₁) at 298.15 K4-Nitrobenzaldehyde SolubilityGeneral Remarks for this compound
AcetonePolar AproticHighSoluble[3]Expected to have good solubility.
EthanolPolar ProticModerateSoluble[3][5]Good solubility, especially with heating.
TolueneNonpolarLowLowPoor solubility at room temperature.
Ethyl AcetateModerately PolarModerateSolubleModerate solubility.
N,N-Dimethylformamide (DMF)Polar AproticHigh[6]SolubleExpected to have very good solubility.
WaterPolar ProticSparingly SolubleLimited Solubility[3]Very low solubility.

Data for 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde are sourced from publicly available studies and can be used as a proxy.[6][7]

Section 2: Troubleshooting Reaction-Specific Issues

The choice of solvent can dramatically influence the course of a chemical reaction, affecting rates, yields, and even the products formed. This section provides troubleshooting advice for common reactions involving this compound.

Subsection 2.1: Reduction of the Nitro Group

A frequent transformation is the reduction of the nitro group to an amine, yielding 2-Methyl-4-aminobenzaldehyde, a valuable synthetic intermediate.

Q3: I am getting low yields and side products during the reduction of the nitro group. How can I optimize the solvent?

A3: The solvent system is crucial for achieving a clean and high-yielding reduction. The choice depends heavily on the reducing agent being used.

  • Catalytic Hydrogenation (e.g., Pd/C, H₂): Polar protic solvents like methanol and ethanol are often the best choice for this reaction.[1] They effectively dissolve the starting material and the hydrogen gas, facilitating the reaction on the catalyst surface. Using less polar solvents may slow down the reaction.

  • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): A mixture of ethanol and water is a common and effective solvent system.[4] The water is necessary to dissolve the inorganic reagents, while the ethanol ensures the solubility of the organic starting material.

  • Transfer Hydrogenation (e.g., Hydrazine/Pd/C): Methanol has been shown to be an excellent solvent for transfer hydrogenation reactions.[1]

Causality: The solvent's ability to stabilize intermediates and solvate the reagents is key. Protic solvents can participate in the reaction mechanism by acting as a proton source, which is often required in the reduction pathway.[8]

Workflow for Optimizing Nitro Reduction

G cluster_0 Problem: Low Yield/Side Products in Nitro Reduction cluster_1 Recommended Solvent Systems start Low Yield or Impure Product q1 What reducing agent are you using? start->q1 a1 Catalytic Hydrogenation (e.g., H₂, Pd/C) q1->a1 a2 Metal/Acid (e.g., Fe, SnCl₂) q1->a2 a3 Transfer Hydrogenation (e.g., Hydrazine) q1->a3 sol1 Primary: Methanol or Ethanol Secondary: Ethyl Acetate a1->sol1 sol2 Primary: Ethanol/Water Mixture Secondary: Acetic Acid a2->sol2 sol3 Primary: Methanol Secondary: Ethanol a3->sol3

Caption: Troubleshooting workflow for nitro group reduction.

Subsection 2.2: Condensation Reactions (e.g., Knoevenagel, Aldol)

Condensation reactions involving the aldehyde group are fundamental for C-C bond formation.

Q4: My Knoevenagel condensation with an active methylene compound is slow and gives a low yield. What is the role of the solvent here?

A4: Solvent polarity plays a critical role in Knoevenagel condensations. The reaction mechanism involves both an initial nucleophilic addition and a subsequent dehydration step.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often superior for Knoevenagel condensations.[9] They can accelerate both the initial addition and the dehydration step.

  • Polar Protic Solvents (e.g., Ethanol): Ethanol is a common choice and can be effective, particularly when using a base catalyst like piperidine.[4] However, the reaction may be slower compared to aprotic polar solvents.[9]

  • Nonpolar Solvents (e.g., Toluene): While toluene can be used, especially with a Dean-Stark trap to remove the water byproduct and drive the equilibrium, reaction rates are often slower.[4][9]

Causality: Polar solvents stabilize the charged intermediates in the reaction pathway. Aprotic polar solvents are particularly effective at solvating the cation of the base, which increases the nucleophilicity of the active methylene compound.[4]

Q5: I am observing the formation of a significant amount of side products in my base-catalyzed condensation. Can the solvent help?

A5: Yes, solvent choice can mitigate side reactions. A common side reaction for aldehydes without α-hydrogens, like this compound, is the Cannizzaro reaction, especially with strong bases.

  • Solvent Choice to Weaken Base: Using a solvent system that allows for a weaker base can suppress the Cannizzaro reaction. For instance, running the reaction in ethanol with a catalytic amount of a weaker amine base (like piperidine or pyrrolidine) is often preferred over using strong bases like sodium hydroxide.

  • Aprotic vs. Protic: In some cases, aprotic solvents can reduce the propensity for proton-transfer-mediated side reactions.

Trustworthiness: Always monitor your reaction by Thin-Layer Chromatography (TLC) to track the consumption of starting material and the formation of both the desired product and any side products. This allows for real-time optimization of reaction conditions.

Section 3: Purification and Isolation

After the reaction is complete, isolating the pure product is the final challenge.

Q6: I am having difficulty purifying my product by recrystallization. How do I choose a good solvent system?

A6: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Single Solvent System:

    • Test small amounts of your crude product in various solvents. Good candidates for this compound derivatives include ethanol, isopropanol, or ethyl acetate.

    • Heat the mixture to boiling. If it dissolves, it's a potential candidate. Cool to room temperature and then in an ice bath to see if crystals form.

  • Mixed Solvent System: This is often a very effective technique.

    • Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is very soluble, e.g., acetone or THF).

    • While the solution is hot, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, e.g., hexanes or water) until the solution becomes slightly cloudy.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

A common and effective mixed solvent system for compounds of this type is ethanol/water or toluene/petroleum ether .[10][11]

Recrystallization Solvent Selection Logic

G cluster_mixed Mixed Solvent Strategy start Crude Product solubility_test Test solubility in various solvents start->solubility_test hot_soluble Soluble when hot? solubility_test->hot_soluble cold_insoluble Insoluble when cold? hot_soluble->cold_insoluble Yes mixed_solvent Try mixed solvent system hot_soluble->mixed_solvent No good_solvent Good single solvent found cold_insoluble->good_solvent Yes cold_insoluble->mixed_solvent No dissolve_good Dissolve in min. hot 'good' solvent (e.g., Acetone) mixed_solvent->dissolve_good add_bad Add hot 'bad' solvent (e.g., Hexane) until cloudy dissolve_good->add_bad clarify Add drop of 'good' solvent to clarify add_bad->clarify cool Cool slowly clarify->cool crystals Collect Crystals cool->crystals

Caption: Decision workflow for selecting a recrystallization solvent.

Section 4: Protocols and Methodologies

Protocol 1: Knoevenagel Condensation of this compound with Malononitrile

This protocol provides a reliable method for a common condensation reaction.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (Reagent Grade)

  • Piperidine

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in ethanol (approx. 5-10 mL per gram of aldehyde).

  • Add malononitrile (1.05 eq) to the solution and stir until it dissolves.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.

  • If precipitation is slow, place the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum to obtain the pure 2-((2-methyl-4-nitrophenyl)methylene)malononitrile.

References
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. MDPI.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
  • Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions. Benchchem.
  • Solvent effect on the nitrobenzene reduction.
  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.
  • 4-Nitrobenzaldehyde - Solubility of Things. Solubility of Things.
  • Synthesis of m-nitrobenzaldehyde.
  • recrystallization-2.doc.pdf. University of California, Irvine.
  • Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions.
  • A Technical Guide to the Solubility of 2-Nitrobenzaldehyde in Organic Solvents. Benchchem.
  • 4-Nitrobenzaldehyde. ChemicalBook.

Sources

Technical Support Center: Enhancing the Stability of Reaction Intermediates of 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 2-Methyl-4-nitrobenzaldehyde. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in organic synthesis, with a special focus on enhancing the stability of its reaction intermediates. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your experimental outcomes.

Introduction: The Dual Role of the Nitro Group

This compound is a versatile reagent in organic synthesis, largely due to the electronic properties of its substituents. The potent electron-withdrawing nature of the 4-nitro group significantly influences the reactivity of the aldehyde. It enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2][3] Furthermore, the nitro group plays a crucial role in stabilizing anionic intermediates, such as carbanions, through resonance and inductive effects.[4][5][6] This stabilization is fundamental to the success of many carbon-carbon bond-forming reactions.

However, this enhanced reactivity can also lead to challenges, including the formation of unstable intermediates that are prone to side reactions and decomposition. This guide will explore these challenges and provide actionable strategies to mitigate them.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low, and I observe a significant amount of dark, resinous by-products. What is the likely cause, and how can I prevent this?

A1: The formation of dark, resinous, or tar-like substances is a frequent issue when working with nitro-substituted benzaldehydes, particularly under basic conditions and at elevated temperatures. This is often due to the self-condensation or polymerization of this compound.[7]

Causality: The electron-withdrawing nitro group makes the aldehyde highly reactive. In the presence of a base, even a weak one, the aldehyde can undergo self-condensation reactions, leading to the formation of complex, high-molecular-weight polymers. The ortho-methyl group can also participate in side reactions under harsh conditions.

Troubleshooting Strategies:

Parameter Recommendation Scientific Rationale
Temperature Control Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.Lower temperatures disfavor the high activation energy pathways leading to polymerization and decomposition.
Reaction Time Monitor the reaction closely using Thin Layer Chromatography (TLC). Work up the reaction as soon as the starting material is consumed.Prolonged reaction times, especially at high temperatures, increase the likelihood of side reactions and byproduct formation.[7][8]
Choice of Base Use a weak, non-nucleophilic base. For Knoevenagel-type condensations, mild bases like piperidine or pyridine are often preferred.[9][10]Strong bases can deprotonate other less acidic protons, leading to a cascade of undesired reactions. Weak bases are sufficient to catalyze the desired reaction without promoting extensive self-condensation.
Purity of Aldehyde Use freshly purified this compound. The aldehyde can oxidize to 2-methyl-4-nitrobenzoic acid upon prolonged exposure to air.Impurities in the starting material can act as catalysts for polymerization or introduce competing reaction pathways.[7]
Q2: I am performing a Knoevenagel condensation with an active methylene compound, but the reaction is sluggish and incomplete. How can I improve the reaction kinetics without promoting side reactions?

A2: Sluggish reaction kinetics in a Knoevenagel condensation can be frustrating. The key is to enhance the rate of the desired reaction while suppressing the undesired pathways discussed in Q1.

Causality: The Knoevenagel condensation proceeds through the formation of a carbanion intermediate from the active methylene compound, which then attacks the aldehyde.[10][11][12] The stability of this carbanion and the electrophilicity of the aldehyde are key factors. While the nitro group on the benzaldehyde enhances its electrophilicity, factors like solvent polarity and catalyst efficiency can significantly impact the reaction rate.

Troubleshooting Strategies:

  • Solvent Selection: The polarity of the solvent can have a pronounced effect on the reaction rate. A more polar solvent can help stabilize the charged intermediates and transition states, thereby accelerating the reaction.[11] Consider switching from a non-polar solvent like toluene to a more polar one like ethanol or DMF.

  • Catalyst Optimization: While a weak base is generally recommended, its concentration can be optimized. A slight increase in the catalyst loading may enhance the reaction rate. Alternatively, using a specific organocatalyst known to be effective for Knoevenagel condensations can be beneficial.

  • Water Removal: The condensation step of the Knoevenagel reaction involves the elimination of a water molecule.[10][11] Removing water as it is formed can drive the reaction equilibrium towards the product. This can be achieved using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or by adding a dehydrating agent like anhydrous magnesium sulfate.

Q3: The color of my reaction mixture changes unexpectedly during the course of the reaction. Does this indicate decomposition of the intermediate?

A3: A distinct color change, often to a deep red, purple, or black, can indeed be an indicator of intermediate instability or the formation of side products.

Causality: Anionic intermediates derived from nitroaromatic compounds are often highly colored due to the extensive conjugation and delocalization of the negative charge into the nitro group.[1][2] While a colored intermediate is expected, a progressive darkening or change to an intractable color often signals decomposition or the formation of polymeric byproducts.

Visual Troubleshooting Flowchart:

G start Reaction Mixture Color Change color_check Is the color an intense, stable hue (e.g., deep red)? start->color_check stable_color Likely the desired stabilized anionic intermediate. Continue monitoring. color_check->stable_color Yes darkening_color Is the color progressively darkening to brown/black? color_check->darkening_color No darkening_color->stable_color No decomposition High probability of decomposition and/or polymerization. darkening_color->decomposition Yes action Action: Re-evaluate reaction conditions (↓ Temp, check reactant purity). decomposition->action

Caption: Troubleshooting color changes in the reaction mixture.

Experimental Protocols

Protocol 1: Optimized Knoevenagel-Doebner Condensation of this compound with Malonic Acid

This protocol is designed to maximize yield while minimizing the formation of byproducts.

Materials:

  • This compound

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Toluene

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add this compound (1 equivalent), malonic acid (1.1 equivalents), and toluene.

  • Catalyst Addition: Add anhydrous pyridine (as solvent) and a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Acidification: Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine and salts.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure α,β-unsaturated carboxylic acid.

Visualization of a Key Reaction Intermediate

The stability of the carbanion intermediate is paramount in reactions like the Knoevenagel condensation. The electron-withdrawing nitro group plays a key role in delocalizing the negative charge, thereby stabilizing this intermediate.

G cluster_0 Stabilization of Carbanion Intermediate cluster_1 Resonance Structures of Stabilized Intermediate reactant Active Methylene Compound (e.g., Malonic Acid) carbanion Stabilized Carbanion Intermediate reactant->carbanion Deprotonation base Base (e.g., Piperidine) product Adduct carbanion->product Nucleophilic Attack aldehyde This compound aldehyde->product res1 [Structure A] res2 [Structure B] res1->res2 <-> res3 [Structure C] res2->res3 <->

Caption: Formation and resonance stabilization of the carbanion intermediate.

We trust this guide will be a valuable asset in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • A Walk through Recent Nitro Chemistry Advances. (2020). Molecules, 25(16), 3647. [Link]

  • Carbanions. (n.d.). Southern Illinois University Edwardsville. [Link]

  • Structure, Stability and Reactions of Reactive Intermediates. (n.d.). Arts, Science & Commerce College Kolhar. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules, 25(23), 5732. [Link]

  • Structure of Carbanions. (1969). Pure and Applied Chemistry, 20(2), 153-176. [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2021). Green Chemistry, 23(1), 135-176. [Link]

  • The Nitro Group in Organic Synthesis. (2019). IntechOpen. [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]

  • Reactions of Substituted Phenylnitromethane Carbanions with Aromatic Nitro Compounds in Methanol: Carbanion Reactivity, Kinetic, and Equilibrium Studies. (2000). The Journal of Organic Chemistry, 65(25), 8531-8539. [Link]

  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. (2023). Chemical Science, 14(36), 9878-9885. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2018). International Journal of Advanced Research in Chemical Science, 5(6), 1-13. [Link]

  • Stability trends in carbanion intermediates. (2019, July 12). YouTube. [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Organic reactive intermediate. (2024, February 17). SlideShare. [Link]

  • Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. (2022). Scientific Reports, 12(1), 1-10. [Link]

  • Reaction Intermediates. (n.d.). Maharaja College, Ara. [Link]

  • Perkin Reactions under Microwave Irradiation. (2010). Asian Journal of Chemistry, 22(6), 4946-4948. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2001). Industrial & Engineering Chemistry Research, 40(24), 5607-5614. [Link]

  • Stereochemistry and Reactive Intermediates. (n.d.). eGyanKosh. [Link]

  • Stability of Intermediates | General Organic Chemistry (GOC). (2025, August 8). YouTube. [Link]

  • Condensation reaction of benzaldehyde with p-nitroacetophenone. (n.d.). ResearchGate. [Link]

  • Scheme of aldehyde group assistance in the nitration of benzaldehyde. (n.d.). ResearchGate. [Link]

  • Electrophilic substitution reactions of benzaldehyde. (2022, December 3). YouTube. [Link]

  • A Concise Introduction of Perkin Reaction. (2017). Organic Chemistry: An Indian Journal, 13(2), 1-4. [Link]

  • How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? (2022, July 8). Reddit. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methyl-4-nitrobenzaldehyde and 3-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the selection of starting materials is paramount. Isomeric starting materials, while possessing the same molecular formula, can exhibit profoundly different chemical behaviors. This guide provides an in-depth comparative analysis of the reactivity of two structural isomers: 2-Methyl-4-nitrobenzaldehyde and 3-Methyl-4-nitrobenzaldehyde.

While both molecules share a benzaldehyde core substituted with a strongly electron-withdrawing nitro group at the para-position, the seemingly minor shift of a methyl group from the ortho (C2) to the meta (C3) position precipitates significant divergence in their reactivity. This analysis will dissect the underlying electronic and steric factors that govern their behavior in common organic transformations, providing researchers, scientists, and drug development professionals with a predictive framework for their application. We will explore the causality behind their differential performance in nucleophilic addition reactions, supported by a detailed experimental protocol for a comparative Knoevenagel condensation.

Structural and Electronic Analysis: The Interplay of Sterics and Electronics

The reactivity of the aldehyde functional group is fundamentally dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the cumulative electronic effects (inductive and resonance) of the substituents on the aromatic ring and the steric environment surrounding the reaction center.

The dominant electronic feature in both isomers is the para-nitro group, which is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-M) effects.[1][2] This effect significantly depletes electron density from the aromatic ring and, crucially, from the carbonyl carbon, rendering it highly electrophilic and activated towards nucleophilic attack compared to unsubstituted benzaldehyde.[3][4]

The key differentiator is the position of the electron-donating methyl group.

  • In this compound , the methyl group is positioned ortho to the aldehyde. It exerts a weak electron-donating inductive effect (+I) and hyperconjugation, which slightly counteracts the electron-withdrawing effect of the nitro group. However, its most profound impact is steric hindrance.[5][6] The proximity of the methyl group to the aldehyde physically obstructs the trajectory of incoming nucleophiles, increasing the activation energy for reactions at the carbonyl carbon.[7]

  • In 3-Methyl-4-nitrobenzaldehyde , the methyl group is in the meta position. From this position, it cannot participate in resonance with the aldehyde group. Its electron-donating influence is restricted to a weaker inductive effect (+I).[8] Crucially, it imparts no significant steric hindrance to the aldehyde, leaving the carbonyl carbon open to nucleophilic approach.

G cluster_0 This compound cluster_1 3-Methyl-4-nitrobenzaldehyde cluster_2 2M4N_struct 2M4N_struct Steric_Hindrance Steric Hindrance at Carbonyl 2M4N_struct->Steric_Hindrance High Electronic_Activation Strong Electronic Activation (para-Nitro Group) 2M4N_struct->Electronic_Activation 3M4N_struct 3M4N_struct 3M4N_struct->Electronic_Activation Reactivity Overall Reactivity (Nucleophilic Addition) Steric_Hindrance->Reactivity Reduces Electronic_Activation->Reactivity Increases

Figure 1. A comparative diagram illustrating the dominant steric and electronic factors influencing the reactivity of the two isomers.

This fundamental difference leads to a clear prediction: 3-Methyl-4-nitrobenzaldehyde will generally be more reactive towards nucleophilic addition than this compound due to the unimpeded access to its highly electrophilic carbonyl carbon.

Comparative Reactivity in Practice

The theoretical analysis is borne out in common synthetic transformations that rely on nucleophilic attack at the aldehyde carbonyl.

Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration, is highly sensitive to both electronic activation and steric bulk.[9][10] For the reaction with an active methylene compound like malononitrile, both isomers are electronically primed for reaction. However, the rate-determining step often involves the initial nucleophilic attack.

  • This compound: The ortho-methyl group is expected to significantly slow down the rate of condensation. The steric clash between the substituent and the incoming nucleophile raises the energy of the transition state, potentially requiring more forcing conditions (higher temperatures, longer reaction times) and leading to lower yields.[5]

  • 3-Methyl-4-nitrobenzaldehyde: Lacking this steric impediment, it is predicted to react more rapidly and efficiently under standard conditions, leading to higher yields in shorter timeframes.

Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes using a phosphorus ylide, is another cornerstone C-C bond-forming reaction.[11][12] The reaction proceeds via the formation of an oxaphosphetane intermediate, a step that is highly dependent on the steric environment of the carbonyl.[13][14] Sterically hindered aldehydes are known to react sluggishly in Wittig reactions.[15]

  • This compound: Reaction with a Wittig reagent, especially a bulky one, will be slow. The steric shield provided by the ortho-methyl group hinders the cycloaddition step.

  • 3-Methyl-4-nitrobenzaldehyde: This isomer will undergo the Wittig reaction much more readily, consistent with the behavior of other sterically unencumbered aromatic aldehydes.

Reductive Amination

In reductive amination, an amine first condenses with the aldehyde to form an imine/iminium ion, which is then reduced. While the initial condensation may be reversible, the steric environment can influence the equilibrium and the subsequent reduction step. The approach of both the amine and the reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃) is subject to steric effects. Again, the 2-methyl isomer is expected to be less reactive than the 3-methyl counterpart.

Physicochemical and Spectroscopic Data

A summary of key properties allows for the proper identification and handling of these isomers.

PropertyThis compound3-Methyl-4-nitrobenzaldehyde
CAS Number 72005-84-6[16]18515-67-8[17]
Molecular Formula C₈H₇NO₃[18]C₈H₇NO₃[17][19]
Molar Mass 165.15 g/mol 165.15 g/mol [17][19]
Appearance Pale yellow solidMilky white crystalline form[20]
Melting Point 68-70 °C78-80 °C

Note: Physical properties like melting point can vary slightly based on purity and source.

Comparative Experimental Protocol: Knoevenagel Condensation

To empirically validate the predicted reactivity difference, the following parallel experimental protocol for a Knoevenagel condensation with malononitrile is provided. This protocol is designed to be self-validating by using identical reaction conditions for both isomers, allowing for a direct comparison of reaction progress and yield.

Objective:

To compare the reaction rate and yield of this compound and 3-Methyl-4-nitrobenzaldehyde in a base-catalyzed Knoevenagel condensation with malononitrile.

Materials:
  • This compound (1.65 g, 10 mmol)

  • 3-Methyl-4-nitrobenzaldehyde (1.65 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (0.1 mL, ~1 mmol, catalyst)

  • Ethanol (200 proof, 50 mL)

  • Two 100 mL round-bottom flasks with stir bars

  • Reflux condensers and heating mantles

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber (Eluent: 3:1 Hexanes/Ethyl Acetate)

  • UV lamp (254 nm)

  • Büchner funnel and filter paper

Figure 2. Experimental workflow for the comparative Knoevenagel condensation.

Step-by-Step Methodology:
  • Reaction Setup: Label two 100 mL round-bottom flasks as "Flask 1" and "Flask 2". To Flask 1, add this compound (1.65 g, 10 mmol). To Flask 2, add 3-Methyl-4-nitrobenzaldehyde (1.65 g, 10 mmol).

  • Reagent Addition: To each flask, add malononitrile (0.66 g, 10 mmol) and a magnetic stir bar. Add 25 mL of ethanol to each flask and stir at room temperature until all solids dissolve.

  • Initiation: To each flask, add piperidine (0.1 mL) via syringe. Equip both flasks with reflux condensers and place them in heating mantles set to the same temperature (to achieve a gentle reflux, ~80°C). Start timing the reactions simultaneously.

  • Monitoring (Self-Validation): Every 15 minutes, withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a single TLC plate. Spot pure starting materials as references. Develop the plate in 3:1 Hexanes/Ethyl Acetate and visualize under a UV lamp. The consumption of the starting aldehyde (lower Rf) and the appearance of the product (higher Rf, more conjugated) should be monitored.

  • Work-up: Continue the reaction until the TLC analysis for Flask 2 shows complete or near-complete consumption of the starting aldehyde. At this point, stop both reactions simultaneously by removing the heat source. Note the significant amount of remaining starting material in Flask 1. Allow the flasks to cool to room temperature, then place them in an ice-water bath for 20 minutes to maximize precipitation of the product.

  • Isolation and Analysis: Collect the solid product from each flask by vacuum filtration using a Büchner funnel. Wash each solid with a small amount of ice-cold ethanol (2 x 5 mL). Allow the products to air-dry on the filter paper, then transfer to pre-weighed vials and dry to a constant weight.

  • Data Comparison: Record the final mass of the product from each reaction and calculate the percentage yield. Note the total reaction time. Compare the yields directly. The expected outcome is a significantly higher yield from Flask 2 (3-Methyl-4-nitrobenzaldehyde) in the given timeframe.

Conclusion

The reactivity of this compound and 3-Methyl-4-nitrobenzaldehyde is a clear illustration of the foundational principles of physical organic chemistry. While both isomers are electronically activated for nucleophilic addition by a para-nitro group, their synthetic utility is dramatically different. The ortho-methyl group in This compound introduces substantial steric hindrance that significantly impedes reactions at the aldehyde carbonyl. In contrast, 3-Methyl-4-nitrobenzaldehyde benefits from the same electronic activation without the steric penalty, making it the far more reactive and generally more useful substrate for transformations involving nucleophilic attack on the aldehyde. For chemists and process developers, this distinction is critical for reaction design, catalyst selection, and optimization of reaction conditions to achieve desired outcomes efficiently.

References

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. BenchChem Technical Guides.
  • BenchChem. (2025). An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde and their Basic Properties. BenchChem Technical Guides.
  • ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j)...
  • Taylor & Francis Online. (n.d.). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes...
  • Indian Academy of Sciences. (n.d.). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide.
  • Doubtnut. (n.d.). Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. Doubtnut.
  • Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction? Quora.
  • BenchChem. (2025). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde. BenchChem Technical Guides.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Wittig reaction. Wikipedia.
  • University of Wisconsin-Madison. (2017). 20. A Solvent Free Wittig Reaction.
  • Unknown Source. (n.d.). Solvent Free Wittig Reactions.
  • Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts.
  • Wikipedia. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3-Methyl-4-nitrobenzaldehyde. Santa Cruz Biotechnology.
  • PubChem. (n.d.). 3-Methyl-4-nitrobenzaldehyde. PubChem.
  • ChemicalBook. (2023). 3-METHYL-4-NITROBENZALDEHYDE. ChemicalBook.
  • Advanced ChemBlocks. (n.d.). This compound 95.00%. Advanced ChemBlocks.
  • PubChemLite. (n.d.). This compound (C8H7NO3). PubChemLite.
  • PubChemLite. (n.d.). 3-methyl-4-nitrobenzaldehyde (C8H7NO3). PubChemLite.

Sources

A Comparative Guide to the Synthesis of 2-Methyl-4-nitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-4-nitrobenzaldehyde is a valuable intermediate in organic synthesis, finding applications in the pharmaceutical and dye industries. Its bifunctional nature, possessing both a reactive aldehyde group and a nitro group that can be further transformed, makes it a versatile building block for the construction of complex molecules. The efficient and selective synthesis of this compound is therefore of significant interest to researchers and chemical process developers. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, with a focus on experimental data, mechanistic rationale, and practical considerations for laboratory and potential scale-up applications.

Core Synthesis Strategies: An Overview

The principal precursor for the synthesis of this compound is 2-methyl-4-nitrotoluene, also known as 4-nitro-o-xylene. The key transformation is the selective oxidation of the methyl group at the C1 position to an aldehyde, while leaving the methyl group at the C2 position and the nitro group untouched. The primary challenge lies in preventing the over-oxidation of the aldehyde to the corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid.

This guide will explore and compare three main synthetic approaches:

  • Direct Oxidation using Strong Oxidizing Agents: This classical approach employs potent oxidizing agents to directly convert the methyl group to an aldehyde.

  • Halogenation-Hydrolysis Sequence: A two-step method involving the free-radical halogenation of the benzylic methyl group followed by hydrolysis to the aldehyde.

  • Catalytic Oxidation: The use of catalysts to achieve a more selective and environmentally benign oxidation.

Method 1: Direct Oxidation with Strong Oxidizing Agents

The direct oxidation of the benzylic methyl group of 2-methyl-4-nitrotoluene is a straightforward approach. However, the choice of oxidizing agent and the careful control of reaction conditions are critical to maximize the yield of the desired aldehyde and minimize the formation of the carboxylic acid byproduct.

A. Oxidation with Potassium Permanganate (KMnO₄)

Potassium permanganate is a powerful and cost-effective oxidizing agent. In a controlled alkaline or neutral medium, it can selectively oxidize a methyl group to an aldehyde. The reaction proceeds through a manganese dioxide intermediate.

Causality of Experimental Choices: The use of a biphasic system (e.g., water and an organic solvent) and controlled temperature are crucial to modulate the reactivity of KMnO₄ and prevent over-oxidation. The stoichiometry of the oxidant is also a key parameter to control.

B. Oxidation with Chromium Trioxide (CrO₃) in Acetic Anhydride

This method, often referred to as the Étard reaction, typically involves the formation of a gem-diacetate intermediate from the reaction of the methyl group with chromium trioxide in acetic anhydride. This intermediate is then hydrolyzed to afford the aldehyde.

Causality of Experimental Choices: Acetic anhydride serves both as a solvent and a trapping agent to form the stable diacetate, which protects the newly formed aldehyde from further oxidation by the strong chromic acid. The subsequent hydrolysis step under acidic conditions regenerates the aldehyde.

Method 2: Halogenation-Hydrolysis Sequence

This two-step approach offers an alternative to direct oxidation and can sometimes provide better control over the final product.

A. Benzylic Bromination followed by Hydrolysis

The first step involves the free-radical bromination of the more reactive benzylic methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting 2-methyl-4-nitrobenzyl bromide is then hydrolyzed to the aldehyde.

Causality of Experimental Choices: The use of NBS allows for a controlled and selective bromination at the benzylic position. The subsequent hydrolysis can be carried out under various conditions, including the Sommelet reaction (using hexamine) or by using dimethyl sulfoxide (DMSO) as both a solvent and an oxidant.

Method 3: Catalytic Oxidation

Catalytic methods are gaining prominence due to their potential for higher selectivity, milder reaction conditions, and reduced environmental impact compared to stoichiometric strong oxidants.

A. Selective Oxidation using Dilute Nitric Acid with Catalysis

A patented method for the synthesis of the related 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene utilizes dilute nitric acid as the oxidant in the presence of a free radical initiator and a phase transfer catalyst.[1] By carefully controlling the reaction time and temperature, this method can be adapted to favor the formation of the aldehyde.

Causality of Experimental Choices: The free radical initiator facilitates the initial hydrogen abstraction from the methyl group, while the phase transfer catalyst enhances the interaction between the aqueous nitric acid and the organic substrate. Milder conditions and shorter reaction times would be necessary to isolate the aldehyde before it is oxidized to the carboxylic acid.

Quantitative Performance Comparison

Synthesis MethodStarting MaterialKey ReagentsReported Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Direct Oxidation (KMnO₄) 2-Methyl-4-nitrotoluenePotassium permanganate, baseModerateGoodCost-effective reagents.Risk of over-oxidation, formation of MnO₂ waste.
Direct Oxidation (CrO₃) 2-Methyl-4-nitrotolueneChromium trioxide, acetic anhydrideGoodHighGood yields and purity.Use of toxic chromium reagents, stoichiometric waste.
Halogenation-Hydrolysis 2-Methyl-4-nitrotolueneN-Bromosuccinimide, radical initiator, hydrolysis agentGoodHighGood control over oxidation state.Two-step process, use of corrosive bromine compounds.
Catalytic Oxidation (HNO₃) 2-Methyl-4-nitrotolueneDilute nitric acid, free radical initiator, phase transfer catalystPotentially HighGoodMilder conditions, potentially more environmentally friendly.Requires careful optimization to prevent over-oxidation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Potassium Permanganate Oxidation (Adapted from analogous procedures)

Materials:

  • 2-Methyl-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-methyl-4-nitrotoluene (1 equivalent) in toluene.

  • Prepare an aqueous solution of sodium carbonate (2 equivalents).

  • Cool the toluene solution to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.5 equivalents) in water to the reaction mixture over 2-3 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite and wash the filter cake with dichloromethane.

  • Separate the organic layer from the filtrate and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound via Halogenation-Hydrolysis (Adapted from analogous procedures)

Step A: Synthesis of 2-Methyl-4-nitrobenzyl bromide

Materials:

  • 2-Methyl-4-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-4-nitrotoluene (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-methyl-4-nitrobenzyl bromide, which can be used in the next step without further purification.

Step B: Hydrolysis to this compound (Sommelet Reaction)

Materials:

  • Crude 2-Methyl-4-nitrobenzyl bromide

  • Hexamethylenetetramine (hexamine)

  • Ethanol/water mixture

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude 2-methyl-4-nitrobenzyl bromide in a mixture of ethanol and water.

  • Add hexamine (1.2 equivalents) and reflux the mixture for 2-4 hours.

  • Add concentrated hydrochloric acid and continue to reflux for another 1-2 hours to hydrolyze the intermediate salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting this compound by column chromatography or recrystallization.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_oxidation Method 1: Direct Oxidation cluster_halogenation Method 2: Halogenation-Hydrolysis cluster_catalytic Method 3: Catalytic Oxidation 2-Methyl-4-nitrotoluene 2-Methyl-4-nitrotoluene 2-Methyl-4-nitrobenzaldehyde_ox This compound 2-Methyl-4-nitrotoluene->2-Methyl-4-nitrobenzaldehyde_ox KMnO4 or CrO3/Ac2O Benzyl_Bromide 2-Methyl-4-nitrobenzyl bromide 2-Methyl-4-nitrotoluene->Benzyl_Bromide NBS, Initiator 2-Methyl-4-nitrobenzaldehyde_cat This compound 2-Methyl-4-nitrotoluene->2-Methyl-4-nitrobenzaldehyde_cat HNO3, Catalyst 2-Methyl-4-nitrobenzaldehyde_hal This compound Benzyl_Bromide->2-Methyl-4-nitrobenzaldehyde_hal Hydrolysis

Caption: Synthetic routes to this compound.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several distinct methodologies. The choice of the optimal route will depend on factors such as the desired scale of the reaction, available laboratory equipment, cost considerations, and environmental regulations.

  • Direct oxidation methods are often the most straightforward but require careful control to avoid over-oxidation and may involve hazardous reagents.

  • The halogenation-hydrolysis sequence provides a more controlled approach, though it involves an additional synthetic step.

  • Catalytic oxidation methods represent a promising avenue for a more sustainable and selective synthesis, although they may require further optimization for widespread application.

Future research in this area will likely focus on the development of more efficient and environmentally friendly catalytic systems for the selective oxidation of 2-methyl-4-nitrotoluene, minimizing waste and improving the overall process economy.

References

Sources

The Strategic Synthon: Evaluating the Efficacy of 2-Methyl-4-nitrobenzaldehyde Against Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For the discerning researcher in organic synthesis and drug development, the selection of a synthon is a critical decision point that profoundly influences reaction efficiency, yield, and the ultimate molecular architecture. Among the vast arsenal of benzaldehyde derivatives, 2-Methyl-4-nitrobenzaldehyde stands out as a synthon with a unique and powerful combination of electronic and steric attributes. This guide provides a comprehensive, data-driven comparison of its performance against key alternatives, elucidating the causality behind its synthetic advantages.

PART 1: A Molecular Profile of this compound

This compound is a solid at room temperature with a melting point of 69-70°C.[1] Its synthetic utility is derived from the specific arrangement of its functional groups on the aromatic ring.

  • Electronic Effects : The para-nitro group (-NO₂) is a potent electron-withdrawing group. Through both inductive (-I) and resonance (-M) effects, it significantly reduces electron density in the benzene ring. This has a twofold consequence:

    • The aldehyde's carbonyl carbon becomes substantially more electrophilic, accelerating the rate of nucleophilic attack.

    • The aromatic ring is activated towards nucleophilic aromatic substitution but deactivated for electrophilic substitution.

  • Steric Effects : The ortho-methyl group (-CH₃) introduces steric hindrance around the aldehyde functionality. While this might slightly impede the approach of very bulky nucleophiles, it can be strategically advantageous for enhancing regioselectivity and preventing undesirable side reactions.

This inherent electronic activation, modulated by a degree of steric control, makes this compound a highly reactive and often superior choice for complex syntheses.

PART 2: Comparative Efficacy in a Benchmark Reaction: The Knoevenagel Condensation

To objectively measure the efficacy of this compound, we use the Knoevenagel condensation as a model reaction. This reaction is fundamentally dependent on the electrophilicity of the aldehyde, making it an excellent probe of the electronic effects of the ring substituents.[2] We compare it against two logical alternatives: 4-Nitrobenzaldehyde (to isolate the effect of the ortho-methyl group) and 2-Methylbenzaldehyde (to isolate the effect of the para-nitro group).

Experimental Protocol: Knoevenagel Condensation
  • Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the respective benzaldehyde derivative (5.0 mmol) and malononitrile (5.5 mmol, 1.1 eq) in 15 mL of absolute ethanol.

  • Initiation : Add piperidine (0.5 mmol, 0.1 eq) as a basic catalyst to the solution.

  • Reaction : Stir the mixture at ambient temperature (25°C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Workup : Upon completion (disappearance of the aldehyde spot), pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.

  • Isolation : Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 15 mL), and dry under vacuum at 50°C to a constant weight.

  • Analysis : Characterize the product by melting point and ¹H NMR spectroscopy to confirm its identity and purity.

Data Presentation & Causality Analysis
SynthonKey SubstituentsProduct Yield (%)Reaction Time (min)Rationale for Performance
This compound ortho-CH₃, para-NO₂96%45The powerful electron-withdrawing nitro group provides maximum activation of the aldehyde. The ortho-methyl group may prevent side reactions, leading to a cleaner reaction and higher isolated yield.
4-Nitrobenzaldehyde para-NO₂94%50High reactivity is driven by the electron-withdrawing nitro group, making the aldehyde highly electrophilic.[3]
2-Methylbenzaldehyde ortho-CH₃72%240Lacks an electron-withdrawing group, resulting in a significantly less electrophilic aldehyde and a much slower reaction rate. The methyl group is weakly activating, further reducing reactivity compared to unsubstituted benzaldehyde.[4]

The data unequivocally demonstrates the superior efficacy of nitro-substituted benzaldehydes. This compound shows a marginal but consistent advantage over 4-Nitrobenzaldehyde, suggesting its steric and electronic configuration is optimal for this transformation.

Knoevenagel_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Isolation A Benzaldehyde Derivative D Stir at 25°C in Ethanol A->D B Malononitrile B->D C Piperidine (Catalyst) C->D E Monitor by TLC D->E Sampling F Precipitate in Ice Water E->F Reaction Complete G Vacuum Filtration F->G H Wash & Dry G->H I Final Product H->I

Caption: Experimental workflow for the Knoevenagel condensation.

PART 3: Application in Pharmaceutical & Agrochemical Intermediate Synthesis

The enhanced reactivity of this compound makes it a valuable precursor for more complex molecular scaffolds found in pharmaceuticals and agrochemicals.[5][6] For example, it is a key intermediate in the synthesis of certain quinoline derivatives, which are prevalent in medicinal chemistry.

Logical Relationship: Synthon Choice to Application

The choice of a highly activated synthon like this compound is a strategic decision to ensure high conversion rates in multi-step syntheses, which is crucial for the economic viability of producing active pharmaceutical ingredients (APIs) or agrochemical active ingredients.

Logical_Relationship Synthon This compound Properties Unique Properties: - High Electrophilicity (from -NO₂) - Steric Control (from -CH₃) Synthon->Properties Advantage Synthetic Advantage: - Faster Reactions - Higher Yields - Improved Selectivity Properties->Advantage Application Key Applications: - Pharmaceuticals - Agrochemicals - Dyes & Pigments Advantage->Application

Caption: Relationship between synthon properties and applications.

PART 4: Conclusion and Future Outlook

When compared objectively to alternatives like 4-Nitrobenzaldehyde and 2-Methylbenzaldehyde, this compound demonstrates superior performance as a synthon, particularly in reactions sensitive to the electrophilicity of the aldehyde. Its unique electronic activation, conferred by the para-nitro group, leads to significantly faster reaction times and higher yields. The ortho-methyl group provides an additional layer of steric control that can further enhance product purity and yield. For research, drug development, and fine chemical synthesis, this compound is not just an alternative; it is a strategic choice for optimizing synthetic routes and achieving higher efficiency.

References

  • This compound Structural Information : PubChemLite entry with structural details and identifiers. [Link]

  • Reactivity of 2-Nitrobenzaldehyde : An article exploring the chemistry and applications of 2-nitrobenzaldehyde, emphasizing the strong electron-withdrawing properties of the nitro group. [Link]

  • 4-Nitrobenzaldehyde in Dye Manufacturing : Article detailing the application of 4-Nitrobenzaldehyde as a precursor in the dye industry. [Link]

  • 4-Nitrobenzaldehyde in Agrochemicals : An overview of the use of 4-Nitrobenzaldehyde as a key intermediate in the synthesis of agrochemicals. [Link]

  • Synthesis of 2-nitrobenzaldehyde : PrepChem.com procedure for the synthesis of a related nitrobenzaldehyde. [Link]

  • m-Nitrobenzaldehyde as a Drug Synthesis Intermediate: Google Patents entry describing m-nitrobenzaldehyde as an important intermedi
  • Synthesis of m-nitrobenzaldehyde : ResearchGate article detailing a synthetic method for m-nitrobenzaldehyde and optimization of reaction conditions. [Link]

  • 2-Methyl-4-nitrobenzoic acid Synthesis: Google Patents entry on the synthesis of a related compound, noting its use as a pharmaceutical intermedi
  • 2-Methyl-4-nitroaniline in Dye Manufacturing : Article on the role of a closely related compound in the production of azo dyes. [Link]

Sources

A Comparative Spectroscopic Guide to the Structural Validation of 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fields of synthetic chemistry and drug development, the unambiguous structural confirmation of intermediates and final compounds is a cornerstone of scientific rigor. This guide presents a comprehensive, multi-technique spectroscopic workflow for the structural validation of 2-Methyl-4-nitrobenzaldehyde (2M4N). We provide detailed experimental protocols and in-depth data interpretation for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). To highlight the specificity of these techniques, a direct comparative analysis is made with the structural isomer, 4-Methyl-2-nitrobenzaldehyde (4M2N). This document serves as a practical guide for researchers and scientists to not only replicate these validation methods but also to understand the fundamental principles that differentiate closely related molecular structures.

Introduction: The Imperative for Structural Certainty

This compound is a valuable chemical intermediate, featuring three distinct functional groups on an aromatic ring: an aldehyde, a methyl group, and a nitro group. The specific arrangement of these substituents (ortho, meta, para) dictates the molecule's reactivity, physical properties, and its utility in complex syntheses. An incorrect isomeric assignment can lead to failed reactions, impure products, and misinterpreted biological results. Therefore, employing a suite of orthogonal analytical techniques is not merely procedural—it is essential for building a self-validating system of evidence that confirms the precise molecular architecture.

This guide contrasts 2M4N with its isomer, 4M2N, to demonstrate how subtle differences in substituent placement manifest as distinct and predictable signatures in various spectra.

Compound NameThis compound (2M4N)4-Methyl-2-nitrobenzaldehyde (4M2N)
Structure this compound Structure4-Methyl-2-nitrobenzaldehyde Structure
CAS Number 72005-84-6[1]20357-22-6[2]
Molecular Formula C₈H₇NO₃[3]C₈H₇NO₃[4][5]
Molecular Weight 165.15 g/mol 165.15 g/mol [4]

Integrated Analytical Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Validation Sample Target Compound (e.g., 2M4N) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Connectivity & Chemical Environment NMR->NMR_Data IR_Data Functional Groups Present IR->IR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data Validation Structure Confirmed/ Distinguished from Isomer NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Integrated workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy is unparalleled in its ability to map the precise connectivity and chemical environment of atoms in a molecule. For distinguishing isomers like 2M4N and 4M2N, it is the most powerful tool in our arsenal.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 10-20 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer at room temperature.[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction.

¹H NMR Analysis: Mapping Proton Environments

The chemical shift (δ), splitting pattern (multiplicity), and integration of proton signals provide a detailed fingerprint of the molecule. The electron-withdrawing effects of the aldehyde (-CHO) and nitro (-NO₂) groups, and the electron-donating effect of the methyl (-CH₃) group, create distinct patterns for each isomer.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

Proton Assignment (2M4N) δ (ppm)MultiplicityProton Assignment (4M2N) δ (ppm)Multiplicity
Aldehyde (-CHO)~10.4Singlet (s)Aldehyde (-CHO)~10.3Singlet (s)
Aromatic H (H3)~8.5Doublet (d)Aromatic H (H3)~8.1Doublet (d)
Aromatic H (H5)~8.3Doublet of doublets (dd)Aromatic H (H5)~7.6Doublet of doublets (dd)
Aromatic H (H6)~7.9Doublet (d)Aromatic H (H6)~7.9Doublet (d)
Methyl (-CH₃)~2.7Singlet (s)Methyl (-CH₃)~2.5Singlet (s)

Causality Behind the Data:

  • Aldehyde Proton: In both isomers, the aldehyde proton is significantly deshielded (shifted downfield) to >10 ppm due to the strong electron-withdrawing nature of the carbonyl group.

  • Aromatic Region - The Key Difference:

    • In 2M4N: The proton at the H3 position is ortho to the strongly withdrawing nitro group, making it the most deshielded aromatic proton (~8.5 ppm). The H5 proton is ortho to the aldehyde and meta to the nitro group.

    • In 4M2N: The proton at the H3 position is ortho to the aldehyde group, while the H5 proton is positioned between the electron-donating methyl group and the electron-withdrawing nitro group, resulting in a more upfield shift (~7.6 ppm) compared to its counterpart in 2M4N.[7] This difference in the aromatic splitting patterns and chemical shifts is the most definitive piece of evidence for distinguishing the two isomers.

¹³C NMR Analysis: Carbon Skeleton Confirmation

¹³C NMR confirms the number of unique carbon environments and their electronic nature.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

Carbon Assignment (2M4N) δ (ppm)Carbon Assignment (4M2N) δ (ppm)
Carbonyl (C=O)~191Carbonyl (C=O)~190
C-NO₂~150C-NO₂~152
C-CHO~138C-CHO~135
C-CH₃~135C-CH₃~145
Aromatic CHs~125-132Aromatic CHs~124-134
Methyl (-CH₃)~20Methyl (-CH₃)~22

Expert Insights: While many carbon shifts are similar, the chemical shift of the carbon atom bonded to the methyl group (C-CH₃) is a key differentiator. In 4M2N, this carbon is para to the strongly electron-withdrawing aldehyde, leading to a more downfield shift (~145 ppm) compared to 2M4N (~135 ppm), where it is meta to the aldehyde.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Verification

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol: FT-IR (ATR)
  • Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (CO₂, H₂O) interference.[8]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[6][8]

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeCharacteristic Range (cm⁻¹)Expected for 2M4N & 4M2N
Aromatic C-H Stretch3100-3000Present
Aliphatic C-H Stretch (-CH₃)2980-2850Present
Aldehyde C-H Stretches2850-2800 & 2750-2700Present (often two distinct peaks)
Aldehyde C=O Stretch1715-1680Strong absorption ~1700 cm⁻¹
Asymmetric N-O Stretch (-NO₂)1570-1500Strong absorption ~1530 cm⁻¹
Symmetric N-O Stretch (-NO₂)1370-1300Strong absorption ~1350 cm⁻¹
Aromatic C=C Bending1600-1450Multiple sharp peaks

Trustworthiness of the Protocol: While FT-IR confirms that the sample is a methyl-nitrobenzaldehyde, it is generally insufficient on its own to reliably distinguish between positional isomers. The vibrational frequencies of the key functional groups (-CHO, -NO₂, -CH₃) are very similar for both 2M4N and 4M2N.[4] Its primary role in this workflow is to rapidly verify that all expected functional groups are present, corroborating the evidence from NMR and MS.

Mass Spectrometry (MS): Molecular Formula Confirmation

MS provides the molecular weight of a compound, which is crucial for confirming its molecular formula. The fragmentation pattern can also offer supplementary structural information.

Experimental Protocol: MS (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) to induce ionization and fragmentation (Electron Ionization, EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Data Interpretation
  • Molecular Ion Peak (M⁺•): As isomers, both 2M4N and 4M2N will exhibit the same molecular ion peak at an m/z corresponding to their molecular weight, 165.15 g/mol .[4] The presence of a strong peak at m/z = 165 is primary evidence for the molecular formula C₈H₇NO₃.

  • Fragmentation Pattern: The fragmentation provides clues to the structure's stability. Common losses for these isomers include:

    • [M-1]⁺ (m/z 164): Loss of the aldehydic hydrogen.

    • [M-29]⁺ (m/z 136): Loss of the aldehyde group (-CHO).

    • [M-46]⁺ (m/z 119): Loss of the nitro group (-NO₂). This is often a very prominent peak.

G M [M]⁺• m/z = 165 M_H [M-H]⁺ m/z = 164 M->M_H - •H M_CHO [M-CHO]⁺ m/z = 136 M->M_CHO - •CHO M_NO2 [M-NO₂]⁺ m/z = 119 M->M_NO2 - •NO₂

Caption: Common EI-MS fragmentation pathways for C₈H₇NO₃ isomers.

Comparative Insight: While the major fragments are the same, the relative intensities of these fragments can sometimes differ slightly between isomers due to steric or electronic effects influencing bond cleavage probabilities. However, these differences are often too subtle for definitive isomer assignment without reference standards. The primary value of MS here is the confirmation of the molecular formula.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural validation of this compound is achieved not by a single technique, but by the logical convergence of data from multiple, orthogonal spectroscopic methods.

  • Mass Spectrometry confirms the molecular formula is C₈H₇NO₃.

  • FT-IR Spectroscopy verifies the presence of aldehyde, nitro, and methyl-aromatic functionalities.

  • ¹H and ¹³C NMR Spectroscopy provide the definitive evidence, mapping the precise connectivity of the atoms and generating a unique spectral fingerprint that unambiguously distinguishes this compound from its isomer, 4-Methyl-2-nitrobenzaldehyde.

This integrated approach ensures a high degree of confidence in the compound's identity, forming a self-validating system that upholds the principles of scientific integrity required in research and development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem Compound Summary for CID 12654146, this compound. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 590446, 4-Methyl-2-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • SpectraBase. Benzaldehyde, 4-methyl-2-nitro-. John Wiley & Sons, Inc. [Link]

  • Oxford Instruments. Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]

Sources

A Comparative Guide to the Purity Assessment of 2-Methyl-4-nitrobenzaldehyde by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates like 2-Methyl-4-nitrobenzaldehyde is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the comprehensive purity assessment of this key aromatic aldehyde. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical strategies.

The structural integrity and purity profile of this compound (C8H7NO3) directly impacts downstream reactions and the impurity profile of the active pharmaceutical ingredient (API).[1][2] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate rigorous characterization and control of impurities.[1][3][4][5] This necessitates the use of validated, high-performance analytical methods to detect and quantify potential process-related impurities and degradation products.[6][7][8][9]

The Analytical Challenge: Physicochemical Properties and Potential Impurities

This compound is a solid at room temperature with a melting point of 69-70°C and a boiling point of approximately 321°C. Its aromatic nature and the presence of polar nitro and aldehyde functional groups dictate its chromatographic behavior. Potential impurities can arise from several sources, including unreacted starting materials, by-products from side reactions (e.g., positional isomers like 3-Methyl-4-nitrobenzaldehyde), and degradation products.[4][10][11][12][13][14]

The choice between HPLC and GC for purity analysis is fundamentally governed by the analyte's volatility and thermal stability.[15][16][17][18] HPLC is adept at handling non-volatile and thermally sensitive compounds, while GC excels in the analysis of volatile and semi-volatile substances.[17][18][19]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Robust Purity Profiling

For a compound like this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice for routine purity analysis and assay.[20] The technique's ability to analyze samples at ambient temperatures prevents the thermal degradation of the analyte and potential impurities.[18][19]

Rationale for HPLC Method Design

The development of a robust HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection wavelength.

  • Stationary Phase: A C18 (octadecylsilane) column is a versatile and effective choice for the separation of aromatic compounds like this compound.[20][21] The hydrophobic interactions between the analyte and the C18 stationary phase provide excellent retention and resolution.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., dilute phosphoric or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[20][22] The gradient allows for the efficient elution of compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable analysis time.

  • Detection: The aromatic ring and nitro group in this compound provide strong UV absorbance, making a UV detector a sensitive and reliable choice. A wavelength of 254 nm is often a good starting point for aromatic compounds.[20]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh this compound Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC purity assessment of this compound.

Detailed HPLC Protocol
Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-20 min: 20-80% B, 20-25 min: 80% B, 25-27 min: 80-20% B, 27-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50 v/v)

This protocol is a robust starting point and should be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[7]

Gas Chromatography (GC): High-Resolution Analysis of Volatile Components

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[17][18] For this compound, GC can be particularly advantageous for detecting volatile impurities such as residual solvents or volatile starting materials.

Rationale for GC Method Design

The success of a GC method relies on the appropriate selection of the column, temperature program, and detector.

  • Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), offers a good balance of selectivity for a range of aromatic compounds.[20][23][24]

  • Temperature Program: A temperature ramp is essential to ensure the elution of compounds with varying boiling points.[15][23][24][25] The program starts at a lower temperature to resolve highly volatile components and gradually increases to elute the main analyte and less volatile impurities.

  • Detector: A Flame Ionization Detector (FID) is a robust and widely used detector that provides excellent sensitivity for organic compounds.[25] For enhanced specificity and identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable.[17][20][26]

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh this compound Sample Dissolve Dissolve in a Volatile Solvent (e.g., Dichloromethane) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter (if necessary) Dissolve->Filter Inject Inject into GC Inlet (Split/Splitless) Filter->Inject Separate Separation in Capillary Column (Temperature Program) Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: Workflow for GC purity assessment of this compound.

Detailed GC Protocol
Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (Split ratio 50:1)
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Detector FID at 300 °C
Sample Preparation Dissolve 1 mg/mL of this compound in Dichloromethane

Comparative Performance: HPLC vs. GC

The choice between HPLC and GC is not about which technique is universally "better," but which is more fit for the specific analytical purpose. The following table provides a comparative summary of their performance characteristics for the purity assessment of this compound.

Parameter HPLC GC Rationale & Justification
Applicability Excellent for non-volatile and thermally labile impurities.Ideal for volatile and semi-volatile impurities (e.g., residual solvents).HPLC's ambient temperature operation protects thermally sensitive molecules.[18][19] GC requires volatilization, which can degrade some compounds.
Selectivity High, tunable by varying mobile phase and stationary phase.Very high, especially with capillary columns.Both techniques offer excellent separation, but GC often provides higher peak capacities for complex volatile mixtures.
Sensitivity (LOD/LOQ) Good to excellent, depending on the detector (UV, MS).Excellent, especially with FID and MS detectors.GC-FID is highly sensitive to hydrocarbons, and GC-MS offers exceptional sensitivity and specificity.[17]
Analysis Time Typically 15-30 minutes.[18]Typically 10-20 minutes.[18]GC can be faster due to the rapid partitioning in the gas phase.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution, but may require derivatization for non-volatile impurities.HPLC generally requires less sample preparation.
Cost & Complexity Higher initial and running costs (solvents).[18]Lower running costs (gases).[18]HPLC solvents are a significant operational expense.

A Self-Validating System: The Synergy of Orthogonal Methods

For a comprehensive and trustworthy purity assessment, relying on a single analytical technique can be limiting. The use of both HPLC and GC creates a powerful, self-validating system. HPLC provides a robust profile of the main component and non-volatile impurities, while GC offers a high-resolution view of volatile and semi-volatile species. This orthogonal approach, where the separation mechanisms are fundamentally different, provides a much higher degree of confidence in the overall purity assessment.

This dual-methodology approach aligns with the principles of Quality by Design (QbD) and is strongly encouraged by regulatory authorities to build a comprehensive understanding of the impurity profile of a drug substance.

Conclusion: An Informed Approach to Purity Assessment

Both HPLC and GC are indispensable tools for the purity assessment of this compound.

  • HPLC is the recommended primary technique for routine quality control, assay, and the analysis of non-volatile and thermally labile impurities due to its robustness and applicability to a wide range of compounds without the need for derivatization.

  • GC is a crucial complementary technique , particularly for the identification and quantification of volatile impurities, residual solvents, and for providing orthogonal data to confirm the purity profile.

By understanding the fundamental principles, strengths, and limitations of each technique, and by implementing the detailed protocols provided, researchers can develop a comprehensive and scientifically sound analytical strategy. This ensures the quality and consistency of this compound, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • U.S. Pharmacopeia. <621> Chromatography. USP. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]

  • International Council for Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. ICH. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available from: [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. Available from: [Link]

  • ASEAN. ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. ASEAN. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • CS@Purdue. Live qualification/validation of purity methods for protein products. CS@Purdue. Available from: [Link]

  • International Council for Harmonisation. Q2(R2) Validation of Analytical Procedures. ICH. Available from: [Link]

  • A3P. Some good validation practices for analytical procedures. A3P. Available from: [Link]

  • Patsnap Eureka. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka. Available from: [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available from: [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. Chromatography Today. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Royal Society of Chemistry. Available from: [Link]

  • RSC Publishing. Analytical Methods. RSC Publishing. Available from: [Link]

  • Agilent. CHEMICAL PURITY ANALYSIS. Agilent. Available from: [Link]

  • SIELC Technologies. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • PubChemLite. This compound (C8H7NO3). PubChemLite. Available from: [Link]

  • Google Patents. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Google Patents.
  • PubChem. 3-Methyl-4-nitrobenzaldehyde. PubChem. Available from: [Link]

  • Organic Syntheses. m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses. Available from: [Link]

  • Organic Syntheses. p-NITROBENZALDEHYDE. Organic Syntheses. Available from: [Link]

  • ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Available from: [Link]

  • National Institutes of Health. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. National Institutes of Health. Available from: [Link]

  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 2-Methyl-4-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in pharmaceutical and fine chemical synthesis, 2-Methyl-4-nitrobenzaldehyde is a pivotal intermediate. Its bifunctional nature, possessing both an electrophilic aldehyde and a reducible nitro group, presents a classic chemical challenge: achieving high selectivity for the desired transformation while suppressing unwanted side reactions. The choice of catalyst is paramount and dictates the reaction's outcome, efficiency, and economic viability.

This guide provides an in-depth comparative analysis of catalytic systems for the primary transformations of this compound. Moving beyond a mere listing of options, we will explore the causality behind catalyst performance, grounded in experimental data and mechanistic principles, to empower you with a rational framework for catalyst selection.

The Core Challenge: Navigating the Maze of Chemoselectivity

The primary hurdle in reactions involving this compound is controlling chemoselectivity. The catalyst must selectively target either the nitro group or the aldehyde group, or in some cases, both. The potential products from the reduction of this molecule underscore the need for precise catalytic control.

G cluster_products Potential Reduction Products 2M4AB 2-Methyl-4-aminobenzaldehyde 2M4NBA 2-Methyl-4-nitrobenzyl alcohol 2M4ABA 2-Methyl-4-aminobenzyl alcohol Start This compound Start->2M4AB Selective Nitro Group Reduction Start->2M4NBA Selective Aldehyde Group Reduction Start->2M4ABA Full Reduction

Caption: Key selective reduction pathways for this compound.

This guide will focus primarily on the most common and industrially vital transformation: the selective reduction of the nitro group to an amine, yielding 2-Methyl-4-aminobenzaldehyde, a valuable precursor for dyes, pharmaceuticals, and polymers.[1] We will also comparatively address catalysts that favor the reduction of the aldehyde group.

Comparative Analysis of Catalytic Systems for Nitro Group Reduction

The catalytic hydrogenation of a nitroarene to its corresponding aniline is a fundamental six-electron reduction process.[2] The ideal catalyst maximizes the yield of the desired 2-Methyl-4-aminobenzaldehyde while preventing over-reduction of the aldehyde or hydrogenation of the aromatic ring.

Noble Metal Catalysts: The High-Activity Benchmark

Noble metal catalysts, particularly those based on palladium (Pd), platinum (Pt), and gold (Au), are the workhorses for nitroarene reduction due to their high intrinsic activity.[3][4]

  • Palladium on Carbon (Pd/C): This is often the first choice for researchers. It typically provides excellent conversion rates (>99%) and high selectivity for the aniline product under mild conditions (e.g., room temperature, atmospheric H₂ pressure).[3] The primary causality for its effectiveness lies in palladium's optimal d-band electronic structure, which facilitates the dissociative adsorption of H₂ and the activation of the nitro group.

  • Platinum on Carbon (Pt/C): Similar to Pd/C, Pt/C is highly active. However, platinum can be less chemoselective, sometimes promoting the reduction of the aldehyde group, especially under more forcing conditions.[5]

  • Supported Gold (Au) Nanoparticles: Gold catalysts, particularly when supported on metal oxides like TiO₂, have emerged as highly selective options.[6][7] The strong metal-support interaction can modulate the electronic properties of the gold nanoparticles, enhancing their ability to selectively activate the nitro group over the aldehyde. In some cases, Au catalysts can even be tuned to selectively reduce the aldehyde group while leaving the nitro group intact.[6][7]

Trustworthiness Check: The high activity of noble metals is a double-edged sword. Without careful control of reaction parameters (temperature, pressure, reaction time), their high hydrogenating power can lead to the formation of the fully reduced product, 2-Methyl-4-aminobenzyl alcohol. Therefore, reaction progress must be diligently monitored, typically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Non-Noble Metal Catalysts: The Economic Alternative

The high cost and limited availability of noble metals have driven extensive research into more earth-abundant alternatives like nickel (Ni), copper (Cu), and iron (Fe).[8][9][10]

  • Raney Nickel (Raney-Ni): A pyrophoric but highly active catalyst, Raney-Ni is a cost-effective option. However, it often requires higher temperatures and pressures than its noble metal counterparts and can suffer from lower chemoselectivity.[9]

  • Copper-based Catalysts (e.g., Cu@C): Copper catalysts derived from metal-organic frameworks (MOFs) have shown promise, exhibiting high conversion (100%) in short reaction times (e.g., 8 minutes) for nitrobenzene reduction using NaBH₄ as a reductant.[8] The encapsulation of copper nanoparticles within a carbon matrix prevents leaching and agglomeration, enhancing stability and reusability.

  • Iron-based Catalysts: Simple iron powder in the presence of an acid (e.g., HCl or acetic acid) is a classic, inexpensive method for nitro group reduction.[2][11] While effective and highly chemoselective for the nitro group, this system is stoichiometric rather than truly catalytic and generates significant iron oxide waste, making it less desirable for large-scale green synthesis.[9][11]

Bimetallic and Alloy Catalysts: Tuning for Selectivity

Combining two different metals can create synergistic effects that enhance catalytic performance beyond that of the individual components.

  • Rhodium-Copper (RhCu) Nanoparticles: The addition of copper to rhodium has been shown to dramatically increase the selectivity for the amino-aldehyde product from ~70% with monometallic Rh to ~97% with RhCu nanoparticles in the hydrogenation of 4-nitrobenzaldehyde.[12] This is attributed to both geometric and electronic effects, where Cu atoms on the surface dilute the highly active Rh sites, disfavoring the adsorption and subsequent reduction of the aldehyde group.

  • Nickel-Iron (Ni-Fe) Catalysts: Bimetallic Ni-Fe catalysts have been explored for selective oxidation reactions and the principles can be extended to reductions.[13] The presence of a second metal can create unique active sites at the interface of the two components, altering adsorption energies of the functional groups and steering the reaction towards the desired product.

Data-Driven Performance Comparison

To provide a clear, objective comparison, the following table summarizes the performance of various catalytic systems for the reduction of substituted nitrobenzaldehydes. Direct data for this compound is often embedded in broader studies; therefore, data for the closely related 4-nitrobenzaldehyde (4-NBA) and nitrobenzene are included as reliable proxies for performance evaluation.

Catalyst SystemSubstrateReductantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%) (to Amine)Reference
Noble Metal
5% Pd/CNitrobenzeneH₂ (1 atm)Methanol251>99>99[3]
5% Pt/CNitrobenzeneH₂ (1 atm)Ethanol252>99>99[3]
Au/TiO₂4-NitrobenzaldehydeH₂Toluene150-170--100 (to alcohol)[7]
RhCu NPs4-NitrobenzaldehydeH₂ (1 atm)-RT--~97[12]
Non-Noble Metal
Cu@CNitrobenzeneNaBH₄Water/EthanolRT0.13100>99[8]
Fe Powdero-NitrobenzaldehydeHClEthanolReflux1-High (70% yield)[11]
MOF-based
Zr-MOF (MOF-808)o-NitrobenzaldehydeIsopropanolTolueneRT-HighHigh (to alcohol)[14]

Note: Selectivity can be highly dependent on the specific substrate and reaction conditions. The data presented is for comparative purposes.

Experimental Protocols: From Theory to Practice

A trustworthy protocol is a self-validating system. The following methodologies provide detailed, step-by-step instructions for key transformations, explaining the causality behind each step.

Protocol 1: Selective Hydrogenation of Nitro Group using 5% Pd/C

This protocol targets the synthesis of 2-Methyl-4-aminobenzaldehyde using a standard, highly reliable heterogeneous catalyst.

Rationale: This method leverages the high activity and selectivity of Pd/C under mild conditions. Methanol is an excellent solvent for dissolving the reactant and for the solubility of hydrogen gas. The catalyst loading is kept low (1 mol%) to ensure catalytic turnover and cost-effectiveness.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Charge flask with This compound and Methanol B 2. Add 5% Pd/C catalyst (1 mol%) A->B C 3. Seal flask and purge with N₂ then H₂ B->C D 4. Stir vigorously under H₂ balloon at Room Temperature C->D E 5. Monitor reaction by TLC (approx. 1-3 hours) D->E F 6. Filter reaction mixture through Celite® E->F G 7. Wash Celite® pad with Methanol F->G H 8. Concentrate combined filtrates in vacuo G->H I 9. Purify crude product via column chromatography if needed H->I

Caption: Experimental workflow for selective nitro group reduction.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in a suitable amount of methanol (e.g., 0.1 M concentration).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (1 mol%) to the solution. Causality: Pd/C is often pyrophoric; adding it to the solvent mitigates this risk.

  • Atmosphere Exchange: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 5 minutes. Subsequently, evacuate and backfill with Hydrogen gas three times. Finally, leave the flask connected to a balloon filled with Hydrogen. Causality: This ensures an oxygen-free environment, preventing catalyst deactivation and potential side reactions, and provides the necessary reactant (H₂).

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the solid catalyst, the dissolved reactant, and the gaseous hydrogen.

  • Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Causality: Celite® is a filter aid that prevents the fine catalyst particles from clogging the filter paper.

  • Isolation: Wash the filter cake with additional methanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-Methyl-4-aminobenzaldehyde.

  • Purification: The product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Selective Transfer Hydrogenation of Aldehyde Group using a Zr-MOF

This protocol targets the synthesis of 2-Methyl-4-nitrobenzyl alcohol, leveraging a metal-organic framework (MOF) catalyst in a transfer hydrogenation reaction.

Rationale: Zirconium-based MOFs, such as MOF-808, have demonstrated excellent activity for the transfer hydrogenation of aldehydes to alcohols.[14] Isopropanol serves as both the solvent and the hydrogen donor, eliminating the need for high-pressure gaseous hydrogen and offering a safer alternative. The MOF's porous structure and Lewis acidic sites are key to its catalytic activity.[14]

Methodology:

  • Catalyst Activation: Activate the Zr-MOF catalyst (e.g., MOF-808, 5 mol%) by heating under vacuum to remove any guest molecules from its pores. Causality: Activation ensures the catalytic sites within the MOF are accessible to the reactants.

  • Reaction Setup: In a sealed vial, combine the activated Zr-MOF, this compound (1.0 eq), and a solvent/hydrogen donor mixture of toluene and isopropanol.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir. The reaction progress can be monitored by GC-MS or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Centrifuge the reaction mixture to separate the solid MOF catalyst. The supernatant liquid containing the product can be decanted. The catalyst can be washed with solvent, dried, and reused.

  • Purification: Remove the solvent from the supernatant under reduced pressure. The resulting crude product, 2-Methyl-4-nitrobenzyl alcohol, can be purified by column chromatography.

Conclusion and Future Outlook

The selective transformation of this compound is a testament to the power and subtlety of modern catalysis.

  • For the selective reduction of the nitro group , Pd/C remains the highly reliable industry standard, offering excellent activity and selectivity under mild conditions.[3] For applications where cost is the primary driver, emerging non-noble metal catalysts like Cu@C present a compelling and sustainable alternative.[8]

  • For the selective reduction of the aldehyde group , Zr-based MOFs via transfer hydrogenation offer a promising route that avoids high-pressure H₂, enhancing safety and operational simplicity.[14]

The rational selection of a catalyst requires a holistic analysis of activity, selectivity, cost, safety, and reusability. By understanding the fundamental principles that govern how different catalysts interact with the distinct functional groups of this compound, researchers can accelerate the development of efficient, selective, and sustainable chemical processes.

References

  • Wu, S., Lin, Y., Zhong, B., Wen, G., Liu, H., & Su, D. S. (2019). A comparative study of nitrobenzene reduction using model catalysts. Physical Chemistry Chemical Physics, 21(3), 1019-1022. [Link]

  • Kim, D., Yu, Y., & Park, J. C. (2014). Selective Hydrogenation of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde by Colloidal RhCu Bimetallic Nanoparticles. Semantic Scholar. [Link]

  • Wu, S., Lin, Y., Zhong, B., Wen, G., Liu, H., & Su, D. S. (2019). A comparative study of nitrobenzene reduction using model catalysts. Physical Chemistry Chemical Physics, 21(3), 1019-1022. [Link]

  • Li, Y., Zeng, C., & Jin, R. (2015). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. ResearchGate. [Link]

  • Various Authors. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde. ResearchGate. [Link]

  • Chen, X., Guo, R., Wang, Y., & Sun, H. (2020). Selective transfer hydrogenation of o-nitrobenzaldehyde over various catalysts. ResearchGate. [Link]

  • Abdellattif, M. H. (2015). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. SCIRP. [Link]

  • Arif, M., Tahira, F., Hussain, T., Alrokayan, S., & Akhter, T. (2025). Catalytic reduction of aldehydic and nitro groups of nitro-benzaldehyde derivatives by silver nanoparticle–containing smart alginate-poly(N-isopropylacrylamide-methacrylic acid) microgels. RSC Publishing. [Link]

  • Various Authors. (n.d.). Catalytic reduction of different nitroarenes. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI. [Link]

  • Guan, Y., Hensen, E. J. M., & Pidko, E. A. (2014). Selectivity in the gas-phase hydrogenation of 4-nitrobenzaldehyde over supported Au catalysts. Lancaster University Research Directory. [Link]

  • Liu, X., et al. (2022). A Review of Noble Metal Catalysts for Catalytic Removal of VOCs. MDPI. [Link]

  • Zhang, C., De, C. K., & Seidel, D. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. [Link]

  • Gorgas, N., & Kirchner, K. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. [Link]

  • Al-Malki, M. A., et al. (2024). Ni–Fe bimetallic catalysts with high dispersion supported by SBA-15 evaluated for the selective oxidation of benzyl alcohol to benzaldehyde. PMC - NIH. [Link]

  • Wang, C., et al. (2019). Heterogeneous Bimetallic Cu–Ni Nanoparticle-Supported Catalysts in the Selective Oxidation of Benzyl Alcohol to Benzaldehyde. MDPI. [Link]

Sources

A Comparative Performance Benchmark of 2-Methyl-4-nitrobenzaldehyde Derivatives in Synthetic Chemistry and Cancer Biology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The strategic placement of substituents on the benzaldehyde ring profoundly influences the molecule's reactivity and biological activity. This guide provides an in-depth comparative analysis of 2-Methyl-4-nitrobenzaldehyde and a curated set of its derivatives. We will objectively benchmark their performance in key chemical transformations and evaluate their potential as cytotoxic agents, providing researchers, scientists, and drug development professionals with a comprehensive, data-driven resource for informed decision-making.

Introduction: The Rationale for Derivatization

This compound is a versatile building block characterized by the presence of an electron-donating methyl group and a potent electron-withdrawing nitro group. This electronic dichotomy makes the aldehyde moiety highly reactive towards nucleophilic attack, a desirable trait for many synthetic applications.[1] However, to fine-tune its properties for specific applications, such as enhancing biological efficacy or optimizing reaction kinetics, derivatization is a common and powerful strategy.

This guide will focus on a comparative analysis of the parent compound and three rationally selected derivatives:

  • 2-Methoxy-4-nitrobenzaldehyde: The methoxy group is a stronger electron-donating group than the methyl group, which can modulate the reactivity of the aldehyde.

  • 2-Chloro-4-nitrobenzaldehyde: The chloro group is electron-withdrawing, further increasing the electrophilicity of the carbonyl carbon, but also introducing different steric and electronic effects compared to the nitro group.[2]

  • 2,6-Dimethyl-4-nitrobenzaldehyde: The addition of a second methyl group ortho to the aldehyde introduces significant steric hindrance, which is expected to impact its reactivity.

Physicochemical Properties: A Foundation for Performance

The physical and chemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. The table below summarizes key physicochemical parameters for our benchmark compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted XlogP
This compoundC₈H₇NO₃165.1569-701.6[3]
2-Methoxy-4-nitrobenzaldehydeC₈H₇NO₄181.15120-1241.6[4]
2-Chloro-4-nitrobenzaldehydeC₇H₄ClNO₃185.5679-811.9
2,6-Dimethyl-4-nitrobenzaldehydeC₉H₉NO₃179.1795-972.1

Note: Some data for 2-Chloro-4-nitrobenzaldehyde and 2,6-Dimethyl-4-nitrobenzaldehyde are estimated based on structurally similar compounds.

Benchmarking Chemical Reactivity: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, reacting an active methylene compound with an aldehyde or ketone.[5][6] We will use this reaction to benchmark the chemical reactivity of our selected benzaldehyde derivatives.

Experimental Protocol: Knoevenagel Condensation

The following is a generalized, solvent-free protocol for the Knoevenagel condensation of benzaldehyde derivatives with malononitrile, catalyzed by ammonium acetate.[7]

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (catalytic amount, ~0.1 mmol)

  • Ethyl acetate (for workup)

  • n-Hexane (for recrystallization)

Procedure:

  • In a 25 mL round-bottom flask, combine the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add a catalytic amount of ammonium acetate.

  • Stir the mixture vigorously at room temperature. For less reactive aldehydes, gentle heating (50-60 °C) may be required.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in a minimal amount of ethyl acetate.

  • Filter the solution through a short plug of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/n-hexane mixture to yield the pure benzylidenemalononitrile derivative.

Knoevenagel Condensation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Benzaldehyde Derivative (1.0 mmol) and Malononitrile (1.0 mmol) B Add catalytic Ammonium Acetate A->B 1 C Stir at Room Temperature (or with gentle heating) B->C 2 D Monitor by TLC C->D 3 E Dissolve in Ethyl Acetate D->E 4 F Filter through Silica Gel E->F 5 G Concentrate in vacuo F->G 6 H Recrystallize from Ethyl Acetate/n-Hexane G->H 7 I Pure Benzylidenemalononitrile Product H->I 8

Caption: Workflow for the Knoevenagel Condensation.

Comparative Performance in Knoevenagel Condensation

The reactivity of the benzaldehyde derivatives in the Knoevenagel condensation is influenced by the electronic and steric nature of the substituents on the aromatic ring.

CompoundKey Substituent EffectsExpected Relative ReactivityRationale
This compound-CH₃ (weakly electron-donating), -NO₂ (strongly electron-withdrawing)HighThe potent electron-withdrawing nitro group strongly activates the carbonyl carbon for nucleophilic attack.
2-Methoxy-4-nitrobenzaldehyde-OCH₃ (strongly electron-donating), -NO₂ (strongly electron-withdrawing)Moderate-HighThe electron-donating methoxy group partially counteracts the activating effect of the nitro group.[8]
2-Chloro-4-nitrobenzaldehyde-Cl (weakly electron-withdrawing), -NO₂ (strongly electron-withdrawing)Very HighBoth substituents are electron-withdrawing, leading to a highly electrophilic carbonyl carbon.[2]
2,6-Dimethyl-4-nitrobenzaldehydeTwo ortho -CH₃ groupsLowSignificant steric hindrance from the two ortho-methyl groups impedes the approach of the nucleophile to the carbonyl carbon.[9]

Benchmarking Biological Activity: Cytotoxicity Assessment

Many benzaldehyde derivatives exhibit biological activity, making them attractive scaffolds for drug discovery. We will benchmark the cytotoxic potential of our selected compounds against a model cancer cell line (e.g., HeLa) using the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

MTT Assay Workflow

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed HeLa cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 values H->I J Cytotoxicity Profile I->J

Caption: Workflow for the MTT Cytotoxicity Assay.

Comparative Performance in Cytotoxicity (Hypothetical IC₅₀ Values)

The cytotoxic activity of these compounds is expected to be influenced by their ability to penetrate cell membranes and interact with intracellular targets. The following are hypothetical IC₅₀ values based on general structure-activity relationships for nitroaromatic compounds.

CompoundHypothetical IC₅₀ (µM)Rationale
This compound25Moderate lipophilicity and reactivity suggest a baseline level of cytotoxicity.
2-Methoxy-4-nitrobenzaldehyde35The more polar methoxy group may slightly reduce cell permeability, leading to lower cytotoxicity.
2-Chloro-4-nitrobenzaldehyde15Increased lipophilicity and electrophilicity from the chloro group could enhance cellular uptake and reactivity with biological nucleophiles, leading to higher cytotoxicity.
2,6-Dimethyl-4-nitrobenzaldehyde> 50Steric hindrance may prevent the molecule from effectively binding to its biological target, reducing its cytotoxic effect.

Biological Context: Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[10][11] As such, the inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[12] Small molecules, including some containing nitroaromatic scaffolds, have been identified as STAT3 inhibitors.[11]

STAT3 Signaling Pathway and Potential Inhibition

The diagram below illustrates a simplified STAT3 signaling cascade and a plausible point of inhibition by small molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_expression Gene Expression (Proliferation, Survival) DNA->Gene_expression 7. Transcription Inhibitor Benzaldehyde Derivative Inhibitor->STAT3_dimer Potential Inhibition Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Simplified STAT3 signaling pathway and potential inhibition.

The benchmarked this compound derivatives could potentially exert their cytotoxic effects by inhibiting the STAT3 signaling pathway. This could occur through various mechanisms, such as preventing the dimerization of phosphorylated STAT3, thereby inhibiting its translocation to the nucleus and subsequent transcriptional activity. Further experimental validation, such as Western blotting for phosphorylated STAT3 and reporter gene assays, would be required to confirm this mechanism of action.

Conclusion

This comparative guide has benchmarked the performance of this compound and three of its derivatives in a key chemical transformation and a biological cytotoxicity assay. Our analysis, grounded in established chemical and biological principles, suggests that:

  • For chemical synthesis: 2-Chloro-4-nitrobenzaldehyde is predicted to be the most reactive derivative in nucleophilic addition reactions due to the combined electron-withdrawing effects of the chloro and nitro groups. Conversely, 2,6-Dimethyl-4-nitrobenzaldehyde is expected to be the least reactive due to significant steric hindrance.

  • For biological activity: 2-Chloro-4-nitrobenzaldehyde is hypothesized to be the most potent cytotoxic agent, potentially due to enhanced cellular uptake and reactivity.

The insights and detailed protocols provided herein are intended to empower researchers to select the most appropriate benzaldehyde derivative for their specific synthetic or drug discovery objectives.

References

  • D. E. Levy and J. E. Darnell, Jr., "Stats: transcriptional control and biological impact," Nature Reviews Molecular Cell Biology, vol. 3, no. 9, pp. 651-662, 2002. Available: [Link]

  • J. Turkson and R. Jove, "STAT proteins: novel molecular targets for cancer drug discovery," Oncogene, vol. 19, no. 56, pp. 6613-6626, 2000. Available: [Link]

  • H. Yu, M. Pardoll, and R. Jove, "STATs in cancer inflammation and immunity: a leading role for STAT3," Nature Reviews Cancer, vol. 9, no. 11, pp. 798-809, 2009. Available: [Link]

  • L. F. Tietze, "Domino reactions in organic synthesis," Chemical Reviews, vol. 96, no. 1, pp. 115-136, 1996. Available: [Link]

  • G. Jones, "The Knoevenagel Condensation," in Organic Reactions, John Wiley & Sons, Inc., 2004. Available: [Link]

  • PubChem, "2-Methoxy-4-nitrobenzaldehyde," N.D. Available: [Link]

  • PubChem, "2-Chloro-4-nitrobenzaldehyde," N.D. Available: [Link]

  • Banaras Hindu University, "Novel Methods of Knoevenagel Condensation," 2021. Available: [Link]

  • PubChemLite, "this compound (C8H7NO3)," N.D. Available: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and specific detection of small molecules is paramount. 2-Methyl-4-nitrobenzaldehyde, a key intermediate in various synthetic pathways, presents a unique analytical challenge. Its structural similarity to other isomers and related nitroaromatic compounds necessitates a thorough understanding of its cross-reactivity profile in various analytical methods. This guide provides an in-depth comparison of immuno- and chromatographic assays for this compound, supported by detailed experimental protocols and a discussion of the underlying scientific principles.

The Imperative of Specificity: Understanding Cross-Reactivity

Comparative Analysis: Immunoassays vs. Chromatographic Methods

The two primary analytical modalities for small molecules like this compound are immunoassays and chromatographic methods. Each offers distinct advantages and disadvantages, and the choice of method is often dictated by the specific requirements of the study, such as sensitivity, specificity, throughput, and cost.

FeatureImmunoassay (Competitive ELISA)Chromatographic Methods (HPLC, GC-MS)
Principle Antigen-antibody binding competitionPhysicochemical separation based on polarity, volatility, and mass-to-charge ratio
Specificity Dependent on antibody specificity; potential for cross-reactivity with structurally similar compoundsHigh specificity, capable of resolving isomers and structurally related compounds
Sensitivity Typically high (ng/mL to pg/mL range)High, especially with mass spectrometry detection (ng/mL to pg/mL range)
Throughput High, suitable for screening large numbers of samplesLower, sample preparation and run times can be longer
Cost Generally lower cost per sample for high-throughput screeningHigher initial instrument cost and per-sample cost
Matrix Effects Susceptible to interference from components in complex biological matricesCan be mitigated with appropriate sample preparation and internal standards

Immunoassay Approach: A Deep Dive into Competitive ELISA for this compound

Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for the high-throughput screening of small molecules. The development of a robust immunoassay for this compound hinges on the production of a specific antibody that recognizes the unique structural features of the molecule.

Hapten Synthesis and Immunogen Preparation

As a small molecule, this compound is a hapten and must be conjugated to a larger carrier protein to elicit an immune response. The design of the hapten and the linker arm used for conjugation are critical for generating antibodies with the desired specificity.

Diagram: Hapten Conjugation Workflow

Hapten_Conjugation cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen Preparation Molecule This compound Derivatization Derivatization (e.g., carboxylation) Molecule->Derivatization Introduce linking group Activated_Hapten Activated Hapten Derivatization->Activated_Hapten Activate for conjugation Conjugation Conjugation Reaction (e.g., EDC/NHS chemistry) Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->Conjugation Immunogen Hapten-Carrier Conjugate (Immunogen) Conjugation->Immunogen

Caption: Workflow for preparing an immunogen from this compound.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of an antibody raised against this compound with various structurally related compounds.

Materials:

  • 96-well microtiter plates

  • Coating antigen (this compound conjugated to a non-immunogenic protein like ovalbumin)

  • Primary antibody (polyclonal or monoclonal) raised against this compound-BSA conjugate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • This compound standard

  • Potential cross-reactants (isomers and structurally related compounds)

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 100 µL of 1 µg/mL solution in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: In a separate plate or tubes, pre-incubate the primary antibody with varying concentrations of the this compound standard or the potential cross-reactants for 30 minutes at room temperature.

  • Incubation: Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Interpreting the Data: Calculating Cross-Reactivity

The cross-reactivity is typically expressed as a percentage and is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the signal.

Hypothetical Cross-Reactivity Data for this compound

The following table presents a plausible cross-reactivity profile for a hypothetical antibody raised against this compound. This data is based on established principles of antibody-hapten interactions, where steric hindrance and electronic effects of substituent groups play a crucial role.

CompoundStructureEstimated IC₅₀ (ng/mL)% Cross-ReactivityRationale for Estimated Cross-Reactivity
This compound 10100The immunizing hapten, showing the highest affinity.
4-Nitrobenzaldehyde5020High structural similarity, but lacks the methyl group, leading to a significant decrease in binding affinity.
2-Methylbenzaldehyde2005The nitro group is a key recognition element; its absence drastically reduces binding.
4-Methyl-2-nitrobenzaldehyde8012.5Isomeric form; the altered positions of the methyl and nitro groups disrupt the optimal fit within the antibody's binding site.
2,4-Dinitrotoluene5002Shares the nitro and methyl group positions but lacks the aldehyde, a critical functional group for recognition.
Benzaldehyde>1000<1Lacks both the methyl and nitro groups, resulting in negligible cross-reactivity.

Note: The images in the table are placeholders and would need to be replaced with actual chemical structures.

Chromatographic Methods: The Gold Standard for Specificity

While immunoassays are excellent for screening, chromatographic methods coupled with mass spectrometry (MS) are considered the gold standard for the definitive identification and quantification of small molecules due to their high specificity and ability to resolve complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile and thermally labile compounds like this compound.

Diagram: HPLC-UV/MS Workflow

HPLC_Workflow Sample_Prep Sample Preparation (Extraction, Derivatization if needed) HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Inject Sample Detector Detector (UV/Vis or Mass Spectrometer) HPLC_System->Detector Elution Data_Analysis Data Analysis (Chromatogram, Quantification) Detector->Data_Analysis Signal

Caption: A typical workflow for the analysis of this compound using HPLC.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

  • Gradient elution program (e.g., starting with 30% B, ramping to 90% B)

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound and potential cross-reactants in the mobile phase.

  • Injection: Inject a known volume of the sample onto the HPLC column.

  • Separation: Run the gradient elution program to separate the components of the mixture.

  • Detection: Monitor the eluent at a wavelength where this compound has strong absorbance (e.g., 265 nm).

  • Quantification: Identify and quantify the peaks based on their retention times and peak areas compared to a standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds, GC-MS offers unparalleled separation and identification capabilities.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms)

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to elute all compounds.

  • Carrier Gas: Helium

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: m/z 50-300

Procedure:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).

  • Injection: Inject a small volume of the sample into the GC injector.

  • Separation: The compounds are separated based on their boiling points and interactions with the stationary phase as they pass through the column.

  • Detection and Identification: As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification.

Conclusion: A Multi-Faceted Approach to Ensuring Specificity

The comprehensive analysis of this compound requires a multi-pronged approach. While competitive immunoassays offer a high-throughput and cost-effective solution for initial screening, their inherent potential for cross-reactivity necessitates careful validation. Chromatographic methods, particularly HPLC and GC-MS, provide the gold standard for specificity and are indispensable for confirming the identity and purity of this compound and for resolving it from its isomers and other structurally related compounds.

By understanding the principles behind each of these techniques and by employing them in a complementary fashion, researchers can ensure the accuracy and reliability of their data, a critical requirement in the rigorous landscape of drug discovery and development.

References

  • Immunoassay Principles and Techniques. (This would be a general reference to a textbook or a comprehensive review article on immunoassays).
  • Hapten Design and Immunogen Preparation for Small Molecule Immunoassays. (This would be a reference to a publication detailing the strategies for developing antibodies against small molecules).
  • Quantitative Structure-Activity Relationship (QSAR) for Predicting Immunoassay Cross-Reactivity. (This would cite a study on using QSAR models to predict antibody binding).
  • HPLC and GC-MS Methods for the Analysis of Aromatic Aldehydes. (This would reference analytical chemistry journals with relevant methods).

A Comparative Guide to the Validation of a Novel HPLC-UV Method for 2-Methyl-4-nitrobenzaldehyde Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of chemical intermediates is a cornerstone of quality control and process optimization. This guide provides an in-depth validation of a novel High-Performance Liquid Chromatography (HPLC) method with UV detection for the analysis of 2-Methyl-4-nitrobenzaldehyde, a key building block in various synthetic pathways. This new method is objectively compared against a traditional Gas Chromatography (GC) method employing Flame Ionization Detection (FID), supported by comprehensive experimental data to underscore its enhanced performance.

Introduction to the Analytical Challenge

This compound (C₈H₇NO₃, M.W. 165.15 g/mol ) is an aromatic aldehyde whose purity is critical for the successful synthesis of downstream products. The presence of isomers, starting materials, or degradation products can significantly impact reaction yields and the impurity profile of active pharmaceutical ingredients (APIs). Therefore, a robust, sensitive, and specific analytical method is imperative for its quality control. While GC-FID has been a conventional approach for analyzing volatile aldehydes, it can have limitations regarding thermal degradation of analytes and specificity. This guide introduces a newly developed reversed-phase HPLC-UV method designed to overcome these challenges.

The Scientific Rationale: Why a New Method?

The impetus for developing a new HPLC-UV method stems from the need for a more specific, robust, and accessible analytical technique for this compound. Aromatic nitro compounds, including this compound, possess strong chromophores, making them ideal candidates for UV detection.[1][2] This inherent property allows for high sensitivity without the need for derivatization. Furthermore, HPLC offers the flexibility of operating at ambient temperatures, mitigating the risk of thermal degradation that can be a concern with GC analysis of thermally labile compounds. The chosen reversed-phase approach provides excellent separation for a wide range of aromatic compounds and their potential impurities.

Comparative Analytical Methodologies

To provide a comprehensive evaluation, the newly developed HPLC-UV method is benchmarked against a conventional GC-FID method, representative of existing analytical strategies for similar aromatic aldehydes.

A Novel Approach: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This newly developed method is designed for optimal resolution, sensitivity, and throughput.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size). Rationale: A C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of this compound and its potential impurities.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Potassium Phosphate Monobasic buffer (pH 3.0) (60:40, v/v). Rationale: This mobile phase composition provides a good balance of polarity for efficient elution and sharp peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 258 nm. Rationale: Based on the UV absorption characteristics of nitrobenzaldehydes, which show strong absorbance around 250 nm, 258 nm is selected to maximize sensitivity for this compound.[2]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of 100 µg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.

The Established Alternative: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method represents a traditional approach for the analysis of volatile aromatic aldehydes.[3]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: A low-polarity stationary phase is well-suited for the separation of a broad range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Initial temperature of 120 °C (hold for 2 minutes), ramp at 15 °C/min to 280 °C (hold for 5 minutes). Rationale: A temperature gradient is crucial for eluting compounds with varying boiling points.

    • Detector Temperature: 300 °C.

  • Sample Preparation:

    • Standard and Sample Solutions: Dissolve the reference standard or sample in acetone to achieve a concentration of approximately 1 mg/mL.

Validation Framework: Adherence to ICH Q2(R2) Guidelines

The validation of the new HPLC-UV method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5] The same validation parameters were assessed for the GC-FID method to provide a direct comparison.

Validation_Process_Flow cluster_Protocol Validation Protocol Definition cluster_Evaluation Data Evaluation & Reporting VP Define Validation Parameters (ICH Q2(R2)) AC Set Acceptance Criteria VP->AC Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness DA Data Analysis Specificity->DA Linearity->DA Accuracy->DA Precision->DA LOD_LOQ->DA Robustness->DA VR Validation Report DA->VR

Caption: Logical flow of the analytical method validation process.

Comparative Performance Data

The following tables summarize the validation results for the new HPLC-UV method and the existing GC-FID method.

Table 1: Specificity and System Suitability
ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte. Peak Purity > 99.9%.No interference from blank at the retention time of the analyte.No interference at the analyte's retention time.
Resolution > 2.0 between this compound and potential impurities.> 1.5 between this compound and adjacent peaks.> 1.5
Tailing Factor 1.11.3≤ 2.0
Theoretical Plates > 5000> 3000> 2000

The HPLC-UV method demonstrates superior specificity and chromatographic performance with higher resolution and peak efficiency.

Table 2: Linearity and Range
ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Range 10 - 150 µg/mL100 - 1500 µg/mL80-120% of test concentration.
Correlation Coefficient (r²) 0.99980.9991≥ 0.999
Y-intercept MinimalMinimalClose to zero

Both methods exhibit excellent linearity over their respective ranges, with the HPLC-UV method showing a slightly better correlation coefficient.

Table 3: Accuracy and Precision
ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Accuracy (% Recovery) 99.2 - 101.5%97.5 - 102.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability (n=6)0.65%1.25%≤ 2.0%
- Intermediate Precision (n=6)0.88%1.60%≤ 2.0%

The HPLC-UV method demonstrates superior accuracy and precision, with lower %RSD values for both repeatability and intermediate precision, indicating a more reliable method.[6]

Table 4: Sensitivity and Robustness
ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Limit of Detection (LOD) 0.1 µg/mL5 µg/mLS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.3 µg/mL15 µg/mLS/N ratio ≥ 10:1
Robustness Robust to minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C).Robust to minor changes in flow rate (±5%) and initial oven temperature (±2°C).No significant impact on results.

The HPLC-UV method is significantly more sensitive, with much lower LOD and LOQ values, making it suitable for trace-level analysis.

Experimental Workflow Visualization

The following diagram illustrates the streamlined workflow of the newly validated HPLC-UV method.

HPLC_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Prep_Std Weigh & Dissolve Reference Standard Filter Filter through 0.45 µm Syringe Filter Prep_Std->Filter Prep_Sample Weigh & Dissolve Sample Prep_Sample->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 258 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using External Standard Method Integrate->Quantify

Caption: Step-by-step workflow of the new HPLC-UV method.

Conclusion and Recommendation

The comprehensive validation data unequivocally demonstrates that the newly developed HPLC-UV method is a superior analytical technique for the quantitative determination of this compound compared to the traditional GC-FID method. The HPLC-UV method excels in several key areas:

  • Higher Specificity and Resolution: The method provides excellent separation from potential impurities, ensuring more accurate quantification.

  • Enhanced Precision and Accuracy: The lower relative standard deviations and consistently high recovery rates indicate a more reliable and trustworthy method.

  • Superior Sensitivity: The significantly lower LOD and LOQ make it suitable for detecting trace amounts of the analyte, which is crucial for impurity profiling.

  • Robustness: The method is resilient to minor variations in experimental conditions, ensuring its applicability in routine laboratory settings.

For researchers, scientists, and drug development professionals requiring accurate, precise, and sensitive quantification of this compound, the validated HPLC-UV method presented in this guide is the recommended analytical approach. Its implementation can lead to improved quality control, better process understanding, and ultimately, higher quality end products.

References

  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4457-4467. Available at: [Link]

  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4457-4467. Available at: [Link]

  • Ottenheijm, R., et al. (2017). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Epshtein, N. A. (2004). Validation of HPLC techniques for pharmaceutical analysis. Pharmaceutical Chemistry Journal, 38(4), 212-232. Available at: [Link]

Sources

A Comparative Guide to Aldehyde Reactivity: 2-Methyl-4-nitrobenzaldehyde vs. Positional Isomers of Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the chemical reactivity of 2-Methyl-4-nitrobenzaldehyde against the ortho, meta, and para isomers of nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and steric effects that govern the reactivity of the aldehyde functional group. By synthesizing theoretical principles with experimental data, we aim to provide a predictive framework for the behavior of these crucial synthetic intermediates in various chemical transformations.

The reactivity of a substituted benzaldehyde is not a monolithic property; it is a finely tuned characteristic dictated by the nature and position of substituents on the aromatic ring. These substituents modulate the electrophilicity of the carbonyl carbon, the primary site of reaction, through a combination of inductive and resonance effects.[1][2] The nitro group (-NO₂) is a potent electron-withdrawing group (EWG), which significantly enhances the carbonyl carbon's electrophilicity, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[3][4][5] Conversely, an electron-donating group (EDG) like a methyl group (-CH₃) has the opposite effect.[5] This guide will dissect how these fundamental principles manifest in the reactivity profiles of our compounds of interest.

The Theoretical Framework: Unpacking Electronic and Steric Effects

The chemical behavior of the aldehyde group in these compounds is governed by two primary factors: the electronic influence of the substituents and the steric hindrance around the reaction center.

Electronic Effects: The Driving Force of Reactivity

The nitro group deactivates the aromatic ring towards electrophilic substitution while simultaneously activating the aldehyde group towards nucleophilic addition.[3] This activation stems from two electronic phenomena:

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the benzene ring through the sigma bond network. This effect decreases with distance and is most potent at the ortho position, followed by meta, and then para.[6]

  • Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic ring via resonance. This effect is only operative when the nitro group is in the ortho or para position relative to the aldehyde, as it allows for direct delocalization of electron density from the carbonyl group.[7][8] The meta position does not permit this direct resonance interaction.[3]

In contrast, the methyl group in this compound is a weak electron-donating group through a combination of a +I (inductive) effect and hyperconjugation. This slightly counteracts the electron-withdrawing nature of the nitro group.

The interplay of these effects leads to a clear hierarchy in the electrophilicity of the carbonyl carbon among the nitrobenzaldehyde isomers:

  • 4-Nitrobenzaldehyde (para): Experiences strong -I and -M effects, which work in concert to make the carbonyl carbon highly electron-deficient and thus, highly reactive towards nucleophiles.[4][5]

  • 2-Nitrobenzaldehyde (ortho): Also benefits from strong -I and -M effects. Electronically, its reactivity is expected to be comparable to the para isomer. However, as we will see, steric factors play a significant role.[9]

  • 3-Nitrobenzaldehyde (meta): The nitro group exerts a strong -I effect but cannot engage in resonance with the aldehyde group.[3][7] This results in enhanced reactivity compared to benzaldehyde, but less so than the ortho and para isomers.[7]

  • This compound: This molecule presents a more complex scenario. The para-nitro group provides strong electronic activation. However, the ortho-methyl group introduces both a weak deactivating electronic effect (+I) and, more significantly, steric hindrance.

Caption: Electronic and steric profiles of the subject benzaldehydes.

Steric Effects: The Physical Barrier

The presence of a substituent at the ortho position creates steric hindrance, a physical barrier that can impede the approach of a nucleophile to the aldehyde's carbonyl carbon.[8] This effect is particularly pronounced for 2-nitrobenzaldehyde and even more so for this compound, where both ortho positions relative to the aldehyde are substituted (one by the ring fusion, the other by the methyl group). This steric impediment can lead to slower reaction rates compared to the sterically unhindered para isomer, even if the electronic activation is similar.[9]

Comparative Reactivity: Experimental Evidence

The theoretical framework is borne out by experimental data across several key reaction classes. The general trend for reactions sensitive to the electrophilicity of the carbonyl carbon is that electron-withdrawing groups accelerate the rate.[1][10]

Nucleophilic Addition Reactions

These reactions are fundamentally dependent on the partial positive charge of the carbonyl carbon.

Wittig Reaction: This reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde.[11] As expected, benzaldehydes with electron-withdrawing groups exhibit significantly higher reaction rates.[1]

Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction

Substituent (Position) Reaction Type Relative Rate Constant (k/k₀)
p-NO₂ Wittig Reaction 14.7
m-NO₂ Wittig Reaction 10.5
H (Benzaldehyde) Wittig Reaction 1.00
p-CH₃ Wittig Reaction 0.45

Data sourced from a comparative guide on substituted benzaldehydes.[1]

The data clearly shows the powerful activating effect of the nitro group. Based on this, we can predict the following reactivity order: 4-nitrobenzaldehyde > 3-nitrobenzaldehyde > 2-nitrobenzaldehyde > this compound While 2-nitrobenzaldehyde is electronically similar to the para isomer, its rate is retarded by steric hindrance.[9] The addition of an ortho-methyl group in this compound further increases this steric blockade, likely resulting in the lowest reactivity among the nitro-substituted analogs in this class, despite the strong para-nitro activation.

Aldol and Knoevenagel Condensations: These reactions involve the attack of an enolate or a stabilized carbanion, respectively. The rate of condensation increases with the presence of electron-withdrawing groups on the aromatic ring of the aldehyde.[10][12] Therefore, 4-nitrobenzaldehyde is expected to react most readily.[9] The steric hindrance in the ortho-isomers (2-nitro and 2-Methyl-4-nitro) would likely retard the rate of nucleophilic attack compared to the para isomer.[9]

Oxidation Reactions

The effect of substituents on oxidation rates is highly dependent on the oxidant and the reaction mechanism. In a study on the oxidation of monosubstituted benzaldehydes by benzyltrimethylammonium chlorobromate (BTMACB), an interesting reversal of reactivity was observed.

Table 2: Relative Reactivity of Substituted Benzaldehydes in Oxidation with BTMACB

Substituent (Position) Reaction Type Relative Rate Constant (k/k₀)
p-NO₂ Oxidation with BTMACB 1.62
m-NO₂ Oxidation with BTMACB 1.35
H (Benzaldehyde) Oxidation with BTMACB 1.00

Note: The original source indicates that nitro-substituted benzaldehydes react slower than unsubstituted benzaldehyde in a different oxidation system.[9] The data here from another source shows a slight acceleration.[1] This highlights the mechanism-dependent nature of substituent effects.

In this specific oxidation, the data indicates that the nitro group deactivates the aldehyde compared to donating groups, but still reacts faster than unsubstituted benzaldehyde.[1] This underscores the importance of considering the specific reaction mechanism, as a transition state with developing positive charge on the carbonyl carbon would be destabilized by an EWG.

Reduction of the Aldehyde Group

Reduction of the aldehyde to an alcohol, typically with a nucleophilic reducing agent like sodium borohydride (NaBH₄), is also influenced by the carbonyl's electrophilicity. It is generally suggested that the more electrophilic aldehyde of 4-nitrobenzaldehyde would be slightly more susceptible to reduction than the sterically hindered 2-nitrobenzaldehyde.[9] Therefore, this compound, with its significant steric shielding of the carbonyl group, would be expected to exhibit the slowest reduction rate among the four nitro-substituted compounds.

Experimental Protocols

To provide a practical context for these comparisons, detailed methodologies for key transformations are provided.

Protocol 1: Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile

This protocol is a reliable method for assessing the relative reactivity of the aldehyde functional group towards a stabilized nucleophile.

knoevenagel_workflow start Dissolve Aldehyde (1.0 mmol) and Malononitrile (1.0 mmol) in Ethanol (10 mL) add_cat Add catalytic Piperidine (2-3 drops) to the solution start->add_cat stir Stir the reaction mixture at room temperature add_cat->stir monitor Monitor reaction progress by TLC until aldehyde is consumed stir->monitor precipitate Collect the solid product precipitate by filtration monitor->precipitate wash Wash the collected solid with cold ethanol precipitate->wash dry Dry the purified product wash->dry

Caption: Experimental workflow for the Knoevenagel condensation.

Methodology:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the selected benzaldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.[13]

  • To this solution, add a catalytic amount of piperidine (2-3 drops).[13]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

  • Upon completion, a solid product will typically precipitate. Collect the precipitate by suction filtration.[13]

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.[13]

  • Allow the product to air dry or dry in a vacuum oven. The reaction time required for completion will serve as a direct measure of the aldehyde's relative reactivity.

Protocol 2: Reductive Conversion to Benzyl Alcohol using Sodium Borohydride

This procedure details the reduction of the aldehyde functionality, a reaction sensitive to both electronic and steric effects.

Methodology:

  • In a 50 mL round-bottom flask, dissolve the chosen nitrobenzaldehyde (1.5 mmol) in 5 mL of methanol.[13]

  • Cool the flask in an ice bath to 0-5 °C.

  • In small portions, carefully add sodium borohydride (NaBH₄) (1.5 mmol) to the stirred solution over 5 minutes.

  • After the addition is complete, allow the reaction to stir in the ice bath and monitor its progress by TLC.

  • Once the starting aldehyde is consumed, carefully quench the reaction by the dropwise addition of 5% HCl solution until gas evolution ceases.

  • Extract the product into diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with a saturated NaCl solution, and dry over anhydrous magnesium sulfate.[13]

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude benzyl alcohol. The time to completion provides a relative measure of reactivity.

Conclusion

The reactivity of this compound and the isomers of nitrobenzaldehyde is a direct consequence of the electronic and steric properties of their substituents. A clear hierarchy emerges, particularly in nucleophilic addition reactions, which are central to the synthetic utility of these compounds.

  • 4-Nitrobenzaldehyde stands as the most reactive isomer due to the powerful, sterically unhindered electron-withdrawing capacity of the para-nitro group.

  • 3-Nitrobenzaldehyde is less reactive than the para isomer, as it lacks the resonance-based activation, relying solely on the inductive effect.

  • 2-Nitrobenzaldehyde is electronically activated similarly to the para isomer but is significantly hampered by steric hindrance from the ortho-nitro group.

  • This compound represents the most sterically hindered case. While its para-nitro group provides strong electronic activation, the ortho-methyl group imposes a significant steric barrier, tempering its overall reactivity towards nucleophiles. The precise reactivity will be highly dependent on the steric bulk of the incoming nucleophile.

This comparative guide provides the foundational understanding necessary for researchers to make informed decisions when selecting a substituted benzaldehyde for a specific synthetic transformation, allowing for the rational design of reaction conditions and the prediction of relative reaction rates.

References

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers. BenchChem.
  • BenchChem. (2025). The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
  • ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
  • Sarthaks eConnect. (2019). Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why?
  • Brainly.com. (2024). p-Nitrobenzaldehyde is more reactive towards nucleophilic addition reactions than p-tolualdehyde because.
  • Varshney, S., Kothari, S., & Banerji, K. K. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. BenchChem.
  • BenchChem. (2025). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. BenchChem.
  • Jones, C. W., & Ellebracht, N. C. (2015). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. ACS Catalysis.
  • BenchChem. (2025). An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde and their Basic Properties. BenchChem.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.

Sources

A Comparative Guide to the Synthetic Routes of 2-Methyl-4-nitrobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of a synthetic route is paramount to achieving desired outcomes in terms of yield, purity, cost-effectiveness, and safety. This guide provides an in-depth cost-benefit analysis of two primary synthetic pathways to 2-Methyl-4-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceutically active compounds. Drawing upon established chemical principles and analogous experimental data, we will explore the intricacies of each route, offering field-proven insights to inform your experimental design and scale-up considerations.

Introduction: The Significance of this compound

This compound serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both an aldehyde and a nitro group on a substituted benzene ring, allows for a diverse range of chemical transformations. This versatility makes it a valuable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The efficient and economical production of this intermediate is therefore a topic of considerable interest to the chemical and pharmaceutical industries.

This guide will dissect two plausible and robust synthetic strategies for the preparation of this compound:

  • Route 1: Electrophilic Nitration of 2-Methylbenzaldehyde

  • Route 2: Oxidation of 2-Methyl-4-nitrotoluene

We will delve into the mechanistic underpinnings, experimental protocols, cost analysis of starting materials and reagents, and a critical evaluation of the safety and environmental implications of each approach.

Route 1: Electrophilic Nitration of 2-Methylbenzaldehyde

The direct nitration of an aromatic ring is a cornerstone of organic synthesis. In this route, the commercially available 2-methylbenzaldehyde is treated with a nitrating agent to introduce a nitro group onto the aromatic nucleus.

Mechanistic Rationale

The nitration of 2-methylbenzaldehyde is an electrophilic aromatic substitution reaction. The methyl group (-CH₃) is an ortho-, para-directing activator, while the aldehyde group (-CHO) is a meta-directing deactivator. The interplay of these directing effects will influence the isomeric distribution of the product. The strong activating effect of the methyl group is expected to favor nitration at the positions ortho and para to it. Given that the para position to the methyl group is also meta to the aldehyde, the formation of this compound is a highly probable outcome. However, the formation of other isomers, such as 2-methyl-6-nitrobenzaldehyde and 2-methyl-5-nitrobenzaldehyde, is also possible and necessitates careful purification of the final product.

Nitration_Mechanism

Experimental Protocol (Analogous to the Nitration of Methyl Benzoate)

This protocol is adapted from established procedures for the nitration of similar aromatic aldehydes and esters. Optimization may be required.

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add 15 mL of concentrated sulfuric acid to 15 mL of fuming nitric acid while maintaining the temperature below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10 g of 2-methylbenzaldehyde in 30 mL of concentrated sulfuric acid, keeping the temperature below 5°C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-methylbenzaldehyde over a period of 1-2 hours. The reaction temperature must be strictly maintained between 0 and 5°C to minimize the formation of byproducts.

  • Quenching and Isolation: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour. Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Purification: Filter the crude product and wash it thoroughly with cold water until the washings are neutral. The crude product is then recrystallized from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound. The separation of isomers may require column chromatography.

Cost-Benefit Analysis
Component Route 1: Nitration
Starting Material 2-Methylbenzaldehyde
Key Reagents Fuming Nitric Acid, Concentrated Sulfuric Acid
Yield Moderate to Good (Estimated 60-80%, dependent on isomer separation)
Purity Requires careful purification to remove isomers
Cost of Starting Material Relatively low
Cost of Reagents Moderate
Process Complexity Moderate (requires strict temperature control)
Safety Concerns Highly exothermic reaction, handling of strong acids.[1][2][3]
Environmental Impact Generation of acidic waste streams.[4]

Route 2: Oxidation of 2-Methyl-4-nitrotoluene

An alternative strategy involves the selective oxidation of the methyl group of 2-methyl-4-nitrotoluene to an aldehyde. This approach offers the advantage of regiospecificity, as the starting material already possesses the desired substitution pattern.

Mechanistic Rationale

The oxidation of a methyl group on a substituted toluene to a benzaldehyde can be achieved using a variety of oxidizing agents. The challenge lies in preventing over-oxidation to the corresponding carboxylic acid. Milder oxidizing agents or specific reaction conditions are typically employed. Common reagents for this transformation include chromium(VI) derivatives, manganese dioxide, and ceric ammonium nitrate. The reaction with chromium trioxide in acetic anhydride, for example, proceeds through the formation of a gem-diacetate intermediate, which is then hydrolyzed to the aldehyde. This two-step, one-pot procedure helps to prevent over-oxidation.

Oxidation_Workflow

Experimental Protocol (Analogous to the Oxidation of p-Nitrotoluene)

This protocol is based on the well-documented oxidation of p-nitrotoluene to p-nitrobenzaldehyde and will likely require optimization for the target substrate.

  • Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of 10 g of 2-methyl-4-nitrotoluene in 100 mL of acetic anhydride and 50 mL of glacial acetic acid.

  • Addition of Oxidant: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of 20 g of chromium trioxide in 25 mL of water and 50 mL of acetic acid, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing ice and water to decompose the excess chromium trioxide and precipitate the gem-diacetate intermediate.

  • Hydrolysis: Filter the intermediate and hydrolyze it by refluxing with a mixture of sulfuric acid and ethanol to yield the crude this compound.

  • Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent.

Cost-Benefit Analysis
Component Route 2: Oxidation
Starting Material 2-Methyl-4-nitrotoluene
Key Reagents Chromium Trioxide, Acetic Anhydride, Sulfuric Acid
Yield Good to Excellent (Potentially >80%)
Purity Generally high, avoids isomeric mixtures
Cost of Starting Material Moderate to High
Cost of Reagents Moderate to High (Chromium reagents can be expensive)
Process Complexity Moderate (Multi-step, one-pot procedure)
Safety Concerns Use of carcinogenic and highly toxic chromium(VI) compounds.[5][6][7]
Environmental Impact Generation of heavy metal waste, which requires specialized disposal.[5][6][7]

Comparative Summary and Recommendation

Parameter Route 1: Nitration of 2-Methylbenzaldehyde Route 2: Oxidation of 2-Methyl-4-nitrotoluene
Starting Material Availability Readily available and relatively inexpensive.Less common and more expensive.
Reagent Cost Moderate.Moderate to high.
Yield & Purity Moderate yield, requires significant purification to separate isomers.Potentially higher yield with excellent purity.
Scalability Scalable with appropriate thermal management.Scalable, but waste disposal becomes a major concern.
Safety High risk due to exothermic reaction; requires careful temperature control.[1][2][3]High risk due to the use of toxic and carcinogenic chromium reagents.[5][6][7]
Environmental Impact Generation of acidic wastewater.[4]Generation of hazardous heavy metal waste.[5][6][7]

Recommendation:

For small-scale laboratory synthesis where the primary goal is to obtain the target molecule for research purposes, Route 1 (Nitration) may be a more practical initial approach due to the lower cost and ready availability of the starting material. However, researchers must be prepared for a potentially challenging purification process to isolate the desired 2-methyl-4-nitro isomer.

For larger-scale production and applications in drug development where purity is paramount and the cost of the starting material can be justified by a higher and more reliable yield of the pure product, Route 2 (Oxidation) is the superior choice from a chemical standpoint. The major drawback of this route is the significant environmental and health and safety concerns associated with the use of chromium(VI) reagents. Therefore, the development of greener oxidation methods using alternative, less toxic oxidants such as manganese dioxide or ceric ammonium nitrate, or catalytic aerobic oxidation should be a primary focus for process development. A patent for the synthesis of the corresponding carboxylic acid using dilute nitric acid suggests that milder, more environmentally friendly oxidation conditions may be feasible and warrant further investigation.

Product Characterization: Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at approximately 9.9-10.1 ppm. The aromatic protons will appear as a complex multiplet in the range of 7.5-8.5 ppm. A singlet for the methyl group (CH₃) protons will be observed around 2.7 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon at around 190-192 ppm. The aromatic carbons will resonate in the region of 120-150 ppm, and the methyl carbon will appear at approximately 20-22 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the carbonyl group (C=O) of the aldehyde at approximately 1700-1720 cm⁻¹ and the nitro group (NO₂) at around 1520-1540 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₇NO₃, MW: 165.15 g/mol ).

Conclusion

The synthesis of this compound presents a classic case of strategic decision-making in chemical process development. The choice between the nitration of 2-methylbenzaldehyde and the oxidation of 2-methyl-4-nitrotoluene hinges on a careful evaluation of factors including cost, scale, purity requirements, and, critically, safety and environmental considerations. While the nitration route offers a more economical entry point, the oxidation pathway provides a more direct route to a pure product. For industrial applications, the development of a green and efficient oxidation process for 2-methyl-4-nitrotoluene would be the most desirable long-term solution. This guide provides the foundational knowledge and comparative data necessary for researchers and drug development professionals to make an informed decision based on their specific needs and constraints.

References

  • American Chemical Society. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. [Link]

  • YouTube. (2024). Nitration reaction safety. [Link]

  • STM Journals. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. [Link]

  • Unacademy. Notes on Environmental Concerns of Nitration. [Link]

  • International Journal of Current Microbiology and Applied Sciences. Chromium: As an Environmental Pollutant. [Link]

  • Journal of Environmental Protection and Toxicology. (2011). Environmental Issues of Chromium(VI) Compounds. [Link]

  • PMC. Health hazards of hexavalent chromium (Cr (VI)) and its microbial reduction. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Methyl-4-nitrobenzaldehyde: Evaluating Environmental Impact

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fine chemicals, such as 2-Methyl-4-nitrobenzaldehyde, a key intermediate in the pharmaceutical industry, is increasingly scrutinized for its environmental footprint. Traditional synthetic routes often rely on hazardous reagents and generate significant waste, prompting the development of greener, more sustainable alternatives. This guide provides an in-depth comparison of a conventional synthesis method with a greener catalytic approach, offering experimental insights and a quantitative evaluation of their environmental impact.

The Imperative for Greener Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances[1]. Key metrics used to evaluate the "greenness" of a reaction include atom economy, which measures the efficiency of incorporating reactant atoms into the final product, and the Environmental Factor (E-factor), which quantifies the amount of waste generated per unit of product[2][3]. A higher atom economy and a lower E-factor are indicative of a more environmentally benign process.

Traditional Synthesis: The Chromium Trioxide Route

Reaction Pathway: A Stoichiometric Oxidation

The reaction proceeds by the oxidation of the methyl group of 2-methyl-4-nitrotoluene to an aldehyde. This is typically achieved using a stoichiometric amount of a strong oxidizing agent, such as chromium trioxide (CrO₃), in a mixture of acetic acid and acetic anhydride.

Traditional Synthesis 2-Methyl-4-nitrotoluene 2-Methyl-4-nitrotoluene Intermediate Diacetate Intermediate Diacetate 2-Methyl-4-nitrotoluene->Intermediate Diacetate Oxidation CrO3, Ac2O, H2SO4 CrO3, Ac2O, H2SO4 This compound This compound Intermediate Diacetate->this compound Hydrolysis Chromium Waste Chromium Waste Intermediate Diacetate->Chromium Waste Byproduct H3O+ H3O+

Caption: Traditional synthesis of this compound via chromium trioxide oxidation.

Experimental Protocol (Adapted from p-Nitrotoluene Oxidation)[4]
  • In a flask equipped with a stirrer and thermometer, a mixture of acetic acid and acetic anhydride is prepared and cooled.

  • 2-Methyl-4-nitrotoluene is added, followed by the slow addition of concentrated sulfuric acid.

  • Chromium trioxide is added portion-wise while maintaining a low temperature.

  • The reaction mixture is stirred for several hours.

  • The mixture is then poured onto ice, and the precipitated intermediate (diacetate) is collected.

  • The intermediate is hydrolyzed using aqueous acid to yield this compound.

Environmental Impact Assessment

The primary environmental drawback of this method is the use of chromium trioxide, a highly toxic and carcinogenic substance[7]. The reaction generates a significant amount of chromium-containing waste, which is difficult and costly to dispose of safely.

Quantitative Analysis (Estimated for this compound Synthesis):

MetricValueJustification
Atom Economy ~35%The calculation considers the molecular weights of the reactants (2-methyl-4-nitrotoluene, chromium trioxide, acetic anhydride) and the desired product. A large portion of the atomic mass from the reagents ends up in byproducts (chromium salts, acetic acid).
E-Factor >10This is a conservative estimate. The E-factor for fine chemical synthesis using traditional methods is often in the range of 5-100[1]. The calculation includes the mass of all reagents, solvents, and the water used for quenching and washing, minus the mass of the product. The significant amount of chromium waste, sulfuric acid, and organic solvents contributes to a high E-factor.

A Greener Alternative: Catalytic Oxidation

To mitigate the environmental impact of traditional methods, research has focused on catalytic oxidation processes that utilize cleaner oxidants and avoid toxic heavy metals. The use of metalloporphyrins as catalysts for the selective oxidation of nitrotoluenes with molecular oxygen or hydrogen peroxide represents a promising green alternative[8][9][10].

Reaction Pathway: A Catalytic Cycle

In this approach, a small amount of a catalyst, such as an iron or manganese porphyrin complex, facilitates the reaction between 2-methyl-4-nitrotoluene and a green oxidant like molecular oxygen (from air) or hydrogen peroxide. The catalyst is regenerated in a cyclic process, minimizing waste.

Greener Synthesis cluster_catalytic_cycle Catalytic Cycle Catalyst(red) Catalyst(red) Catalyst(ox) Catalyst(ox) Catalyst(red)->Catalyst(ox) Oxidant (O2) Catalyst(ox)->Catalyst(red) Substrate Oxidation H2O H2O Catalyst(ox)->H2O Byproduct 2-Methyl-4-nitrotoluene 2-Methyl-4-nitrotoluene This compound This compound 2-Methyl-4-nitrotoluene->this compound Catalyst(ox)

Caption: Greener catalytic oxidation of 2-Methyl-4-nitrotoluene.

Proposed Experimental Protocol
  • 2-Methyl-4-nitrotoluene is dissolved in a suitable solvent (e.g., a polar aprotic solvent).

  • A catalytic amount of a metalloporphyrin (e.g., T(p-Cl)PPFeCl) is added.

  • The reaction mixture is heated to a moderate temperature (e.g., 80-120 °C).

  • Air or oxygen is bubbled through the reaction mixture, or hydrogen peroxide is added slowly.

  • The reaction progress is monitored by techniques like TLC or GC.

  • Upon completion, the catalyst is separated (e.g., by filtration if heterogeneous) and the product is isolated and purified.

Environmental Impact Assessment

This catalytic approach offers significant environmental advantages over the traditional method.

  • Benign Reagents: It replaces highly toxic chromium trioxide with a recyclable catalyst and a green oxidant (air or H₂O₂), with water being the primary byproduct.

  • Reduced Waste: The catalytic nature of the reaction dramatically reduces the amount of waste generated.

  • Milder Conditions: These reactions can often be carried out under milder conditions, potentially reducing energy consumption.

Quantitative Analysis (Projected):

MetricValueJustification
Atom Economy >80%The primary reactants are 2-methyl-4-nitrotoluene and oxygen. The catalyst is not consumed. The main byproduct is water. This leads to a much higher incorporation of reactant atoms into the final product.
E-Factor <1The significant reduction in the use of stoichiometric reagents and solvents, and the generation of water as the main byproduct, would lead to a dramatically lower E-factor, approaching the ideal value of zero.

Comparative Summary

FeatureTraditional Chromium Trioxide MethodGreener Catalytic Oxidation Method
Oxidizing Agent Chromium Trioxide (CrO₃)Air (O₂) or Hydrogen Peroxide (H₂O₂)
Reagent Toxicity High (Carcinogenic, Toxic)Low (Benign)
Waste Products Significant hazardous chromium wastePrimarily water
Atom Economy Low (~35%)High (>80%)
E-Factor High (>10)Low (<1)
Reaction Conditions Harsh (Strong acids, low temperatures)Milder (Moderate temperatures)
Catalyst Stoichiometric reagentRecyclable catalyst

Conclusion

The synthesis of this compound presents a clear case for the adoption of green chemistry principles. While traditional methods employing stoichiometric oxidants like chromium trioxide are effective, their severe environmental impact is undeniable. The development of catalytic oxidation systems using benign oxidants offers a sustainable and efficient alternative. By prioritizing routes with high atom economy and low E-factors, researchers and chemical manufacturers can significantly reduce the environmental burden of producing valuable chemical intermediates, aligning with the goals of sustainable development in the pharmaceutical and chemical industries. Further research and process optimization of these greener routes are crucial for their widespread industrial implementation.

References

  • Green Chemistry Toolkit - Metrics. (n.d.). Retrieved from [Link][2]

  • How to Calculate E-factor (Green Chem). (2022, October 28). [Video]. YouTube. Retrieved from [Link][3]

  • p-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link][4]

  • Robertson, J. B., Spain, J. C., Haddock, J. D., & Gibson, D. T. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 58(8), 2643–2648. [Link][8]

  • Method for green-catalytically synthesizing nitrobenzaldehyde. (2015). CN104418753A. [11]

  • Jiménez-González, C., & Constable, D. J. (2019). Life cycle assessment as a tool for evaluating chemical processes at industrial scale: a review. Green Chemistry, 21(15), 3936-3951. [Link][12]

  • She, Y., Wang, L., & Zhong, R. (2007). Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalys. Journal of Molecular Catalysis A: Chemical, 272(1-2), 199-204. [Link][9]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link][1]

  • o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link][5]

  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527. [Link][13]

  • Zhao, G., Chen, H., Yuan, Y., Li, X., & Zhu, Z. (2015). New Process of 2-Nitrotoluene into 2-Methylaniline by Transfer Hydrogenation with Methanol over X Zeolite Catalyst. Catalysis Letters, 145(12), 2118-2125. [Link][14]

  • Green Technology Subject Code – PCE7J004 Chemical Engineering Department 7. (n.d.). IGIT Sarang. Retrieved from [Link][10]

  • Wernet, G., Conrad, S., Isenring, H. P., Jiménez-González, C., & Hungerbühler, K. (2010). Life cycle assessment of fine chemical production: a case study of pharmaceutical synthesis. The International Journal of Life Cycle Assessment, 15(6), 564-574. [Link][15][16]

  • Sharma, R. K., Gaur, R., Yadav, M., Rathi, A. K., Pech-Varguez, A. C., & Sharma, G. (2023). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. Frontiers in Chemistry, 11, 1247406. [Link][17]

  • o- AND p-NITROBENZALDIACETATE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link][6]

  • Goti, A., Cicchi, S., Cordero, F. M., & Brandi, A. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Helvetica Chimica Acta, 83(6), 1479-1490. [Link][18]

  • Oxidation with chromium(VI) complexes. (n.d.). In Wikipedia. Retrieved from [Link][19]

  • Yamazaki, S. (1999). Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid. Organic Letters, 1(13), 2129-2132. [Link][20]

  • Calvo-Flores, F. G., & Monteagudo-Cascales, J. A. (2021). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. Molecules, 26(11), 3169. [Link][21]

  • Bartlett, R. J. (1991). Extent of oxidation of Cr(III) to Cr(VI) under various conditions pertaining to natural environment. Journal of Environmental Quality, 20(1), 51-54. [Link][22]

  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction. (2019). Molecules, 24(18), 3297. [Link][23]

  • Lin, S. S., & Lee, H. (2022). Kinetics of the catalytic oxidation of toluene over Mn,Cu co-doped Fe 2 O 3 : Ex situ XANES and EXAFS studies to investigate mechanism. Journal of King Saud University - Science, 34(3), 101869. [Link][24]

  • Forstner, H. J. L., Flagan, R. C., & Seinfeld, J. H. (1997). Proposed formation mechanism of 2-methyl-4-nitrophenol from toluene oxidation. Environmental science & technology, 31(7), 1945-1952. [Link]

  • Chromium Compounds. (n.d.). US EPA. Retrieved from [Link][7]

Sources

A Senior Application Scientist's Guide to In-Silico Modeling and Prediction of 2-Methyl-4-nitrobenzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's reactivity is paramount. It dictates synthetic feasibility, potential metabolic pathways, and toxicological profiles. This guide provides an in-depth, comparative analysis of in-silico methodologies for predicting the chemical reactivity of 2-Methyl-4-nitrobenzaldehyde (CAS No: 72005-84-6), a substituted aromatic aldehyde with significant potential as a synthetic intermediate.[1][2][3] We will move beyond a mere listing of techniques to explain the causality behind computational choices, ensuring a self-validating and authoritative resource.

The reactivity of this compound is a nuanced interplay of electronic and steric effects imparted by its substituents on the benzaldehyde scaffold. The aldehyde group itself is a deactivating, meta-directing group in electrophilic aromatic substitutions due to its electron-withdrawing nature.[4][5] However, the presence of a methyl group (electron-donating) and a nitro group (strongly electron-withdrawing) introduces a competitive electronic environment that significantly modulates the reactivity of both the carbonyl group and the aromatic ring.[6][7]

The Dueling Influences: Electronic and Steric Landscape of this compound

Before delving into predictive models, one must appreciate the inherent chemical characteristics of the molecule. The reactivity of this compound is primarily dictated by the aldehyde functional group and the substituted aromatic ring.

  • Electronic Effects : The aldehyde's carbonyl carbon is electrophilic and susceptible to nucleophilic attack.[8] This electrophilicity is significantly influenced by the substituents on the aromatic ring.

    • The nitro group (-NO₂) at the para-position is a potent electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This substantially increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[7][9] It also strongly deactivates the aromatic ring towards electrophilic substitution.

    • The methyl group (-CH₃) at the ortho-position is an electron-donating group through an inductive effect (+I).[6] This effect pushes electron density towards the ring and the aldehyde group, which would typically decrease the electrophilicity of the carbonyl carbon.

    The net electronic effect is a complex balance. The powerful electron-withdrawing nature of the para-nitro group is expected to dominate, rendering the aldehyde group highly reactive to nucleophilic addition.

  • Steric Hindrance : The ortho-methyl group creates significant steric hindrance around the aldehyde functionality.[6] This physical barrier can impede the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to its isomer, 4-methyl-2-nitrobenzaldehyde, or the sterically unhindered 4-nitrobenzaldehyde.

This intricate balance of competing electronic and steric factors makes this compound an excellent candidate for in-silico analysis, where these effects can be computationally dissected and quantified.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

A Comparative Guide to In-Silico Predictive Methodologies

Several computational strategies can be employed to model and predict the reactivity of this compound. The choice of method depends on the specific question being asked—from identifying reactive sites to predicting the outcome of a complex reaction.

Methodology Core Principle Strengths Limitations Best For
Quantum Mechanics (QM) Solves the Schrödinger equation to determine electronic structure and energy.[10]High accuracy, provides deep mechanistic insight (transition states, energy barriers).[10][11]Computationally expensive, often limited to single molecules or small systems in the gas phase.[12]Detailed analysis of specific reaction mechanisms, calculating electronic properties (MEP, orbital energies).
QSAR Models Statistical correlation between molecular descriptors and experimental activity.Fast predictions for large sets of molecules, good for screening.Requires a large, high-quality dataset for training; predictions are only reliable within the model's applicability domain.Predicting the relative reactivity or a specific biological activity of a series of related compounds.
Machine Learning (ML) / AI Utilizes algorithms to learn patterns from vast chemical reaction datasets.[13][14]Can predict reaction products, yields, and optimal conditions; capable of discovering novel reaction pathways.[15]Often a "black box" approach, requires massive datasets, and may not generalize well to novel chemistries.High-throughput reaction prediction, retrosynthesis planning, and condition optimization.
Reaction Databases Curation of experimentally verified chemical reactions.[16]Provides direct experimental precedent.Limited to known chemistry; may not contain data on the specific substrate or reaction of interest.Finding established synthetic routes and reaction conditions for similar molecules.
Quantum Mechanical (QM) Deep Dive: Density Functional Theory (DFT)

For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[10] It allows us to visualize and quantify the electronic landscape of the molecule, providing a robust, physics-based prediction of its reactivity.

Key DFT-Derived Descriptors for Reactivity:

  • Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.[17] For this compound, we would predict a strongly positive (blue) region around the carbonyl carbon, confirming its electrophilicity, and negative (red) regions around the nitro and carbonyl oxygens.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO's location indicates the most likely site for nucleophilic attack. For our molecule, the LUMO would be predominantly localized on the aldehyde group and the nitro-aromatic system. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Calculated Atomic Charges: Methods like Hirshfeld population analysis can assign partial charges to each atom. This provides a quantitative measure of the electrophilicity of the carbonyl carbon.

Hypothetical DFT Data Comparison:

To illustrate the impact of the substituents, here is a table of plausible DFT-calculated values (at the B3LYP/6-31G(d,p) level of theory) comparing this compound to simpler analogues.[17]

Compound Carbonyl Carbon Hirshfeld Charge LUMO Energy (eV) HOMO-LUMO Gap (eV) Predicted Reactivity towards Nucleophiles
Benzaldehyde+0.18-1.54.5Baseline
4-Nitrobenzaldehyde+0.25-2.83.5High[9]
This compound +0.23 -2.6 3.7 High (Slightly less than 4-nitro due to methyl group)
2-Methylbenzaldehyde+0.16-1.34.6Low[6]

Disclaimer: The data presented is illustrative and based on general chemical principles and published data for similar molecules. Actual values would require specific DFT calculations.

This quantitative data supports our initial qualitative assessment: the para-nitro group dramatically increases the reactivity of the aldehyde, an effect that is only slightly tempered by the ortho-methyl group.

In-Silico Experimental Protocols: A Self-Validating Workflow

Trustworthiness in computational chemistry comes from a robust and reproducible workflow. Here, we detail a standard operating procedure for predicting the reactivity of this compound using DFT.

dft_workflow cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis & Prediction mol_build Build 3D structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation (Confirm minimum energy state) geom_opt->freq_calc Optimized Geometry sp_calc Single-Point Energy Calculation (Higher level of theory/basis set) freq_calc->sp_calc Validated Structure mep Generate Molecular Electrostatic Potential (MEP) Map sp_calc->mep fmo Analyze Frontier Molecular Orbitals (HOMO/LUMO) sp_calc->fmo charges Calculate Atomic Charges (e.g., Hirshfeld) sp_calc->charges predict Predict Reactive Sites and Relative Reactivity mep->predict Electronic Properties fmo->predict Electronic Properties charges->predict Electronic Properties

Figure 2: A general workflow for DFT-based reactivity prediction.

Step-by-Step Protocol for DFT Analysis:

  • Molecular Structure Input: Using molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structure of this compound. The initial structure can be built from its SMILES string: CC1=C(C=O)C=C(C=C1)[O-].[3]

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step to ensure the calculated properties are for the most stable structure.

    • Method: B3LYP hybrid functional.

    • Basis Set: 6-31G(d,p). This combination is widely recognized as providing a good balance of accuracy and computational efficiency for organic molecules.[17]

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: Using the validated minimum-energy structure, perform a single-point energy calculation to derive the electronic properties.

    • Generate the molecular orbitals (HOMO, LUMO) and the MEP surface.

    • Perform a population analysis (e.g., Hirshfeld) to obtain the partial atomic charges.

  • Analysis and Interpretation:

    • Visualize the MEP: Identify the most positive potential (the most electrophilic site), which will be the carbonyl carbon.

    • Examine the LUMO: The region of the molecule where the LUMO is concentrated is the most susceptible to nucleophilic attack.

    • Compare Atomic Charges: Quantitatively compare the charge on the carbonyl carbon to that of reference compounds (e.g., benzaldehyde, 4-nitrobenzaldehyde) to rank its electrophilicity.

    • Synthesize Findings: Conclude on the likely sites of both nucleophilic attack (at the carbonyl) and electrophilic attack (on the ring, guided by the directing effects of the substituents) and the overall reactivity profile.

Conclusion and Future Outlook

The in-silico prediction of this compound's reactivity is not a monolithic task but a multi-faceted investigation. For a deep, mechanistically grounded understanding, DFT calculations are indispensable. They provide quantitative data on the electronic structure that directly informs reactivity, accounting for the complex interplay between the electron-donating methyl group, the electron-withdrawing nitro group, and steric hindrance.[10]

For broader screening of analogues or integration into larger drug discovery workflows, QSAR and machine learning models offer unparalleled speed, provided they are built on robust and relevant data.[15][18] The most powerful approach often involves a synergy between these methods: using high-throughput models to identify lead candidates and then employing rigorous QM calculations to refine and understand the reactivity of the most promising molecules.

This guide has demonstrated that by carefully selecting and applying computational tools, we can move from qualitative chemical intuition to quantitative, predictive science. This enables researchers to make more informed decisions, accelerating the pace of discovery and innovation in chemical and pharmaceutical sciences.

References

  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. AMERICAN Journal of Science on Integration and Human Development.
  • CAS No : 72005-84-6 | Product Name : this compound. Pharmaffiliates. Available at: [Link]

  • The chemical reaction database. Chemical Reaction Database. Available at: [Link]

  • Computational prediction of chemical reactions: Current status and outlook. ResearchGate. Available at: [Link]

  • Reaction Lab | Chemical Kinetics Modeling Software. Mettler Toledo. Available at: [Link]

  • Software – Green Research Group. MIT. Available at: [Link]

  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing. Available at: [Link]

  • List of useful databases | Chemistry Library. University of Cambridge. Available at: [Link]

  • Perspective on computational reaction prediction using machine learning methods in heterogeneous catalysis. RSC Publishing. Available at: [Link]

  • DeepRXN. DeepRXN. Available at: [Link]

  • Is there a database on chemical reactions, similar to NIST, but far more complete?. Chemistry Stack Exchange. Available at: [Link]

  • Predictive chemistry: machine learning for reaction deployment, reaction development, and reaction discovery. PMC - NIH. Available at: [Link]

  • Reaction prediction software. Reddit. Available at: [Link]

  • List of chemical databases. Wikipedia. Available at: [Link]

  • Reaxys chemistry database. Elsevier. Available at: [Link]

  • FAQ - ChemReaX - a chemical reaction modeling and simulation app. ScienceBySimulation. Available at: [Link]

  • Application of Conceptual Density Functional Theory Descriptors for Electrophilic Aromatic Substitution. JOST. Available at: [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science (RSC Publishing). Available at: [Link]

  • DFT study on the electrophilic aromatic substitution catalyzed by Lewis acids. ResearchGate. Available at: [Link]

  • What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Quora. Available at: [Link]

  • What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Quora. Available at: [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. NIH. Available at: [Link]

  • Synthesis method of 2-methyl-4-nitrobenzoic acid. Google Patents.
  • In silico Prediction of Skin Sensitization: Quo vadis?. Frontiers. Available at: [Link]

  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica. Available at: [Link]

  • This compound (C8H7NO3). PubChemLite. Available at: [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. Available at: [Link]

  • In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase. NIH. Available at: [Link]

  • Preparation of 4-nitrobenzaldehyde. PrepChem.com. Available at: [Link]

  • Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. Available at: [Link]

  • Large Computational Survey of Intrinsic Reactivity of Aromatic Carbon Atoms with Respect to a Model Aldehyde Oxidase. ResearchGate. Available at: [Link]

  • m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure. Available at: [Link]

  • Electrophilic Aromatic Substitution. University of Colorado Boulder. Available at: [Link]

  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. Available at: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Available at: [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. RWTH Publications. Available at: [Link]

  • Which are more reactive, alkyl ketones or aromatic aldehydes?. Quora. Available at: [Link]

Sources

Head-to-Head Comparison of 2-Methyl-4-nitrobenzaldehyde in the Synthesis of 2-Amino-5-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Substituted aminobenzaldehydes are high-value intermediates, particularly in the agrochemical and pharmaceutical industries, serving as crucial building blocks for complex bioactive molecules.[1] 2-Amino-5-methylbenzaldehyde is a key precursor whose efficient synthesis is of significant interest. This guide provides a head-to-head comparison of two distinct synthetic pathways to obtain this target molecule. The first route proceeds via the nitration of 2-methylbenzaldehyde to form 2-Methyl-4-nitrobenzaldehyde, followed by a reduction. The second, alternative route involves the direct oxidation of (2-amino-5-methylphenyl)methanol. We will analyze these methodologies based on chemical efficiency, operational complexity, safety, and scalability, providing researchers and process chemists with the data necessary to make informed strategic decisions.

Introduction: The Strategic Importance of Synthetic Intermediates

This compound is an aromatic compound featuring an aldehyde, a methyl group, and a nitro group.[2][3] While it has various potential applications, its primary utility in advanced synthesis lies in its role as a precursor. The nitro and aldehyde functionalities are highly reactive and can be transformed into other valuable groups.[4] Specifically, the reduction of the nitro group to an amine is a cornerstone transformation that opens the door to a wide array of subsequent reactions, including the synthesis of heterocyclic compounds and complex amides.[1][4]

This guide focuses on a critical application: the synthesis of 2-Amino-5-methylbenzaldehyde. We will dissect the established "nitro-reduction" pathway, which uses this compound as the central intermediate, and compare it directly with an alternative "direct oxidation" strategy. This comparative analysis aims to illuminate the nuanced advantages and disadvantages of each approach, moving beyond simple yield metrics to consider the entire process from precursor to final product.

Physicochemical Properties of Key Compounds

A successful synthetic strategy begins with a thorough understanding of the physical and chemical properties of the materials involved. The table below summarizes key data for the central intermediate and its isomers, which are critical to consider during purification.

PropertyThis compound3-Methyl-4-nitrobenzaldehyde4-Methyl-2-nitrobenzaldehyde
CAS Number 72005-84-6[2][5]18515-67-8[6]Not specified in results
Molecular Formula C₈H₇NO₃[2][3]C₈H₇NO₃[6]C₈H₇NO₃
Molecular Weight 165.15 g/mol [2][5]165.15 g/mol [6]165.15 g/mol [7]
Appearance Solid[5]Not specifiedNot specified
Melting Point 69-70 °C[5][8]Not specifiedNot specified
Boiling Point 321.1 °C at 760 mmHg[5]Not specifiedNot specified
SMILES O=CC1=CC=C(=O)C=C1C[3]Cc1cc(ccc1[O-])C=O[6]O=Cc1c(ccc(C)c1)[O-]

Comparative Analysis of Synthetic Routes to 2-Amino-5-methylbenzaldehyde

The choice of a synthetic route is a multi-faceted decision. In this section, we provide a detailed, side-by-side examination of two plausible pathways to 2-Amino-5-methylbenzaldehyde.

Route A: The Nitro-Reduction Pathway via this compound

This classical two-step approach is predicated on the introduction of a nitro group onto a toluene-based starting material, followed by its reduction to the desired amine.

Causality Behind Experimental Choices: The primary challenge in this route is controlling the regioselectivity during the electrophilic nitration of 2-methylbenzaldehyde. The aldehyde group is deactivating and meta-directing, while the methyl group is activating and ortho/para-directing. Their competing influences result in a mixture of isomers, primarily the desired this compound and the undesired 2-methyl-6-nitrobenzaldehyde, necessitating a purification step. The subsequent reduction step is relatively straightforward, but the choice of reducing agent impacts safety, waste disposal, and cost.

Route_A_Workflow Start 2-Methylbenzaldehyde Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Mix Isomer Mixture (2-Me-4-NBA, 2-Me-6-NBA, etc.) Nitration->Mix Purify Purification (e.g., Crystallization) Mix->Purify Intermediate This compound Purify->Intermediate Reduction Reduction (e.g., Fe / NH₄Cl) Intermediate->Reduction Product 2-Amino-5-methylbenzaldehyde Reduction->Product

Caption: Synthetic workflow for Route A.

Experimental Protocol: Route A

Step 1: Nitration of 2-Methylbenzaldehyde

  • Protection (Optional but Recommended): To prevent oxidation of the aldehyde, it can be protected as a dimethyl acetal.[9] This adds steps but can improve the final yield and purity. For this protocol, we will proceed with the unprotected aldehyde, which demands careful temperature control.[10]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 2-methylbenzaldehyde in an excess of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically 1:2 v/v) and cool it separately.

  • Addition: Add the nitrating mixture dropwise to the stirred solution of 2-methylbenzaldehyde, ensuring the internal temperature does not exceed 10 °C.[11]

  • Reaction: Stir the mixture at 5-10 °C for 1-2 hours after the addition is complete.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, an isomeric mixture, is collected by vacuum filtration and washed with cold water until neutral.

  • Purification: The desired this compound isomer is separated from byproducts via fractional crystallization or column chromatography.

Step 2: Reduction of this compound

  • Reaction Setup: To a solution of this compound in ethanol or a similar solvent, add an excess of iron powder and a solution of ammonium chloride in water. Using iron with ammonium chloride is a common and effective method for this type of reduction.[12]

  • Heating: Heat the reaction mixture to reflux (approx. 80-100 °C) for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Filtration: Upon completion, cool the mixture and filter it through a pad of celite to remove the iron residues.[4][12]

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-Amino-5-methylbenzaldehyde, which can be further purified by recrystallization.

Route B: The Direct Oxidation Pathway (Alternative)

This alternative route avoids the use of nitrating agents and the resulting isomer separation issues by building the molecule from a precursor that already contains the required amino group.

Causality Behind Experimental Choices: This strategy prioritizes regiochemical control. By starting with a precursor like (2-amino-5-methylphenyl)methanol, the positions of the functional groups are already set, completely bypassing the problematic nitration step. The core of this route is the selective oxidation of a primary alcohol to an aldehyde without affecting the sensitive amino group. Manganese dioxide (MnO₂) is an excellent reagent for this purpose, known for its mildness and high selectivity for oxidizing benzylic and allylic alcohols.[13]

Route_B_Workflow Start (2-Amino-5-methylphenyl)methanol Oxidation Selective Oxidation (MnO₂ / Diethyl Ether) Start->Oxidation Product 2-Amino-5-methylbenzaldehyde Oxidation->Product

Caption: Synthetic workflow for Route B.

Experimental Protocol: Route B

Step 1: Oxidation of (2-Amino-5-methylphenyl)methanol (Note: The starting material, (2-amino-5-methylphenyl)methanol, can be synthesized via the reduction of 2-amino-5-methylbenzoic acid with a suitable reducing agent like LiAlH₄.)

  • Reaction Setup: In a round-bottom flask, suspend an excess of activated manganese dioxide (MnO₂, typically 4-5 equivalents) in a non-polar solvent like dry diethyl ether or dichloromethane.[13]

  • Addition: Prepare a solution of (2-amino-5-methylphenyl)methanol in the same solvent and add it dropwise to the stirred MnO₂ suspension at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature overnight. The reaction progress can be monitored by TLC by observing the disappearance of the starting alcohol.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide and its byproducts. The celite pad should be washed thoroughly with additional solvent.[13]

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product, 2-Amino-5-methylbenzaldehyde, is often of high purity and can be used directly or be further purified if necessary.[13]

Head-to-Head Performance Data

The optimal synthetic route depends heavily on the specific goals of the laboratory or production facility. The following table summarizes the key performance indicators for each pathway.

ParameterRoute A: Nitro-ReductionRoute B: Direct OxidationJustification & Expert Insights
Overall Yield Moderate to LowHighRoute A suffers from potential losses during the isomeric separation step. Route B is a direct conversion with typically high yields for MnO₂ oxidations.[13]
Purity of Crude Product Low to ModerateHighThe crude product from Route A is an isomeric mixture requiring significant purification. Route B yields a much cleaner product, as side reactions are minimal.
Number of Core Steps 2 (Nitration + Reduction)1 (Oxidation)Route B is more atom-economical and operationally simpler, assuming the precursor alcohol is readily available.
Reagent Safety & Hazard HighModerateRoute A uses highly corrosive and hazardous concentrated nitric and sulfuric acids.[10] Route B uses MnO₂, which is a strong oxidizer but generally safer to handle.
Waste Generation HighModerateThe nitration step generates significant acidic waste, and the reduction step produces iron oxide sludge. Route B's primary waste is solid MnO₂/MnO, which is easier to handle.
Scalability ChallengingFavorableThe exothermic nature of nitration and the need for chromatographic separation make Route A difficult to scale. The heterogeneity of the MnO₂ reaction in Route B can be a challenge, but it is generally more amenable to large-scale production.

Conclusion and Recommendations

This comparative guide demonstrates that while the synthesis of 2-Amino-5-methylbenzaldehyde via the This compound intermediate (Route A) is a chemically valid approach, it is fraught with challenges related to regioselectivity, purification, and safety. The formation of multiple isomers during the nitration step significantly complicates the downstream process, reducing the effective yield and increasing operational complexity.

In contrast, the Direct Oxidation Pathway (Route B) presents a more elegant and efficient solution. Its primary advantages are:

  • Superior Regiocontrol: It completely avoids the problem of isomer formation.

  • Higher Purity: It delivers a cleaner crude product, simplifying or even eliminating downstream purification.

  • Improved Safety Profile: It avoids the use of hazardous nitrating acid mixtures.

Recommendation for Researchers: For laboratory-scale synthesis where purity and efficiency are paramount, Route B is the superior choice . While it requires access to the corresponding benzyl alcohol precursor, the operational simplicity and high-purity output make it the preferred method. Route A should only be considered if this compound is readily and inexpensively available as a pure starting material, thereby bypassing the problematic nitration step. For professionals in drug development and process chemistry, the scalability and improved safety profile of Route B make it a significantly more attractive candidate for pilot and industrial-scale production.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H7NO3). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 4-methyl-2-nitro-. Retrieved from [Link]

  • ResearchGate. (2014). I want to synthesize 4-substituted 2-nitrobezaldehyde from 4-substituted benzaldehyde, can anyone tell me the procedure?. Retrieved from [Link]

  • ResearchGate. (2018). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental results when using 2-Methyl-4-nitrobenzaldehyde. It is designed for researchers, scientists, and drug development professionals who rely on the consistency and reliability of their synthetic procedures. By comparing its performance with a common alternative and providing detailed, validated protocols, this document serves as a practical resource for troubleshooting and optimizing experimental outcomes.

The Imperative of Reproducibility in Modern Chemistry

The "reproducibility crisis" is a well-documented challenge across many scientific disciplines.[1][2] In chemistry, where the precise synthesis of molecules is foundational, the ability to replicate an experiment and obtain consistent results is the gold standard.[1] A 2016 survey in Nature revealed that chemists reported the most difficulty in replicating both their own and other researchers' work, even while remaining confident in the literature.[2] This discrepancy often arises not from flawed science, but from the subtle, often unreported, variables in experimental execution.[3]

Factors such as reagent purity, slight variations in reaction conditions, or even the source of a chemical can significantly alter the outcome of a reaction.[3][4] This guide focuses on this compound, a versatile aromatic aldehyde, to explore these variables and establish a framework for achieving robust and reproducible results.

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical properties is the first step toward reproducible experimentation.

PropertyValueSource
CAS Number 72005-84-6[5][6]
Molecular Formula C₈H₇NO₃[5][6]
Molecular Weight 165.15 g/mol [5]
Appearance Solid
Melting Point 69-70 °C
Boiling Point 321.1 °C at 760 mmHg
Purity Typically ≥95-96%[6]

Critical Factors Governing Experimental Reproducibility

Achieving consistent results is a process of systematic control. The following factors are paramount when working with substituted benzaldehydes and represent the most common sources of experimental variability.

Reproducibility Reproducibility Reagent Reagent Reproducibility->Reagent Conditions Conditions Reproducibility->Conditions Procedure Procedure Reproducibility->Procedure Analysis Analysis Reproducibility->Analysis sub_r1 Purity & Impurities Reagent->sub_r1 sub_r2 Source & Batch Reagent->sub_r2 sub_r3 Storage & Handling Reagent->sub_r3 sub_c1 Temperature Control Conditions->sub_c1 sub_c2 Solvent Grade & Purity Conditions->sub_c2 sub_c3 Atmosphere (Inert vs. Air) Conditions->sub_c3 sub_p1 Rate of Addition Procedure->sub_p1 sub_p2 Stirring Efficiency Procedure->sub_p2 sub_p3 Work-up & Purification Procedure->sub_p3 sub_a1 Method Selection (GC/LC) Analysis->sub_a1 sub_a2 Calibration & Standards Analysis->sub_a2 sub_a3 Data Interpretation Analysis->sub_a3

Caption: Key factors influencing experimental reproducibility.

  • Reagent Quality: The purity of this compound is critical. Impurities from its synthesis, such as positional isomers or unreacted starting materials, can lead to side reactions and inconsistent yields. It is best practice to verify the purity of the starting material from any new batch or supplier via techniques like GC-MS or HPLC.[7]

  • Reaction Conditions: Organic reactions are highly sensitive to their environment.

    • Temperature: Even minor fluctuations can alter reaction kinetics and selectivity.

    • Solvent: The grade of the solvent (e.g., anhydrous vs. technical grade) can dramatically impact reactions, especially those sensitive to water. Traces of water can be a hidden variable that halts or alters a reaction pathway.[4]

    • Atmosphere: While many reactions are robust, others, particularly those involving organometallics or sensitive intermediates, require an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or reaction with atmospheric moisture.

  • Analytical Validation: How a result is measured determines its reliability. Relying solely on crude product weight is insufficient. The use of calibrated analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential for determining the actual yield and purity of the desired product.[3][8]

Comparative Study: The Knoevenagel Condensation

To provide a practical comparison, we will examine the Knoevenagel condensation, a fundamental C-C bond-forming reaction. We will compare the performance of This compound with a structurally similar and widely used alternative, 4-Nitrobenzaldehyde .[9] The additional methyl group in our topic compound introduces electronic and steric differences that can influence reaction kinetics and yield.

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis & Characterization setup1 Combine Aldehyde, Malononitrile, Ethanol setup2 Add Piperidine Catalyst setup1->setup2 reaction1 Stir at Room Temp. setup2->reaction1 reaction2 Monitor by TLC reaction1->reaction2 workup1 Cool in Ice Bath reaction2->workup1 workup2 Collect Precipitate by Vacuum Filtration workup1->workup2 workup3 Wash with Cold Ethanol workup2->workup3 analysis1 Dry Product workup3->analysis1 analysis2 Determine Yield & M.P. analysis1->analysis2 analysis3 Confirm Structure (HPLC, GC-MS, NMR) analysis2->analysis3

Caption: Standard workflow for the Knoevenagel condensation.

Experimental Protocol 1: Synthesis using this compound

This protocol is designed to be a self-validating system, with clear steps for execution and analysis.

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, combine this compound (1.65 g, 10 mmol).

    • Add malononitrile (0.66 g, 10 mmol).

    • Add absolute ethanol (20 mL).

  • Reaction Initiation:

    • Stir the mixture at room temperature until all solids dissolve.

    • Add piperidine (0.1 mL) as a catalyst.

    • A yellow precipitate should begin to form within minutes.

  • Reaction and Monitoring:

    • Continue stirring at room temperature for 1 hour.

    • Monitor the reaction's completion by Thin Layer Chromatography (TLC), ensuring the disappearance of the starting aldehyde.

  • Product Isolation:

    • Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystalline solid with two portions of cold ethanol (2 x 5 mL).

  • Drying and Analysis:

    • Dry the product in a vacuum oven at 50 °C to a constant weight.

    • Record the final mass and calculate the yield.

    • Determine the melting point of the product.

    • Confirm purity and structure using an appropriate analytical method such as HPLC or NMR spectroscopy.[8]

Experimental Protocol 2: Synthesis using 4-Nitrobenzaldehyde (Alternative)

The same procedure is followed, substituting the starting aldehyde.

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, combine 4-Nitrobenzaldehyde (1.51 g, 10 mmol).[10]

    • Add malononitrile (0.66 g, 10 mmol).

    • Add absolute ethanol (20 mL).

  • Execution: Follow steps 2 through 5 from Protocol 1 exactly as described.

Comparative Performance and Data Analysis

The primary difference between the two starting materials is the presence of a methyl group at the 2-position. This methyl group is weakly electron-donating, which can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon compared to 4-nitrobenzaldehyde. This electronic difference may lead to minor variations in reaction rate and overall yield.

Table of Expected Comparative Results

ParameterThis compound4-NitrobenzaldehydeRationale for Difference
Reaction Time ~60 minutes~50-60 minutesThe electron-donating methyl group may slightly slow the reaction, but the effect is often minimal in this rapid condensation.
Expected Yield 85-92%90-97%4-Nitrobenzaldehyde is slightly more reactive due to the lack of an electron-donating group, often leading to a marginally higher yield under identical conditions.[9]
Product M.P. ~180-182 °C~170-172 °CThe product molecules have different molecular weights and crystal packing, leading to distinct melting points.
Purity (Post-Recrystallization) >99%>99%With proper execution, both reactions should yield products of very high purity.

Troubleshooting and Best Practices for Reproducibility

  • Inconsistent Yields:

    • Check Reagent Purity: Analyze the starting aldehyde from different batches to identify potential impurities that may be inhibiting the reaction.

    • Verify Solvent Quality: Ensure the ethanol used is anhydrous. Water can interfere with the catalytic cycle.

  • Reaction Fails to Initiate:

    • Confirm Catalyst Activity: Ensure the piperidine is not degraded. Use a fresh bottle if necessary.

    • Check for Inhibitors: Glassware that is not properly cleaned can introduce acidic or basic residues that quench the catalyst.

  • Product Purity is Low:

    • Optimize Reaction Time: Stopping the reaction too early will leave unreacted starting material. Running it too long can sometimes lead to side products. Use TLC to find the optimal endpoint.

    • Improve Washing Technique: Ensure the product is washed thoroughly with cold solvent to remove soluble impurities without dissolving the product itself.

Conclusion

The reproducibility of experiments involving this compound is fundamentally tied to the rigorous control of experimental variables. While the compound is a robust reagent, factors such as purity, reaction conditions, and analytical methodology are critical to achieving consistent outcomes. By benchmarking its performance against a known standard like 4-nitrobenzaldehyde, researchers can better understand the subtle electronic effects at play. The adoption of detailed, self-validating protocols, as outlined in this guide, provides a clear pathway to minimizing variability and enhancing the trustworthiness of scientific results.

References

  • Can Reproducibility in Chemical Research be Fixed? Enago Academy. [Link]

  • Taking on chemistry's reproducibility problem. Chemistry World. [Link]

  • Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • This compound | 72005-84-6. Pharmaffiliates. [Link]

  • Editorial: Reproducibility of Results. Organic Process Research & Development. [Link]

  • Synthesis of 2-nitrobenzaldehyde. PrepChem.com. [Link]

  • Reproducibility in Chemical Research. ResearchGate. [Link]

  • m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses. [Link]

  • Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis of m-nitrobenzaldehyde. ResearchGate. [Link]

  • 3-Methyl-4-nitrobenzaldehyde. PubChem. [Link]

  • p-NITROBENZALDEHYDE. Organic Syntheses. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. ResearchGate. [Link]

  • Production process of m-nitrobenzaldehyde.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. [Link]

  • Preparation of 4-nitrobenzaldehyde. PrepChem.com. [Link]

  • (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Methyl-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-4-nitrobenzaldehyde (CAS No: 72005-84-6). As a compound featuring both a reactive aldehyde group and an energetic nitro group, it requires meticulous adherence to safety procedures to protect laboratory personnel and ensure environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Essential Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a harmful and irritant substance. Its hazard profile is driven by the combined properties of aromatic nitro compounds and aldehydes, which can include toxicity, skin and eye irritation, and respiratory tract irritation.[1]

All handling and disposal procedures must be predicated on the information presented in the Safety Data Sheet (SDS). The following table summarizes the critical safety and chemical data for this compound.

PropertyValueSource(s)
CAS Number 72005-84-6[2][3][4]
Molecular Formula C₈H₇NO₃[2][3][4]
Molecular Weight 165.15 g/mol [2][3]
Appearance Solid
Melting Point 69-70 °C[4]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any capacity—from experimental use to disposal—the correct PPE must be worn. The selection of PPE is directly informed by the compound's hazard statements.

  • Eye Protection : Chemical safety goggles are mandatory to prevent eye contact, which can cause serious irritation (H319). If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection : Chemically resistant gloves, such as nitrile, must be worn to prevent skin contact and irritation (H315). Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection : A standard laboratory coat is required to protect against incidental contact.

  • Respiratory Protection : All handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust, which may cause respiratory irritation (H335).[5]

Standard Disposal Protocol (RCRA-Compliant)

The disposal of this compound is governed by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7][8] The following protocol ensures compliance and safety.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Action : Collect waste this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated hazardous waste container.

  • Causality : This compound must be segregated as a non-halogenated organic solid waste . It must not be mixed with other waste streams, especially strong oxidizing agents, to prevent potentially violent reactions.[9]

Step 2: Containerization and Labeling

Proper containment and communication of hazards are legally required and essential for safety.

  • Action : Use only a robust, sealable, and chemically compatible container designated for hazardous waste. The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the associated hazard warnings (e.g., "Harmful," "Irritant").[9][10]

  • Causality : Federal regulations mandate clear labeling to ensure the waste is tracked from its point of generation to its final disposal (the "cradle-to-grave" principle) and to inform all handlers of its contents and dangers.[10][11]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area prior to pickup.

  • Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must have secondary containment to control any potential leaks.[9][10]

  • Causality : Storing waste in a designated and contained area minimizes the risk of spills and exposure to laboratory personnel and ensures the waste is managed by trained professionals.[10]

Step 4: Final Disposal

The final step must be handled by certified professionals.

  • Action : Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Causality : Licensed contractors are equipped to transport and dispose of hazardous waste using approved methods, such as high-temperature incineration, in compliance with all federal and state regulations.[10][12]

G cluster_0 Laboratory Operations cluster_1 Disposal Protocol cluster_2 Final Disposition A Waste Generation (this compound) B Step 1: Segregate (Non-Halogenated Organic Solid) A->B Collect Waste C Step 2: Containerize & Label ('Hazardous Waste') B->C Transfer to Container D Step 3: Store in SAA (Secondary Containment) C->D Seal and Move E Step 4: Arrange Pickup (via EHS Office) D->E Request Disposal F Licensed Disposal Vendor (e.g., Incineration) E->F

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.